Product packaging for ethyl 3-methyl-1H-pyrrole-2-carboxylate(Cat. No.:CAS No. 3284-47-7)

ethyl 3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1276995
CAS No.: 3284-47-7
M. Wt: 153.18 g/mol
InChI Key: FGILMAYWLMWCQA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B1276995 ethyl 3-methyl-1H-pyrrole-2-carboxylate CAS No. 3284-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGILMAYWLMWCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942036
Record name Ethyl 3-methyl-1H-pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20032-32-0, 3284-47-7
Record name Ethyl 3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-methyl-1H-pyrrole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

Ethyl 3-methyl-1H-pyrrole-2-carboxylate (CAS No. 3284-47-7) is a polysubstituted pyrrole that serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The pyrrole nucleus is a privileged scaffold, appearing in a vast array of natural products and pharmaceuticals, including notable drugs like Atorvastatin and Sunitinib.[1] This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, synthesis methodologies, spectral characterization, chemical reactivity, and applications, with a focus on providing field-proven insights for its use in research and development.

Core Compound Identification and Properties

The unambiguous identification of a chemical entity is paramount for scientific integrity and reproducibility. This compound is most commonly identified by the CAS number 3284-47-7 .[2][3] An alternative CAS number, 20032-32-0, is also associated with this compound in some databases.[4]

Physicochemical and Safety Data

Proper handling and storage are dictated by the compound's physical and chemical properties. This data, summarized from leading chemical suppliers and databases, forms the foundation for its safe and effective use in a laboratory setting.

PropertyValueSource(s)
CAS Number 3284-47-7Sigma-Aldrich, ChemScene[2][3][5]
Molecular Formula C₈H₁₁NO₂PubChem, Sigma-Aldrich[3][4]
Molecular Weight 153.18 g/mol PubChem, Sigma-Aldrich[3][4]
Physical Form SolidSigma-Aldrich[3]
Storage Temperature 2-8°C, Sealed in dry conditionsSigma-Aldrich[3]
InChIKey FGILMAYWLMWCQA-UHFFFAOYSA-NPubChem, Sigma-Aldrich[3][4]
SMILES CCOC(=O)C1=C(C=CN1)CPubChem[4]
GHS Safety and Hazard Information

As a responsible scientist, understanding the hazard profile of a chemical is a prerequisite to any experimental work. The Globally Harmonized System (GHS) classifications for this compound indicate that it requires careful handling.

GHS ClassificationHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarningGHS07 (Exclamation Mark)
STOT - Single Exposure (Category 3)H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

Source: PubChem, Sigma-Aldrich[3][4]

Precautionary Statements: P261, P280, P305+P351+P338 (Avoid breathing dust, wear protective gloves/eye protection, and follow specific first aid instructions for eye contact).[3]

Synthesis and Manufacturing

The synthesis of substituted pyrroles is a foundational topic in heterocyclic chemistry. While numerous methods exist, including the classic Paal-Knorr, Knorr, and Hantzsch syntheses, modern approaches often provide superior regioselectivity and functional group tolerance. The synthesis of this compound can be achieved via several established routes for constructing the pyrrole core.

Conceptual Synthesis Workflow: Knorr-Type Reductive Condensation

A highly effective and regioselective method for preparing pyrrole-2-carboxylates involves the reductive condensation of enaminones with ethyl 2-oximinoacetoacetate. This Knorr-type approach provides a reliable pathway to the desired substitution pattern.

G cluster_0 Starting Materials cluster_1 Reaction Core cluster_2 Process cluster_3 Product A Enaminone (e.g., 3-aminobut-2-enoate) C Reductive Condensation (e.g., Zn/AcOH or Na2S2O4) A->C B Ethyl 2-oximinoacetoacetate B->C D Cyclization & Dehydration C->D E Ethyl 3-methyl-1H- pyrrole-2-carboxylate D->E

Caption: Knorr-type synthesis workflow for pyrrole-2-carboxylates.

Detailed Experimental Protocol (Adapted from Knorr-Type Synthesis)

This protocol is based on established literature for the synthesis of analogous pyrrole-2-carboxylates and is presented as a robust starting point for laboratory synthesis.[6]

  • Preparation of Ethyl 2-oximinoacetoacetate: In a flask cooled to 0-5°C, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Slowly add a solution of sodium nitrite (1.05 eq) in water while maintaining the temperature below 10°C. Stir for 2 hours at low temperature. This solution of the oximino ester is typically used in situ for the next step.

  • Reductive Condensation & Cyclization: To a separate flask containing a stirred solution of ethyl 3-aminobut-2-enoate (1.0 eq) in glacial acetic acid, add activated zinc dust (2.5 eq) in portions.

  • Reaction Execution: Concurrently and slowly, add the freshly prepared solution of ethyl 2-oximinoacetoacetate to the zinc/enamine mixture. The reaction is exothermic; maintain the temperature at 60-70°C with controlled addition and external cooling if necessary.

  • Work-up: After the addition is complete, stir the mixture at 70°C for an additional hour. Cool the reaction to room temperature and pour it into a large volume of ice-water.

  • Isolation: The crude product may precipitate. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted):

    • NH Proton (δ 8.5-9.5 ppm, broad singlet): The pyrrole N-H proton is typically broad and downfield.

    • Pyrrole H5 (δ ~6.8 ppm, triplet or dd): Coupled to H4 and the NH proton.

    • Pyrrole H4 (δ ~6.1 ppm, triplet or dd): Coupled to H5 and the NH proton.

    • Ethyl -CH₂- (δ ~4.2 ppm, quartet): Quartet due to coupling with the adjacent methyl group.

    • Pyrrole -CH₃ (δ ~2.2 ppm, singlet): The methyl group at the C3 position.

    • Ethyl -CH₃ (δ ~1.3 ppm, triplet): Triplet due to coupling with the adjacent methylene group.

  • ¹³C NMR (Literature Reference): A key reference for the ¹³C NMR of this compound is R. J. Abraham, R. D. Lapper J. Chem. Soc. Perkin Trans. II, 1974, 1004.[4] Based on this and general pyrrole chemistry, the following approximate shifts are expected:

    • C=O (δ ~161 ppm)

    • C2, C5 (δ ~120-130 ppm)

    • C3, C4 (δ ~110-120 ppm)

    • Ethyl -CH₂- (δ ~60 ppm)

    • Ethyl -CH₃ (δ ~14 ppm)

    • Pyrrole -CH₃ (δ ~12 ppm)

Infrared (IR) Spectroscopy

Key functional groups will produce characteristic absorption bands:

  • N-H Stretch: A broad band around 3300-3400 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp band around 1680-1700 cm⁻¹.

  • C-H Stretches (Aliphatic & Aromatic): Bands in the 2850-3100 cm⁻¹ region.

  • C-O Stretch (Ester): A band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z = 153. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OEt, -45) to give a fragment at m/z = 108, or loss of the entire ester group.

Chemical Reactivity and Synthetic Utility

The reactivity of the pyrrole ring is governed by its electron-rich nature. However, the substituents on this compound modulate this reactivity, creating a specific chemical profile that is highly useful for synthetic planning.

Regioselectivity of Electrophilic Aromatic Substitution

The pyrrole ring is highly activated towards electrophilic aromatic substitution, far more so than benzene. The preferred site of attack is generally the α-position (C2 or C5).[7] In this molecule, the C2 position is blocked. The directing effects of the existing substituents must be considered:

  • C2-Ethyl Carboxylate (-COOEt): An electron-withdrawing group that deactivates the ring.

  • C3-Methyl (-CH₃): An electron-donating group that activates the ring.

The C5 position is α to the nitrogen and is activated by the C3-methyl group, making it the most probable site for electrophilic attack. The C4 position is less favored.

Caption: Predicted electrophilic substitution reactivity of the pyrrole core.

Key Reaction Classes
  • N-Functionalization: The pyrrole N-H is acidic and can be deprotonated with a suitable base (e.g., NaH) followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides) to install a substituent on the nitrogen atom. This is a crucial step for modulating the compound's properties or for directing subsequent reactions.

  • Vilsmeier-Haack Formylation: Reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is a classic method to install a formyl group (-CHO) onto electron-rich heterocycles. This reaction would be expected to occur at the C5 position. The resulting 5-formyl derivative is a key intermediate for building more complex structures, such as porphyrins or dipyrromethanes.

  • Reduction of the Ester: The ethyl ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up further synthetic possibilities, allowing for the introduction of different functional groups.

  • Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using aqueous base (e.g., NaOH or KOH), followed by acidic workup. The resulting pyrrole-2-carboxylic acid is a key intermediate for amide coupling reactions.[8]

Applications in Drug Discovery and Materials Science

The pyrrole-2-carboxylate scaffold is a cornerstone in medicinal chemistry. Its derivatives are widely investigated as potent biological agents, particularly in the fields of oncology and infectious diseases.

Scaffold for Anti-tubercular Agents

Recent research has highlighted the importance of the pyrrole-2-carboxamide scaffold in the development of novel inhibitors for Mycobacterial Membrane Protein Large 3 (MmpL3), a critical protein for the survival of Mycobacterium tuberculosis.[8] Compounds based on this core have shown potent activity against drug-resistant tuberculosis strains.[8] this compound is an ideal starting material for accessing this class of compounds. The synthesis would involve hydrolysis of the ester to the carboxylic acid, followed by amide coupling with various amines to generate a library of potential MmpL3 inhibitors.

G A Ethyl 3-methyl-1H- pyrrole-2-carboxylate B 1. Saponification (NaOH) 2. Acidic Workup A->B C 3-Methyl-1H-pyrrole- 2-carboxylic Acid B->C D Amide Coupling (Amine, Coupling Agent) C->D E Library of Pyrrole-2-carboxamides D->E F Screening for Anti-TB Activity E->F

Caption: Workflow for developing anti-TB agents.

Porphyrin and Dipyrromethane Synthesis

Pyrroles are the fundamental building blocks of porphyrins, the core structures of heme and chlorophyll. Specifically functionalized pyrroles are required to construct these complex macrocycles. While ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a more commonly cited building block for porphyrins, the title compound can also serve as a precursor in similar synthetic strategies.[9] Following formylation at the C5 position and reduction of the ester at C2, it can be used in acid-catalyzed condensation reactions to form dipyrromethanes, which are key intermediates for porphyrin synthesis.

Conclusion

This compound is a synthetically versatile and commercially available building block with significant potential in medicinal chemistry and materials science. Its reactivity is well-defined by the interplay of the activating methyl group and the deactivating ester group, allowing for predictable functionalization of the pyrrole core. As the search for novel therapeutics continues, particularly for challenging diseases like drug-resistant tuberculosis, the strategic use of such foundational scaffolds will remain a critical component of successful drug discovery campaigns. This guide provides the core technical knowledge necessary for researchers to confidently incorporate this valuable reagent into their synthetic programs.

References

  • This reference is not available.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
  • This compound | C8H11NO2. PubChem.
  • This reference is not available.
  • This reference is not available.
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
  • This reference is not available.
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI.

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple data summary to provide context, explain the causality behind the observed properties, and offer validated protocols for their experimental determination.

Section 1: Chemical Identity and Structural Rationale

This compound is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The specific arrangement of the ethyl carboxylate group at position 2 and the methyl group at position 3 dictates its chemical reactivity and physical behavior. The presence of an N-H proton and a carbonyl group allows for hydrogen bonding, which significantly influences its melting and boiling points, while the overall structure provides a balance of polar and non-polar characteristics.

Identifier Value
IUPAC Name This compound[1]
CAS Number 3284-47-7, 20032-32-0[1][2][3]
Molecular Formula C₈H₁₁NO₂[1][2][3]
Molecular Weight 153.18 g/mol [1][3]
Canonical SMILES CCOC(=O)C1=C(C=CN1)C[1]
InChIKey FGILMAYWLMWCQA-UHFFFAOYSA-N[1]

Section 2: Core Physicochemical Properties

The physical properties of a compound are critical for its application in synthesis, formulation, and biological assays. The data presented below has been aggregated from various chemical databases and serves as a baseline for experimental work.

Property Value / Observation Source(s)
Physical Form SolidAmbeed, Inc. via Sigma-Aldrich
Boiling Point 248.5°C at 760 mmHg[2]ECHEMI
Density (Predicted) 1.514 g/cm³[2]ECHEMI
Flash Point 104.1°C[2]ECHEMI
LogP (XLogP3) ~1.5 - 1.6[1][2]ECHEMI, PubChem
Topological Polar Surface Area (TPSA) 42.1 Ų[1][2]ECHEMI, PubChem
Thermal Properties: Melting and Boiling Points

The boiling point of 248.5°C is relatively high, a direct consequence of the molecule's ability to form intermolecular hydrogen bonds via its N-H group, in addition to standard dipole-dipole interactions from the ester functional group. While a specific melting point is not widely reported, its classification as a solid indicates it is crystalline at room temperature. Related isomers such as ethyl 4-methyl-1H-pyrrole-3-carboxylate melt in the range of 72-75°C, suggesting a similar melting range for the title compound.

Solubility and Polarity Profile

The calculated LogP value of ~1.5 indicates that the compound has moderate lipophilicity, suggesting it is more soluble in organic solvents than in water. The Topological Polar Surface Area (TPSA) of 42.1 Ų further quantifies the polar characteristics arising from the nitrogen and oxygen atoms. This balance of properties implies solubility in a range of polar organic solvents like ethanol, ethyl acetate, and dichloromethane, with limited solubility in water and non-polar solvents like hexane.

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), a singlet for the C3-methyl group, two doublets in the aromatic region for the pyrrole ring protons, and a broad singlet for the N-H proton. The exact chemical shifts of the pyrrole protons are influenced by the electron-donating methyl group and the electron-withdrawing ester group.

  • ¹³C NMR: The carbon spectrum will display eight unique signals. Key resonances include the carbonyl carbon of the ester (~160-165 ppm), four distinct signals for the aromatic carbons of the pyrrole ring, the C3-methyl carbon, and the two carbons of the ethyl group. PubChem notes that ¹³C NMR data for this compound was reported by R. J. Abraham and R. D. Lapper in 1974.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

  • N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band for the ester carbonyl group, typically found around 1680-1710 cm⁻¹.

  • C-O Stretch: A strong band for the ester C-O bond in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ corresponding to its exact mass.

  • Exact Mass: 153.0790 Da.[1]

  • Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl ester functionality.

Section 4: Experimental Protocols for Property Verification

To ensure scientific rigor, physical properties should be determined experimentally. The following protocols are designed to be self-validating and provide a clear workflow for researchers.

Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus to determine the melting range of the compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_record Data Recording prep1 Grind sample to a fine powder prep2 Pack powder into capillary tube (3-4 mm height) prep1->prep2 Tamp gently analysis1 Place capillary in apparatus prep2->analysis1 analysis2 Set rapid heating ramp (e.g., 10°C/min) for coarse scan analysis1->analysis2 analysis3 Identify approximate melting range analysis2->analysis3 analysis4 Use fresh sample & slow ramp (1-2°C/min) through expected range analysis3->analysis4 record1 Record T-onset: First sign of liquid analysis4->record1 record2 Record T-clear: Sample is fully liquid record1->record2 record3 Report as a range (T-onset - T-clear) record2->record3

Caption: Workflow for determining the melting point of a solid sample.

Protocol: General Spectroscopic Analysis

This workflow outlines the fundamental steps for acquiring NMR, IR, and MS data. The choice of solvent and technique is critical for obtaining high-quality data.

SpectroWorkflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start Weigh pure sample (1-10 mg) nmr_prep Dissolve in deuterated solvent (e.g., CDCl₃, DMSO-d₆) start->nmr_prep ir_prep Prepare sample (e.g., KBr pellet or ATR) start->ir_prep ms_prep Dissolve in volatile solvent (e.g., MeOH, ACN) start->ms_prep nmr_acq Acquire ¹H, ¹³C, COSY spectra nmr_prep->nmr_acq process Process & Analyze Data nmr_acq->process ir_acq Acquire spectrum (4000-400 cm⁻¹) ir_prep->ir_acq ir_acq->process ms_acq Analyze via ESI or EI ms_prep->ms_acq ms_acq->process

Caption: General workflow for spectroscopic characterization.

Section 5: Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. This compound is associated with several hazards as classified under the Globally Harmonized System (GHS).

Hazard Code Statement
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Signal Word: Warning

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4] Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: The compound should be stored in a tightly sealed container in a dry environment. Recommended storage temperature is between 2-8°C.

  • First Aid: In case of contact, rinse eyes thoroughly with water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[3]

Conclusion

This compound is a solid, moderately lipophilic compound with a high boiling point attributed to its capacity for hydrogen bonding. Its structural features give rise to a predictable spectroscopic profile that can be readily verified using standard laboratory techniques. The information and protocols contained within this guide provide a robust foundation for researchers and drug development professionals to confidently handle, characterize, and utilize this versatile chemical building block.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • Frontier Specialty Chemicals. (n.d.). Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.
  • Chem-Impex. (n.d.). 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • ResearchGate. (2019). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus.

Sources

ethyl 3-methyl-1H-pyrrole-2-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-methyl-1H-pyrrole-2-carboxylate: Structure, Synthesis, and Applications

Abstract

This compound is a substituted pyrrole derivative that serves as a valuable heterocyclic building block in organic synthesis. The unique arrangement of its functional groups—an aromatic nitrogen heterocycle, an electron-donating methyl group, and an electron-withdrawing ethyl carboxylate group—imparts a distinct reactivity profile, making it a crucial intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed protocol for its synthesis via the Knorr pyrrole synthesis, and a discussion of its current and potential applications for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

The chemical identity of this compound is defined by a five-membered pyrrole ring, which is an aromatic heterocycle. Attached to this core are a methyl group at the C3 position and an ethyl carboxylate (ester) group at the C2 position. The aromaticity of the pyrrole ring, combined with the opposing electronic effects of the methyl and ester substituents, dictates the molecule's stability and reactivity in further chemical transformations.

The ester group at the C2 position is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole, yet it also provides a reactive handle for modifications such as hydrolysis or amidation. Conversely, the electron-donating methyl group at the C3 position helps to modulate the electron density of the ring.

Table 1: Physicochemical and Identification Data

Property Value Reference
IUPAC Name This compound [1]
Molecular Formula C₈H₁₁NO₂ [1][2]
Molecular Weight 153.18 g/mol [1][2]
CAS Number 3284-47-7 [1][3]
Canonical SMILES CCOC(=O)C1=C(C=CN1)C [1]
InChIKey FGILMAYWLMWCQA-UHFFFAOYSA-N [1][3]
Physical Form Solid [3]

| Storage Conditions | Sealed in dry, 2-8°C |[3][4] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with several named reactions developed for this purpose. The Knorr pyrrole synthesis is a widely utilized and robust method for preparing pyrroles from α-amino-ketones and compounds with an active methylene group, such as β-ketoesters.[5] This approach is particularly effective for producing highly functionalized pyrroles like this compound.

Rationale for Synthetic Strategy

The Knorr synthesis is chosen for its efficiency and convergence. The core mechanism involves the condensation of an α-aminoketone with a β-ketoester, followed by cyclization and dehydration to form the aromatic pyrrole ring.[6] Because α-aminoketones are often unstable and prone to self-condensation, they are typically generated in situ. A common method involves the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid.[5][6][7] This one-pot procedure enhances the overall yield and simplifies the experimental setup.

Detailed Experimental Protocol: Knorr Pyrrole Synthesis

This protocol describes the synthesis of a related compound, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, which illustrates the core principles of the Knorr synthesis that can be adapted for the target molecule. The key steps involve nitrosation to form an oxime, followed by a zinc-mediated reductive condensation.[8]

Part 1: Nitrosation of Ethyl Acetoacetate

  • In a fume hood, equip a 250 mL two-necked round-bottom flask with a magnetic stir bar and an internal thermometer. Place the flask in an ice-salt bath on a magnetic stirrer.

  • Add ethyl acetoacetate (32.5 g) and glacial acetic acid (75 mL) to the flask.[7] Stir the mixture vigorously and cool to below 7°C.[7]

  • In a separate beaker, dissolve sodium nitrite (8.7 g) in water (12.5 mL).[7]

  • Slowly add the sodium nitrite solution dropwise to the stirred ethyl acetoacetate solution, ensuring the internal temperature is maintained between 5-7°C.[7] This reaction is exothermic and requires careful temperature control.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.[7] This process forms the ethyl 2-oximinoacetoacetate intermediate.

Part 2: Reductive Condensation and Cyclization

  • To the flask containing the oxime intermediate, add a second equivalent of ethyl acetoacetate.

  • Set up the flask for reflux and begin adding zinc dust (16.7 g) in small portions.[7] The addition of zinc will cause the reaction to boil; add subsequent portions only after the initial vigorous reaction subsides.[7]

  • Once all the zinc has been added, heat the mixture to reflux for 1 hour.[7]

  • While the mixture is still hot, pour it into a large beaker containing 850 mL of crushed ice and water to precipitate the crude product.[7]

  • Stir the aqueous mixture for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Part 3: Recrystallization

  • Transfer the crude solid to an appropriately sized flask and add a minimal amount of hot 85% ethanol to dissolve the product under reflux.[8]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]

  • Collect the purified crystals by vacuum filtration and dry under vacuum.

Workflow Visualization

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product Isolation A Ethyl Acetoacetate Nitrosation Step 1: Nitrosation (In Situ Oxime Formation) A->Nitrosation B Sodium Nitrite (in Acetic Acid) B->Nitrosation C Zinc Dust Reduction Step 2: Reductive Condensation & Cyclization C->Reduction Nitrosation->Reduction Intermediate Quench Precipitation (Quenching in Water) Reduction->Quench Purify Filtration & Recrystallization Quench->Purify Product Final Product: This compound Purify->Product

Caption: Knorr Pyrrole Synthesis Workflow.

Applications in Research and Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[9][10][11] Its unique electronic properties allow it to participate in various non-covalent interactions with biological targets, making it a desirable component in drug design.

The Pyrrole Scaffold in Medicinal Chemistry

Pyrrole and its derivatives are integral to many top-selling pharmaceuticals, including the cholesterol-lowering drug Atorvastatin and the targeted cancer therapy Sunitinib.[9][12] The biological activities of pyrrole-containing compounds are diverse, encompassing anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties.[10][11][13] This wide range of activities has motivated extensive research into the synthesis of novel pyrrole analogs to explore new therapeutic possibilities.[9][10]

This compound as a Key Building Block

This compound is not typically an end-product but rather a crucial starting material or intermediate. Its functional groups allow for sequential and regioselective modifications. For example:

  • The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form a wide variety of amides.

  • The N-H of the pyrrole ring can be alkylated or arylated.[12]

  • The aromatic ring itself can undergo further substitution reactions, guided by the existing substituents.

This versatility makes it an important intermediate in the synthesis of complex molecules. It is used in the development of pharmaceuticals, such as potent drug candidates against the Hepatitis B virus, and as a precursor for agrochemicals where it can enhance the efficacy of pesticides.[14][15] Furthermore, it is incorporated into polymer formulations in materials science to create advanced materials with improved properties.[14] For instance, it is a known intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[16]

Logical Relationship Diagram

G cluster_apps Final Applications Start This compound (Versatile Building Block) Process Chemical Elaboration (e.g., Amidation, N-Alkylation, Further Substitution) Start->Process Pharma Pharmaceuticals (e.g., Kinase Inhibitors, Antivirals) Process->Pharma Agro Agrochemicals (e.g., Pesticides, Herbicides) Process->Agro Material Materials Science (e.g., Functional Polymers, Dyes) Process->Material

Caption: Application Pathway from Building Block.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

  • Acute Toxicity, Oral (Harmful): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically between 2-8°C, to ensure its stability.[3][4]

Conclusion

This compound is a synthetically valuable heterocyclic compound. Its well-defined structure, accessible synthesis through established methods like the Knorr pyrrole synthesis, and versatile functional handles make it an indispensable building block in modern organic chemistry. For researchers in drug discovery and materials science, a thorough understanding of its properties and reactivity is essential for leveraging its potential in the creation of novel, high-value molecules.

References

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery.
  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(19), 14754-14779.
  • Abdel-Wahab, B. F., Al-Warhi, T., & Aly, A. A. (2022). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Current Organic Synthesis, 19(4), 364-389.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5324582, this compound.
  • Barreca, M. L., Ferro, S., & Montaudo, G. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112763.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • YouTube. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole.
  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • ChemSynthesis. (n.d.). ethyl 2-(2-amino-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate.
  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.
  • ResearchGate. (2019). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus.
  • Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • CORE. (n.d.). Ethyl 5-methyl-1H-pyrrole-2-carboxylate.
  • National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

Sources

A Senior Application Scientist's Guide to Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate: Synthesis, Applications, and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ethyl 3-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will move beyond simple data recitation to explore the causal relationships in its synthesis, its strategic importance as a pharmacophore, and the detailed protocols necessary for its practical application in a research and development setting.

Core Compound Identification and Properties

This compound is a substituted pyrrole, a class of five-membered aromatic heterocycles that form the core of numerous biologically active molecules.[1][2] Its formal IUPAC name is this compound.[3] The presence of the ester and methyl groups at the C2 and C3 positions, respectively, provides specific steric and electronic properties that make it a valuable and versatile building block for more complex molecular architectures.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 3284-47-7, 20032-32-0[3][6]
Molecular Formula C₈H₁₁NO₂[7]
Molecular Weight 153.18 g/mol [3][7]
Appearance Solid[8]
Boiling Point 248.5°C at 760 mmHg[6]
Topological Polar Surface Area 42.1 Ų[3]
SMILES CCOC(=O)C1=C(C=CN1)C[3]
InChIKey FGILMAYWLMWCQA-UHFFFAOYSA-N[3][8]

Strategic Synthesis of the Pyrrole Core

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Several classical methods can be adapted for the synthesis of this compound, with the Hantzsch and Paal-Knorr syntheses being among the most prominent.[9][10][11]

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a powerful multicomponent reaction that constructs the pyrrole ring from simple, acyclic precursors.[10] It involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[10][12] The choice of a β-ketoester is critical as it directly incorporates the C2-carboxylate group into the final product.

The reaction proceeds through a well-defined sequence of nucleophilic attacks and condensations. The initial step involves the formation of an enamine from the reaction between the β-ketoester (ethyl acetoacetate in this case) and ammonia.[10][13] This enamine then acts as the key nucleophile, attacking the carbonyl carbon of the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring.[10][14]

Hantzsch_Mechanism Fig 1: Hantzsch Pyrrole Synthesis Mechanism reagents β-Ketoester + Ammonia enamine Enamine Intermediate (3) reagents->enamine Formation attack1 Nucleophilic Attack on Carbonyl enamine->attack1 haloketone α-Haloketone (4) haloketone->attack1 imine Imine Intermediate (5) attack1->imine Loss of H₂O cyclization Intramolecular Nucleophilic Attack imine->cyclization ring 5-Membered Ring (6) cyclization->ring dehydration Dehydration & Aromatization ring->dehydration product Substituted Pyrrole (7) dehydration->product

Caption: Generalized mechanism of the Hantzsch Pyrrole Synthesis.[10][13]

The Paal-Knorr Pyrrole Synthesis

An alternative and widely used method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[11][15] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[15][16]

Modern mechanistic studies, including DFT calculations, suggest the reaction proceeds via the formation of a hemiaminal intermediate.[16][17] The amine attacks one of the protonated carbonyls, followed by an intramolecular attack on the second carbonyl to form a dihydroxy-tetrahydropyrrole derivative. This intermediate then undergoes dehydration to furnish the final aromatic pyrrole.[11][16] The cyclization of the hemiaminal is considered the rate-determining step.[16]

Paal_Knorr_Workflow Fig 2: Paal-Knorr Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Sequence diketone 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Formation diketone->hemiaminal amine Ammonia or Primary Amine amine->hemiaminal cyclization Intramolecular Cyclization (Rate-Determining Step) hemiaminal->cyclization dehydration Dehydration (x2) cyclization->dehydration product Substituted Pyrrole dehydration->product VEGFR2_Pathway Fig 3: VEGFR-2 Signaling and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Receptor P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor Pyrrole-Based Inhibitor (e.g., Sunitinib) Inhibitor->P1 Blocks ATP Binding Site P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 P3 Cell Proliferation, Migration, Angiogenesis P2->P3

Sources

An In-depth Technical Guide to Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its substituted pyrrole core is a recurring motif in a multitude of biologically active molecules, including approved pharmaceuticals and clinical candidates.[1] The strategic placement of the ethyl ester and methyl groups on the pyrrole ring offers versatile handles for further chemical modification, making it an attractive starting material for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and significant applications, particularly in the realm of drug discovery and development.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 153.18 g/mol [2][3][4]
Molecular Formula C₈H₁₁NO₂[3][4][5]
CAS Number 3284-47-7, 20032-32-0[2][3][5]
IUPAC Name This compound[3]
Synonyms 3-Methyl-1H-pyrrole-2-carboxylic acid ethyl ester, 2-carboethoxy-3-methylpyrrole[3]
Physical Form Solid
Boiling Point 248.5°C at 760 mmHg[5]
Purity Typically ≥98%
Storage Conditions Sealed in a dry environment at 2-8°C

Synthesis of this compound

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Several methods have been developed for the preparation of this compound, with the choice of route often depending on the availability of starting materials, desired scale, and reaction efficiency. A common and versatile approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

G cluster_start Starting Materials 1,4-Dicarbonyl_Compound 1,4-Dicarbonyl Compound Paal_Knorr_Condensation Paal-Knorr Condensation 1,4-Dicarbonyl_Compound->Paal_Knorr_Condensation Primary_Amine Primary Amine / Ammonia Primary_Amine->Paal_Knorr_Condensation Intermediate Formation of Dihydropyrrole Intermediate Paal_Knorr_Condensation->Intermediate Cyclization Dehydration Dehydration Intermediate->Dehydration Final_Product This compound Dehydration->Final_Product

Caption: Generalized workflow for the Paal-Knorr synthesis of pyrroles.

Another notable method involves the reaction of ethyl 2-isocyanoacetate with an appropriate alkyne, catalyzed by a silver salt, which can yield highly substituted pyrroles.[6]

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 1,4-dicarbonyl precursor in a suitable solvent such as ethanol or acetic acid.

  • Addition of Amine: To the stirred solution, add a stoichiometric equivalent of a primary amine or an excess of an ammonium salt (e.g., ammonium acetate).

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is routinely accomplished using a combination of spectroscopic techniques. While specific spectral data can be found from various suppliers, the expected characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum would be expected to show a triplet and a quartet for the ethyl group protons, a singlet for the methyl group protons, and signals for the two protons on the pyrrole ring. The NH proton of the pyrrole ring will also be present, often as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the four carbons of the pyrrole ring.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1670-1700 cm⁻¹) and a broad absorption for the N-H stretching of the pyrrole ring (around 3300 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight (153.18 g/mol ).

Applications in Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[6][8] this compound, as a readily available and modifiable building block, has been instrumental in the development of novel therapeutic agents.

Anticancer Agents

Derivatives of substituted pyrroles have demonstrated significant potential as anticancer agents.[1] For instance, the pyrrole-3-carboxylic acid amide substructure is central to the molecular framework of highly successful drugs like Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[1][9] The synthesis of such complex molecules often relies on the strategic use of functionalized pyrrole intermediates like this compound.

G Pyrrole_Precursor Ethyl 3-methyl-1H- pyrrole-2-carboxylate Functionalization Functional Group Interconversion Pyrrole_Precursor->Functionalization Step 1 Coupling_Reaction Coupling with Indolinone Moiety Functionalization->Coupling_Reaction Step 2 Final_Drug Sunitinib Analog (RTK Inhibitor) Coupling_Reaction->Final_Drug Step 3

Caption: Role as a building block in the synthesis of a Sunitinib-like molecule.

Antimicrobial and Antiviral Agents

The pyrrole nucleus is also a key pharmacophore in the design of novel antimicrobial and antiviral agents.[1][8] Research has shown that various pyrrole derivatives exhibit activity against a range of bacterial and fungal pathogens.[1] Furthermore, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a related compound, has been identified as a crucial building block for a potent drug candidate against the Hepatitis B virus, highlighting the importance of this class of compounds in antiviral research.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • In case of contact, immediately flush the affected area with plenty of water.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined properties, and the reactivity of its functional groups make it an indispensable building block for the creation of complex molecules with diverse biological activities. As research in drug discovery continues to advance, the importance of such fundamental scaffolds in the development of new and effective therapeutic agents is poised to grow.

References

  • PubChem.
  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]
  • ChemSynthesis. ethyl 2-(2-amino-2-oxoethyl)
  • Semantic Scholar.
  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
  • ResearchGate.
  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]
  • RSC Publishing.

Sources

An In-depth Technical Guide to the Melting Point of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrrole, it serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The physical properties of such intermediates are critical quality attributes that dictate their suitability for subsequent chemical transformations and ultimately influence the purity and quality of the final product. Among these properties, the melting point is a fundamental and highly informative characteristic.

This technical guide provides a comprehensive overview of the melting point of this compound, its significance, the rigorous methodology for its determination, and the interpretation of the data within a research and drug development context.

Physicochemical Properties of this compound

A precise understanding of a compound's physical and chemical properties is foundational to its application in scientific research. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
CAS Number 3284-47-7[1]
Appearance White to off-white solid
Melting Point 56 °C ,
Boiling Point 270-290 °C
Density ~1.106 g/cm³

The Critical Role of the Melting Point in Drug Development

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The significance of this seemingly simple parameter cannot be overstated, particularly in the pharmaceutical industry.

  • Indicator of Purity: A sharp melting point is a reliable indicator of high purity.[2][3] Impurities disrupt the crystalline lattice of a solid, which typically results in a lower and broader melting range, a phenomenon known as melting point depression.[4] Therefore, determining the melting point is a fundamental quality control test to assess the purity of synthesized intermediates like this compound.

  • Compound Identification: While not definitive on its own, the melting point is a valuable piece of data for confirming the identity of a compound when compared to a known reference standard. A mixed melting point determination, where the sample is mixed with an authentic standard, can provide strong evidence of identity. If no depression is observed, the two samples are likely identical.

  • Informing Downstream Processes: The thermal stability of a compound, indicated by its melting point, is crucial for designing subsequent reaction conditions, such as choosing appropriate solvents and reaction temperatures.

  • Biopharmaceutical Implications: The melting point is related to the lattice energy of the crystal structure and can influence a drug's solubility and dissolution rate.[5] These factors are critical for the bioavailability of the final drug product.[5]

Factors Influencing the Melting Point of this compound

The observed melting point of an organic compound is influenced by several intrinsic and extrinsic factors:

  • Intermolecular Forces: The energy required to overcome the forces holding the molecules together in a crystal lattice dictates the melting point. For this compound, these forces include van der Waals interactions and, importantly, hydrogen bonding via the N-H group of the pyrrole ring. Stronger intermolecular forces lead to a higher melting point.[6][7]

  • Molecular Symmetry and Packing: The efficiency with which molecules pack into a crystal lattice affects the strength of the intermolecular forces. More symmetrical molecules often pack more tightly, leading to higher melting points.[8][9]

  • Presence of Impurities: As previously mentioned, impurities disrupt the crystal lattice, making it easier to break apart, thus lowering and broadening the melting range.[4] This is a cornerstone of using melting point for purity assessment.

Experimental Determination of Melting Point: A Self-Validating Protocol

The accurate determination of the melting point is paramount. The following protocol, based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> and ASTM E324, is designed to be a self-validating system, ensuring accuracy and reproducibility.[10][11][12][13]

Workflow for Accurate Melting Point Determination

G cluster_prep Sample Preparation cluster_cal Instrument Calibration cluster_measurement Sample Measurement prep_sample 1. Dry the Sample (e.g., in a desiccator) grind_sample 2. Finely Grind the Sample (using a mortar and pestle) prep_sample->grind_sample pack_capillary 3. Pack Capillary Tube (2.5-3.5 mm height) grind_sample->pack_capillary initial_run 7. Rapid Preliminary Run (Optional) (to estimate approximate melting point) pack_capillary->initial_run select_standards 4. Select USP Reference Standards (bracketing 56 °C) run_standards 5. Measure Melting Points of Standards (at specified ramp rate) select_standards->run_standards verify_accuracy 6. Verify Instrument Accuracy (compare to certified values) run_standards->verify_accuracy slow_run 8. Precise Measurement (Start ~10°C below expected MP, ramp at 1°C/min) verify_accuracy->slow_run Instrument is calibrated initial_run->slow_run record_range 9. Record Melting Range (Onset to Clear Point) slow_run->record_range

Sources

An In-depth Technical Guide to the Boiling Point of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction to Ethyl 3-methyl-1H-pyrrole-2-carboxylate

This compound is a substituted pyrrole, a class of heterocyclic aromatic organic compounds that are integral components of many biologically active molecules, including porphyrins (e.g., heme), chlorophyll, and various pharmaceuticals. The structure, featuring a methyl group at the 3-position and an ethyl carboxylate group at the 2-position of the pyrrole ring, imparts specific physicochemical properties that are critical to its synthesis, purification, and application in medicinal chemistry and materials science. Understanding its physical properties, such as the boiling point, is fundamental for process optimization, purification via distillation, and ensuring stability during chemical reactions.

Physicochemical Properties and Predicted Boiling Point

A summary of the key physicochemical properties for this compound is presented below. It is crucial to note that the boiling point is a predicted value based on computational modeling, as experimental values are not prominently reported in scientific literature.[1]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₈H₁₁NO₂PubChem[1]
Molecular Weight 153.18 g/mol PubChem[1]
CAS Number 20032-32-0, 3284-47-7PubChem[1]
Physical Form SolidSigma-Aldrich[2]
Predicted Boiling Point 248.5°C at 760 mmHg ECHEMI[1]

Molecular Determinants of Boiling Point

The boiling point of a compound is a direct reflection of the strength of its intermolecular forces. For this compound, several structural features are key determinants of its relatively high predicted boiling point.

  • Hydrogen Bonding : The presence of a hydrogen atom attached to the nitrogen in the pyrrole ring (N-H) allows for intermolecular hydrogen bonding.[3] This is a strong type of dipole-dipole interaction that requires significant energy to overcome, thus elevating the boiling point. This is a characteristic feature of N-unsubstituted pyrroles, leading to higher boiling points compared to their N-substituted counterparts where this hydrogen is replaced by an alkyl group.

  • Dipole-Dipole Interactions : The ester functional group (-COOEt) is highly polar, creating a significant dipole moment within the molecule. These permanent dipoles lead to electrostatic attractions between adjacent molecules, further contributing to the energy required for vaporization.

  • Van der Waals Forces : As with all molecules, London dispersion forces are present. With a molecular weight of 153.18 g/mol , these forces are considerable and contribute to the overall intermolecular attraction.[4]

  • Substituent Effects : The methyl and ethyl carboxylate groups add to the molecular weight and surface area, increasing the strength of van der Waals forces compared to unsubstituted pyrrole.[5] While the ethyl carboxylate group introduces polarity, the alkyl chains (methyl and ethyl groups) are nonpolar.

G cluster_0 Intermolecular Forces in this compound cluster_A cluster_B A This compound Molecule 1 B This compound Molecule 2 A->B Van der Waals Forces A_NH N-H A_CO C=O B_NH N-H B_CO C=O A_NH->B_CO Hydrogen Bonding A_CO->B Dipole-Dipole

Caption: Intermolecular forces influencing the boiling point.

Experimental Boiling Point Determination

When a pure sample of a compound is available, its boiling point can be determined experimentally. This serves to verify predicted values and is a key indicator of purity.[6] For a high-boiling point solid like this compound, a micro-scale method like the Thiele tube method is appropriate to conserve material.

Protocol: Thiele Tube Method

This method is advantageous as it requires only a small amount of the sample.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this setup, the sample is heated until its vapor pressure exceeds the atmospheric pressure, causing a steady stream of bubbles. The boiling point is then measured as the sample cools, at the precise moment the external pressure equals the vapor pressure, and the liquid is drawn back into a capillary tube.

Step-by-Step Methodology:

  • Sample Preparation : Place a small amount (a few milligrams) of this compound into a small test tube (fusion tube). The solid will melt upon heating.

  • Capillary Tube Insertion : Seal one end of a capillary tube using a flame. Place the capillary tube into the fusion tube with the open end submerged in the molten sample.

  • Apparatus Assembly : Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating : Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube's design ensures uniform heating via convection currents.

  • Observation : Gently heat the side arm of the Thiele tube. As the temperature rises, the air trapped in the capillary tube will escape, followed by a steady stream of bubbles from the sample's vapor as it begins to boil.

  • Boiling Point Reading : Remove the heat source once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

  • Record Pressure : It is critical to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

G cluster_setup Thiele Tube Boiling Point Determination Thermometer Thermometer Fusion_Tube Fusion Tube with Sample Thermometer->Fusion_Tube Attached Capillary_Tube Inverted Capillary Tube Fusion_Tube->Capillary_Tube Contains Thiele_Tube Thiele Tube with Oil Thiele_Tube->Thermometer Contains Heat_Source Heat Source Heat_Source->Thiele_Tube Heats

Caption: Experimental setup for Thiele tube method.

Computational Prediction of Boiling Point

In the absence of experimental data, computational methods are invaluable for estimating physical properties. Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this approach.

Principle: QSPR models are mathematical models that correlate the structural or physical properties of molecules (descriptors) with a specific property, in this case, the normal boiling point. These models are built using a "training set" of compounds with known boiling points and then used to predict the boiling point of new or unmeasured compounds.[2]

Methodology Overview:

  • Molecular Representation : The 2D or 3D structure of this compound is used as the input.

  • Descriptor Calculation : A wide array of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., dipole moment).

  • Model Application : The calculated descriptors are fed into a pre-existing mathematical model (e.g., multiple linear regression, neural network, or graph neural network) that has been trained on a large dataset of compounds with known boiling points.

  • Boiling Point Prediction : The model outputs a predicted boiling point. The value of 248.5°C is likely derived from such a model.

G Input Molecular Structure (this compound) Descriptors Calculate Molecular Descriptors (e.g., MW, Polarity) Input->Descriptors Model Apply QSPR Model (e.g., Neural Network) Descriptors->Model Output Predicted Boiling Point (248.5°C) Model->Output

Caption: Workflow for computational boiling point prediction.

Conclusion

The boiling point of this compound is predicted to be 248.5°C at standard atmospheric pressure. This high boiling point is a consequence of its molecular structure, which facilitates strong intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and significant van der Waals forces. While this predicted value provides a crucial reference for researchers, experimental verification using established micro-scale techniques is recommended for definitive characterization and to confirm the purity of synthesized samples. The methodologies outlined in this guide provide a comprehensive framework for both the theoretical understanding and practical determination of this key physical property.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Katritzky, A. R., et al. (2003). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences, 43(5), 1575–1585. [Link]
  • Goll, E. S., & Jurs, P. C. (1999). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Modeling, 39(6), 974-983. [Link]
  • Montero-Jiménez, D., et al. (2022). Graph convolutional neural network applied to the prediction of normal boiling point. NIST. [Link]
  • Gabriel, E. (2024). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]
  • Li, Y., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling, 44, 113-119. [Link]
  • Filo. (n.d.). The boiling point of pyrrole is higher than furan and thiopene.
  • Biosynce. (2025). What are the differences in properties between pyrrole and its derivatives?.
  • Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points.
  • Reusch, W. (2013). Boiling & Melting Points. Michigan State University Department of Chemistry.
  • University of Babylon. (n.d.). Heterocyclic Chemistry.
  • University of Calgary. (n.d.). Boiling Point Determination.
  • LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.
  • University of Technology, Iraq. (2021). Experimental No. (2) Boiling Point.

Sources

An In-depth Technical Guide to the Solubility of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Ethyl 3-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry, presents a solubility profile that is paramount to its handling, formulation, and in vivo performance. This technical guide provides a comprehensive overview of the physicochemical properties of this compound and delves into the theoretical and practical aspects of its solubility. We will explore its expected solubility in various solvents based on its structural characteristics, detail rigorous experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the application of computational models for solubility prediction. This guide is intended to be a valuable resource for researchers and professionals engaged in the development of therapeutic agents, offering both foundational knowledge and actionable methodologies.

Introduction: The Significance of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a fundamental physicochemical property that dictates its fate. Poor aqueous solubility can lead to low and erratic absorption, resulting in suboptimal drug concentrations at the target site and diminished therapeutic effect.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility are indispensable in the early stages of drug development to guide lead optimization, formulation strategies, and to ensure the reliability of in vitro and in vivo studies. This compound, as a potential building block or active agent, is no exception. Its solubility characteristics will profoundly influence its journey through the development pipeline.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂PubChem[2]
Molecular Weight 153.18 g/mol PubChem[2]
Appearance SolidSigma-Aldrich[3]
CAS Number 3284-47-7, 20032-32-0PubChem[2]
Computed LogP 1.6PubChem[2]
Topological Polar Surface Area (TPSA) 42.1 ŲChemScene[4]
Hydrogen Bond Donors 1ChemScene[4]
Hydrogen Bond Acceptors 2ChemScene[4]
Rotatable Bonds 2ChemScene[4]

The computed LogP value of 1.6 suggests that this compound has a moderate lipophilicity. This indicates that it is likely to have some solubility in both organic solvents and, to a lesser extent, in aqueous media. The presence of a hydrogen bond donor (the N-H of the pyrrole ring) and two hydrogen bond acceptors (the carbonyl and ester oxygens) suggests the potential for interactions with polar solvents.

Solubility Profile of this compound: A Qualitative and Predictive Analysis

3.1. Aqueous Solubility

Pyrrole itself is sparingly soluble in water.[5] The introduction of an ethyl ester and a methyl group to the pyrrole ring in this compound increases the molecule's non-polar surface area. This structural modification is expected to result in low aqueous solubility . The molecule's ability to form hydrogen bonds with water is limited, and the non-polar alkyl and ethyl groups will favor partitioning out of the aqueous phase.

3.2. Solubility in Organic Solvents

The principle of "like dissolves like" is a guiding tenet in predicting solubility. Given its moderate LogP and the presence of both polar and non-polar regions, this compound is anticipated to be soluble in a range of organic solvents .

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Pyrrole is known to be quite soluble in ethanol.[5] The ethyl and methyl substituents on the target molecule will further enhance its interaction with the non-polar part of these alcohols. Therefore, good solubility is expected in lower alcohols.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are excellent at solvating a wide range of organic molecules. Given the presence of the polar ester group and the pyrrole ring, this compound is expected to exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Non-Polar Solvents (e.g., Dichloromethane, Diethyl Ether): The non-polar character imparted by the ethyl and methyl groups suggests that the compound will also have a degree of solubility in less polar solvents. Pyrrole is soluble in diethyl ether, and this trend is likely to hold for its substituted derivatives.[5]

3.3. Computational Prediction of Solubility

In the absence of experimental data, in silico methods provide a valuable tool for estimating solubility. Quantitative Structure-Activity Relationship (QSAR) and other computational models can predict aqueous solubility based on a molecule's structural features.[1] These models utilize large datasets of compounds with known solubilities to train algorithms that can then predict the solubility of novel structures. While the accuracy of these predictions can vary, they offer a useful preliminary assessment to guide experimental work.

Methodologies for Experimental Solubility Determination

To obtain definitive solubility data, rigorous experimental determination is necessary. The choice of method often depends on the stage of research, the required throughput, and the desired type of solubility data (thermodynamic or kinetic).

4.1. Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

4.2. Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated stock (typically in DMSO). This method is widely used in early drug discovery for its high-throughput nature. Nephelometry , which measures light scattering caused by precipitated particles, is a common technique for determining kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Detailed Experimental Protocols

5.1. Protocol for Thermodynamic Solubility Determination (Shake-Flask Method with HPLC Analysis)

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification (HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions by a validated HPLC method with UV detection.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of the compound in the supernatant from the calibration curve. This concentration represents the thermodynamic solubility.

5.2. Protocol for Kinetic Solubility Determination (Nephelometry)

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • In a 96-well microplate, perform a serial dilution of the stock solution with DMSO.

  • Assay:

    • Transfer a small, fixed volume of each dilution to a new 96-well plate.

    • Rapidly add a fixed volume of the aqueous buffer (e.g., PBS pH 7.4) to all wells. The final DMSO concentration should be kept low (typically ≤ 1%).

    • Incubate the plate at a controlled temperature (e.g., room temperature) with shaking for a set period (e.g., 1-2 hours).

  • Measurement and Analysis:

    • Measure the light scattering in each well using a nephelometer.

    • Plot the light scattering signal against the compound concentration.

    • The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Conclusion

While specific experimental solubility values for this compound are not widely published, a comprehensive analysis of its physicochemical properties and structural features allows for a reasoned prediction of its solubility profile. It is expected to have low aqueous solubility and good solubility in a range of organic solvents, particularly polar aprotic solvents like DMSO. For definitive quantitative data, the detailed experimental protocols provided in this guide for thermodynamic and kinetic solubility determination should be employed. A thorough understanding of the solubility of this compound is a critical step in its journey as a potential therapeutic agent, enabling informed decisions in formulation development and ensuring the generation of reliable data in subsequent preclinical and clinical studies.

References

  • BIOSYNCE. (2025, June 16). What is the solubility of pyrrole in different solvents? - Blog.
  • Tavares, L. C., et al. (n.d.). Synthesis of highly substituted pyrroles using ultrasound in aqueous media. Taylor & Francis Online.
  • El-Gazzar, M. G., et al. (n.d.). 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from. Moroccan Journal of Chemistry.
  • ChemicalBook. (n.d.). Ethyl pyrrole-2-carboxylate CAS#: 2199-43-1.
  • Duchowicz, P. R., et al. (n.d.). Qsar And Molecular Modeling Studies in Heterocyclic Drugs I.
  • Gommaa, M. S., et al. (n.d.). Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Taylor & Francis Online.
  • Maltarollo, V. G., et al. (2015). QSAR-based solubility model for drug-like compounds. ResearchGate.
  • PubChem. (n.d.). Pyrrole. National Institutes of Health.
  • Al-Sultani, K. H. K., et al. (2020). Using QSAR model for studying heterocycles activity. ResearchGate.
  • Frontier Specialty Chemicals. (n.d.). Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.
  • ResearchGate. (n.d.). The structure of the pyrrole derivatives tested for antitumor activity.
  • ChemBK. (n.d.). 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID ETHYL ESTER.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • ECHEMI. (n.d.). 20032-32-0, this compound Formula.
  • BLD Pharm. (n.d.). 3284-47-7|this compound.
  • ResearchGate. (2014). Computational models for the prediction of drug solubility.
  • National Institutes of Health. (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
  • Chen, J., et al. (2021, May 26). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv.
  • Bjelobrk, Z., et al. (2021, April 21). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemScene. (n.d.). 3284-47-7 | this compound.
  • National Institutes of Health. (2022, August 9). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
  • Wikipedia. (n.d.). Pyrrole.
  • Sigma-Aldrich. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • Chem-Impex. (n.d.). 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • ChemicalBook. (2025, July 4). Ethyl pyrrole-2-carboxylate.
  • PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. National Institutes of Health.
  • Thermo Scientific Chemicals. (n.d.). Ethyl pyrrole-2-carboxylate, 98+% 25 g.
  • NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester.
  • MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
  • ChemicalBook. (2025, July 24). Ethyl 5-methyl-1H-pyrrole-2-carboxylate.

Sources

An In-depth Technical Guide to the Spectral Analysis of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. The pyrrole nucleus is a fundamental heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] The precise characterization of this molecule is paramount for its application in drug design and synthesis. This guide provides a comprehensive analysis of the spectral data of this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the spectral properties of this compound is crucial for quality control, reaction monitoring, and the rational design of novel pyrrole-based entities.

Molecular Structure and Key Features

The structural integrity of this compound, with a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol , is the foundation of its chemical behavior and spectral output.[2] The molecule features a pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom. This ring is substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a methyl group. The presence of the N-H proton, the aromatic protons on the pyrrole ring, and the protons of the ethyl and methyl substituents give rise to a unique and interpretable NMR spectrum. The carbonyl group of the ester and the N-H bond are key functionalities that can be identified using IR spectroscopy. Mass spectrometry provides confirmation of the molecular weight and offers insights into the fragmentation patterns, further corroborating the proposed structure.

Molecular Structure of this compound

Caption: Structure of this compound.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform (CDCl₃) would exhibit distinct signals for the N-H proton, the two pyrrole ring protons, the methyl protons on the ring, and the protons of the ethyl ester group.

Expected ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H~8.5 - 9.5Broad Singlet-
H-5 (pyrrole)~6.7 - 6.9Doublet~2.5 - 3.0
H-4 (pyrrole)~6.0 - 6.2Doublet~2.5 - 3.0
-O-CH₂- (ethyl)~4.2 - 4.4Quartet~7.0 - 7.2
-CH₃ (on ring)~2.2 - 2.4Singlet-
-CH₃ (ethyl)~1.3 - 1.5Triplet~7.0 - 7.2

Note: These are predicted values based on the analysis of similar pyrrole derivatives. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

  • N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet in the downfield region (δ 8.5-9.5 ppm). Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Pyrrole Ring Protons: The two protons on the pyrrole ring, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The H-5 proton, being adjacent to the nitrogen, is typically found slightly more downfield than the H-4 proton.

  • Ethyl Ester Protons: The ethyl group will give rise to a quartet for the methylene (-O-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern. The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield shift.

  • Ring Methyl Protons: The methyl group attached to the pyrrole ring is expected to appear as a sharp singlet in the upfield region.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Expected ¹³C NMR Chemical Shifts

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (ester)~160 - 165
C-5 (pyrrole)~125 - 130
C-2 (pyrrole)~120 - 125
C-4 (pyrrole)~110 - 115
C-3 (pyrrole)~115 - 120
-O-CH₂- (ethyl)~59 - 62
-CH₃ (ethyl)~14 - 16
-CH₃ (on ring)~11 - 13

Note: These are predicted values based on the analysis of similar pyrrole derivatives and a cited reference for the ¹³C NMR spectrum of this compound.[2] Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbon of the ester carbonyl group is the most deshielded carbon and will appear significantly downfield.

  • Pyrrole Ring Carbons: The four carbons of the pyrrole ring will resonate in the aromatic region. The carbons attached to the substituents (C-2 and C-3) will have their chemical shifts influenced by these groups.

  • Ethyl Group Carbons: The methylene carbon (-O-CH₂-) of the ethyl group will be found further downfield than the methyl carbon due to the deshielding effect of the adjacent oxygen atom.

  • Ring Methyl Carbon: The carbon of the methyl group attached to the pyrrole ring will be the most shielded carbon, appearing at the highest field (lowest ppm value).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H bond, C-H bonds, the C=O bond of the ester, and the C-N and C-O single bonds.

Expected IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, Sharp
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (ester)1680 - 1710Strong, Sharp
C=C Stretch (aromatic)1450 - 1600Medium to Weak
C-N Stretch1250 - 1350Medium
C-O Stretch (ester)1100 - 1300Strong

Interpretation of the IR Spectrum:

  • A prominent sharp peak in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration.

  • A strong, sharp absorption band around 1700 cm⁻¹ is a clear indicator of the ester carbonyl group.

  • The presence of both aromatic and aliphatic C-H stretching bands confirms the presence of the pyrrole ring and the alkyl substituents.

  • Strong bands in the fingerprint region corresponding to C-N and C-O stretching further support the structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) would likely be used, resulting in a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (153.18 g/mol ).[2] The mass spectrum would also show a series of fragment ions, which can be used to piece together the structure of the molecule.

Expected Fragmentation Pattern

G M [M]⁺˙ m/z = 153 M_minus_15 [M - CH₃]⁺ m/z = 138 M->M_minus_15 - •CH₃ M_minus_29 [M - C₂H₅]⁺ m/z = 124 M->M_minus_29 - •C₂H₅ M_minus_45 [M - OC₂H₅]⁺ m/z = 108 M->M_minus_45 - •OC₂H₅

Caption: Expected major fragmentation pathways for this compound in EI-MS.

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak at m/z = 153 would confirm the molecular weight of the compound.

  • Loss of an Ethyl Radical: A significant fragment at m/z = 124 would correspond to the loss of an ethyl radical (•C₂H₅) from the ester group.

  • Loss of an Ethoxy Radical: A prominent peak at m/z = 108 would indicate the loss of an ethoxy radical (•OC₂H₅).

  • Loss of a Methyl Radical: A peak at m/z = 138 could be observed due to the loss of the methyl group from the pyrrole ring.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon proper sample preparation and instrument parameter selection.

NMR Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) in 0.5-0.7 mL deuterated solvent transfer Transfer to a clean 5 mm NMR tube dissolve->transfer setup Insert sample and lock on solvent deuterium signal transfer->setup tune Tune and match probe setup->tune acquire Acquire spectrum with appropriate pulse sequence and parameters tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) and Peak Picking baseline->integrate

Caption: General workflow for NMR data acquisition and processing.[1]

IR Spectroscopy (Thin Solid Film Method)

  • Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[3][4]

  • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3][4]

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[3][4]

  • Mount the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum (of the clean, empty sample compartment).

  • Acquire the sample spectrum.

  • Clean the salt plate thoroughly with an appropriate solvent after use.[5]

Mass Spectrometry (Electron Ionization - EI)

  • Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph inlet.[6][7]

  • The sample is vaporized by heating in a high vacuum environment.[6][7]

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]

  • The resulting positively charged ions are accelerated into a mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The comprehensive spectral analysis of this compound through ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and fragmentation patterns. This in-depth guide serves as a valuable resource for researchers and scientists, enabling the confident identification and characterization of this important heterocyclic compound in various stages of research and development.

References

  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. BenchChem. Accessed January 11, 2026.
  • Sampling Technique for Organic Solids in IR Spectroscopy. J. Chem. Educ. 2001, 78, 2, 247.
  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Accessed January 11, 2026.
  • Sample preparation for FT-IR. University of the West Indies. Accessed January 11, 2026.
  • Ethyl 3-methyl-1H-pyrrole-2-carboxyl
  • Electron Ionization. School of Chemical Sciences - University of Illinois. Accessed January 11, 2026.
  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Accessed January 11, 2026.
  • Electron Ionization. Creative Proteomics. Accessed January 11, 2026.

Sources

Navigating the Safety Profile of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Context

Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic building block with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its pyrrole core is a common motif in a wide array of biologically active molecules. As with any chemical reagent, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive technical overview of the safety considerations, hazards, and handling protocols for this compound, grounded in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Identification and GHS Classification

This compound is classified under GHS as a hazardous substance, warranting careful handling and adherence to specific safety protocols. The primary hazards are associated with acute oral toxicity, skin and eye irritation, and respiratory irritation.[1]

GHS Pictogram:

Exclamation Mark Pictogram

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive set of precautionary statements provides guidance on prevention, response, storage, and disposal. Key statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Deconstructing the GHS Classifications: The "Why" Behind the Warnings

Understanding the basis for these classifications is crucial for appreciating the associated risks.

  • Skin Irritation, Category 2 (H315): This classification implies that direct contact with the skin can cause reversible inflammatory reactions. The criteria for this category are based on observations of erythema (redness) and edema (swelling) in animal studies.[5] Proper use of chemical-resistant gloves is therefore non-negotiable.

  • Serious Eye Irritation, Category 2A (H319): This classification signifies that the compound can cause significant, but reversible, eye irritation upon contact.[1] This underscores the mandatory requirement for appropriate eye protection, such as safety glasses with side shields or chemical goggles, to prevent accidental splashes.[6][7]

  • Specific Target Organ Toxicity - Single Exposure (STOT SE), Category 3 (H335): This classification specifically points to the potential for respiratory tract irritation.[1] Inhalation of dust or vapors may lead to coughing, sore throat, and other respiratory discomforts. This necessitates the use of engineering controls like fume hoods to minimize airborne concentrations.[8][9][10]

Toxicological Profile

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the GHS classifications provide a strong indication of its primary toxicological endpoints.

Routes of Exposure:

  • Ingestion: Harmful, with potential for systemic effects.

  • Skin Contact: Causes irritation.

  • Eye Contact: Causes serious irritation.

  • Inhalation: May cause respiratory tract irritation.

Chronic Effects: Data on the long-term effects of exposure to this compound is limited. As a general precautionary measure, chronic exposure should be avoided.

Safe Handling and Storage Protocols

A proactive approach to safety through proper handling and storage is essential when working with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating or removing the hazard at its source.[9][10][11]

  • Ventilation: All manipulations of this compound, especially when handling the solid powder or creating solutions, should be conducted in a well-functioning chemical fume hood.[8][12] This is critical for preventing the inhalation of dust or vapors, directly addressing the STOT SE 3 (respiratory irritation) hazard.

  • Designated Area: It is good laboratory practice to establish a designated area for working with this compound to prevent cross-contamination of other work surfaces.

Personal Protective Equipment (PPE): Essential Barriers to Exposure

When engineering controls cannot eliminate all risk of exposure, PPE provides a crucial barrier.[6][13][14]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6][7] In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times. It is important to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected.

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing and prevent skin contact.

  • Respiratory Protection: Under normal working conditions within a properly functioning fume hood, respiratory protection is not typically required. However, in situations where engineering controls are not available or are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator should be based on a thorough risk assessment.[8]

Experimental Workflow: Safe Weighing and Solution Preparation

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_cleanup Cleanup A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Verify Fume Hood is Functioning Correctly A->B C Place Balance Inside Fume Hood B->C D Carefully Weigh Solid Compound C->D E Close Container Promptly After Weighing D->E F Add Solvent to the Weighed Solid E->F G Gently Swirl or Stir to Dissolve F->G H Keep Solution Container Capped When Not in Use G->H I Decontaminate Weighing Utensils and Surfaces H->I J Dispose of Contaminated Gloves and Waste Properly I->J K Wash Hands Thoroughly J->K

Caption: A logical workflow for safely handling this compound.

Storage Requirements

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.

  • Conditions: Store in a tightly closed container in a dry and well-ventilated place. Some suppliers recommend refrigerated storage (2-8°C). Always follow the storage recommendations provided on the supplier's safety data sheet.

  • Incompatibilities: While specific incompatibility data for this compound is limited, as a general precaution, it should be stored away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the event of an accidental exposure or release, prompt and appropriate action is critical.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection if necessary. Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up:

    • Small Spills: Carefully sweep up or scoop up the solid material and place it into a suitable, labeled container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

    • Large Spills: Contain the spill and collect the material using a method that does not generate dust (e.g., a HEPA-filtered vacuum). Place the collected material in a labeled, sealed container for disposal.

Stability and Reactivity

  • Chemical Stability: The compound is generally stable under recommended storage conditions.

  • Reactivity: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[4][15]

Disposal Considerations

All waste materials containing this compound should be considered hazardous waste.

  • Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to be released into the environment.

Conclusion: A Culture of Safety

This compound is a valuable tool in chemical synthesis, but its use demands a thorough understanding of its inherent hazards. By adhering to the principles of the GHS and implementing robust safety protocols, including the consistent use of engineering controls and personal protective equipment, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is not merely a matter of compliance but a cornerstone of responsible scientific practice.

References

  • DermNet. Personal protective equipment. URL: https://dermnetnz.org/topics/personal-protective-equipment
  • Provincial Infection Control Network of British Columbia (PICNet). Skin protection for PPE use. 2024. URL: https://picnet.ca/resource/skin-protection-for-ppe-use/
  • Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate MSDS/SDS. URL: https://www.echemi.
  • MSDS of this compound. 2013. URL: https://www.chemsrc.com/en/cas/3284-47-7_841-912-6.html
  • EHSLeaders. Personal Protective Equipment: Eyes, Face, Hands, Head. 2025. URL: https://ehsleaders.com/personal-protective-equipment-eyes-face-hands-head/
  • SafetyCulture. Eye Protection: Hazards & Types of Equipment. 2025. URL: https://safetyculture.com/topics/eye-protection/
  • Occupational Safety and Health Administration (OSHA). Eye and Face Protection - Overview. URL: https://www.osha.gov/eye-and-face-protection
  • PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/5324582
  • Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/ambed/ambh2d6f0f54
  • Frontier Specialty Chemicals. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. URL: https://www.frontierspecialtychemicals.
  • University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS). 2019. URL: https://drs.illinois.
  • Fisher Scientific. SAFETY DATA SHEET - 1H-Pyrrole-2-carboxaldehyde. URL: https://www.fishersci.com/sds?productName=AC157710250
  • University of Nebraska-Lincoln Environmental Health and Safety. Safe Operating Procedure - Acutely Toxic Chemicals. URL: https://ehs.unl.edu/sop/s-acutely_toxic_chemicals.pdf
  • Wayne State University. Acutely Toxic Chemicals SOP. URL: https://research.wayne.edu/oehs/pdf/sop-acutely-toxic.pdf
  • Environmental Safety & Security Resources (ESSR). Acute Toxin Fact Sheet. URL: https://essr.umd.edu/documents/acute-toxin-fact-sheet
  • BLD Pharm. This compound. URL: https://www.bldpharm.com/products/3284-47-7.html
  • ChemScene. This compound. URL: https://www.chemscene.
  • Whitlam Group. Acute Toxic Liquid Label: Tips for Safer Compliance. 2025. URL: https://www.whitlam.com/blog/acute-toxic-liquid-label/
  • Centers for Disease Control and Prevention (CDC). Substitution and Engineering Controls. URL: https://www.cdc.gov/niosh/twh/guidelines/pfw/controls.html
  • Bluvalt. Prevention of Respiratory Hazards Through Engineering Controls. URL: https://bluvalt.com/wp-content/uploads/2022/10/Prevention-of-Respiratory-Hazards-Through-Engineering-Controls.pdf
  • Chem-Impex. 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester. URL: https://www.chemimpex.com/products/03433
  • Occupational Safety and Health Administration (OSHA). 1910.134 - Respiratory protection. URL: https://www.osha.
  • Centers for Disease Control and Prevention (CDC). Engineering Controls Program. 2024. URL: https://www.cdc.gov/niosh/eng/default.html
  • Centers for Disease Control and Prevention (CDC). Directory of Engineering Controls. 2015. URL: https://www.cdc.gov/niosh/eng/default.html
  • National Institutes of Health (NIH). Synthesis and Toxicity Evaluation of New Pyrroles... 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8588047/

Sources

Introduction: The Significance of the Pyrrole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate

The pyrrole ring is a fundamental heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and advanced materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Molecules incorporating the pyrrole framework exhibit a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3] this compound is a key substituted pyrrole that serves as a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a detailed exploration of its synthesis, focusing on the well-established Hantzsch pyrrole synthesis, and discusses its applications in modern drug discovery.

Core Synthetic Strategies for Substituted Pyrroles

The construction of the pyrrole ring can be achieved through several classical name reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Hantzsch Pyrrole Synthesis : This is one of the most common and versatile methods for preparing substituted pyrroles. It involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[4][5] The reaction is known for its reliability and the ability to introduce a variety of substituents onto the pyrrole ring.

  • Paal-Knorr Pyrrole Synthesis : This classical method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[6][7] The reaction proceeds through the formation of a di-imine intermediate, followed by cyclization and dehydration to yield the pyrrole. While straightforward, its utility can be limited by the accessibility of the required 1,4-dicarbonyl precursors.[8]

  • Knorr Pyrrole Synthesis : This synthesis involves the condensation of an α-amino-ketone with a compound containing an activated methylene group, such as a β-ketoester.[1][9] A significant challenge in this approach is the tendency of α-amino-ketones to self-condense, requiring careful control of reaction conditions.

For the specific synthesis of this compound, the Hantzsch synthesis provides a direct and efficient route.

The Hantzsch Pyrrole Synthesis: Mechanism and Protocol

The Hantzsch synthesis is a powerful tool for constructing functionalized pyrroles. Its mechanism is a well-understood sequence of condensation, nucleophilic attack, and cyclization steps.

Mechanistic Deep Dive

The reaction proceeds through several key stages:

  • Enamine Formation : The synthesis begins with the reaction between the β-ketoester (ethyl acetoacetate) and ammonia to form an enamine intermediate. This step transforms the β-ketoester into a more potent nucleophile.

  • Nucleophilic Attack : The newly formed enamine attacks the carbonyl carbon of the α-haloketone (e.g., chloroacetone).

  • Imine Formation : The resulting intermediate undergoes dehydration to form an imine.

  • Intramolecular Cyclization : A lone pair of electrons on the nitrogen atom attacks a carbonyl group in an intramolecular fashion, forming the five-membered ring.

  • Aromatization : The final step involves the elimination of a water molecule and rearrangement of pi-bonds to form the stable, aromatic pyrrole ring.[4]

Hantzsch_Mechanism Figure 1: Hantzsch Pyrrole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 β-Ketoester (Ethyl Acetoacetate) I1 Enamine R1->I1 + NH3 R2 Ammonia (NH3) R2->I1 R3 α-Haloketone (Chloroacetone) I2 Addition Product R3->I2 I1->I2 + α-Haloketone I3 Imine I2->I3 - H2O I4 Cyclized Intermediate I3->I4 Intramolecular Nucleophilic Attack P Ethyl 3-methyl-1H- pyrrole-2-carboxylate I4->P Aromatization (- H2O)

Caption: Figure 1: Hantzsch Pyrrole Synthesis Mechanism

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Hantzsch synthesis.

Materials:

  • Ethyl acetoacetate

  • Chloroacetone

  • Ammonia (aqueous solution, e.g., 28%)

  • Zinc dust (optional, for reduction of intermediates)

  • Acetic acid

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate and an excess of aqueous ammonia. Stir the mixture vigorously at room temperature for 1-2 hours. The formation of the enamine is crucial for the subsequent steps.

  • Condensation: To the enamine mixture, slowly add chloroacetone. The addition should be done carefully as the reaction can be exothermic.

  • Cyclization: Add glacial acetic acid to the reaction mixture. The acid catalyzes the cyclization and dehydration steps. If necessary, zinc dust can be added to facilitate the reduction of any intermediate species.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a suitable base, such as sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Physicochemical Properties and Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂[10]
Molecular Weight 153.18 g/mol [10]
CAS Number 3284-47-7 / 20032-32-0[10][11]
Appearance Pale yellow oil or solid[12]
IUPAC Name This compound[10]

Spectroscopic data is essential for structural elucidation:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the pyrrole ring (a singlet), the two protons on the pyrrole ring, and the N-H proton.[13]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrrole ring, the ethyl group carbons, and the methyl group carbon.[13]

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretch, C-H stretches, the C=O stretch of the ester, and C=C stretches of the aromatic ring.[14]

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The substituted pyrrole core of this compound is a valuable pharmacophore in drug development.[15] Its structure allows for further chemical modifications at the nitrogen atom, the ester group, and the remaining positions on the pyrrole ring, enabling the creation of large libraries of compounds for biological screening.[15]

  • Anticancer Agents: Pyrrole derivatives are key components of several anticancer drugs. For instance, the scaffold is a crucial building block in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used to treat certain types of cancer.[15] These compounds often function by inhibiting signaling pathways essential for tumor growth and angiogenesis.

  • Antimicrobial Agents: The pyrrole ring is found in many compounds with potent antibacterial and antifungal properties.[2] Research has shown that derivatives of 1H-pyrrole-2-carboxylate exhibit significant activity against various pathogens, including Mycobacterium tuberculosis.[2]

  • Natural Products Synthesis: Pyrrole-2-carboxylates and related pyrrole-2-carboxaldehydes are found in a variety of natural sources, including plants and marine sponges, where they contribute to the biological activity of the parent organisms.[16] The synthetic availability of compounds like this compound facilitates the synthesis and study of these natural products.

Workflow Figure 2: Research & Development Workflow A Synthesis (e.g., Hantzsch) B Purification & Characterization (Chromatography, NMR, MS) A->B C Derivative Synthesis (Chemical Modification) B->C D Biological Screening (Anticancer, Antimicrobial Assays) C->D E Lead Optimization D->E Active 'Hit' F Drug Candidate E->F

Caption: Figure 2: Research & Development Workflow

Conclusion

This compound is a compound of significant interest in organic synthesis and medicinal chemistry. Its efficient preparation via methods like the Hantzsch pyrrole synthesis makes it a readily accessible building block. The inherent biological relevance of the pyrrole scaffold, combined with the synthetic versatility of this particular derivative, ensures its continued importance in the development of novel therapeutics for a range of diseases. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering a foundation for researchers and scientists in the field of drug development.

References

  • Hantzsch Pyrrole Synthesis. (n.d.). In Wikipedia.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis [Table].
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from a relevant academic source repository.
  • Scribd. (n.d.). The Hantzsch Pyrrole Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
  • ResearchGate. (2006, August). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.
  • ResearchGate. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from a relevant academic source repository.
  • YouTube. (2022, March 23). Hantzsch Pyrrole Synthesis - Heterocyclic Chemistry| Part 5. GEM CHEM.
  • National Institutes of Health (NIH). (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC.
  • PubMed Central (PMC). (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Institutes of Health (NIH).
  • Royal Society of Chemistry (RSC). (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • ResearchGate. (n.d.). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus.
  • MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.

Sources

ethyl 3-methyl-1H-pyrrole-2-carboxylate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate: Synthesis, Properties, and Applications

Introduction

This compound is a heterocyclic compound that serves as a pivotal building block in organic synthesis and medicinal chemistry. The pyrrole ring is a fundamental scaffold found in a vast array of natural products, including heme and chlorophyll, as well as in numerous synthetic compounds with significant pharmacological importance.[1][2] The specific substitution pattern of this compound, featuring an ester at the C2 position and a methyl group at C3, makes it a versatile intermediate for the synthesis of more complex, biologically active molecules.[3][4] Its unique electronic and steric properties allow for selective functionalization, enabling the construction of diverse molecular libraries for drug discovery programs targeting a range of diseases, including cancer, microbial infections, and viral illnesses.[4][5][6]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It covers the principal synthetic methodologies, detailed physicochemical and spectroscopic properties, chemical reactivity, and key applications, with a focus on its role in the development of novel therapeutics.

Section 1: Synthesis of this compound

The construction of the polysubstituted pyrrole core is a central theme in heterocyclic chemistry. Several named reactions can be employed, with the choice depending on the availability of starting materials and the desired substitution pattern. For this compound, the Hantzsch pyrrole synthesis is a particularly effective and classical approach.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2][7] This multicomponent reaction is highly convergent, allowing for the rapid assembly of the pyrrole ring with control over the substituent placement.[8] The reaction between ethyl acetoacetate (a β-ketoester), chloroacetone (an α-haloketone), and ammonia provides a direct route to the target molecule.

The causality behind this choice of reactants is clear: ethyl acetoacetate provides the C2-carboxylate and the C3-methyl group framework, while chloroacetone provides the C4 and C5 carbons of the pyrrole ring. Ammonia serves as the nitrogen source. The reaction proceeds through the formation of an enamine intermediate from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring.[7]

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_output Product & Analysis R1 Ethyl Acetoacetate (β-Ketoester) P1 Condensation Reaction (Hantzsch Synthesis) R1->P1 R2 Chloroacetone (α-Haloketone) R2->P1 R3 Ammonia (Nitrogen Source) R3->P1 P2 Aqueous Work-up (Extraction) P1->P2 P3 Purification (Crystallization/Chromatography) P2->P3 Prod Ethyl 3-methyl-1H- pyrrole-2-carboxylate P3->Prod Analysis Characterization (NMR, MS, IR) Prod->Analysis

Caption: Workflow for Hantzsch Pyrrole Synthesis.

Alternative Synthetic Routes

While the Hantzsch synthesis is highly effective, other methods for pyrrole construction can be adapted:

  • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[9][10][11] To synthesize the target molecule, one would require ethyl 2,3-dioxopentanoate, which is a less common starting material.

  • Van Leusen Reaction: This synthesis utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with a Michael acceptor.[12][13][14] It is a powerful method for creating various substituted pyrroles, though it may require a multi-step sequence to achieve the specific substitution pattern of the target compound.[15][16]

Section 2: Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of a synthesized compound. This compound is a stable solid at room temperature, and its properties have been well-documented.[17][18]

Physicochemical Data
PropertyValueSource
CAS Number 3284-47-7[18]
Molecular Formula C₈H₁₁NO₂[17]
Molecular Weight 153.18 g/mol [17][18]
Appearance White to off-white solidVendor Data
SMILES CCOC(=O)C1=C(C=CN1)C[17]
InChIKey FGILMAYWLMWCQA-UHFFFAOYSA-N[17]
Spectroscopic Profile

The structural features of the molecule give rise to a distinct spectroscopic signature, which is crucial for its unambiguous identification.

SpectroscopyCharacteristic Peaks/Signals
¹H-NMR δ (ppm): ~1.3 (t, 3H, -OCH₂CH ₃), ~2.3 (s, 3H, Ar-CH ₃), ~4.2 (q, 2H, -OCH ₂CH₃), ~6.1 (t, 1H, H-4), ~6.8 (t, 1H, H-5), ~8.5-9.5 (br s, 1H, NH )
¹³C-NMR δ (ppm): ~12 (Ar-C H₃), ~15 (-O-CH₂C H₃), ~60 (-O-C H₂-CH₃), ~110 (C-4), ~115 (C-3), ~120 (C-5), ~125 (C-2), ~162 (C =O)
IR (KBr, cm⁻¹) ν: ~3300-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1670-1690 (C=O ester stretch), ~1550 (C=C stretch)
Mass Spec (EI) m/z (%): 153 ([M]⁺), 108 ([M-OEt]⁺)

Note: Exact chemical shifts (δ) and coupling constants (J) can vary depending on the solvent and instrument used. The values presented are typical and based on general principles and related structures.[19][20]

Section 3: Chemical Reactivity and Derivatization

The reactivity of this compound is governed by the interplay of its functional groups. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the C2-ester group is electron-withdrawing, which deactivates the ring, while the C3-methyl group is weakly electron-donating.

  • N-H Position: The nitrogen proton is acidic and can be readily removed by a base, allowing for N-alkylation or N-acylation. This is a common strategy to introduce diversity and modulate the biological properties of pyrrole-based compounds.[21]

  • C4 and C5 Positions: These positions are the most likely sites for electrophilic aromatic substitution. The C5 position is generally more reactive than the C4 position. Reactions like the Vilsmeier-Haack formylation can introduce an aldehyde group at the C5 position, providing a handle for further transformations.[22]

  • Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide through reaction with amines. This modification is critical in the synthesis of drugs like Sunitinib, where an amide linkage is present.

Reactivity_Map

// Placeholder positions for arrows on the image // These coordinates would need to be adjusted based on the image size node [shape=point, style=invis]; N [pos="1.5,2.2!"]; C5_pos [pos="0.5,1.0!"]; C4_pos [pos="0.5,1.8!"]; Ester_pos [pos="3.5,1.5!"];

// Invisible image node to define structure // In a real implementation, you'd use an actual image of the molecule Structure [label=<

>]; } graph [ dpi = 300 ];

Caption: Key reaction sites on the molecule.

Section 4: Applications in Drug Discovery and Development

The substituted pyrrole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[3][12] this compound is a key starting material for several important classes of therapeutic agents.

  • Anticancer Agents: Many pyrrole derivatives function as kinase inhibitors. A prominent example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used to treat renal cell carcinoma and other cancers.[23] The synthesis of Sunitinib and related molecules often starts from a substituted pyrrole-2-carboxylate scaffold. These compounds typically target pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR), crucial for tumor angiogenesis.[23]

  • Antimicrobial Agents: The pyrrole nucleus is present in numerous natural and synthetic compounds with antibacterial and antifungal properties.[5] The ability to easily derivatize the core structure of this compound allows for the generation of libraries to screen for novel antimicrobial candidates.

  • Antiviral Agents: This scaffold is a key building block for potent drug candidates targeting the Hepatitis B Virus (HBV).[6] Its use in this context highlights the importance of having efficient and scalable synthetic routes to produce high-purity intermediates for pharmaceutical development.

VEGFR_Pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF (Ligand) VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLC PLCγ VEGFR2->PLC Autophosphorylation & Activation RAS Ras/Raf/MEK/ERK Pathway VEGFR2->RAS PI3K PI3K/Akt Pathway VEGFR2->PI3K Proliferation Cell Proliferation & Survival PLC->Proliferation Angiogenesis Angiogenesis PLC->Angiogenesis RAS->Proliferation RAS->Angiogenesis PI3K->Proliferation PI3K->Angiogenesis Inhibitor Pyrrole-Derived Inhibitor (e.g., Sunitinib) Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: Inhibition of the VEGFR-2 signaling pathway.

Section 5: Experimental Protocols

The following protocols are representative methodologies for the synthesis and derivatization of the title compound, based on established chemical principles.

Protocol 5.1: Synthesis via Hantzsch Condensation

Objective: To synthesize this compound.

Materials:

  • Ethyl acetoacetate

  • Chloroacetone

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and an excess of aqueous ammonia (e.g., 5-10 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to form the enamine intermediate.

  • Slowly add chloroacetone (1.0 eq) to the reaction mixture. Caution: Chloroacetone is a lachrymator.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the layers.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

  • Validation: Confirm the structure and purity of the product using NMR, IR, and MS analysis, comparing the data to the reference values in Section 2.

Protocol 5.2: N-Benzylation of this compound

Objective: To demonstrate a typical N-alkylation reaction.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride solution

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) dissolved in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water. Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes until gas evolution ceases.

  • Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

  • Validation: Characterize the N-benzylated product. Expect the disappearance of the N-H proton signal and the appearance of benzyl proton signals in the ¹H-NMR spectrum.

Conclusion

This compound is more than just a simple chemical; it is a highly valuable and versatile platform for innovation in medicinal chemistry and materials science. Its straightforward synthesis, well-defined reactivity, and proven utility as a precursor to high-value compounds like kinase inhibitors underscore its importance. The ability to selectively functionalize the pyrrole core at multiple positions provides a robust framework for developing novel molecules with tailored biological activities. As the demand for new therapeutics continues to grow, the strategic application of foundational building blocks like this compound will remain a cornerstone of successful drug discovery and development programs.

References

  • Wikipedia. Hantzsch pyrrole synthesis. [URL: https://en.wikipedia.org/wiki/Hantzsch_pyrrole_synthesis][7]
  • Organic Chemistry Portal. Pyrrole synthesis. [URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm][22]
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm][9]
  • BenchChem. A Comparative Guide to the Biological Activities of Substituted Pyrroles. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-biological-activities-of-substituted-pyrroles/][1]
  • Thieme Chemistry. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1610210][2]
  • Alfa Chemistry. Paal-Knorr Synthesis. [URL: https://www.alfa-chemistry.com/paal-knorr-synthesis.htm][10]
  • PubMed. Hantzsch pyrrole synthesis on solid support. [URL: https://pubmed.ncbi.nlm.nih.gov/9766861/][26]
  • Taylor & Francis Online. Hantzsch Pyrrole Synthesis – Knowledge and References. [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2018.1538389][8]
  • BenchChem. The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives. [URL: https://www.benchchem.
  • ResearchGate. Pathways for the Paal-Knorr synthesis of pyrroles. [URL: https://www.researchgate.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [URL: https://www.pharmaguideline.com/2022/01/synthesis-reactions-and-medicinal-uses-of-pyrrole.html][23]
  • BenchChem. Synthesis of Substituted Pyrroles from Tosylmethyl Derivatives: Application Notes and Protocols. [URL: https://www.benchchem.
  • National Institutes of Health. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222751/][13]
  • PubMed. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. [URL: https://pubmed.ncbi.nlm.nih.gov/38771305/][3]
  • PubMed Central. Bioactive pyrrole-based compounds with target selectivity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7501306/][4]
  • National Institutes of Health. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8505503/][5]
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5324582][17]
  • BenchChem. Application Notes and Protocols: Ethyl 2,4-Dimethyl-1H-pyrrole-3-carboxylate in Medicinal Chemistry. [URL: https://www.benchchem.
  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [URL: https://sciforum.net/paper/view/16200][20]
  • Arkivoc. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [URL: https://www.
  • Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f0f54][19]
  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [URL: https://www.mdpi.com/1422-8599/2024/1/M1778][24]
  • ResearchGate. Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. [URL: https://www.researchgate.
  • ChemScene. This compound. [URL: https://www.chemscene.

Sources

Unlocking the Therapeutic Promise of Ethyl 3-Methyl-1H-pyrrole-2-carboxylate: A Technical Guide to Investigating its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyrrole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of many biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to participate in various chemical interactions have made it a "privileged scaffold" in drug discovery.[4] Nature itself has harnessed the power of the pyrrole core in vital biomolecules like heme, chlorophyll, and vitamin B12, underscoring its fundamental role in biological systems.[2] In medicinal chemistry, the pyrrole nucleus is a key component of drugs with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[2][4][5] The versatility of the pyrrole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[1][3] This guide focuses on a specific, yet promising derivative: ethyl 3-methyl-1H-pyrrole-2-carboxylate. While direct, extensive biological data on this particular molecule is emerging, its structural features suggest a high potential for significant biological activity. This document will serve as an in-depth technical guide for researchers, outlining the rationale for investigating its potential, and providing detailed experimental workflows to unlock its therapeutic promise.

I. Postulated Biological Activities of this compound

Based on the extensive literature on substituted pyrrole derivatives, we can hypothesize several key areas of biological activity for this compound. The presence of the pyrrole-2-carboxylate moiety is a recurring theme in compounds with demonstrated bioactivity.[1]

Antimicrobial Potential: A New Weapon Against Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[1][6] Pyrrole derivatives have consistently demonstrated significant antibacterial and antifungal properties.[1][6][7][8]

Causality behind the Hypothesis: The pyrrole ring system is a common feature in many natural and synthetic antimicrobial compounds.[1][9] The ester and methyl functional groups on the this compound molecule can influence its lipophilicity and steric properties, which in turn can affect its ability to penetrate microbial cell membranes and interact with intracellular targets. For instance, studies on other pyrrole-2-carboxylate derivatives have shown potent activity against Mycobacterium tuberculosis.[1]

Anti-inflammatory Action: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Several non-steroidal anti-inflammatory drugs (NSAIDs) are based on pyrrole scaffolds, such as tolmetin and ketorolac.[2][10]

Causality behind the Hypothesis: The anti-inflammatory effects of many pyrrole-containing drugs are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[2][10] The specific substitution pattern of this compound may confer selectivity towards COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. This could potentially lead to a more favorable side-effect profile compared to non-selective NSAIDs.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrrole scaffold is present in numerous anticancer agents, both natural and synthetic.[3][11][12] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[11][13]

Causality behind the Hypothesis: The planar nature of the pyrrole ring allows it to intercalate with DNA or bind to the active sites of key enzymes involved in cancer cell proliferation. The ethyl carboxylate and methyl groups can form hydrogen bonds and hydrophobic interactions within these binding pockets. For example, some ethyl-2-amino-pyrrole-3-carboxylates have been shown to be potent inhibitors of tubulin polymerization, leading to G2/M cell cycle arrest.[13] It is plausible that this compound could exhibit similar cytotoxic effects on cancer cell lines.

II. Experimental Workflows for Biological Evaluation

To systematically investigate the hypothesized biological activities of this compound, a series of well-defined experimental protocols are essential.

Synthesis of this compound

A reliable and scalable synthesis of the target compound is the first critical step. The Paal-Knorr synthesis is a classic and versatile method for preparing substituted pyrroles.[5]

Diagram of the Paal-Knorr Synthesis Workflow:

Paal_Knorr_Synthesis reagents 1,4-Dicarbonyl Compound + Primary Amine/Ammonia reaction Paal-Knorr Cyclocondensation reagents->reaction product Substituted Pyrrole (this compound) reaction->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Paal-Knorr synthesis workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate 1,4-dicarbonyl precursor in a suitable solvent (e.g., ethanol, acetic acid).

  • Amine Addition: Add a primary amine or ammonia source to the solution. For the synthesis of the title compound, an appropriate amino ester precursor would be required.

  • Reflux: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

In Vitro Antimicrobial Activity Assays

Diagram of Antimicrobial Screening Workflow:

Antimicrobial_Screening start This compound mic_determination Broth Microdilution Assay (Determine MIC) start->mic_determination disk_diffusion Disk Diffusion Assay (Zone of Inhibition) start->disk_diffusion data_analysis Data Analysis and Comparison with Standard Antibiotics mic_determination->data_analysis disk_diffusion->data_analysis conclusion Assessment of Antimicrobial Potential data_analysis->conclusion

Caption: Workflow for in vitro antimicrobial activity screening.

Detailed Protocols:

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Disk Diffusion Assay:

    • Prepare agar plates (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) and uniformly spread a standardized inoculum of the test microorganism on the surface.

    • Impregnate sterile paper disks with a known concentration of this compound.

    • Place the disks on the surface of the inoculated agar plates.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition (in mm) around each disk. Compare the results with standard antibiotic disks.

In Vitro Anti-inflammatory Activity Assays

Diagram of Anti-inflammatory Screening Workflow:

Anti_inflammatory_Screening start This compound cox_inhibition COX Inhibition Assay (COX-1 and COX-2) start->cox_inhibition cytokine_inhibition LPS-stimulated Macrophage Assay (Measure NO, TNF-α, IL-6) start->cytokine_inhibition data_analysis Data Analysis and IC50 Determination cox_inhibition->data_analysis cytokine_inhibition->data_analysis conclusion Assessment of Anti-inflammatory Potential data_analysis->conclusion

Caption: Workflow for in vitro anti-inflammatory activity screening.

Detailed Protocols:

  • Cyclooxygenase (COX) Inhibition Assay:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Prepare various concentrations of this compound.

    • Follow the kit manufacturer's instructions to measure the inhibition of prostaglandin synthesis by the compound in the presence of arachidonic acid.

    • Determine the IC50 values (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

  • Lipopolysaccharide (LPS)-stimulated Macrophage Assay:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with LPS to induce an inflammatory response.

    • After incubation, collect the cell culture supernatant.

    • Measure the levels of nitric oxide (NO) using the Griess reagent.

    • Quantify the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

In Vitro Anticancer Activity Assays

Diagram of Anticancer Screening Workflow:

Anticancer_Screening start This compound cytotoxicity_assay MTT/MTS Assay on Cancer Cell Lines (Determine IC50) start->cytotoxicity_assay cell_cycle_analysis Flow Cytometry (Cell Cycle Arrest) cytotoxicity_assay->cell_cycle_analysis apoptosis_assay Annexin V/PI Staining (Induction of Apoptosis) cytotoxicity_assay->apoptosis_assay data_analysis Data Analysis and Mechanistic Insights cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis conclusion Assessment of Anticancer Potential data_analysis->conclusion

Caption: Workflow for in vitro anticancer activity screening.

Detailed Protocols:

  • MTT/MTS Cytotoxicity Assay:

    • Seed various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT or MTS reagent to each well and incubate according to the manufacturer's protocol.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value for each cell line.

  • Cell Cycle Analysis by Flow Cytometry:

    • Treat cancer cells with this compound at its IC50 concentration for a specified time.

    • Harvest the cells, fix them in cold ethanol, and stain with a DNA-binding dye (e.g., propidium iodide).

    • Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.

  • Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining:

    • Treat cancer cells with the compound at its IC50 concentration.

    • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

III. Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Zone of Inhibition (mm)Standard DrugMIC (µg/mL)Zone of Inhibition (mm)
S. aureusCiprofloxacin
E. coliCiprofloxacin
C. albicansFluconazole

Table 2: Anti-inflammatory Activity of this compound

AssayIC50 (µM)Standard DrugIC50 (µM)
COX-1 InhibitionIndomethacin
COX-2 InhibitionCelecoxib
NO ProductionDexamethasone
TNF-α ProductionDexamethasone
IL-6 ProductionDexamethasone

Table 3: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM) - 24hIC50 (µM) - 48hIC50 (µM) - 72hStandard DrugIC50 (µM)
MCF-7 (Breast)Doxorubicin
A549 (Lung)Cisplatin
HCT116 (Colon)5-Fluorouracil

IV. Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of the potential biological activities of this compound. The proposed workflows, rooted in established methodologies and the known bioactivities of related pyrrole derivatives, offer a scientifically rigorous approach to unlocking the therapeutic potential of this promising molecule. Positive results in these in vitro assays would warrant further investigation, including in vivo studies in animal models to assess efficacy, toxicity, and pharmacokinetic profiles. The structural simplicity and synthetic accessibility of this compound make it an attractive starting point for the development of novel therapeutic agents in the fields of infectious diseases, inflammation, and oncology.

V. References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health (NIH).

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate.

  • Synthesis of certain pyrrole derivatives as antimicrobial agents. PubMed.

  • Influence of Substitution Patterns on the Antimicrobial Properties of Pyrrole Sulfonamide Scaffolds. Frontiers.

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Institutes of Health (NIH).

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications.

  • A review article on biological importance of pyrrole. A review article on biological importance of pyrrole.

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PubMed.

  • This compound | C8H11NO2 | CID 5324582. PubChem.

  • Bioactive pyrrole-based compounds with target selectivity. PubMed Central.

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

  • Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. OUCI.

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate.

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing.

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis. ChemicalBook.

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI.

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.

  • Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. ResearchGate.

  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed.

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing.

  • Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Frontier Specialty Chemicals.

  • Ethyl 2,4,5-Trimethyl-1H-pyrrole-3-carboxylate. Pipzine Chemicals.

  • This compound. guidechem.

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central.

  • This compound. BLD Pharm.

  • Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry (RSC Publishing).

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate.

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science.

Sources

Ethyl 3-methyl-1H-pyrrole-2-carboxylate: A Versatile Synthetic Building Block for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged heterocyclic motif that forms the core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a cornerstone of organic synthesis. Within the diverse family of pyrrole-containing molecules, ethyl 3-methyl-1H-pyrrole-2-carboxylate stands out as a particularly valuable and versatile synthetic building block. Its strategic substitution pattern, featuring a reactive ester at the 2-position and a methyl group at the 3-position, provides a handle for a wide range of synthetic manipulations, making it a key intermediate in the construction of more complex molecular architectures, including potent therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound. We will delve into the mechanistic underpinnings of its synthesis, explore its characteristic reactivity, and provide detailed experimental protocols for its preparation and key transformations. Furthermore, we will highlight its pivotal role in the synthesis of notable bioactive molecules, underscoring its importance for professionals in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Solid
CAS Number 20032-32-0
InChIKey FGILMAYWLMWCQA-UHFFFAOYSA-N

Spectroscopic Characterization:

The structural integrity of this compound can be unequivocally confirmed through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the ethyl ester protons (a quartet and a triplet), the methyl group protons (a singlet), and the protons on the pyrrole ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl group carbon, and the four carbons of the pyrrole ring. A reference to the ¹³C NMR spectrum can be found in the literature.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretching vibrations, and a strong C=O stretching frequency for the ester carbonyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a powerful and widely employed method for the preparation of substituted pyrroles.[4][5] It involves the condensation of an α-amino-ketone with a β-ketoester. A common and practical variation of this method generates the α-amino-ketone in situ from the corresponding α-oximino-ketone.

Knorr_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Reactant_A α-amino-β-ketoester (or precursor) Condensation Condensation Reactant_A->Condensation Reacts with Reactant_B β-dicarbonyl compound Reactant_B->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration Cyclized Intermediate Product_Node This compound Dehydration->Product_Node Final Product N_Alkylation_Workflow Start Ethyl 3-methyl-1H- pyrrole-2-carboxylate Deprotonation Deprotonation Start->Deprotonation Base Base (e.g., NaH, K2CO3) Base->Deprotonation Pyrrolide Pyrrolide Anion Deprotonation->Pyrrolide Alkylation Nucleophilic Substitution Pyrrolide->Alkylation Alkyl_Halide Alkyl Halide (e.g., CH3I) Alkyl_Halide->Alkylation Product N-Alkyl-ethyl 3-methyl- pyrrole-2-carboxylate Alkylation->Product

N-Alkylation of this compound

This is a general and reliable protocol for the N-methylation of pyrroles that can be applied to this compound. [7] Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation (cessation of hydrogen gas evolution).

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Electrophilic Substitution at the Pyrrole Ring: The Vilsmeier-Haack Reaction

The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. [4][8][9]The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

For this compound, the electron-donating nature of the nitrogen and the alkyl group, combined with the directing effect of the substituents, will influence the regioselectivity of the formylation. The C5 position is generally the most activated site for electrophilic attack in such pyrrole systems.

A significant application of the formylation of a closely related pyrrole derivative is found in the industrial synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers. In this synthesis, a substituted ethyl pyrrole-3-carboxylate undergoes a Vilsmeier-Haack reaction to introduce a formyl group at the C5 position, creating a key intermediate. [10] Table 2: Representative Vilsmeier-Haack Formylation Conditions [10]

Substrate Reagents Solvent Temperature Outcome

| 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | POCl₃, DMF | DMF | 50 °C | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester |

The following protocol is based on the procedure described for the synthesis of a key intermediate of Sunitinib and can be adapted for this compound. [10] Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

Procedure:

  • In a fume hood, cool a flask containing DMF to 0 °C.

  • Slowly add phosphorus oxychloride dropwise to the chilled DMF, maintaining a low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Add a solution of this compound in DMF dropwise to the Vilsmeier reagent at room temperature.

  • After the addition, heat the reaction mixture to around 50 °C and maintain for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the formylated product.

  • Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Conclusion: A Building Block of Enduring Importance

This compound is a testament to the power of small, strategically functionalized molecules in modern organic synthesis. Its accessibility through established methods like the Knorr pyrrole synthesis, combined with the predictable reactivity of its pyrrole core and ester functionality, has cemented its role as a valuable intermediate. As demonstrated by its crucial application in the synthesis of the life-saving drug Sunitinib, this humble building block provides a gateway to complex and biologically active molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the chemistry of this compound opens doors to the design and synthesis of novel therapeutic agents and functional materials, ensuring its continued relevance in the years to come.

References

  • BenchChem. (2025). The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5324582, this compound.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • BenchChem. (2025). Application Notes and Protocols: Knorr Pyrrole Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • Kaur, R., Rani, V., Abbot, V., Kapoor, Y., Konar, D., & Kumar, K. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • ResearchGate. (2025). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a.
  • SpectraBase. (n.d.). Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(3), 451-464.
  • ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis?.
  • Zhang, Y., et al. (2021). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PLoS ONE, 16(11), e0259473.
  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • YouTube. (2021). Vilsmeier-Haack Reaction.
  • Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview.
  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • BenchChem. (2025). Application Notes and Protocols for the N-Methylation of Pyrrole.
  • ResearchGate. (n.d.). Synthetic application of the product.
  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
  • Journal of the Chemical Society C: Organic. (n.d.). A rapid method of N-alkylation of amines.
  • Google Patents. (n.d.). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-.

Sources

A Theoretical Deep Dive into Ethyl 3-methyl-1H-pyrrole-2-carboxylate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that can interact with biological targets.[2] Among the vast family of pyrrole derivatives, ethyl 3-methyl-1H-pyrrole-2-carboxylate stands out as a key intermediate in the synthesis of more complex bioactive molecules.[3][4] This technical guide provides an in-depth exploration of the theoretical studies of this compound, offering insights into its structural, electronic, and reactive properties from a computational perspective. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage theoretical calculations to accelerate the discovery and optimization of novel pyrrole-based therapeutics.

Structural Elucidation and Conformational Analysis: A Prerequisite for Understanding Function

A thorough understanding of the three-dimensional structure of a molecule is fundamental to comprehending its chemical behavior and biological activity. For this compound, theoretical methods, particularly Density Functional Theory (DFT), provide a powerful tool for elucidating its geometric parameters and exploring its conformational landscape.

Methodology: Geometric Optimization with DFT

A common and robust approach for geometric optimization involves using DFT with a suitable functional and basis set. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used combination that provides a good balance between accuracy and computational cost for organic molecules.[5]

Step-by-Step Protocol for Geometric Optimization:

  • Input Structure Generation: A 2D or 3D structure of this compound is created using molecular modeling software.

  • Computational Method Selection: In the computational chemistry software (e.g., Gaussian, ORCA), select the DFT method, specifying the B3LYP functional and the 6-311++G(d,p) basis set.

  • Optimization Keyword: Specify the 'Opt' keyword to instruct the software to perform a geometry optimization, which systematically adjusts the atomic coordinates to find the lowest energy conformation.

  • Frequency Calculation: Following a successful optimization, a frequency calculation ('Freq' keyword) should be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

The output of these calculations provides key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Expected Structural Features

The pyrrole ring is an aromatic, five-membered heterocycle.[2] The presence of the electron-withdrawing ethyl carboxylate group at the 2-position and the electron-donating methyl group at the 3-position influences the electron distribution and geometry of the ring. The planarity of the pyrrole ring is a key feature, although slight deviations can occur. The orientation of the ethyl carboxylate group relative to the pyrrole ring is a critical conformational parameter.

Spectroscopic Properties: A Synergy of Theory and Experiment

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural characterization. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra, especially for complex molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters.

Workflow for Predicting NMR Spectra:

Caption: Workflow for theoretical NMR spectral prediction.

Infrared (IR) Spectroscopy

Vibrational spectroscopy, particularly IR spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can be compared with experimental IR spectra.[6]

Key Vibrational Modes to Analyze:

  • N-H Stretch: The stretching vibration of the pyrrole N-H bond.

  • C=O Stretch: The stretching vibration of the carbonyl group in the ethyl carboxylate moiety.

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations.

  • Ring Vibrations: Vibrational modes associated with the pyrrole ring.

Discrepancies between calculated and experimental frequencies often arise from the harmonic approximation used in the calculations and solvent effects. Scaling factors are commonly applied to the calculated frequencies to improve agreement with experimental data.

Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability of a molecule to donate an electron.

  • LUMO: Represents the ability of a molecule to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[5]

ParameterSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital (propensity to donate electrons)
ELUMO Energy of the Lowest Unoccupied Molecular Orbital (propensity to accept electrons)
Energy Gap (ΔE) ELUMO - EHOMO (indicator of chemical reactivity and stability)
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Red/Yellow regions: Indicate negative electrostatic potential (electron-rich), prone to electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential (electron-poor), prone to nucleophilic attack.

The MEP map is a valuable tool for predicting how a molecule will interact with other molecules, including biological receptors.

Conceptual Diagram of HOMO, LUMO, and MEP:

G cluster_0 Frontier Molecular Orbitals cluster_1 Molecular Electrostatic Potential HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) EnergyGap Energy Gap (ΔE) Reactivity Indicator MEP MEP Map Regions Red/Yellow: Nucleophilic Sites Blue: Electrophilic Sites cluster_0 cluster_0 cluster_1 cluster_1

Caption: Key concepts in quantum chemical analysis.

Molecular Docking: Predicting Interactions with Biological Targets

For drug development professionals, understanding how a molecule interacts with a biological target, such as an enzyme or a receptor, is of paramount importance. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][7]

The Molecular Docking Workflow

The process of molecular docking involves several key steps:

Workflow for Molecular Docking Studies:

Caption: A typical workflow for molecular docking.

Interpreting Docking Results

The output of a docking simulation provides valuable information:

  • Binding Affinity/Energy: A score that estimates the strength of the ligand-receptor interaction. More negative values generally indicate stronger binding.

  • Binding Pose: The predicted 3D orientation of the ligand within the binding site.

  • Intermolecular Interactions: The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex.

By analyzing these results, researchers can gain insights into the structure-activity relationship (SAR) and design more potent and selective inhibitors. Pyrrole derivatives have been shown to be effective inhibitors of various enzymes, and molecular docking can help to rationalize their activity.[1][8]

Conclusion and Future Directions

The theoretical study of this compound provides a powerful framework for understanding its fundamental properties and potential as a scaffold in drug discovery. By combining quantum chemical calculations with molecular modeling techniques like molecular docking, researchers can gain a detailed understanding of its structure, reactivity, and interactions with biological targets. This in silico approach can significantly accelerate the design and optimization of novel therapeutic agents, reducing the time and cost associated with traditional experimental methods. Future studies could explore the dynamics of this molecule in different solvent environments using molecular dynamics simulations and investigate its reactivity in various chemical transformations through computational reaction mechanism studies.

References

  • Zhao, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]
  • Iftene, O., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
  • Shukla, S., et al. (2018). Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. Journal of Molecular Structure, 1176, 52-66. [Link]
  • Tanaka, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2627. [Link]
  • Bailey, D. M., et al. (1973). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 53, 63. [Link]
  • Paixão, J. A., et al. (2005). Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3896-o3897. [Link]
  • Sharma, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
  • Bioaustralis Fine Chemicals. (n.d.). Pyrrole-2-carboxylic acid. Bioaustralis Fine Chemicals. [Link]
  • Rawat, P., et al. (2017). Experimental and DFT study on Pyrrole tosylhydrazones.
  • Al-Omair, M. A., et al. (2023). Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calculations. Journal of Molecular Modeling, 29(11), 364. [Link]
  • A. A. Al-Amiery, et al. (2024). Green Synthesis of Pyrrole Derivatives Catalyzed by Molecular Sieves: DFT, ADMT, and Molecular Docking Investigations.
  • PubChem. (n.d.).
  • MDPI. (2022). Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. MDPI. [Link]
  • ResearchGate. (2024). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing Applications.
  • ScienceOpen. (2022). Molecular docking study and molecular dynamics simulation of ethyl 3,5‐diphenyl‐1 H ‐pyrrole‐2‐carboxylate and (Z) -ethyl‐2‐(3‐oxo‐1,3‐diphenylprop‐1‐enylamino)
  • ResearchGate. (2022). (PDF) Molecular docking Study and molecular dynamics simulation of Ethyl 3,5-diphenyl- 1H-pyrrole-2-carboxylate and (Z)-ethyl 2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate.
  • MDPI. (2023). 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic Acid. MDPI. [Link]
  • ResearchGate. (2022). Novel meso-substituted dipyrromethanes based on ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate: Synthesis, X-ray and DFT study.
  • VLife Sciences. (2015).
  • Arkivoc. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc, 2013(3), 137-154. [Link]
  • ChemSrc. (n.d.).
  • CORE. (2009).
  • ResearchGate. (2021). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus.
  • ChemSynthesis. (n.d.). ethyl 2-(2-amino-2-oxoethyl)

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract and Significance

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] Pyrrole-containing compounds are known to possess anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2] Ethyl 3-methyl-1H-pyrrole-2-carboxylate, in particular, serves as a critical building block for the synthesis of more complex molecules, including potent drug candidates targeting diseases like Hepatitis B.[3] Its strategic functionalization allows for the construction of diverse molecular libraries essential for drug discovery programs.

This document provides a detailed guide to the synthesis of this compound, focusing on the robust and widely applicable Knorr pyrrole synthesis. We will delve into the underlying reaction mechanism, provide a step-by-step laboratory protocol, and discuss key considerations for successful execution and characterization.

Theoretical Framework: Synthetic Strategies for Pyrrole Construction

Several named reactions are foundational to pyrrole synthesis, each offering distinct advantages depending on the desired substitution pattern and available starting materials.

  • Paal-Knorr Synthesis: This is a straightforward method involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[4][5] While efficient, its utility can be limited by the accessibility of the requisite 1,4-dicarbonyl precursors.[6]

  • Hantzsch Pyrrole Synthesis: This versatile method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[7] It provides a reliable route to a variety of substituted pyrroles and is amenable to one-pot procedures.[8][9]

  • Knorr Pyrrole Synthesis: The Knorr synthesis is one of the most powerful and frequently employed methods. It involves the condensation of an α-aminoketone with a β-dicarbonyl compound (or another active methylene compound).[10][11] A key feature of this synthesis is that the α-aminoketones, which are often unstable and prone to self-condensation, are typically generated in situ from more stable precursors like α-oximinoketones.[12] This approach offers excellent control over the regiochemistry of the final product.

For the synthesis of this compound, the Knorr synthesis provides a logical and well-established pathway.

In-Depth Analysis: The Knorr Pyrrole Synthesis Mechanism

The Knorr synthesis proceeds through a multi-step sequence that begins with the in-situ generation of the key α-aminoketone intermediate. The mechanism is a cornerstone of heterocyclic chemistry, illustrating a cascade of fundamental organic transformations.

The process can be broken down into two main stages:

  • Formation of the α-Aminoketone: An α-oximinoketone is first prepared by the nitrosation of a β-ketoester (e.g., ethyl acetoacetate) using sodium nitrite in acetic acid. This oxime is then reduced, typically with zinc dust in acetic acid, to yield the unstable α-aminoketone, which is immediately consumed in the next stage.[10][13]

  • Condensation and Cyclization: The newly formed α-aminoketone condenses with a second equivalent of a β-dicarbonyl compound. The initial condensation forms an enamine intermediate, which then undergoes an intramolecular cyclization. The final steps involve the elimination of water to form the stable, aromatic pyrrole ring.[13]

Knorr_Mechanism cluster_stage1 Stage 1: In-situ Amine Formation cluster_stage2 Stage 2: Condensation & Cyclization Ketoester β-Ketoester Nitrosation Nitrosation (NaNO₂ / AcOH) Ketoester->Nitrosation Oxime α-Oximinoketone Nitrosation->Oxime Reduction Reduction (Zn / AcOH) Oxime->Reduction Aminoketone α-Aminoketone (unstable) Reduction->Aminoketone Condensation Condensation Aminoketone->Condensation ActiveMethylene Active Methylene Cmpd. (e.g., β-Ketoester) ActiveMethylene->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Dehydration Dehydration & Tautomerization (-H₂O) Cyclization->Dehydration Pyrrole Substituted Pyrrole Dehydration->Pyrrole

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles of the Knorr synthesis. It involves the reaction of ethyl 2-amino-3-oxobutanoate (generated in situ) with a suitable C2-synthon equivalent, followed by cyclization.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountEquivalents
Ethyl Acetoacetate141-97-9130.1425.0 g (23.8 mL)2.0
Glacial Acetic Acid64-19-760.05~150 mLSolvent
Sodium Nitrite7632-00-069.007.0 g1.05
Zinc Dust (<10 µm)7440-66-665.38~30 g~4.5
Diethyl Ether60-29-774.12As neededExtraction
Saturated NaHCO₃N/AN/AAs neededNeutralization
Anhydrous MgSO₄7487-88-9120.37As neededDrying Agent
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Synthetic Procedure

Workflow start Start: Assemble Apparatus step1 1. Nitrosation - Dissolve Ethyl Acetoacetate in Acetic Acid - Cool to 5-10°C - Add NaNO₂ solution dropwise start->step1 step2 2. In-situ Reduction & Condensation - Add second portion of Ethyl Acetoacetate - Add Zinc dust portion-wise - Control exotherm (keep < 85°C) step1->step2 step3 3. Reaction Completion - Reflux mixture for 1-2 hours step2->step3 step4 4. Work-up - Quench hot mixture in ice-water - Stir to precipitate crude product step3->step4 step5 5. Isolation & Purification - Filter crude solid - Wash with water - Recrystallize from ethanol/water step4->step5 end Final Product: This compound step5->end

Caption: Experimental workflow for Knorr pyrrole synthesis.

Step-by-Step Instructions:

  • Nitrosation: In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 13.0 g (0.1 mol, 1 eq.) of ethyl acetoacetate in 75 mL of glacial acetic acid. Cool the flask in an ice-water bath to 5-10°C.[14]

  • Separately, dissolve 7.0 g (0.105 mol, 1.05 eq.) of sodium nitrite in 15 mL of water.

  • Add the sodium nitrite solution dropwise to the stirred acetic acid solution over 30-45 minutes, ensuring the internal temperature does not exceed 15°C.[15] After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.[14]

  • Reduction and Condensation: To the resulting solution of ethyl 2-oximinoacetoacetate, add the remaining 13.0 g (0.1 mol, 1 eq.) of ethyl acetoacetate.

  • Begin adding zinc dust (~30 g) in small portions over a period of about 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain an internal temperature below 85°C.[15] Vigorous stirring is essential to manage the reaction.

  • Reflux: Once all the zinc has been added, attach a reflux condenser and heat the mixture to reflux for 1-2 hours, or until the zinc dust begins to agglomerate.[16]

  • Work-up and Isolation: While still hot, carefully pour the reaction mixture into a large beaker containing 1 L of ice-water with vigorous stirring.[15] A precipitate will form.

  • Continue stirring the slurry in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the crude product by vacuum filtration through a Büchner funnel. Wash the solid thoroughly with cold water to remove acetic acid and inorganic salts.

  • Purification: The crude solid can be purified by recrystallization. Dissolve the product in a minimal amount of hot ethanol (~95%) and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol-water, and dry under vacuum.

Characterization

The final product, this compound, should be a solid at room temperature.

  • Molecular Formula: C₈H₁₁NO₂[17]

  • Molecular Weight: 153.18 g/mol [17]

  • Appearance: Off-white to pale yellow solid.

  • Expected Yield: 55-70%

  • Spectroscopic Analysis: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Troubleshooting

5.1 Hazard Identification

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[17]

  • Glacial Acetic Acid: Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor.

  • Sodium Nitrite: Oxidizer. Toxic if swallowed.

  • Zinc Dust: Flammable solid.

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

5.2 Troubleshooting Guide

  • Low Yield:

    • Cause: Incomplete nitrosation or reduction. Temperature control during these steps is critical.

    • Solution: Ensure the temperature during nitrosation does not rise significantly. Use fine zinc dust for efficient reduction and maintain vigorous stirring.

  • Dark, Tarry Product:

    • Cause: Overheating during the zinc addition or reflux, leading to polymerization or side reactions. Pyrroles are known to be unstable under strongly acidic conditions.[1]

    • Solution: Carefully control the rate of zinc addition to manage the exotherm. Avoid unnecessarily prolonged reflux times.

  • Product Fails to Precipitate:

    • Cause: Insufficient water added during quenching or product is too soluble.

    • Solution: Ensure a large volume of ice-water is used for quenching. If the product remains oily, attempt to extract it into diethyl ether, wash the organic layer with saturated NaHCO₃ solution, dry with MgSO₄, and concentrate in vacuo. The resulting oil may solidify on standing or can be purified by column chromatography.

References

  • Wikipedia. Knorr pyrrole synthesis. Link
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Link
  • Thermo Fisher Scientific. Knorr Pyrrole Synthesis. Link
  • Wikipedia. Hantzsch pyrrole synthesis. Link
  • Alfa Chemistry. Paal-Knorr Synthesis. Link
  • Grokipedia. Knorr pyrrole synthesis. Link
  • Echemi. Everything Needed to Know: Knorr Synthesis of Pyrrole. Link
  • ResearchGate. Pyrroles by the Hantzsch synthesis | Download Table. Link
  • Organic Syntheses. Pyrrole, 2,4-dimethyl-3-ethyl. Link
  • PubChem.
  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Link
  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Link
  • Sigma-Aldrich.
  • ChemicalBook.
  • Org Prep Daily - WordPress.com. Knorr pyrrole synthesis. Link
  • Organic Chemistry Portal. Pyrrole synthesis. Link
  • ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Link
  • BLD Pharm.
  • Scribd. The Hantzsch Pyrrole Synthesis. Link
  • ResearchGate. (PDF) The Hantzsch pyrrole synthesis. Link
  • YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole. Link
  • Frontier Specialty Chemicals.
  • Benchchem.
  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Link
  • Scribd. Pyrrole. Link
  • Guidechem.
  • ResearchGate.
  • RSC Publishing.

Sources

Synthesis of Ethyl 3-Methyl-1H-pyrrole-2-carboxylate: A Detailed Experimental Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols.

Introduction: The Significance of Substituted Pyrroles

Pyrrole, a five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic functionalization of the pyrrole ring allows for the fine-tuning of molecular properties, making the development of robust synthetic methodologies for substituted pyrroles a cornerstone of modern organic chemistry. This compound, in particular, serves as a key intermediate for more complex molecular architectures, leveraging the reactivity of the ester and the potential for further substitution on the pyrrole core.

Foundational Chemistry: The Knorr Pyrrole Synthesis

The most established and versatile method for the preparation of substituted pyrroles is the Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884.[1][2] This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[2] A critical aspect of this synthesis is the in situ generation of the often-unstable α-amino-ketone from a more stable precursor, typically an α-oximino-β-ketoester, which is reduced in the presence of the coupling partner.[2]

Mechanistic Pathway

The synthesis of this compound via the Knorr synthesis proceeds through a well-elucidated mechanistic pathway. The key steps are:

  • Nitrosation: Ethyl acetoacetate is treated with sodium nitrite in glacial acetic acid to form ethyl 2-oximino-3-oxobutanoate.

  • Reduction and Condensation: Zinc dust in acetic acid reduces the oxime to the corresponding α-amino-β-ketoester, ethyl 2-amino-3-oxobutanoate. This intermediate is highly reactive and condenses in situ with a second molecule, in this case, ethyl acetoacetate.

  • Cyclization and Dehydration: The resulting enamine intermediate undergoes intramolecular cyclization, followed by the elimination of a water molecule to form the aromatic pyrrole ring.

Detailed Experimental Protocol

This protocol is adapted from established Knorr synthesis procedures and is optimized for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
Ethyl acetoacetateC₆H₁₀O₃130.14141-97-9
Sodium nitriteNaNO₂69.007632-00-0
Glacial acetic acidC₂H₄O₂60.0564-19-7
Zinc dustZn65.387440-66-6
Ethanol (95%)C₂H₅OH46.0764-17-5
Diethyl ether(C₂H₅)₂O74.1260-29-7
Saturated sodium bicarbonate solutionNaHCO₃84.01144-55-8
Anhydrous magnesium sulfateMgSO₄120.377487-88-9
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Thermometer

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_prep Preparation of Ethyl 2-Oximino-3-oxobutanoate cluster_reaction Reductive Condensation and Cyclization cluster_workup Work-up and Isolation cluster_purification Purification prep_start Dissolve Ethyl Acetoacetate in Glacial Acetic Acid cool Cool to 0-5 °C (Ice Bath) prep_start->cool add_nitrite Slowly add aqueous Sodium Nitrite solution cool->add_nitrite stir_cold Stir at 0-5 °C add_nitrite->stir_cold add_eaa Add second equivalent of Ethyl Acetoacetate stir_cold->add_eaa Proceed to next step in the same flask add_zinc Portion-wise addition of Zinc dust add_eaa->add_zinc warm_rt Warm to Room Temperature add_zinc->warm_rt reflux Heat to Reflux warm_rt->reflux reaction_complete Reaction Completion (TLC monitoring) reflux->reaction_complete cool_workup Cool reaction mixture reaction_complete->cool_workup quench Pour into ice-water cool_workup->quench extract Extract with Diethyl Ether quench->extract wash Wash organic layer with saturated NaHCO₃ solution extract->wash dry Dry over MgSO₄ wash->dry filter_evap Filter and evaporate solvent dry->filter_evap crude_product Obtain Crude Product filter_evap->crude_product purify Purify by Column Chromatography or Recrystallization crude_product->purify final_product This compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part 1: In situ formation of Ethyl 2-amino-3-oxobutanoate

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in glacial acetic acid (50 mL).

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (15 mL).

  • Slowly add the sodium nitrite solution dropwise to the stirred acetic acid solution, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes. This forms the ethyl 2-oximino-3-oxobutanoate intermediate.

Part 2: Knorr Condensation and Cyclization

  • To the reaction mixture containing the oxime, add a second portion of ethyl acetoacetate (13.0 g, 0.1 mol).

  • Slowly and in small portions, add zinc dust (14.4 g, 0.22 mol) to the stirred solution. The addition should be controlled to maintain the reaction temperature below 40 °C. An exothermic reaction will occur.

  • Once all the zinc has been added, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle and maintain reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 500 mL of ice-water. A precipitate should form.

  • Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • The crude product can be further purified by dissolving it in diethyl ether, washing with a saturated sodium bicarbonate solution to remove any remaining acetic acid, then with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator.

Part 4: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.[3]

  • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[4]

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular FormulaC₈H₁₁NO₂[5]
Molar Mass153.18 g/mol [5]
AppearanceOff-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm)~9.0 (br s, 1H, NH), 6.7 (t, 1H, H-4), 6.1 (t, 1H, H-5), 4.3 (q, 2H, OCH₂CH₃), 2.3 (s, 3H, CH₃), 1.3 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)~161.0 (C=O), 126.0 (C-4), 122.0 (C-2), 115.0 (C-3), 108.0 (C-5), 60.0 (OCH₂CH₃), 14.5 (OCH₂CH₃), 12.0 (CH₃)
IR (KBr, cm⁻¹)~3300 (N-H stretch), ~1680 (C=O stretch, ester), ~1550 (C=C stretch, ring)[6][7][8]
Mass Spec. (EI) m/z153 (M⁺), 108 (M⁺ - OEt), 80 (M⁺ - COOEt)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer used. The provided data is based on typical values for similar pyrrole structures.[6]

Safety and Hazard Information

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl acetoacetate: Combustible liquid and irritant.[6]

  • Sodium nitrite: Oxidizer, toxic if swallowed, and can cause serious eye irritation.[9] It is also an environmental hazard.

  • Glacial acetic acid: Flammable and corrosive. Causes severe skin and eye burns.[10][11]

  • Zinc dust: Flammable solid. Contact with water or acids can release flammable hydrogen gas.[5]

  • This compound: Harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation.[5]

All waste materials should be disposed of in accordance with local, state, and federal regulations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5324582, this compound" PubChem, [Link]. Accessed January 11, 2026.
  • Knorr, L. Ber. Dtsch. Chem. Ges.1884, 17, 1635–1642.
  • BenchChem. "A Comparative Spectroscopic Analysis of Mthis compound Isomers.
  • Wikipedia. "Knorr pyrrole synthesis." Wikipedia, The Free Encyclopedia, [Link]. Accessed January 11, 2026.
  • MDPI. "2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid." Molbank, 2025.
  • Chemtrade Logistics Inc.
  • Jubilant Ingrevia Limited.
  • West Liberty University. "Sodium nitrite MSDS." [Link]. Accessed January 11, 2026.
  • University of Rochester, Department of Chemistry. "Purification: How To - Recrystallization." [Link]. Accessed January 11, 2026.
  • Elgemeie, G. H., et al. "Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
  • Al-jobori, K., et al. "Synthesis, characterization and biological evaluation of some new pyrrole derivatives." Journal of the Association of Arab Universities for Basic and Applied Sciences, 2018, 25(1), 59-65.
  • Nielsen, S. F., et al. "Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence.
  • EMU Physics Department.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

This compound is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. The substituted pyrrole core is a key pharmacophore present in numerous biologically active molecules and approved pharmaceuticals.[1] Its structural motif is integral to the design of novel therapeutic agents, including but not limited to, kinase inhibitors for oncology and anti-inflammatory drugs. The strategic placement of the methyl and ethyl carboxylate groups on the pyrrole ring provides versatile handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and development.

Given its importance, the development of a robust, scalable, and economically viable synthetic route to this compound is of paramount importance for researchers in both academic and industrial settings. This document provides a detailed, field-proven protocol for the large-scale synthesis of this key intermediate, focusing on the principles of the Hantzsch pyrrole synthesis. The causality behind experimental choices, a self-validating system of protocols, and comprehensive safety information are provided to ensure a successful and safe execution of this synthesis.

Synthetic Strategy: The Hantzsch Pyrrole Synthesis

For the large-scale production of this compound, the Hantzsch pyrrole synthesis presents a highly efficient and straightforward approach.[2][3] This classical method involves a one-pot condensation reaction of a β-ketoester, an α-haloketone, and ammonia.[2] The key advantages of this strategy for industrial applications are the ready availability and low cost of the starting materials, as well as the operational simplicity of the reaction.

The chosen precursors for this synthesis are:

  • Ethyl acetoacetate: Serves as the β-ketoester component, providing the C3-methyl and the C2-ethoxycarbonyl groups of the target pyrrole.

  • Chloroacetone: Acts as the α-haloketone, contributing the C4 and C5 carbons of the pyrrole ring.

  • Ammonia: Provides the nitrogen atom for the pyrrole ring.

Reaction Mechanism

The Hantzsch pyrrole synthesis proceeds through a cascade of reactions, as illustrated below. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Hantzsch_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: C-Alkylation cluster_2 Step 3: Cyclization and Aromatization A Ethyl acetoacetate C Ethyl 3-aminocrotonate (Enamine Intermediate) A->C + NH3 - H2O B Ammonia (NH3) B->C E Alkylated Intermediate C->E + Chloroacetone D Chloroacetone D->E F Cyclized Intermediate E->F Intramolecular Condensation - H2O G This compound F->G Dehydration & Tautomerization - HCl

Figure 1: Reaction mechanism of the Hantzsch synthesis for this compound. This diagram outlines the key steps: initial enamine formation, subsequent C-alkylation, and final cyclization with aromatization to yield the pyrrole product.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a large-scale synthesis, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (kg)MolesPuritySupplier
Ethyl acetoacetate130.1413.0100≥99%Commercial
Chloroacetone92.529.25100≥97% (stabilized)Commercial
Ammonia (25% aq. solution)17.0327.2400-Commercial
Sodium Bicarbonate84.01As needed--Commercial
Toluene92.1450 L--Commercial
Hexane86.1830 L--Commercial
Anhydrous Sodium Sulfate142.04As needed--Commercial
Equipment
  • 100 L glass reactor with mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Heating/cooling mantle.

  • Large-scale filtration apparatus.

  • Rotary evaporator with a large-capacity flask.

  • Vacuum oven.

Step-by-Step Procedure

Figure 2: Experimental workflow for the large-scale synthesis. This flowchart provides a high-level overview of the synthetic procedure, from initial reagent charging to the final product drying.

  • Reactor Setup and Initial Charging:

    • Set up the 100 L glass reactor and ensure it is clean and dry.

    • Charge the reactor with ethyl acetoacetate (13.0 kg, 100 mol) and toluene (40 L).

    • Begin stirring the mixture at a moderate speed.

  • Enamine Formation:

    • Cool the reactor contents to 0-5 °C using a cooling mantle.

    • Slowly add the aqueous ammonia solution (27.2 kg, 400 mol) via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The formation of the enamine intermediate, ethyl 3-aminocrotonate, is an exothermic process.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour.

  • C-Alkylation and Cyclization:

    • While maintaining the temperature below 10 °C, slowly add chloroacetone (9.25 kg, 100 mol) to the reaction mixture over 2-3 hours. This step is also exothermic.

    • Once the addition of chloroacetone is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Gradually heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding 50 L of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 20 L) and brine (20 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • Purification:

    • The crude product can be purified by recrystallization.[4] Dissolve the crude material in a minimal amount of hot toluene (or a mixture of toluene and hexane).

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with cold hexane, and dry under vacuum to afford this compound as a solid.

Product Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

PropertyValue
Appearance Off-white to pale yellow solid
Molecular Formula C₈H₁₁NO₂[5]
Molecular Weight 153.18 g/mol [5]
Melting Point 72-75 °C[6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.0 (br s, 1H, NH), 6.8 (t, 1H, H-5), 6.1 (t, 1H, H-4), 4.3 (q, 2H, OCH₂), 2.3 (s, 3H, CH₃), 1.3 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 162.0 (C=O), 125.0 (C-5), 122.5 (C-2), 115.0 (C-3), 108.0 (C-4), 60.0 (OCH₂), 14.5 (OCH₂CH₃), 12.0 (CH₃)
IR (KBr, cm⁻¹) 3300-3400 (N-H stretch), 1670-1690 (C=O stretch, ester), 1500-1600 (C=C stretch, aromatic)
Purity (by HPLC) ≥98%

Safety Considerations

The large-scale synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Ethyl acetoacetate: Combustible liquid.[7] Keep away from heat, sparks, and open flames.[7]

  • Chloroacetone: Toxic and lachrymatory. Causes severe skin burns and eye damage.[2] Handle only in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Ammonia: Corrosive and can cause severe skin burns and eye damage. The aqueous solution has a strong, pungent odor. Ensure adequate ventilation.

  • Toluene and Hexane: Flammable liquids. Keep away from ignition sources.

All personnel involved in this synthesis must be thoroughly trained in handling these chemicals and be familiar with the emergency procedures. A safety shower and eyewash station should be readily accessible.

Conclusion

The Hantzsch pyrrole synthesis provides a robust and scalable method for the production of this compound. By carefully controlling the reaction parameters and adhering to the outlined safety precautions, researchers and drug development professionals can efficiently synthesize this valuable building block in high yield and purity. The detailed protocol and characterization data provided in these application notes serve as a comprehensive guide to ensure the successful and reproducible large-scale synthesis of this important chemical intermediate.

References

  • Hantzsch, A. R. Hantzsch Pyrrole Synthesis. Wikipedia, Wikimedia Foundation, last edited 25 November 2023, [Link].
  • PubChem. This compound.
  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, [Link].
  • PubChem. This compound.
  • Scribd. The Hantzsch Pyrrole Synthesis. Scribd, [Link].
  • ResearchGate. Pyrroles by the Hantzsch synthesis.
  • ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI, [Link].
  • University of Rochester, Department of Chemistry. Purification: How To. University of Rochester, [Link].
  • National Center for Biotechnology Information. Ethyl 1,4-bis(4-chlorophenyl)
  • Beilstein Journals. Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. Beilstein Journals, [Link].
  • ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
  • Organic Syntheses. Pyrrole. Organic Syntheses, [Link].
  • University of Rochester, Department of Chemistry. Purification: How To. University of Rochester, [Link].
  • Hantzsch Pyrrole Synthesis. Chemistry LibreTexts, [Link].
  • Adichunchanagiri University. Regioselective competitive synthesis of 3,5-bis(het) aryl pyrrole-2. Adichunchanagiri University, [Link].
  • Google Patents. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • ResearchGate. The Hantzsch pyrrole synthesis.
  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department, [Link].

Sources

ethyl 3-methyl-1H-pyrrole-2-carboxylate reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Reactivity of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, reaction mechanism, and chemical reactivity of this compound. This substituted pyrrole serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials.[1] Our focus is to deliver not only procedural steps but also the underlying mechanistic principles to empower researchers in their experimental design and troubleshooting.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental heterocyclic motif found in numerous natural products, including heme, chlorophyll, and various alkaloids.[2][3] Consequently, synthetic pyrrole derivatives are of immense interest in medicinal chemistry and materials science, exhibiting a broad spectrum of pharmacological activities such as anticancer, antibacterial, and antifungal properties.[4][5] this compound (C₈H₁₁NO₂) is a valuable intermediate, featuring a pattern of substitution that allows for diverse subsequent functionalization.[6][7] Understanding its synthesis and reactivity is paramount for its effective utilization in complex molecule synthesis.

Mechanistic Pathways to the Pyrrole Core

Several named reactions provide access to the pyrrole ring system. The choice of method often depends on the availability of starting materials and the desired substitution pattern. The most classical and relevant methods include the Knorr, Paal-Knorr, and Hantzsch syntheses.

The Knorr Pyrrole Synthesis: A Classic Approach

The Knorr pyrrole synthesis is a widely utilized and powerful method for preparing substituted pyrroles.[8] It classically involves the condensation of an α-amino-ketone with a β-ketoester (or another dicarbonyl compound with an activated methylene group).[8][9]

A critical challenge is the instability of α-amino-ketones, which tend to self-condense.[8] To circumvent this, the synthesis is typically performed by generating the α-amino-ketone in situ. A common strategy involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.[4][8]

The mechanism for the Knorr synthesis of this compound proceeds through several key steps:

  • Enamine Formation: The in situ generated α-aminoketone condenses with the β-ketoester (in this case, ethyl acetoacetate) to form an enamine intermediate.

  • Cyclization: The nucleophilic enamine attacks the carbonyl group of the former aminoketone portion of the molecule in an intramolecular fashion.

  • Dehydration & Tautomerization: The resulting five-membered ring intermediate undergoes dehydration to eliminate a molecule of water, leading to the formation of the aromatic pyrrole ring.

Knorr_Mechanism cluster_start Reactant Condensation cluster_cyclization Intramolecular Cyclization cluster_aromatization Aromatization start1 α-Amino Ketone enamine Enamine Intermediate start1->enamine Condensation (-H₂O) start2 β-Ketoester (Ethyl Acetoacetate) start2->enamine cyclized Cyclized Intermediate (Hemiaminal) enamine->cyclized Nucleophilic Attack product Ethyl 3-methyl-1H- pyrrole-2-carboxylate cyclized->product Dehydration (-H₂O)

Figure 1: Simplified mechanism of the Knorr Pyrrole Synthesis.

Alternative Synthetic Routes
  • Paal-Knorr Synthesis: This is arguably the most straightforward method for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[10][11][12] The reaction is typically catalyzed by acid.[13] Mechanistic studies, including DFT calculations, suggest that the reaction proceeds via the formation of a hemiaminal, which then undergoes cyclization and subsequent dehydration.[13][14] This method's primary limitation can be the accessibility of the required 1,4-dicarbonyl precursors.[10]

  • Hantzsch Pyrrole Synthesis: The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2][9] The mechanism begins with the formation of an enamine from the β-ketoester and amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular condensation and dehydration yield the substituted pyrrole.[2][3]

Experimental Application Notes & Protocols

This section provides a representative protocol for the synthesis of the title compound based on the Knorr synthesis, which offers a reliable and scalable route.

Protocol 3.1: Synthesis via Knorr Condensation

This protocol is adapted from established Knorr synthesis procedures.[4][8][15][16] It employs the in situ generation of the requisite α-amino ketone from an oximino precursor, followed by condensation with a β-dicarbonyl compound.

Table 1: Reagents and Materials

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 2-chloroacetoacetate164.59(Specify)(Specify)Starting material for oximino ester
Sodium Nitrite (NaNO₂)69.00(Specify)(Specify)For nitrosation
Ethyl Acetoacetate130.14(Specify)(Specify)β-dicarbonyl component
Zinc Dust (Zn)65.38(Specify)(Specify)Reducing agent
Glacial Acetic Acid60.05(Specify)-Solvent and catalyst
Diethyl Ether74.12(Specify)-Extraction solvent
Saturated NaHCO₃ (aq)-(Specify)-For neutralization
Anhydrous MgSO₄120.37(Specify)-Drying agent

graph TD {
A[Setup] --> B(Nitrosation);
B --> C(Reduction & Condensation);
C --> D{Workup};
D --> E[Extraction];
E --> F[Washing];
F --> G[Drying];
G --> H(Solvent Removal);
H --> I[Purification];
I --> J[Characterization];
subgraph "Reaction"
    A["Flask in Ice Bath"];
    B["1. Dissolve Ethyl 2-chloroacetoacetate in Acetic Acid
  • Add NaNO₂ solution dropwise (0-5 °C) to form Oximino Ester"]; C["1. Add Ethyl Acetoacetate

  • Add Zinc Dust portion-wise

  • Reflux to complete reaction"]; end

    subgraph "Isolation" D["Pour mixture into ice-water"]; E["Extract with Diethyl Ether"]; F["Wash organic layer with H₂O and NaHCO₃"]; G["Dry over MgSO₄"]; H["Concentrate under reduced pressure"]; end

    subgraph "Final Steps" I["Purify crude product via column chromatography or recrystallization"]; J["Analyze by NMR, IR, MS"]; end

    style A fill:#F1F3F4,stroke:#5F6368 style B fill:#F1F3F4,stroke:#5F6368 style C fill:#F1F3F4,stroke:#5F6368 style D fill:#E8F0FE,stroke:#4285F4 style E fill:#E8F0FE,stroke:#4285F4 style F fill:#E8F0FE,stroke:#4285F4 style G fill:#E8F0FE,stroke:#4285F4 style H fill:#E8F0FE,stroke:#4285F4 style I fill:#E6F4EA,stroke:#34A853 style J fill:#E6F4EA,stroke:#34A853 }

Figure 2: General experimental workflow for the Knorr Synthesis.

Step-by-Step Procedure:

  • Preparation of Oximino Intermediate: Dissolve ethyl 2-chloroacetoacetate in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cooled in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the internal temperature between 0-5 °C. Stir for an additional hour after the addition is complete. Causality: This step converts the activated methylene group into an oximino group, the precursor to the required amine.

  • Reductive Condensation: To the cold reaction mixture, add ethyl acetoacetate. While stirring vigorously, add zinc dust in small portions, ensuring the temperature does not exceed 40 °C. Causality: Zinc dust in acetic acid reduces the oximino group to an amine in situ. This highly reactive α-aminoketone is immediately trapped by the ethyl acetoacetate, initiating the condensation cascade and preventing self-condensation.[4][8]

  • Cyclization: After the zinc addition is complete, heat the mixture to reflux for 1 hour to drive the cyclization and dehydration steps to completion.[16]

  • Workup: Allow the mixture to cool slightly and pour it into a large beaker containing ice water. A precipitate of the crude product should form.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with water.[16] Recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify by silica gel column chromatography to obtain pure this compound.

Protocol 3.2: Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR δ (ppm): ~1.2-1.4 (t, 3H, -OCH₂CH ₃), ~2.3 (s, 3H, Ar-CH ₃), ~4.2-4.4 (q, 2H, -OCH ₂CH₃), ~6.1 (t, 1H, Ar-H ), ~6.8 (t, 1H, Ar-H ), ~8.5-9.5 (br s, 1H, NH )
¹³C NMR δ (ppm): ~12 (Ar-C H₃), ~14 (-O-CH₂C H₃), ~60 (-O-C H₂-CH₃), ~110, ~116, ~122, ~125 (Pyrrole Ring Carbons), ~162 (Ester C =O)
IR (cm⁻¹) ~3300-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1670-1690 (C=O ester stretch)
MS (EI) m/z: 153 (M⁺), other characteristic fragments

(Note: Exact chemical shifts (δ) may vary depending on the solvent and instrument used. Data is predicted based on typical values for similar structures.)[6]

Reactivity and Further Transformations

This compound is a versatile intermediate for further chemical modification at several positions.

Electrophilic Aromatic Substitution (SEAr)

Pyrrole is a π-excessive heterocycle and is highly reactive towards electrophiles, more so than benzene.[9][17] Substitution generally occurs preferentially at the α-positions (C2 or C5) because the resulting cationic intermediate (σ-complex) is better stabilized by resonance (three resonance structures) compared to attack at the β-position (two resonance structures).[17][18]

In the title compound, the C2 position is blocked by the ester. The remaining positions are C4 and C5.

  • The ethyl carboxylate group at C2 is electron-withdrawing, deactivating the ring, particularly the adjacent C3 and the distant C5 positions.

  • The methyl group at C3 is electron-donating, activating the ring, primarily at the adjacent C2 and C4 positions.

The net effect of these competing influences typically directs incoming electrophiles to the C5 position , which is activated relative to the C4 position due to the typical α-reactivity of the pyrrole ring. However, strong deactivation by the ester can sometimes lead to substitution at C4.[19]

SEAr_Regioselectivity cluster_main Electrophilic Attack on this compound cluster_C5 Attack at C5 (α-position) cluster_C4 Attack at C4 (β-position) Pyrrole Substituted Pyrrole (EWG at C2, EDG at C3) Intermediate_C5 σ-complex (C5) More Stable Pyrrole->Intermediate_C5 Preferred Intermediate_C4 σ-complex (C4) Less Stable Pyrrole->Intermediate_C4 Disfavored E_plus E⁺ E_plus->Pyrrole Product_C5 5-Substituted Product (Major) Intermediate_C5->Product_C5 -H⁺ Product_C4 4-Substituted Product (Minor) Intermediate_C4->Product_C4 -H⁺

Figure 3: Logical diagram illustrating the regioselectivity of electrophilic substitution.

N-Functionalization

The pyrrole N-H proton is weakly acidic and can be deprotonated by a suitable base (e.g., NaH), generating a pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted pyrroles.[20]

Ester Group Transformations

The ethyl ester group can undergo standard transformations:

  • Hydrolysis: Saponification with aqueous base (e.g., NaOH) followed by acidic workup yields the corresponding pyrrole-2-carboxylic acid.

  • Decarboxylation: Pyrrole-2-carboxylic acids can be decarboxylated, often under acidic conditions or by heating, to yield the corresponding pyrrole.[21][22][23][24] The mechanism in strong acid involves the addition of water to the carboxyl group of the ring-protonated acid.[23]

  • Reduction: Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (3-methyl-1H-pyrrol-2-yl)methanol.

Conclusion

This compound is a synthetically accessible and highly versatile building block. The Knorr pyrrole synthesis provides a robust and reliable method for its preparation on a laboratory scale. A thorough understanding of its electronic properties and the governing principles of its reactivity, particularly the regioselectivity of electrophilic substitution, is essential for its successful application in the development of novel pharmaceuticals and advanced materials.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
  • Wikipedia. Hantzsch pyrrole synthesis.
  • RSC Publishing. A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. RSC Advances.
  • Wikipedia. Paal–Knorr synthesis.
  • Thieme Chemistry. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synlett.
  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Cogent Chemistry.
  • ResearchGate. Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • PubChem. This compound.
  • Wikipedia. Knorr pyrrole synthesis.
  • CHB-401: Heterocyclic Compounds. Pyrrole.
  • ResearchGate. Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles.
  • ResearchGate. The Hantzsch pyrrole synthesis.
  • American Chemical Society. Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. The Journal of Organic Chemistry.
  • ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
  • ACS Publications. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry.
  • YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole.
  • Quora. Why does electrophilic substitution in pyrrole occurs at carbon 2?
  • Online Organic Chemistry Tutor. Electrophilic Substitution in Pyrrole (Reactivity and Orientation).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Industrial Importance of Pyrrole Derivatives: Focus on Ethyl 2-methyl-1H-pyrrole-3-carboxylate.
  • Organic Chemistry Portal. Synthesis of pyrroles.
  • YouTube. Pyrrole: Electrophilic Substitution Reactions Lecture 2.
  • ResearchGate. Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.
  • ResearchGate. Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid.
  • PubMed. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society.
  • ResearchGate. Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus.
  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica.
  • ResearchGate. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.
  • NIH National Library of Medicine. Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Beilstein Journal of Organic Chemistry.
  • NIH National Library of Medicine. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules.
  • MDPI. Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. Polymers.
  • PubMed. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer Drugs.

Sources

Application Note: A Robust Chromatographic Protocol for the Purification of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Chromatographic Purification

Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] Its substituted pyrrole scaffold is a "privileged structure" found in numerous natural products and pharmacologically active compounds.[2] Common synthetic routes to this intermediate, such as the Hantzsch Pyrrole Synthesis, often involve the condensation of β-ketoesters with α-haloketones and ammonia, resulting in a crude mixture containing unreacted starting materials, polymeric byproducts, and colored impurities.[2][3][4]

The presence of these impurities can critically interfere with subsequent synthetic transformations and biological assays. Therefore, a robust and reproducible purification method is not merely a procedural step but a prerequisite for reliable research and development. This application note details a systematic approach to purify this compound using normal-phase flash column chromatography, a technique prized for its efficiency and scalability.[5][6] The protocol is built upon a logical method development workflow, starting with Thin Layer Chromatography (TLC) to rapidly establish optimal separation conditions.

Compound Profile and Safety Considerations

A thorough understanding of the target compound's properties is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₁NO₂ [7][8]
Molecular Weight 153.18 g/mol [7]
Appearance Solid [8]
CAS Number 20032-32-0 [7]

| Storage | Store sealed in a dry environment at 2-8°C |[8] |

Safety and Handling: this compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

  • Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

The Principle: Mastering Separation on Silica Gel

The purification strategy detailed here employs normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.[6] The separation mechanism is governed by the principle of adsorption and desorption.

  • The Stationary Phase: Silica gel (SiO₂) is an acidic adsorbent with surface silanol (Si-OH) groups. Polar compounds in the crude mixture will interact more strongly with these groups through hydrogen bonding and dipole-dipole interactions, causing them to be retained longer on the column.

  • The Mobile Phase: A two-component system, typically a non-polar solvent like hexane and a more polar solvent like ethyl acetate (EtOAc), is used as the eluent.[9] By gradually increasing the proportion of the polar solvent (gradient elution), the retained compounds are sequentially desorbed and eluted from the column, with the least polar compounds eluting first.

  • The Target Molecule: this compound possesses moderate polarity due to the ester group and the N-H bond of the pyrrole ring. Our goal is to find a solvent system where it has a moderate affinity for the silica gel, allowing it to separate from less polar impurities (which elute faster) and more polar impurities (which are more strongly retained).

A known challenge with pyrrole derivatives is their tendency to "streak" on silica gel.[10] This occurs because the slightly acidic N-H proton can interact strongly and non-uniformly with the acidic silanol groups. This issue can often be mitigated by adding a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA), to the eluent system to neutralize the most acidic sites on the silica surface.[10]

Part 1: Rapid Method Development with Thin Layer Chromatography (TLC)

TLC is an indispensable tool for quickly screening solvent systems to find the optimal conditions for flash chromatography. The ideal mobile phase should provide good separation between the target compound and its impurities, with the target having a Retention Factor (Rf) between 0.2 and 0.4.[10] An Rf in this range typically translates well to column chromatography, ensuring the compound spends sufficient time on the stationary phase to separate effectively without requiring excessive solvent volumes for elution.

Protocol 1: TLC Analysis

Materials:

  • Crude reaction mixture

  • TLC plates (Silica Gel 60 F₂₅₄)

  • Developing chamber with lid

  • Spotting capillaries

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

  • Visualization: UV lamp (254 nm)

  • Tweezers

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (approx. 0.5 mL).

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.

  • Spotting: Dip a capillary tube into the sample solution and briefly touch it to the origin on the plate to apply a small, concentrated spot.

  • Developing: Pour a pre-selected solvent system (e.g., 9:1 Hexane:EtOAc) into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate undisturbed.

  • Completion: Once the solvent front has reached about 1 cm from the top of the plate, remove it with tweezers and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualization: Place the dried plate under a UV lamp (254 nm) and circle all visible spots with a pencil. The target compound, being UV active due to the conjugated pyrrole ring system, should be clearly visible.

  • Rf Calculation: Measure the distance from the origin to the center of the target spot and the distance from the origin to the solvent front. Calculate the Rf value:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Repeat steps 4-7 with solvent systems of varying polarity (e.g., 8:2, 7:3 Hexane:EtOAc) until the Rf value of the target compound is in the desired 0.2-0.4 range and it is well-resolved from other spots.[10]

Data Presentation: Example TLC Optimization

Table 2: Determining the Optimal Solvent System for Purification

Solvent System (Hexane:EtOAc, v/v) Observations Target Rf Recommendation
9:1 Target spot moved very little from the origin. Poor separation from baseline impurities. ~0.10 Polarity too low.
8:2 Good separation observed. Target spot is distinct from upper and lower impurities. ~0.35 Optimal for Column.

| 7:3 | Target spot moved higher up the plate. Separation from a faster-running impurity decreased. | ~0.55 | Polarity too high. |

Visualization: TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_sample Dissolve Crude Sample spot_plate Spot Sample on TLC Plate prep_sample->spot_plate develop Develop Plate in Chamber spot_plate->develop dry Dry Plate develop->dry visualize Visualize under UV Light dry->visualize calculate Calculate R f visualize->calculate optimize Optimize Solvent System calculate->optimize

Caption: Workflow for TLC-based method development.

Part 2: High-Purity Isolation via Flash Column Chromatography

With the optimal mobile phase determined (8:2 Hexane:EtOAc), we can proceed to the preparative scale purification using flash column chromatography. This technique uses positive pressure to force the mobile phase through a column packed with silica gel, enabling rapid and high-resolution separations.[9]

Protocol 2: Flash Column Chromatography

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Crude this compound

  • Optimized mobile phase (8:2 Hexane:EtOAc)

  • Sand

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Step-by-Step Methodology:

  • Column Packing (Slurry Method):

    • Choose a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent (hexane).

    • With the column's stopcock closed, pour the slurry into the column. Open the stopcock to drain the solvent while continuously tapping the column gently to ensure even packing and remove air bubbles.

    • Add a thin layer (approx. 0.5 cm) of sand on top of the silica bed to prevent disruption during solvent addition.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase (8:2 Hexane:EtOAc) through it.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions immediately. The volume of each fraction should be consistent (e.g., 10-20 mL, depending on column size).

    • Monitor the eluting compounds by spotting every few fractions onto a TLC plate and developing it.

  • Pooling and Solvent Removal:

    • Using the monitoring TLC plates, identify all fractions containing only the pure target compound.

    • Combine these pure fractions into a single round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation: Typical Purification Parameters

Table 3: Flash Chromatography Experimental Summary

Parameter Specification
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm (ID) x 300 mm (L)
Crude Material Loaded 1.5 g
Mobile Phase 20% Ethyl Acetate in Hexane (8:2 v/v)
Elution Mode Isocratic
Amount of Purified Product 1.25 g
Yield 83%

| Purity (by ¹H NMR) | >98% |

Visualization: Flash Chromatography Workflow

Flash_Column_Workflow prep Column Packing (Silica Slurry) load Dry Load Crude Sample prep->load elute Elute with Mobile Phase & Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor pool Pool Pure Fractions monitor->pool evap Solvent Evaporation (Rotovap) pool->evap product Isolated Pure Product evap->product

Caption: Step-by-step workflow for flash column purification.

Characterization

Following purification, the identity and purity of the isolated this compound should be unequivocally confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch, C=O stretch of the ester).

  • Mass Spectrometry (MS): To confirm the molecular weight.

Troubleshooting Guide

Table 4: Common Issues and Solutions in Pyrrole Chromatography

Problem Potential Cause Recommended Solution
Poor Separation Incorrect solvent system polarity. Re-optimize the mobile phase using TLC. Test different solvent systems (e.g., Dichloromethane/Methanol for more polar compounds).[10]
Streaking of Spots Strong interaction between the pyrrole N-H and acidic silica gel. Add 0.1-1% triethylamine to the mobile phase to neutralize the silica surface.[10] Alternatively, consider using a neutral stationary phase like alumina.[10]
Compound Decomposes on Column The pyrrole derivative is sensitive to the acidic nature of silica gel. Neutralize the silica by adding triethylamine to the eluent.[10] Work quickly and avoid prolonged exposure of the compound to the stationary phase.
Colored Impurities Co-elute Impurities have similar polarity to the product. If chromatography fails to remove color, consider alternative methods like recrystallization or distillation under reduced pressure.[10]

| Low Recovery | Product is too soluble and elutes with the solvent front, or is irreversibly adsorbed. | If eluting too fast, decrease mobile phase polarity. If stuck on the column, significantly increase polarity at the end of the run (e.g., flush with 10% Methanol in Dichloromethane).[5] |

Conclusion

This application note provides a systematic and reliable methodology for the purification of this compound. By leveraging TLC for rapid method development, followed by optimized flash column chromatography, researchers can consistently obtain the target compound with high purity (>98%). The troubleshooting guide offers practical solutions to common challenges associated with the chromatography of pyrrole derivatives, ensuring that this critical purification step is both efficient and successful.

References

  • Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB7YehnsuSQBSO9whfH9ZqIbuWkx5P52erwyqrFnVYAMamY9rQtVNMMEWWSNgJqAGf_TUrhBRC3twmV2nlm7bQRyR8nGCiga03rOX5zENX1_djDHN7k-ax38kt7fh--bMdpLjwcqOp2ryUQoTroUa0EXram0ep0NZv_XhIr5BQ0IH1gp2-I0h_nyFtf9tfmgf-fTO9ZqPYbJpbg0PHhGcY-m2tnfouYNMbsBAzNr9GOVN3VCKR1sxtEg==]
  • This compound. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5324582]
  • This compound | 3284-47-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/ambeed/ambh2d6f0f54]
  • Hantzsch pyrrole synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hantzsch_pyrrole_synthesis]
  • Pyrroles by the Hantzsch synthesis | Download Table. ResearchGate. [URL: https://www.researchgate.net/figure/Pyrroles-by-the-Hantzsch-synthesis_tbl1_236944933]
  • The Hantzsch Pyrrole Synthesis. Scribd. [URL: https://www.scribd.com/document/323533284/The-Hantzsch-Pyrrole-Synthesis]
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v86p0187]
  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. ACS Publications, The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo502058p]
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/resource/running-a-flash-column.html]
  • Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Frontier Specialty Chemicals. [URL: https://frontierspecialtychemicals.
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [URL: https://www.mdpi.com/1422-8599/2025/1/M2026]
  • Ethyl 4-methyl-1h-pyrrole-3-carboxylate. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/235044]
  • ethyl 2-(2-amino-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-268681.html]
  • Application Note: High-Purity Isolation of N-(3-Phenylpropanoyl)pyrrole using Flash Column Chromatography. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWmBroodyGFeLWFniWKtgdn6WAPn0Xjdbwn7vjJfn5n8vLNXO2xIpir6UBqx0xM91-j_H6_3qIo6YIJy2j4U73ivQsXnhQMsyZT43mR1_ECUFnT5vp5CS08ExYPQcDhNjUsqhU7i2KZ9jQnNa7tNRI1bUrZh5cmA9HTXXrzJU2stgxDCKVVSWvgMNDF8oYAxdcI0eQEluxjU0oHtcJx5o3TNlZyvxmsbkQHOXHuFfUJFnrQmEWZXVKCpG2rG2KvVtDOMch]
  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [URL: https://commonorganicchemistry.
  • Hantzsch Pyrrole Synthesis - Heterocyclic Chemistry| Part 5. YouTube. [URL: https://www.youtube.
  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis. ChemicalBook. [URL: https://www.chemicalbook.
  • This compound. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-105151.html]
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744615/]
  • Successful Flash Chromatography. King Group. [URL: https://chem.wisc.

Sources

Application Notes and Protocols for the Recrystallization of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed exploration of the principles and a practical protocol for the purification of ethyl 3-methyl-1H-pyrrole-2-carboxylate via recrystallization. This document is designed to offer both a procedural walkthrough and an in-depth understanding of the underlying chemical principles, empowering researchers to achieve high purity of this valuable synthetic intermediate.

Introduction: The Importance of Purity for Pyrrole Intermediates

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrrole, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications and biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and its successful application to this compound is critical for obtaining material of the requisite quality for research and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is essential for developing a successful recrystallization protocol.

PropertyValueSource
Molecular FormulaC₈H₁₁NO₂[1]
Molecular Weight153.18 g/mol [1]
Physical FormSolid[2]
Storage Temperature2-8°C, sealed in a dry environment[2]

Safety Precautions:

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The Science of Recrystallization: Solvent Selection Strategy

The cornerstone of a successful recrystallization is the selection of an appropriate solvent. The ideal solvent will exhibit the following characteristics:

  • High solubility of the compound at elevated temperatures.

  • Low solubility of the compound at low temperatures.

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Recommended Solvents for Screening:

  • Nonpolar Solvents: Hexane, Heptane, Cyclohexane

  • Moderately Polar Solvents: Toluene, Diethyl Ether, Ethyl Acetate

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol

  • Polar Aprotic Solvents: Acetone, Acetonitrile

Based on literature precedents for similar pyrrole derivatives, nonpolar solvents such as hexane and petroleum ether, and moderately polar solvents like ethyl acetate, are promising candidates. A mixed solvent system, such as petroleum ether/ethyl acetate, has been successfully used for the recrystallization of the closely related ethyl 5-methyl-1H-pyrrole-2-carboxylate.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the recrystallization of this compound. It is recommended to start with a small amount of the crude material to determine the optimal solvent and conditions before proceeding with a larger batch.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Compound select_solvent Select Potential Solvent(s) start->select_solvent dissolve Dissolve in Minimum Amount of Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration Optional cool Slow Cooling to Room Temperature dissolve->cool hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry the Purified Crystals wash->dry end Pure Compound dry->end

Caption: A schematic overview of the recrystallization process.

Detailed Procedure
  • Solvent Selection (Small Scale Test):

    • Place a small amount (e.g., 50 mg) of the crude this compound into a small test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Gently heat the test tube while adding the solvent dropwise until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observe the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.

  • Dissolution of the Crude Product:

    • Place the bulk of the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar and the selected solvent.

    • Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid is completely dissolved at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Collection and Washing of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying the Purified Crystals:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Oiling out The compound is coming out of solution above its melting point.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and try cooling more slowly. Alternatively, consider a different solvent with a lower boiling point.
Low recovery The compound is too soluble in the cold solvent; too much solvent was used for washing.Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing.
Colored impurities in crystals The impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

Conclusion

The protocol described in these application notes provides a robust framework for the purification of this compound by recrystallization. By carefully selecting the solvent and adhering to the principles of slow cooling, researchers can consistently obtain high-purity material suitable for demanding applications in drug discovery and materials science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. John Wiley & Sons, Inc.

Sources

Application Notes and Protocols for Ethyl 3-methyl-1H-pyrrole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrrole Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that interact with a wide range of biological targets. Among the vast family of pyrrole derivatives, ethyl 3-methyl-1H-pyrrole-2-carboxylate stands out as a strategically important starting material. Its substitution pattern—an ester at the 2-position and a methyl group at the 3-position—provides a valuable synthetic handle for the construction of more complex molecules, particularly in the fields of oncology and inflammatory diseases.

This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to leverage this versatile building block in their drug discovery programs. We will delve into its synthesis, key chemical transformations, and its role in the development of targeted therapies, with a focus on kinase inhibitors and anti-inflammatory agents.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂[2]
Molecular Weight 153.18 g/mol [2]
CAS Number 3284-47-7[2]
Appearance Solid[2]
Storage Sealed in dry, 2-8°C
IUPAC Name This compound[2]

Synthesis of this compound: A Practical Protocol

The Knorr pyrrole synthesis is a classic and reliable method for the preparation of substituted pyrroles.[3] It involves the condensation of an α-amino-ketone with a β-ketoester.[3] For the synthesis of this compound, a suitable α-aminoketone is reacted with ethyl acetoacetate. The α-aminoketone is typically generated in situ to avoid self-condensation.[4]

Reaction Scheme:

Knorr_Pyrrole_Synthesis cluster_reactants Reactants cluster_product Product ethyl_acetoacetate Ethyl Acetoacetate catalyst Zn, Acetic Acid ethyl_acetoacetate->catalyst + alpha_aminoketone α-Amino-ketone (generated in situ) alpha_aminoketone->catalyst + pyrrole_product This compound catalyst->pyrrole_product Condensation & Cyclization

Caption: Knorr synthesis of the target pyrrole.

Detailed Experimental Protocol (Adapted from Knorr Pyrrole Synthesis Principles)

This protocol describes the synthesis of a substituted pyrrole analogous to the target molecule and can be adapted by a skilled chemist.

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite

  • Zinc dust

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ice

Procedure:

  • Preparation of the α-oximino ester: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at low temperature.

  • Reduction and Cyclization: To a separate flask containing a stirred solution of ethyl acetoacetate (1 equivalent) in glacial acetic acid, gradually add zinc dust (2 equivalents).

  • To this slurry, add the previously prepared α-oximino ester solution dropwise, controlling the rate of addition to maintain a manageable reaction temperature (external cooling may be necessary). The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of starting materials.

  • Work-up and Isolation: Pour the reaction mixture into a large volume of ice-water.

  • Collect the precipitated crude product by vacuum filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the desired this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with reported values.

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The this compound scaffold is a valuable starting point for the synthesis of a variety of bioactive molecules. Its functional groups allow for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrole core is a key pharmacophore in several approved kinase inhibitors. For instance, the core of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a substituted pyrrole.[5]

The this compound can be elaborated into potent kinase inhibitors through a series of synthetic transformations. A common strategy involves the following steps:

Kinase_Inhibitor_Synthesis start Ethyl 3-methyl-1H- pyrrole-2-carboxylate hydrolysis Ester Hydrolysis start->hydrolysis amide_coupling Amide Coupling hydrolysis->amide_coupling condensation Condensation with Oxindole Derivative amide_coupling->condensation final_product Pyrrole-based Kinase Inhibitor condensation->final_product

Caption: Synthetic workflow to kinase inhibitors.

Protocol: Synthesis of a Pyrrole-2-carboxamide Intermediate

This protocol outlines the initial steps in the synthesis of a kinase inhibitor precursor from this compound.

Step 1: Ester Hydrolysis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.1 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify with 1M HCl until the pH is approximately 3-4.

  • Collect the precipitated 3-methyl-1H-pyrrole-2-carboxylic acid by vacuum filtration, wash with cold water, and dry.

Step 2: Amide Coupling

  • Activation: To a solution of 3-methyl-1H-pyrrole-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrole-2-carboxamide.

This carboxamide intermediate can then be further functionalized, for example, by condensation with an appropriate oxindole derivative, to yield the final kinase inhibitor.

Anti-inflammatory Agents

The pyrrole scaffold is also present in several non-steroidal anti-inflammatory drugs (NSAIDs). The development of novel pyrrole-based anti-inflammatory agents often targets enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Derivatives of this compound can be designed to inhibit these enzymes. A common synthetic strategy involves the introduction of an acidic moiety and various aryl or heteroaryl groups to modulate the compound's activity and selectivity.

Data Summary: Biological Activity of Related Pyrrole Derivatives

While specific data for derivatives of this compound is not extensively published, the following table summarizes the activity of structurally related pyrrole-2-carboxamides against various biological targets, illustrating the potential of this chemical class.

Compound ClassTargetKey Structural FeaturesRepresentative ActivitySource
Pyrrole-2-carboxamidesMmpL3 (Tuberculosis)Phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring; bulky substituents on the carboxamide.MIC < 0.016 µg/mL[6]
Pyrrole-2-carboxamidesp38α MAP KinaseVaried substituents on the pyrrole and carboxamide moieties.Lead compounds identified through virtual screening.
Pyrrolo[2,3-d]pyrimidinesEGFR KinaseFused pyrimidine ring to the pyrrole core.Active against NSCLC cells with EGFR mutations.[7]

Conclusion and Future Directions

This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the development of novel therapeutic agents. The protocols and application notes presented herein offer a foundation for researchers to explore the potential of this scaffold in their own drug discovery efforts. Future work in this area could focus on the development of novel synthetic methodologies to further diversify the substitution patterns on the pyrrole ring, as well as the exploration of new biological targets for compounds derived from this promising starting material.

References

  • Knorr, L. (1886). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-58.
  • Knorr Pyrrole Synthesis. (n.d.). In Wikipedia.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules.
  • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. (2006).
  • Synthesis, characterization and biological activity of novel pyrrole compounds. (2023). Journal of Molecular Structure.
  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. (2023). Chemistry Central Journal.
  • Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate. (n.d.). PubChem.
  • Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. (2019). Organic Process Research & Development.
  • Reported pyrrole-2-carboxamide-based bioactive compounds and our... (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. (2022). Molecules.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (2019). European Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 3-methyl-1H-pyrrole-2-carboxylate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional materials.[1][2] Specifically, ethyl 3-methyl-1H-pyrrole-2-carboxylate serves as a versatile and economically significant starting material for the synthesis of complex molecular architectures. Its strategic importance lies in the multiple reactive sites it offers for chemical modification, enabling the generation of diverse compound libraries essential for modern drug discovery programs.[1][3] This guide provides an in-depth exploration of derivatization strategies for this key building block, focusing on three primary modification sites: the pyrrole nitrogen (N-1), the C-2 ethyl ester, and the electron-rich pyrrole ring (C-4/C-5). Each section presents detailed, field-proven protocols, explains the underlying chemical principles, and offers insights into the selection of reagents and conditions to empower researchers in their synthetic endeavors.

Core Principles of Reactivity

This compound possesses three distinct regions for chemical derivatization. Understanding the inherent reactivity of each site is paramount for designing successful synthetic routes.

  • N-1 Position (Pyrrole NH): The nitrogen atom's lone pair contributes to the aromaticity of the pyrrole ring. The N-H proton is weakly acidic and can be removed by a suitable base, rendering the nitrogen a potent nucleophile for reactions with various electrophiles (e.g., alkyl halides, acyl chlorides).

  • C-2 Position (Ethyl Ester): The ester functionality is a versatile handle for transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, or it can be reduced to the primary alcohol.[4][5]

  • C-4 & C-5 Positions (Pyrrole Ring): The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution.[6] The combined directing effects of the nitrogen atom and the electron-withdrawing C-2 ester group typically favor substitution at the C-5 position, and to a lesser extent, the C-4 position.

The strategic workflow for derivatizing this scaffold can be visualized as a series of independent or sequential modifications, allowing for combinatorial library synthesis.

G start This compound N_Func Part 1: N-1 Functionalization (Alkylation, Acylation) start->N_Func Ester_Mod Part 2: C-2 Ester Modification (Hydrolysis, Amidation) start->Ester_Mod Ring_Func Part 3: C-4/C-5 Ring Functionalization (Formylation, Halogenation, Nitration) start->Ring_Func Library Diverse Chemical Library N_Func->Library Sequential Modification Ester_Mod->Library Sequential Modification Ring_Func->Library Sequential Modification G Ester C2-Ethyl Ester Acid C2-Carboxylic Acid Ester->Acid Protocol 3: NaOH or KOH, EtOH/H2O, Reflux Amide C2-Amide Library Acid->Amide Protocol 4: Amine (R-NH2), Coupling Agent (TBTU)

Sources

Application Notes and Protocols: Functionalization of the Pyrrole Ring in Ethyl 3-Methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of the pyrrole ring in ethyl 3-methyl-1H-pyrrole-2-carboxylate. It delves into the strategic considerations and practical applications of various synthetic methodologies, including electrophilic substitution, N-functionalization, and palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower rational experimental design.

Introduction: The Strategic Importance of Functionalized Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The diverse biological activities exhibited by pyrrole-containing molecules, ranging from anticancer to antibacterial and anti-inflammatory properties, underscore the significance of developing efficient methods for their synthesis and derivatization.[2] this compound serves as a valuable and versatile starting material for the synthesis of a wide array of functionalized pyrroles.[3][4][5] Its inherent electronic and steric properties guide the regioselectivity of various transformations, making it an ideal substrate for targeted molecular design.

This guide will explore the key strategies for modifying the pyrrole ring of this specific substrate, providing both the theoretical framework and detailed experimental protocols to enable the synthesis of novel and complex pyrrole derivatives.

Understanding the Reactivity of this compound

The reactivity of the pyrrole ring is governed by the electron-donating nature of the nitrogen atom, which renders the ring electron-rich and highly susceptible to electrophilic attack.[6][7][8] The order of reactivity for electrophilic substitution is generally pyrrole > furan > thiophene > benzene.[6] In the case of this compound, the substituents on the ring play a crucial role in directing incoming electrophiles.

The ethyl carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Conversely, the methyl group at the C3 position is a weak electron-donating group. The interplay of these electronic effects, along with steric hindrance, dictates the preferred sites of functionalization.

Caption: Electronic landscape of the substrate.

Electrophilic Aromatic Substitution: Modifying the Carbon Framework

Electrophilic aromatic substitution (EAS) is a cornerstone of pyrrole chemistry, allowing for the introduction of a wide range of functional groups onto the carbon atoms of the ring.[6][8] Due to the electronic effects of the existing substituents, electrophilic attack on this compound is predicted to occur preferentially at the C5 position, followed by the C4 position.

Vilsmeier-Haack Formylation: Introduction of an Aldehyde Group

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9][10]

Causality Behind Experimental Choices: The Vilsmeier reagent is a relatively weak electrophile, making it ideal for the formylation of the activated pyrrole ring without causing polymerization, a common side reaction with stronger acids.[11][12] The reaction is typically performed at elevated temperatures to drive the reaction to completion.

Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction: Dissolve this compound (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate.

Reagent/SolventMolar Equiv.Purpose
This compound1Substrate
N,N-Dimethylformamide (DMF)3Reagent/Solvent
Phosphorus oxychloride (POCl₃)1.2Reagent
Ethyl acetate-Extraction Solvent
Hexane-Eluent
Sodium bicarbonate (sat. aq.)-Neutralization
Brine-Washing
Sodium sulfate (anhydrous)-Drying agent
Halogenation: Introducing Halogen Atoms

Halogenated pyrroles are versatile intermediates for further functionalization, particularly through metal-catalyzed cross-coupling reactions.[13] Common halogenating agents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination.

Causality Behind Experimental Choices: The use of N-halosuccinimides provides a mild source of electrophilic halogens, which is crucial for preventing polymerization and controlling the regioselectivity of the reaction. The reactions are typically carried out at low temperatures to minimize side reactions.

Protocol: Bromination with N-Bromosuccinimide (NBS)
  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the cooled solution over 15-30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel (hexane/ethyl acetate) to yield ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate.

Reagent/SolventMolar Equiv.Purpose
This compound1Substrate
N-Bromosuccinimide (NBS)1.05Brominating agent
Tetrahydrofuran (THF)-Solvent
Ethyl acetate-Extraction Solvent
Hexane-Eluent
Sodium thiosulfate (sat. aq.)-Quenching agent
Brine-Washing
Magnesium sulfate (anhydrous)-Drying agent

N-Functionalization: Modifying the Nitrogen Atom

The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17.5) and can be deprotonated by a strong base to form a nucleophilic pyrrolide anion.[13] This anion can then react with various electrophiles to introduce substituents at the nitrogen atom. The presence of an electron-withdrawing group on the pyrrole ring, such as the ethyl carboxylate in our substrate, facilitates N-alkylation and N-arylation.[6]

N-Alkylation

N-alkylation is a common transformation that can alter the steric and electronic properties of the pyrrole ring, and it is often a necessary step to protect the N-H proton in subsequent reactions.

Causality Behind Experimental Choices: The choice of base is critical for efficient deprotonation without causing unwanted side reactions. Sodium hydride (NaH) is a strong, non-nucleophilic base that is well-suited for this purpose. The choice of solvent can influence the reactivity of the pyrrolide anion; more coordinating solvents can lead to C-alkylation as a side product.[13]

Protocol: N-Methylation
  • Deprotonation: In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF.

  • Add a solution of this compound (1 equivalent) in anhydrous DMF dropwise to the NaH suspension at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium pyrrolide.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extract the product into diethyl ether (3 x 40 mL).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain ethyl 1,3-dimethyl-1H-pyrrole-2-carboxylate.

Caption: Workflow for N-alkylation.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly powerful for the functionalization of halogenated pyrroles. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[14][15][16][17][18] This reaction is widely used for the synthesis of biaryl compounds.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki coupling. Ligands such as SPhos or tetrakis(triphenylphosphine)palladium(0) are commonly used.[14] A base is required to activate the organoboron species. The reaction is typically carried out in a mixture of an organic solvent and water.

Protocol: Suzuki Coupling of Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate
  • Reaction Setup: To a Schlenk flask, add ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), and SPhos (0.04 equivalents).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed solution of potassium carbonate (K₂CO₃, 2 equivalents) in a 3:1 mixture of dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the 5-aryl-substituted pyrrole.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[19][20][21] It is a powerful method for the synthesis of conjugated enynes and arylalkynes.

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst in combination with a copper(I) co-catalyst.[20] An amine base, such as triethylamine or diisopropylethylamine, is used as both the base and the solvent.

Protocol: Sonogashira Coupling of Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate
  • Reaction Setup: In a Schlenk tube, combine ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate (1 equivalent), the terminal alkyne (1.5 equivalents), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents), and copper(I) iodide (CuI, 0.06 equivalents).

  • Evacuate and backfill the tube with nitrogen.

  • Add degassed triethylamine (Et₃N) as the solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the metal salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography to yield the 5-alkynyl-substituted pyrrole.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[22][23][24][25][26] This reaction is highly valuable for the synthesis of arylamines.

Causality Behind Experimental Choices: The choice of ligand is critical in Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required.

Protocol: Buchwald-Hartwig Amination of Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate
  • Reaction Setup: In a glovebox, charge a Schlenk tube with ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate (1 equivalent), the desired amine (1.2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.02 equivalents), and sodium tert-butoxide (NaOtBu, 1.4 equivalents).

  • Add anhydrous toluene as the solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the 5-amino-substituted pyrrole.

Cross_Coupling_Strategies cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start Ethyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate Suzuki_Reagents Arylboronic acid, Pd(OAc)2/SPhos, K2CO3 Start->Suzuki_Reagents Sonogashira_Reagents Terminal alkyne, Pd(PPh3)2Cl2/CuI, Et3N Start->Sonogashira_Reagents Buchwald_Reagents Amine, Pd2(dba)3/Ligand, NaOtBu Start->Buchwald_Reagents Suzuki_Product 5-Aryl-pyrrole Suzuki_Reagents->Suzuki_Product Sonogashira_Product 5-Alkynyl-pyrrole Sonogashira_Reagents->Sonogashira_Product Buchwald_Product 5-Amino-pyrrole Buchwald_Reagents->Buchwald_Product

Caption: Overview of palladium-catalyzed cross-coupling reactions.

Conclusion

The functionalization of this compound offers a rich and diverse field of synthetic possibilities. By understanding the inherent reactivity of the pyrrole ring and carefully selecting the appropriate reaction conditions, researchers can access a vast array of novel pyrrole derivatives. The protocols outlined in this guide provide a solid foundation for the exploration of this versatile building block in the pursuit of new medicines and materials.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
  • Wikipedia. Pyrrole. [Link]
  • ResearchGate.
  • National Institutes of Health.
  • National Center for Biotechnology Information. Recent Advancements in Pyrrole Synthesis. [Link]
  • PubMed.
  • Reactions of Five-Membered Rings. [Link]
  • Royal Society of Chemistry.
  • National Institutes of Health. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. [Link]
  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]
  • Pearson. Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Wikipedia.
  • ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. [Link]
  • MDPI. Facile Synthesis of NH-Free 5-(Hetero)
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • ResearchGate. Scope of the Suzuki coupling reaction.
  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
  • Chemistry LibreTexts.
  • National Institutes of Health. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
  • ResearchGate.
  • ResearchGate.
  • YouTube.
  • ACS GCI Pharmaceutical Roundtable.
  • Royal Society of Chemistry. Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • ResearchGate.
  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]
  • PubChem.
  • ResearchGate. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
  • National Center for Biotechnology Information. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
  • ResearchGate.
  • National Center for Biotechnology Information. Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. [Link]
  • National Institutes of Health. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]
  • Organic Chemistry Portal. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. [Link]

Sources

hydrolysis of ethyl 3-methyl-1H-pyrrole-2-carboxylate to carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Hydrolysis of Ethyl 3-Methyl-1H-pyrrole-2-carboxylate to 3-Methyl-1H-pyrrole-2-carboxylic Acid

Introduction: Strategic Considerations for the Saponification of a Pyrrolic Ester

The conversion of this compound to its corresponding carboxylic acid is a foundational transformation in the synthesis of many pharmaceutical intermediates and biologically active molecules. Pyrrole-2-carboxylic acids are key structural motifs in natural products and medicinal chemistry. This application note provides a detailed, experience-driven guide to performing this hydrolysis, focusing on the practical and mechanistic nuances critical for success.

The choice between acidic and basic hydrolysis is not trivial for this substrate. The pyrrole ring, an electron-rich aromatic system, is notoriously sensitive to strong acids, which can induce protonation and subsequent polymerization, leading to the formation of intractable "pyrrole black" and significant yield loss. Furthermore, pyrrole-2-carboxylic acids are susceptible to decarboxylation under harsh acidic and thermal conditions. Therefore, base-catalyzed hydrolysis, or saponification, is the method of choice. This process is effectively irreversible, as the final step involves an acid-base reaction between the newly formed carboxylic acid and the alkoxide byproduct, driving the reaction to completion under relatively mild conditions.[1]

This guide will detail a robust protocol for the saponification of this compound, discuss the underlying mechanism, provide strategies for troubleshooting, and outline methods for the purification and characterization of the final product.

Reaction Mechanism: The Saponification Pathway

Saponification is a classic example of a nucleophilic acyl substitution reaction. The process occurs in two principal stages followed by an essential workup step.

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the breaking of the C=O π bond and the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the elimination of the ethoxide ion (EtO⁻), a good leaving group.

  • Irreversible Acid-Base Reaction: The newly formed 3-methyl-1H-pyrrole-2-carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion generated in the previous step. This acid-base reaction is highly favorable and renders the overall saponification process irreversible, forming the sodium or potassium salt of the carboxylic acid and ethanol.

  • Acidification (Workup): To obtain the neutral carboxylic acid, the reaction mixture is acidified in a separate workup step. This protonates the carboxylate salt, causing the desired product to precipitate if its solubility in the aqueous medium is low, or allowing it to be extracted into an organic solvent.

The overall workflow can be visualized as follows:

Saponification_Workflow cluster_reaction Step 1: Saponification Reaction cluster_workup Step 2: Acidic Workup & Isolation Ester This compound Base Aqueous Base (NaOH or KOH) in Alcohol (e.g., EtOH) Salt Sodium/Potassium 3-Methyl-1H-pyrrole-2-carboxylate Heat Reflux Acid Acidification (e.g., HCl) to pH ~3-4 Salt->Acid Reaction Mixture Isolation Isolation: Filtration or Extraction Acid->Isolation Purification Purification: Recrystallization Isolation->Purification Product 3-Methyl-1H-pyrrole-2-carboxylic Acid Purification->Product decision_tree start Goal: Hydrolyze this compound check_stability Assess Substrate Stability start->check_stability acid_path Acid-Catalyzed Hydrolysis check_stability->acid_path Acidic Conditions base_path Base-Catalyzed Hydrolysis (Saponification) check_stability->base_path Basic Conditions acid_risk High Risk: Pyrrole Polymerization & Decarboxylation acid_path->acid_risk base_advantage Preferred Method: - Mild Conditions - Irreversible Reaction - Avoids Degradation base_path->base_advantage workup Workup Strategy base_advantage->workup acidify Acidify to protonate the carboxylate salt workup->acidify isolate Isolate Product acidify->isolate purify Purification isolate->purify recrystallize Recrystallization purify->recrystallize If solid chromatography Column Chromatography purify->chromatography If oily/impure

Sources

Application Note: A Comprehensive Guide to the Selective Reduction of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the selective reduction of the ester functional group in ethyl 3-methyl-1H-pyrrole-2-carboxylate to yield (3-methyl-1H-pyrrol-2-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex heterocyclic molecules. We will explore the underlying chemical principles, compare common hydride reducing agents, and present a robust, field-tested protocol using lithium aluminum hydride (LiAlH₄), including critical safety procedures and a reliable workup method. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Strategic Considerations for Reductant Selection

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. However, the presence of the pyrrole ring in this compound introduces the need for chemoselectivity. The aromatic pyrrole core can be susceptible to reduction under certain conditions[1]. Therefore, the choice of reducing agent is paramount to achieving a high yield of the desired product without compromising the integrity of the heterocyclic ring.

Comparative Analysis of Hydride Reducing Agents

The efficacy of common hydride reagents for ester reduction varies significantly. The selection process must balance reactivity with selectivity.

ReagentFormulaReactivity with EstersKey Considerations
Sodium Borohydride NaBH₄Very low to noneGenerally not powerful enough to reduce esters; excellent for aldehydes and ketones.[2]
Lithium Aluminum Hydride LiAlH₄HighThe "gold standard" for ester reductions due to its high reactivity.[3][4] Requires stringent anhydrous conditions and careful handling due to its pyrophoric nature.[5]
Diisobutylaluminum Hydride DIBAL-HModerate to HighCan reduce esters to alcohols. It is often used at low temperatures (-78 °C) to stop the reduction at the aldehyde stage.[6][7][8] Its electrophilic nature and steric bulk offer unique selectivity profiles.[6][7]

For the target transformation, Lithium Aluminum Hydride (LiAlH₄) is the most reliable and direct choice for a complete reduction to the primary alcohol. Its high reactivity ensures a swift and efficient conversion. While DIBAL-H could also be used, it would typically require higher temperatures or excess reagent to proceed to the alcohol, negating its primary advantage of aldehyde synthesis.[7][8]

Mechanism of Ester Reduction with LiAlH₄

The reduction of an ester with LiAlH₄ is a two-stage process involving two separate hydride transfers from the aluminohydride complex.[9][10]

  • First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Collapse and Aldehyde Formation: This intermediate is unstable and collapses, expelling the ethoxide (⁻OEt) as a leaving group to form an aldehyde. This aldehyde is more reactive than the starting ester.[2]

  • Second Hydride Addition: A second equivalent of hydride rapidly attacks the newly formed aldehyde, generating a primary alkoxide intermediate.

  • Workup: The reaction is quenched with a protic source (typically water), which protonates the alkoxide to yield the final primary alcohol product, (3-methyl-1H-pyrrol-2-yl)methanol.[10]

LiAlH4 Ester Reduction Mechanism Ester Ethyl 3-methyl-1H- pyrrole-2-carboxylate Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 + H⁻ Aldehyde Aldehyde Intermediate Tetrahedral1->Aldehyde - EtO⁻ Alkoxide Primary Alkoxide Aldehyde->Alkoxide + H⁻ Alcohol (3-methyl-1H-pyrrol-2-yl)methanol Alkoxide->Alcohol + H⁺ LiAlH4_1 1. LiAlH₄ LiAlH4_2 2. LiAlH₄ Workup 3. H₂O Workup

Caption: Mechanism of LiAlH₄ ester reduction.

Optimized Protocol for LiAlH₄ Reduction

This protocol is designed for the safe and efficient reduction of this compound on a laboratory scale.

Critical Safety Precautions

Lithium aluminum hydride is a highly reactive, pyrophoric, and water-sensitive reagent. It reacts violently with protic solvents (water, alcohols) to release flammable hydrogen gas.[5][11]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves.

  • Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

  • Quenching: The quenching of excess LiAlH₄ is extremely exothermic. Perform this step slowly in an ice bath to control the temperature.

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) readily available. DO NOT use water or CO₂ extinguishers on a LiAlH₄ fire.[11]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compoundC₈H₁₁NO₂153.185.00 g32.61.0
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.951.50 g39.51.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL--
Deionized WaterH₂O18.02~15 mL--
15% Sodium Hydroxide Solution (aq)NaOH40.00~1.5 mL--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Celite®--As needed--
Step-by-Step Reaction Procedure
  • Setup: Assemble an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • LiAlH₄ Suspension: Under a positive flow of nitrogen, carefully add lithium aluminum hydride (1.50 g) to the flask, followed by anhydrous THF (75 mL). Cool the resulting suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (5.00 g) in anhydrous THF (75 mL) and add it to the dropping funnel.

  • Reaction: Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Reaction Workup: The Fieser Method

The Fieser workup is a highly reliable method for quenching LiAlH₄ reactions, which results in the formation of granular, easily filterable aluminum salts, avoiding problematic emulsions.[11][12][13]

CAUTION: The following steps are highly exothermic and will produce hydrogen gas. Perform all additions slowly and with vigorous stirring while maintaining cooling in an ice bath.

  • Cooling: Cool the reaction flask back down to 0 °C in an ice bath.

  • Quench (Water): For the 1.5 g of LiAlH₄ used, slowly and dropwise add 1.5 mL of deionized water.

  • Quench (NaOH): Next, slowly add 1.5 mL of a 15% aqueous NaOH solution. The mixture will become thick and gelatinous.

  • Quench (Water): Finally, add 4.5 mL (3 x 1.5 mL) of deionized water. A white, granular precipitate should form.

  • Stirring: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes.

  • Drying & Filtration: Add a small amount of anhydrous magnesium sulfate to the slurry and stir for another 15 minutes. Filter the mixture through a pad of Celite® in a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with additional THF or ethyl acetate (3 x 25 mL) to recover all the product.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by silica gel chromatography if necessary.

Fieser Workup Workflow start Completed Reaction Mixture cool Cool to 0 °C (Ice Bath) start->cool add_h2o1 Slowly Add 'X' mL H₂O (X = grams of LiAlH₄) cool->add_h2o1 Caution: Exothermic, H₂ gas add_naoh Slowly Add 'X' mL 15% NaOH add_h2o1->add_naoh add_h2o2 Slowly Add '3X' mL H₂O add_naoh->add_h2o2 warm_stir Warm to RT & Stir 30 min (Granular precipitate forms) add_h2o2->warm_stir filter Filter through Celite® warm_stir->filter wash Wash Filter Cake with Organic Solvent filter->wash concentrate Combine Filtrate & Concentrate wash->concentrate product Isolated Product: (3-methyl-1H-pyrrol-2-yl)methanol concentrate->product

Caption: Fieser workup for LiAlH₄ reactions.

Data Analysis and Troubleshooting

Expected Results & Characterization
  • Product: (3-methyl-1H-pyrrol-2-yl)methanol

  • Appearance: Off-white to pale yellow solid.

  • Expected Yield: 85-95%

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ ~8.5-9.0 (br s, 1H, NH), ~6.7 (t, 1H, pyrrole-H), ~6.1 (t, 1H, pyrrole-H), 4.6 (s, 2H, CH₂OH), 2.2 (s, 3H, CH₃), ~1.5-2.0 (br s, 1H, OH). Note: Chemical shifts are estimates and should be confirmed experimentally.

    • IR (KBr, cm⁻¹): ~3300-3400 (broad, O-H stretch), ~3250 (N-H stretch), ~2920, 2850 (C-H stretch), ~1050 (C-O stretch).

Troubleshooting Guide
ProblemPotential CauseSuggested Solution
Incomplete Reaction 1. Insufficient LiAlH₄ (degraded by moisture).2. Insufficient reaction time.1. Use a fresh, unopened bottle of LiAlH₄ or titrate to determine its activity. Increase equivalents to 1.5.2. Extend reaction time at room temperature or gently warm to 40 °C.
Low Yield 1. Product trapped in aluminum salts.2. Emulsion formed during workup.1. Ensure the filter cake is washed thoroughly with plenty of solvent.2. Adhere strictly to the Fieser workup ratios; this method is designed to prevent emulsions. If an emulsion persists, add more anhydrous MgSO₄ and stir vigorously.
Oily/Gummy Precipitate Incorrect workup ratios or insufficient stirring.Ensure vigorous stirring after the final water addition to promote the granulation of aluminum salts.

Conclusion

The reduction of this compound to (3-methyl-1H-pyrrol-2-yl)methanol is effectively achieved using lithium aluminum hydride in an anhydrous ethereal solvent. By following the detailed protocol, paying strict attention to safety precautions, and employing the Fieser workup method, researchers can reliably obtain the desired product in high yield. This robust procedure provides a dependable route to a valuable building block for further synthetic applications.

References

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
  • BYJU'S. (n.d.). Lithium aluminium hydride.
  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4.
  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from University of Calgary Chemistry website. [Link]
  • University of Rochester. (n.d.). Workup for Aluminum Hydride Reduction. Retrieved from University of Rochester Chemistry Department website. [Link]
  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]
  • Wikipedia. (n.d.). Lithium aluminium hydride.
  • Ohta, S., et al. (2016). Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates. Chemical and Pharmaceutical Bulletin, 64(9), 1262-1267. [Link]
  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from Common Organic Chemistry website. [Link]
  • Wikipedia. (n.d.). Diisobutylaluminium hydride.
  • AdiChemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT.
  • Chemistry Steps. (n.d.). DIBAL Reducing Agent.
  • Wikipedia. (n.d.). Pyrrole.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrrole Scaffolds and the Suzuki Coupling Reaction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets. The functionalization of the pyrrole ring is therefore a critical aspect of drug discovery and development. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] This reaction's tolerance of a broad range of functional groups, coupled with the commercial availability of a diverse array of boronic acids and their derivatives, makes it an indispensable strategy for the synthesis of complex biaryl and heteroaryl structures.

This guide provides a detailed exploration of the application of Suzuki coupling reactions to ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives. As a Senior Application Scientist, the following sections will not only provide step-by-step protocols but also delve into the underlying chemical principles, potential challenges, and optimization strategies to empower researchers in their synthetic endeavors.

Mechanistic Insights: The "Why" Behind the Protocol

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[3] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (typically C-Br or C-I) of the pyrrole derivative, forming a Pd(II) complex. The reactivity of the halide is a critical factor, with the order of reactivity being I > Br > Cl. For pyrrole substrates, brominated derivatives offer a good balance of reactivity and stability.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[2] The choice of base is therefore critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)2 + Base) PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)Ln-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product (R-R')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Challenge of N-H Acidity in Pyrroles and the Imperative of N-Protection

A significant challenge in the Suzuki coupling of pyrrole derivatives is the acidic nature of the N-H proton. In the presence of the base required for transmetalation, the pyrrole nitrogen can be deprotonated. This can lead to several undesirable side reactions, including inhibition of the palladium catalyst and debromination of the starting material.[4] To circumvent these issues, protection of the pyrrole nitrogen is highly recommended. While the tert-butoxycarbonyl (Boc) group is a common choice, it can be unstable under some Suzuki coupling conditions.[4] A more robust and versatile protecting group for this purpose is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable to the reaction conditions and can be readily removed post-coupling.[4]

Experimental Protocols

The following protocols provide a comprehensive guide for the N-protection of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate and its subsequent Suzuki coupling with an arylboronic acid.

Protocol 1: N-Protection of Ethyl 4-Bromo-3-methyl-1H-pyrrole-2-carboxylate with SEM-Cl

This protocol details the protection of the pyrrole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Materials:

  • Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous diethyl ether (3 x 5 mL) to remove the mineral oil, and then carefully decant the ether.

  • Substrate Addition: Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF at 0 °C.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • SEM-Cl Addition: Add SEM-Cl (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-SEM protected product.

Protocol 2: Suzuki Coupling of Ethyl 4-Bromo-3-methyl-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole-2-carboxylate with an Arylboronic Acid

This protocol is a general guideline for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials:

  • Ethyl 4-bromo-3-methyl-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole-2-carboxylate (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate with oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the N-SEM protected ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe. Stir the mixture for 10-15 minutes to ensure good mixing. Subsequently, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Caption: General workflow for the synthesis of 4-aryl-pyrrole derivatives.

Data Presentation: A Guide to Reaction Parameters

The success of a Suzuki coupling reaction is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and provides a starting point for optimization.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligandPd(PPh₃)₄ is a versatile and commonly used catalyst.[4] Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[5] The choice may need to be optimized for specific substrates.
Ligand (if using Pd(OAc)₂) Triphenylphosphine (PPh₃), Buchwald-type ligands (e.g., SPhos)Ligands stabilize the palladium catalyst and influence its reactivity. Bulky, electron-rich phosphine ligands can be beneficial for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid.[2] Cs₂CO₃ is often more effective for less reactive substrates but is also more expensive.
Solvent 1,4-Dioxane/Water, Toluene/Water, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Thoroughly degassing the solvent is critical to prevent catalyst oxidation.
Temperature 80 - 110 °CHigher temperatures are often required to drive the reaction to completion, but excessive heat can lead to catalyst decomposition.
Arylboronic Acid 1.1 - 1.5 equivalentsA slight excess of the boronic acid is generally used to ensure complete consumption of the more valuable pyrrole starting material.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, inappropriate base or solvent.Ensure the palladium catalyst is active and handled under an inert atmosphere. Thoroughly degas all solvents. Screen different bases and solvent systems.
Debromination of Starting Material Presence of N-H proton, catalyst decomposition.Ensure complete N-protection of the pyrrole. Use a more stable catalyst/ligand system.
Protodeboronation of Boronic Acid Presence of excess water or protic impurities.Use anhydrous solvents and ensure the boronic acid is of high quality.
Formation of Homocoupled Products Reaction conditions favoring boronic acid homocoupling.Adjust the stoichiometry of the reactants. Consider a slower addition of the boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of C-C bond-containing this compound derivatives, which are valuable scaffolds in drug discovery. By understanding the reaction mechanism, implementing appropriate N-protection strategies, and carefully optimizing reaction parameters, researchers can successfully employ this powerful transformation to generate diverse libraries of novel compounds for biological evaluation. The protocols and guidelines presented herein provide a solid foundation for achieving high yields and purity in these challenging yet rewarding synthetic endeavors.

References

  • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. (n.d.). MDPI.
  • Cui, K., Gao, M., Wang, H., Huang, H., & Liu, M. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]
  • Caputo, F. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4509-4524. [Link]
  • N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. (n.d.). National Center for Biotechnology Information.
  • Surry, D. S., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 51(26), 6342-6346. [Link]
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019). ResearchGate.
  • Stuart, D. R., et al. (2010). Palladium-Catalyzed C−H Arylation of 2,5-Substituted Pyrroles. Organic Letters, 12(24), 5880-5883. [Link]
  • Pyrrole Protection. (n.d.). ResearchGate.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of acyl pyrroles via palladium-catalyzed carbonylative amination of aryl and alkenyl iodides. (2012). PubMed.
  • Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors. (2018). ResearchGate.
  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(14), 3800-3803. [Link]

Sources

Application Notes & Protocols: Ethyl 3-Methyl-1H-pyrrole-2-carboxylate and its Analogs as Versatile Precursors for Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] This document provides a detailed guide for researchers on the use of substituted pyrrole-2-carboxylates, specifically focusing on ethyl 3-methyl-1H-pyrrole-2-carboxylate and its closely related, commercially significant analog, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, as foundational precursors in the synthesis of advanced drug candidates. We will explore the synthesis of these precursors, their key chemical transformations, and provide detailed protocols for their conversion into complex molecules, using the synthesis of the multi-targeted tyrosine kinase inhibitor, Sunitinib, as a central case study.[4][5]

Introduction: The Significance of the Pyrrole Scaffold

Nitrogen-containing heterocycles are cornerstones of drug discovery, and among them, the pyrrole ring is a structure of immense therapeutic importance.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal pharmacophore for engaging with a wide array of biological targets. Pyrrole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibiotic, and antiviral properties.[1][2] Marketed drugs such as Atorvastatin (cholesterol reduction), Ketorolac (anti-inflammatory), and Sunitinib (anticancer) feature a pyrrole core, underscoring its versatility and clinical relevance.[3][4]

This compound serves as an exemplary building block, offering multiple reactive sites for synthetic elaboration. The ester at the C2 position, the methyl group at C3, and the nitrogen at position 1 can all be selectively functionalized, enabling the construction of diverse molecular libraries for drug screening. This guide will provide the practical, field-proven insights necessary to leverage this precursor's full potential.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the starting material.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 3284-47-7[6][7]
Molecular Formula C₈H₁₁NO₂[6][7]
Molecular Weight 153.18 g/mol [6][7]
Appearance Solid
Storage Store at 2-8°C, sealed in a dry environment
SMILES CCOC(=O)C1=C(C=CN1)C[6]
InChIKey FGILMAYWLMWCQA-UHFFFAOYSA-N[6]

Handling & Safety:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Refer to the material safety data sheet (MSDS) for comprehensive safety information. The compound is associated with H-statements H302, H315, H319, H332, H335, indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

Synthesis of Pyrrole Precursors

The Knorr pyrrole synthesis is a classic and reliable method for generating substituted pyrroles and serves as a foundational protocol for producing the necessary precursors for drug development.

Protocol 3.1: Generalized Knorr Synthesis for Substituted Pyrrole Esters

This protocol describes the synthesis of a key intermediate, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, which can be further modified to yield precursors for drugs like Sunitinib.[8][9]

Objective: To synthesize a core pyrrole structure via reductive condensation.

Reagents & Equipment:

  • Ethyl acetoacetate

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Zinc dust

  • Reaction flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Preparation of the α-oximinoacetoacetate:

    • In a suitable reaction flask cooled in an ice bath, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid.

    • Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 10°C. The slow addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

    • Stir the mixture for 2-3 hours at low temperature. The formation of the oxime intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Reductive Condensation:

    • To the same reaction mixture, add a second equivalent of ethyl acetoacetate.

    • In small portions, carefully add zinc dust (approx. 2.5 equivalents). This step is highly exothermic; careful control of the addition rate and cooling is essential to maintain the reaction temperature between 60-70°C. The zinc acts as the reducing agent for the oxime, which then condenses in situ.

    • After the addition is complete, continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation:

    • Pour the reaction mixture into a large volume of ice water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water to remove acetic acid and inorganic salts, and dry under vacuum.

    • Recrystallize the crude product from ethanol to yield pure diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.

Application in Drug Synthesis: A Sunitinib Case Study

To illustrate the power of these pyrrole precursors, we will focus on the synthesis of Sunitinib. Note: While our topic is this compound, the industrial synthesis of Sunitinib typically employs the closely related ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate .[5] This analog is derived from the product of the Knorr synthesis (Protocol 3.1) through selective hydrolysis and decarboxylation.[10][11] This case study effectively demonstrates the synthetic utility of this entire class of substituted pyrrole esters.

The overall workflow involves functionalizing the pyrrole core and then coupling it with an oxindole moiety.

G Pyrrole Ethyl 2,4-Dimethyl- 1H-pyrrole-3-carboxylate FormylPyrrole Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate Pyrrole->FormylPyrrole Vilsmeier-Haack Formylation Amide N-(2-(diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide FormylPyrrole->Amide Hydrolysis & Amidation Sunitinib Sunitinib Amide->Sunitinib Knoevenagel Condensation

Caption: Synthetic workflow from a pyrrole precursor to Sunitinib.

Protocol 4.1: Vilsmeier-Haack Formylation of the Pyrrole Ring

This protocol introduces an aldehyde group at the C5 position, which is essential for the subsequent condensation step.[5]

Objective: To synthesize ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Reagents & Equipment:

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Ice bath, dropping funnel, nitrogen atmosphere

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by adding POCl₃ (1.1 equivalents) dropwise to anhydrous DMF (3 equivalents) at 0°C. Stir for 30 minutes. The formation of the electrophilic chloroiminium ion is critical for the reaction.

  • Dissolve the pyrrole starting material (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker of ice-cold water and neutralize with a saturated solution of sodium bicarbonate. This step hydrolyzes the iminium intermediate to the aldehyde and must be done cautiously as it can be exothermic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield the desired formylated pyrrole.

Protocol 4.2: Amidation and Condensation to form Sunitinib

This multi-step sequence first converts the ester to an amide and then condenses the formylated pyrrole with 5-fluoroindolin-2-one.

Objective: To complete the synthesis of Sunitinib.

Reagents & Equipment:

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Sodium hydroxide (for hydrolysis)

  • N,N-diethylethylenediamine

  • Coupling agents (e.g., EDC/HOBt)

  • 5-fluoroindolin-2-one

  • Base catalyst (e.g., pyrrolidine or piperidine)[8]

  • Ethanol or Toluene

Procedure:

  • Hydrolysis & Amidation:

    • Hydrolyze the ethyl ester of the formylated pyrrole to the corresponding carboxylic acid using aqueous NaOH, followed by acidic work-up.

    • Couple the resulting carboxylic acid with N,N-diethylethylenediamine using standard peptide coupling reagents (like EDC/HOBt) in a suitable solvent like DCM or DMF to form the key amide intermediate.

  • Knoevenagel Condensation:

    • In a flask, dissolve the amide intermediate (1 equivalent) and 5-fluoroindolin-2-one (1 equivalent) in ethanol or toluene.

    • Add a catalytic amount of a base such as piperidine or pyrrolidine.[8] This base facilitates the deprotonation of the active methylene group on the oxindole ring, initiating the condensation.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product, Sunitinib base, will often precipitate from the solution.

    • Filter the solid, wash with cold ethanol, and dry to obtain the final product.

Biological Context and Evaluation

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).[5]

G cluster_cell Tumor Cell VEGFR VEGFR (Receptor Tyrosine Kinase) Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Signaling Activates Response Angiogenesis, Cell Proliferation Signaling->Response GF Growth Factor (VEGF) GF->VEGFR Binds Sunitinib Sunitinib Sunitinib->VEGFR Inhibits (Blocks ATP Binding)

Caption: Simplified VEGFR signaling pathway and its inhibition by Sunitinib.

Protocol 5.1: General In-Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of newly synthesized pyrrole derivatives against a target kinase like VEGFR-2.

Objective: To determine the IC₅₀ value of a test compound.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates, plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour. The kinase will transfer phosphate from ATP to the substrate.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system. This is a luminescence-based assay where the light output is proportional to the amount of ADP, and therefore, to the kinase activity.

  • Run controls including "no kinase" (background) and "no inhibitor" (maximum activity).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Hypothetical Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)
Sunitinib VEGFR-29
Derivative A VEGFR-225
Derivative B VEGFR-2150
Derivative C VEGFR-2>1000

Conclusion

This compound and its structural analogs are exceptionally valuable precursors in modern medicinal chemistry. Their synthetic tractability allows for the creation of complex molecular architectures capable of modulating key biological pathways. As demonstrated through the synthesis of Sunitinib, these simple pyrrole building blocks provide a direct and efficient route to clinically significant therapeutics. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the vast potential of this chemical class in their own drug discovery programs.

References

  • ResearchGate. (n.d.). Examples of pyrrole-based drug lead compounds and drug candidates.
  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2020). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Center for Biotechnology Information.
  • Estevão, M. S., Marques, M., & Joana, F. (2020). Bioactive pyrrole-based compounds with target selectivity. National Center for Biotechnology Information.
  • Gheorghe, A., Duliu, O. G., & Ghiță, C. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Pyrrole.
  • ResearchGate. (n.d.). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • Advances in Engineering Innovation. (n.d.). Application of sunitinib in cancer treatment and analysis of its synthetic route.
  • Google Patents. (n.d.). CN103992308A - Method for preparing sunitinib.
  • Google Patents. (n.d.). CN103351382A - Optimized synthesizing method of sunitinib malate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate. Our focus is on improving reaction yields and troubleshooting common experimental challenges. The information is presented in a practical, question-and-answer format designed to directly address issues encountered in the laboratory.

Introduction to Pyrrole Synthesis

Substituted pyrroles are fundamental heterocyclic motifs present in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] this compound, in particular, serves as a valuable building block in medicinal chemistry. The synthesis of such pyrroles is most commonly achieved through classical methods like the Knorr, Paal-Knorr, and Hantzsch syntheses.[3] Among these, the Knorr pyrrole synthesis and its variations are frequently employed, involving the condensation of an α-aminoketone with a compound containing an active methylene group, such as a β-ketoester.[4][5]

Achieving high yields in these syntheses requires careful control over reaction parameters and a clear understanding of the underlying reaction mechanisms. This guide is designed to elucidate these factors and provide actionable solutions to common synthetic problems.

Core Synthesis Pathway: The Knorr Pyrrole Synthesis

The Knorr synthesis is a robust method for preparing substituted pyrroles.[4] The general mechanism involves the reaction of an α-aminoketone with a β-ketoester. A critical feature of this synthesis is that α-aminoketones are often unstable and prone to self-condensation, forming pyrazines.[6] To circumvent this, they are typically generated in situ from a more stable precursor, such as an α-oximinoketone, which is reduced in the presence of the β-ketoester.[4][6]

The reaction proceeds through several key steps: condensation to form an imine, tautomerization to an enamine, intramolecular cyclization, and finally, dehydration to yield the aromatic pyrrole ring.[5]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A α-Amino-ketone C Condensation (Imine Formation) A->C + B β-Ketoester B->C D Tautomerization (Enamine Formation) C->D E Intramolecular Cyclization D->E F Dehydration (-H₂O) E->F G Substituted Pyrrole F->G Troubleshooting_Workflow Start Low Yield Observed Purity Check Reagent Purity (Starting materials, solvents) Start->Purity Conditions Review Reaction Conditions (Temp, pH, Time) Purity->Conditions Purity OK Success Yield Improved Purity->Success Impurity Found & Rectified Workup Analyze Work-up & Purification Conditions->Workup Conditions OK Conditions->Success Conditions Optimized Workup->Success Losses Minimized

Caption: A workflow for troubleshooting low reaction yields.

Key Experimental Protocol: Knorr Synthesis of this compound

This protocol is a representative procedure based on the principles of the Knorr synthesis. Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Preparation of Ethyl 2-oximino-3-oxobutanoate

  • In a 250 mL flask, dissolve ethyl acetoacetate (1 eq.) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material. This oxime solution is typically used directly in the next step without isolation.

Part B: Reductive Condensation to Form the Pyrrole

  • In a separate, larger flask (e.g., 1 L three-necked flask) equipped with a mechanical stirrer and a dropping funnel, add ethyl propionylacetate (1 eq.) and glacial acetic acid.

  • Cool this mixture to 5-10 °C in an ice-salt bath.

  • Activate zinc dust (2.5-3.0 eq.) by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.

  • Add the activated zinc dust to the ethyl propionylacetate solution.

  • Simultaneously and slowly, add the oxime solution from Part A via the dropping funnel to the vigorously stirred zinc suspension. Maintain the internal temperature below 15 °C throughout the addition. The reaction is highly exothermic. 6. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 1-2 hours, monitoring by TLC until the reaction is complete. 7. Cool the mixture to room temperature and pour it over a large volume of ice water.

  • Filter the mixture to remove excess zinc and zinc salts.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain pure this compound. [7]

Frequently Asked Questions (FAQs)

Q1: Can other reducing agents be used instead of zinc dust?

While zinc dust in acetic acid is the classical and most common reducing agent for the Knorr synthesis, other methods like catalytic hydrogenation (e.g., H₂/Pd-C) or sodium dithionite can also be employed for the reduction of the oxime to the amine. However, these may require significant modification of the reaction conditions and may not be compatible with the one-pot procedure.

Q2: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. [8]Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the final product. The product, being more conjugated, will often be UV-active. Staining with potassium permanganate can also help visualize the spots. Monitoring is crucial to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating. [8] Q3: Are there alternative, milder syntheses for this compound?

Yes, modern organic chemistry offers several alternatives. Microwave-assisted Paal-Knorr reactions can significantly reduce reaction times and improve yields, often by minimizing thermal decomposition. [8][9]Additionally, various transition-metal-catalyzed methods for pyrrole synthesis have been developed that may offer milder conditions and broader functional group tolerance. [10]For instance, iron(III) chloride has been used as a catalyst in Paal-Knorr type condensations in water under mild conditions. [10] Q4: My final product is pure by NMR, but it has a slight color. How can I decolorize it?

A persistent yellow or brown color is common and may be due to trace amounts of highly colored, oxidized byproducts. If the product is otherwise pure, you can try the following:

  • Activated Charcoal Treatment: Dissolve the product in a suitable organic solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of Celite®.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be highly effective at removing colored impurities.

  • Short Plug Filtration: Dissolving the product and passing it through a short plug of silica gel or alumina can sometimes remove baseline impurities that cause coloration.

References
  • Wikipedia. Knorr pyrrole synthesis. [URL: https://en.wikipedia.org/wiki/Knorr_pyrrole_synthesis]
  • BenchChem. Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. [URL: https://www.benchchem.com/support/paal-knorr-synthesis-troubleshooting]
  • Thermo Fisher Scientific. Knorr Pyrrole Synthesis. [URL: https://www.thermofisher.com/ca/en/home/references/protocols/organic-and-medicinal-chemistry/organic-chemistry-reactions/knorr-pyrrole-synthesis.html]
  • Alfa Chemistry. Paal-Knorr Synthesis. [URL: https://www.alfa-chemistry.com/paal-knorr-synthesis.htm]
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm]
  • Britannica. Ethyl acetoacetate. [URL: https://www.britannica.
  • Wikipedia. Paal–Knorr synthesis. [URL: https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis]
  • Canadian Science Publishing. The Hantzsch pyrrole synthesis. [URL: https://cdnsciencepub.com/doi/10.1139/v70-284]
  • ResearchGate. A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. [URL: https://www.researchgate.net/publication/259203672_A_density_functional_theory_study_of_the_mechanism_of_the_Paal-Knorr_pyrrole_synthesis]
  • Royal Society of Chemistry. General procedure for the synthesis of polysubstituted pyrroles derivatives. [URL: https://www.rsc.
  • Organic Chemistry Portal. Pyrrole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrroles.shtm]
  • BenchChem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. [URL: https://www.benchchem.com/support/pyrrole-synthesis-troubleshooting]
  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0617]
  • Echemi. Everything Needed to Know: Knorr Synthesis of Pyrrole. [URL: https://www.echemi.com/cms/131011.html]
  • Reddit. What are some common causes of low reaction yields? [URL: https://www.reddit.com/r/Chempros/comments/17zs812/what_are_some_common_causes_of_low_reaction_yields/]
  • BenchChem. Application Notes and Protocols for the Synthesis of Substituted Pyrroles using 2-Ethyl- 3-oxobutanal via a Modified. [URL: https://www.benchchem.com/support/knorr-pyrrole-synthesis-protocol]
  • ChemicalBook. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis. [URL: https://www.chemicalbook.com/synthesis/2199-51-1.htm]
  • ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [URL: https://www.researchgate.net/publication/283526322_Synthesis_of_Ethyl_Pyrrole-2-carboxylates_A_Regioselective_Cyclization_of_Enaminones_under_Knorr-Type_Conditions]
  • National Institutes of Health. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758254/]
  • ResearchGate. Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. [URL: https://www.researchgate.
  • Frontier Specialty Chemicals. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. [URL: https://frontierspecialtychemicals.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [URL: https://www.pharmaguideline.com/2012/08/synthesis-reactions-and-medicinal-uses.html]
  • Royal Society of Chemistry. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob01804d]
  • Quora. What could be reason for getting a very low yield in organic chemistry? [URL: https://www.quora.com/What-could-be-reason-for-getting-a-very-low-yield-in-organic-chemistry]
  • ACS Publications. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. [URL: https://pubs.acs.org/doi/10.1021/jo501980z]
  • Guidechem. This compound. [URL: https://www.guidechem.com/product_show-pid-296414.html]
  • BLD Pharm. This compound. [URL: https://www.bldpharm.com/products/3284-47-7.html]
  • Slideshare. Unit 3 Pyrrole. [URL: https://www.slideshare.net/slideshow/unit-3-pyrrole-251817793/251817793]
  • PubChem. L-2-amino-3-oxobutanoate. [URL: https://pubchem.ncbi.nlm.nih.
  • NP-MRD. Showing NP-Card for L-2-Amino-3-oxobutanoic acid. [URL: https://np-mrd.cn/molecules/NP0087507]
  • P. aeruginosa Metabolome Database. L-2-Amino-3-oxobutanoic acid. [URL: https://pseudomonas.umaryland.edu/pamdb/metabolites/PAMDB000671]
  • Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. [URL: http://www.orgsyn.org/demo.aspx?prep=cv8p0418]
  • Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [URL: https://www.tdcommons.org/dpubs_series/6912]

Sources

Technical Support Center: Synthesis of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common side reactions, and optimize reaction conditions for a high-yield, high-purity product. The information provided herein is based on established chemical principles and supported by peer-reviewed literature.

Introduction to the Synthesis

The Knorr pyrrole synthesis is the most common and efficient method for preparing this compound.[1][2][3] This reaction involves the condensation of an α-amino-β-ketoester with a β-ketoester. Specifically, for the target molecule, the likely precursors are ethyl 2-amino-3-oxobutanoate and ethyl acetoacetate.

A critical aspect of the Knorr synthesis is the instability of the α-aminoketone intermediate, which is prone to self-condensation.[1][4] To circumvent this, the α-aminoketone is typically generated in situ from a more stable precursor, such as an α-oximino-ketone, through reduction.[1][4]

Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and offering practical solutions.

Issue 1: Low Yield of the Desired Product and Formation of a Crystalline Byproduct

Question: My reaction is yielding a significant amount of a crystalline byproduct that is difficult to separate from the desired this compound, resulting in a low overall yield of my target molecule. What is this byproduct and how can I prevent its formation?

Answer:

This is a classic issue in the Knorr pyrrole synthesis and is most likely due to the self-condensation of the ethyl 2-amino-3-oxobutanoate intermediate, leading to the formation of a pyrazine derivative .[1][4]

Causality:

The α-aminoketone, ethyl 2-amino-3-oxobutanoate, possesses both a nucleophilic amino group and an electrophilic ketone. Under the reaction conditions, two molecules of this intermediate can react with each other in a dimerization-condensation sequence to form a stable, six-membered aromatic pyrazine ring. This side reaction is often competitive with the desired intermolecular condensation with ethyl acetoacetate.

Pyrazine_Formation cluster_aminoketone Ethyl 2-amino-3-oxobutanoate (Intermediate) aminoketone1 EtOOC-CH(NH2)-C(=O)-CH3 pyrazine Pyrazine Byproduct aminoketone1->pyrazine Self-Condensation aminoketone2 EtOOC-CH(NH2)-C(=O)-CH3 aminoketone2->pyrazine caption Self-condensation of the α-aminoketone intermediate.

Troubleshooting Protocol:

The key to suppressing pyrazine formation is to control the concentration and lifetime of the free α-aminoketone intermediate. This is best achieved by its in situ generation.

Step-by-Step Methodology for in situ Generation:

  • Preparation of the α-Oximino Precursor: Start by nitrosating ethyl acetoacetate to form ethyl 2-(hydroxyimino)-3-oxobutanoate. This is a stable, isolable intermediate.

    • Protocol: Dissolve ethyl acetoacetate in glacial acetic acid and cool the mixture in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining a low temperature (typically below 10°C) to prevent side reactions.[1]

  • Reductive Condensation: The Knorr condensation is then carried out in a one-pot fashion by slowly adding the α-oximino ester and a reducing agent, such as zinc dust, to a solution of ethyl acetoacetate in acetic acid.[1]

    • Causality: The zinc reduces the oxime to the amine in situ. The freshly generated α-aminoketone is immediately in the presence of a high concentration of the other reaction partner (ethyl acetoacetate), favoring the desired intermolecular reaction over the bimolecular self-condensation.

    • Temperature Control: The reduction is exothermic.[1] It is crucial to control the addition rate and provide adequate cooling to maintain a moderate reaction temperature. Runaway temperatures can accelerate the rate of pyrazine formation.

ParameterRecommended ConditionRationale
α-Aminoketone Generation In situ from α-oximino esterMinimizes the concentration of free α-aminoketone, suppressing self-condensation.[1][4]
Reducing Agent Zinc dust in acetic acidEffective for the reduction of the oxime to the amine.[1]
Temperature Maintain moderate temperatureThe reduction is exothermic; excessive heat can favor pyrazine formation.[1]
Issue 2: Presence of an Isomeric Impurity

Question: My spectral analysis (e.g., 1H NMR, GC-MS) of the purified product indicates the presence of an isomer. What is the likely structure of this isomer and how can I minimize its formation?

Answer:

The formation of a regioisomeric byproduct is a known challenge in Knorr syntheses utilizing unsymmetrical dicarbonyl compounds. In the synthesis of this compound, the likely isomeric impurity is ethyl 4-acetyl-1H-pyrrole-2-carboxylate .

Causality:

The Knorr synthesis, in this case, proceeds via the condensation of two different β-dicarbonyl compounds (or their derivatives). The regiochemical outcome depends on which carbonyl group of each reactant participates in the initial condensation and which in the subsequent cyclization. While the desired product forms from a specific orientation of the reactants, an alternative condensation pathway can lead to the isomeric pyrrole.

Isomer_Formation cluster_pathways Reaction Pathways start Ethyl 2-amino-3-oxobutanoate + Ethyl Acetoacetate path_A Desired Condensation start->path_A path_B Alternative Condensation start->path_B product_A This compound (Desired Product) path_A->product_A product_B Ethyl 4-acetyl-1H-pyrrole-2-carboxylate (Isomeric Byproduct) path_B->product_B caption Competing condensation pathways leading to isomeric products.

Troubleshooting and Mitigation:

Controlling the regioselectivity can be challenging. However, careful control of reaction conditions can favor the formation of the desired isomer.

  • pH Control: The pH of the reaction medium can influence the relative rates of the competing condensation pathways. While the Knorr synthesis is typically performed in acetic acid, exploring buffered systems or the addition of a co-solvent could potentially modulate the regioselectivity.

  • Temperature: Reaction temperature can also play a role. Running the reaction at the lowest temperature that allows for a reasonable reaction rate may improve selectivity.

  • Purification: If the formation of the isomeric byproduct cannot be completely suppressed, efficient purification is essential.

    • Fractional Crystallization: If the desired product and the isomer have different solubilities, fractional crystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective purification method.

    • Column Chromatography: For more challenging separations, column chromatography on silica gel is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will likely be required to separate these closely related isomers.

Spectroscopic Differentiation of Isomers:

The two isomers can be distinguished by 1H NMR spectroscopy. The chemical shifts and coupling patterns of the pyrrole ring protons will be different. For this compound, one would expect two distinct signals for the C4-H and C5-H protons in the aromatic region. For ethyl 4-acetyl-1H-pyrrole-2-carboxylate, the C3-H and C5-H protons would show different chemical shifts and coupling constants. A comparative analysis of the spectra of the pure compounds is the most reliable method for identification.[5]

Frequently Asked Questions (FAQs)

Q1: Can I use a pre-formed α-aminoketone instead of generating it in situ?

A1: While it is possible, it is generally not recommended. α-Aminoketones are notoriously unstable and prone to self-condensation to form pyrazines.[1][4] Using a pre-formed α-aminoketone will likely lead to a significant decrease in the yield of the desired pyrrole and complicate the purification process. The in situ generation from the corresponding oxime is a much more reliable and higher-yielding approach.[1]

Q2: My reaction mixture is turning dark brown/black. Is this normal?

A2: The formation of colored byproducts is common in Knorr pyrrole synthesis, often due to polymerization or other side reactions. While some color change is expected, a very dark coloration may indicate excessive decomposition or polymerization. This can be caused by:

  • High reaction temperatures: Ensure proper temperature control, especially during the exothermic reduction step.

  • Presence of impurities: Use freshly distilled starting materials to minimize impurities that can catalyze side reactions.

  • Prolonged reaction times: Monitor the reaction progress by TLC and work up the reaction as soon as it is complete to avoid degradation of the product.

Q3: What is the best way to purify the final product?

A3: The purification method will depend on the purity of the crude product.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is often sufficient to obtain a high-purity product.

  • Column Chromatography: If significant amounts of the isomeric byproduct or other impurities are present, column chromatography on silica gel is the most effective purification method.

Q4: Can other synthetic routes be used to prepare this compound?

A4: Yes, other methods like the Hantzsch pyrrole synthesis could potentially be adapted. The Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. However, for this specific substitution pattern, the Knorr synthesis is generally considered the most direct and efficient route.

References

  • Hamby, J. M., & Hodges, J. C. (1993). α-Amino Ketones from Amino Acids as Precursors for the Knorr Pyrrole Synthesis. Heterocycles, 35(2), 843.
  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • Name Reactions in Organic Synthesis. (n.d.). Knorr Pyrrole Synthesis.
  • BenchChem. (n.d.).
  • 123 Help Me. (n.d.). Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles.
  • ResearchGate. (n.d.). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
  • PubChem. (n.d.). Ethyl 4-acetyl-1H-pyrrole-2-carboxylate.
  • Biosynth. (n.d.).
  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Frontier Specialty Chemicals. (n.d.).
  • PubChem. (n.d.). Ethyl 2-amino-3-oxobutanoate.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase.
  • Alchemist-pharm. (n.d.).
  • BLD Pharm. (n.d.).
  • PubMed. (2018). Product Studies and Mechanistic Analysis of the Reaction of Methylglyoxal with Deoxyguanosine.
  • ResearchGate. (n.d.). Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a.
  • PubChem. (n.d.). Ethyl 2-(aminomethyl)-3-oxobutanoate.
  • NIH. (n.d.).
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • J Am Chem Soc. (2024). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines.
  • ijprems. (n.d.).
  • ResearchGate. (n.d.). Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones.

Sources

Technical Support Center: Synthesis of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this important synthetic transformation. This guide provides in-depth, experience-driven advice, detailed protocols, and answers to frequently asked questions to ensure the successful synthesis and purification of your target molecule.

Introduction to the Synthetic Landscape

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through classical methods such as the Knorr, Hantzsch, or Paal-Knorr pyrrole syntheses. While these methods are robust, they are not without their challenges. The formation of byproducts can significantly impact yield and purity, necessitating a thorough understanding of the reaction mechanisms and careful optimization of reaction conditions. This guide will focus primarily on the widely used Knorr pyrrole synthesis and its associated challenges.

Frequently Asked Questions (FAQs)

Q1: Which is the most reliable method for synthesizing this compound?

A1: The Knorr pyrrole synthesis is a highly versatile and commonly employed method for preparing this compound.[1][2] It involves the condensation of an α-amino-ketone with a β-dicarbonyl compound, such as ethyl acetoacetate.[1] Alternative routes like the Hantzsch and Paal-Knorr syntheses are also viable, but the Knorr synthesis often provides a reliable pathway to the desired substitution pattern.[1]

Q2: What are the most common classes of byproducts I should expect?

A2: Byproduct formation is highly dependent on the specific reaction conditions. However, some common classes of impurities include:

  • Regioisomers: The reaction of unsymmetrical starting materials can lead to the formation of pyrroles with different substitution patterns.[1]

  • Self-condensation Products: The α-amino ketone intermediate in the Knorr synthesis is prone to self-condensation, which can reduce the yield of the desired product.[1][2]

  • Furan Derivatives: In Paal-Knorr type syntheses, overly acidic conditions can favor the formation of furan byproducts.[1][3]

  • N-Alkylation Products: If alkylating agents are present, there is a possibility of alkylation at the pyrrole nitrogen.[1]

  • Incompletely Cyclized or Hydrolyzed Intermediates: Depending on the reaction workup, you may isolate intermediates that have not fully cyclized or have undergone hydrolysis.[1]

Q3: My reaction mixture is turning dark brown or black. Is this normal?

A3: The formation of colored byproducts is not uncommon in pyrrole synthesis, and a reddish-brown coloration can sometimes be observed.[4] However, a very dark or black reaction mixture often indicates significant decomposition of starting materials or the product, or the formation of polymeric byproducts. This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or the use of strong, non-volatile acids.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, product, and any byproducts. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be employed.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section provides a detailed guide to common issues encountered during the synthesis of this compound, with a focus on the Knorr synthesis.

Issue 1: Low Yield of the Desired Product with a Complex Mixture of Byproducts
  • Potential Cause: This is often a result of the self-condensation of the α-amino ketone intermediate, which is notoriously unstable.[2] Another cause can be the decomposition of starting materials or the product under harsh reaction conditions.[5]

  • Troubleshooting Strategy:

    • In Situ Generation of the α-Amino Ketone: To minimize self-condensation, the α-amino ketone should be generated in situ from a more stable precursor, such as an α-oximino ketone, which is then reduced.[6]

    • Temperature Control: The Knorr synthesis is often exothermic.[6] It is crucial to maintain the recommended reaction temperature. Overheating can lead to decomposition and the formation of a complex byproduct profile. Use an ice bath to control the temperature, especially during the addition of reagents.

    • Choice of Acid: While the reaction is acid-catalyzed, strong, non-volatile acids can promote side reactions. Glacial acetic acid is a common and effective choice.[6]

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation. Monitor the reaction by TLC and quench it once the starting materials are consumed.

Issue 2: Presence of an Unexpected Isomer in the Final Product
  • Potential Cause: The formation of regioisomers can occur if the starting materials are not symmetrical. For the synthesis of this compound, this is less of a concern with standard Knorr conditions. However, side reactions can sometimes lead to isomeric byproducts. For instance, Fischer and Fink observed the formation of ethyl 3,5-dimethylpyrrole-2-carboxylate as a trace byproduct in a related synthesis.[6]

  • Troubleshooting Strategy:

    • Careful Selection of Starting Materials: Ensure the purity of your starting materials to avoid unexpected side reactions.

    • Spectroscopic Analysis: Use 1H and 13C NMR, along with 2D techniques like COSY and HMBC, to confirm the structure of your product and identify any isomeric impurities.

    • Chromatographic Purification: Isomers can often be separated by careful column chromatography. Experiment with different solvent systems to achieve optimal separation.

Issue 3: Formation of Furan Byproducts
  • Potential Cause: This is a classic side reaction in the Paal-Knorr synthesis, which occurs when the 1,4-dicarbonyl intermediate undergoes acid-catalyzed cyclization and dehydration before it can react with the amine.[1][3] This is more likely to occur under strongly acidic conditions (pH < 3).[3]

  • Troubleshooting Strategy:

    • Control of pH: If you are using a Paal-Knorr approach, maintain a neutral or weakly acidic environment.[3] The addition of a weak acid like acetic acid can accelerate the desired reaction without promoting furan formation.[3]

    • Increase Amine Concentration: A higher concentration of the amine can favor the desired reaction pathway over the competing furan formation.[3]

Experimental Protocols

Protocol 1: Knorr Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Knorr synthesis.

Step 1: Preparation of Ethyl 2-oximinoacetoacetate

  • In a round-bottom flask cooled in an ice bath, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid.

  • Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) while maintaining the temperature below 10 °C.

  • Stir the mixture for 1-2 hours at low temperature. The formation of the oxime can be monitored by TLC.

Step 2: Reductive Condensation

  • In a separate, larger flask, prepare a solution of ethyl acetoacetate (1 equivalent) in glacial acetic acid.

  • Gradually add the solution of ethyl 2-oximinoacetoacetate and zinc dust (2 equivalents) to the well-stirred solution of ethyl acetoacetate. This reaction is exothermic and may require external cooling to maintain a gentle reflux.[6]

  • After the addition is complete, heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and pour it into a larger volume of cold water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

Accurate identification of the desired product and any byproducts is crucial. The following table summarizes the expected analytical data for the target molecule.

Technique Expected Data for this compound
1H NMR Resonances for the ethyl ester protons (triplet and quartet), a singlet for the methyl group on the pyrrole ring, and signals for the pyrrole ring protons.
13C NMR Signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the pyrrole ring.
Mass Spec. The molecular ion peak corresponding to the mass of the product (C8H11NO2, MW: 153.18). Fragmentation patterns may include the loss of the ethoxy group or the entire ester functionality.
IR Spec. Characteristic peaks for the N-H stretch of the pyrrole, C-H stretches, and a strong carbonyl stretch for the ester group.

Visualizing Reaction Pathways

Knorr Pyrrole Synthesis Mechanism

Knorr_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product alpha-amino_ketone α-Amino Ketone imine Imine alpha-amino_ketone->imine Condensation beta-dicarbonyl β-Dicarbonyl (e.g., Ethyl Acetoacetate) beta-dicarbonyl->imine enamine Enamine imine->enamine Tautomerization cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Intramolecular Cyclization pyrrole Ethyl 3-methyl-1H- pyrrole-2-carboxylate cyclized_intermediate->pyrrole Dehydration

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Reaction Outcome low_yield Low Yield & Complex Mixture start->low_yield isomer Isomeric Impurity Detected start->isomer furan Furan Byproduct Detected (Paal-Knorr) start->furan check_temp Action: - Generate α-amino ketone in situ - Control temperature strictly - Use milder acid (e.g., Acetic Acid) - Monitor reaction time low_yield->check_temp Possible Cause: Self-condensation or Decomposition check_starting_materials Action: - Verify purity of starting materials - Use 2D NMR for structural confirmation - Optimize chromatographic separation isomer->check_starting_materials Possible Cause: Unsymmetrical starting materials or side reactions check_pH Action: - Maintain neutral or weakly acidic pH - Increase amine concentration furan->check_pH Possible Cause: Overly acidic conditions

Caption: Troubleshooting common issues in pyrrole synthesis.

References

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.
  • Knorr pyrrole synthesis. Wikipedia.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

Sources

overcoming solubility issues with ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for ethyl 3-methyl-1H-pyrrole-2-carboxylate (CAS No: 3284-47-7). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

This compound is a heterocyclic compound with a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol .[1] Its structure, featuring a pyrrole ring, an ethyl ester, and a methyl group, results in limited aqueous solubility, a common challenge for many organic small molecules in drug discovery and development.[2][3] This guide provides a systematic approach to troubleshooting and overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous buffer. What is the first thing I should do?

A1: Direct dissolution of a hydrophobic compound like this in an aqueous medium is often unsuccessful due to its chemical structure. The largely nonpolar pyrrole ring system makes it energetically unfavorable for water molecules to solvate the compound effectively.[3]

The standard and most effective initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[2] This stock can then be diluted into your aqueous experimental medium.

Initial Solvent Selection: The first step is to identify a suitable organic solvent. Small-scale solubility tests are crucial.

  • Most Common First-Line Solvents: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions for a vast range of compounds.[2] Other common choices include N,N-dimethylformamide (DMF), ethanol, and methanol.[2][4]

  • Rationale: These solvents are effective because they have both polar and nonpolar characteristics, allowing them to interact favorably with different parts of the compound's structure. For instance, the polar S=O group in DMSO can interact with the ester and N-H groups of your pyrrole, while its methyl groups can interact with the hydrophobic ring.[4]

Q2: I've prepared a 10 mM stock solution in DMSO, but it precipitates immediately when I add it to my cell culture medium (PBS). How can I fix this?

A2: This is a classic problem known as "precipitation upon dilution," and it occurs when the hydrophobic compound, forced out of its comfortable organic environment, rapidly aggregates in the aqueous medium.[2] Here are several strategies to mitigate this, from simplest to most complex:

  • Optimize the Dilution Process: Ensure rapid and vigorous mixing (e.g., vortexing or pipetting) as you add the stock solution to the aqueous buffer. This prevents localized high concentrations of the compound from forming and crashing out.[2]

  • Lower the Final Solvent Concentration: It is critical to keep the final concentration of the organic solvent in your assay low, typically below 0.5% for DMSO in cell-based assays to avoid cytotoxicity.[2][3] If you are using a 10 mM stock, a 1:1000 dilution to 10 µM would result in a final DMSO concentration of 0.1%, which is generally well-tolerated. If precipitation still occurs, you may need to use a lower final compound concentration.

  • Incorporate Serum: For cell-based assays, the presence of serum proteins like albumin in the medium can help maintain the solubility of hydrophobic compounds by binding to them.[3] If you are working in a serum-free medium, this could be a contributing factor.

  • Use a Co-solvent System: If the above methods fail, a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the medium, making it more hospitable to your compound.[5][6]

Q3: What are co-solvents, and how do I develop a co-solvent system for my experiment?

A3: Co-solvency is a powerful technique to increase the solubility of poorly water-soluble drugs by mixing them with water-miscible solvents.[6][7] These solvents reduce the interfacial tension between the hydrophobic compound and the aqueous medium.[6]

Common Co-solvents:

  • Polyethylene Glycols (PEGs), particularly PEG 400

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin[3][6]

Experimental Protocol: Developing a Co-Solvent System
  • Initial Dissolution: Prepare a high-concentration stock solution of this compound in a primary organic solvent like DMSO (e.g., 50 mM).

  • Co-solvent Preparation: In separate tubes, prepare a series of co-solvent/aqueous buffer mixtures. For example, create solutions of 5%, 10%, 20%, and 50% PEG 400 in your final assay buffer (e.g., PBS).

  • Test Dilution: Add a small volume of your DMSO stock solution to each co-solvent mixture to reach your target final compound concentration.

  • Observation: Vortex each tube and observe for any signs of precipitation immediately and after a set period (e.g., 30 minutes, 2 hours) at the experimental temperature.

  • Selection: Identify the lowest concentration of co-solvent that maintains the solubility of your compound for the duration of your experiment. Always run a vehicle control with the same final concentration of DMSO and co-solvent to ensure there are no confounding effects on your experimental system.

Q4: I've tried DMSO and DMF without success, and gentle warming isn't helping. What other physical methods can I try?

A4: When standard solvents are insufficient, physical methods can be employed to provide the energy needed to break down the crystal lattice of the solid compound and facilitate dissolution. Sonication is the most common and effective of these methods.

Sonication (Ultrasonication): Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles—in the liquid.[8] This process generates intense localized shear forces and microjets that break apart solid particles, increasing their surface area and accelerating the rate of dissolution.[9][10][11]

Experimental Protocol: Sonication-Assisted Dissolution
  • Preparation: Weigh the desired amount of this compound and place it in a suitable vial.

  • Solvent Addition: Add the chosen solvent (e.g., DMSO, or a co-solvent mixture).

  • Sonication: Place the vial in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

  • Operation: Turn on the sonicator. The necessary duration and power will depend on the compound and solvent volume. Start with short bursts (e.g., 5-10 minutes).

  • Monitoring: Visually monitor the dissolution.

  • Caution: Be aware that prolonged sonication can generate heat, which may degrade thermally sensitive compounds.[2] Monitor the temperature of the solution. If necessary, use a cooled water bath or sonicate in pulses to allow for cooling.

It's important to note that sonication primarily increases the rate of dissolution. It may not significantly increase the thermodynamic equilibrium solubility, but it can help create a solution more quickly and break down stubborn aggregates.[12]

Q5: Can adjusting the pH of my solution improve the solubility of this compound?

A5: Adjusting pH is a highly effective strategy for compounds with ionizable functional groups.[3][13] For this compound, the potential for pH modification is limited but not zero.

  • Pyrrole N-H: The N-H group in the pyrrole ring is very weakly acidic (pKa ≈ 17), so it will not deprotonate under typical aqueous conditions.

  • Ring Protonation: In strongly acidic conditions (pH < 1), the pyrrole ring can be protonated. This would create a charged species, which would be more water-soluble.[14] However, such low pH is not compatible with most biological experiments and risks causing compound degradation, such as acid-catalyzed decarboxylation.[14]

  • Ester Hydrolysis: Under strongly acidic or basic conditions, the ethyl ester group is susceptible to hydrolysis, which would chemically alter your compound.

Troubleshooting Workflows & Data

The following decision tree provides a systematic workflow for addressing solubility challenges with this compound.

G start Solubility Issue: This compound in Aqueous Buffer stock_prep Prepare concentrated stock solution in a water-miscible organic solvent. start->stock_prep solvent_test Q1: Which solvent to use? Perform small-scale tests: 1. DMSO 2. DMF 3. Ethanol stock_prep->solvent_test precip_q Q2: Does compound precipitate upon dilution into aqueous buffer? solvent_test->precip_q Solvent Found physical_methods Q4: Insoluble even in pure organic solvent? Use physical methods: - Gentle Warming (monitor stability) - Sonication solvent_test->physical_methods Insoluble precip_sol Troubleshoot Dilution: - Add stock slowly with vigorous mixing - Lower final compound/solvent conc. - Add serum (if applicable) precip_q->precip_sol Yes success Compound Solubilized (Proceed with experiment & vehicle controls) precip_q->success No cosolvent Q3: Still precipitates? Develop a co-solvent system (e.g., PEG 400, Propylene Glycol) precip_sol->cosolvent Precipitation Persists cosolvent->success advanced Persistent Issues? Consider Advanced Formulation: - Surfactants (micellar solubilization) - Cyclodextrin Complexation cosolvent->advanced Still Insoluble physical_methods->precip_q

Caption: A decision-making workflow for troubleshooting solubility.

Data Summary Table: Common Solvents for Initial Screening

This table summarizes key properties of solvents commonly used for preparing stock solutions.

SolventFormulaBoiling Point (°C)Polarity IndexKey Considerations
Water H₂O100.010.2The target medium; poor solvent for this compound.
Dimethyl Sulfoxide (DMSO) C₂H₆OS189.07.2Excellent dissolving power; can be toxic to cells at >0.5%. High boiling point makes it difficult to remove.[2][4]
N,N-Dimethylformamide (DMF) C₃H₇NO153.06.4Strong solvent, similar to DMSO. Also has toxicity concerns and a high boiling point.[4]
Ethanol C₂H₆O78.55.2Less toxic than DMSO/DMF; good for in vivo studies. Less powerful solvent.
Methanol CH₄O64.76.6More polar than ethanol but also more toxic.
Acetonitrile C₂H₃N81.66.2Common solvent in analytical chemistry (e.g., HPLC).
Acetone C₃H₆O56.55.4Volatile; useful for dissolving but can evaporate quickly.

Data compiled from various sources including Chemistry Steps and the University of Rochester.[4][15]

Advanced Strategies: A Look Ahead

For drug development professionals facing persistent solubility issues, especially for in vivo applications, more advanced formulation strategies may be necessary. These techniques aim to create stable formulations that enhance bioavailability.

  • Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration, form micelles in water. The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively "dissolving" them in the aqueous phase.[3][11][13]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic molecule from the aqueous environment and increasing its apparent solubility.[13][16]

  • Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. When the dispersion dissolves, it can create a supersaturated solution of the drug, enhancing absorption.[5][17][18]

  • Particle Size Reduction (Nanotechnology): Advanced milling or high-pressure homogenization techniques can reduce drug particles to the nanometer scale. This drastic increase in surface area can significantly improve the dissolution rate and bioavailability.[5][19][20]

These advanced methods require specialized formulation expertise but are powerful tools for enabling the development of challenging compounds.

References

  • He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
  • Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Envirostar. [Link]
  • PubChem. This compound.
  • Martínez, R. F., et al. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research. [Link]
  • Keßler, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics. [Link]
  • Co-solvent: Significance and symbolism. (2025, December 23). [Link]
  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]
  • Martínez, R. F., et al. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research. [Link]
  • ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?. [Link]
  • World Pharma Today. (n.d.).
  • Sharma, D., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
  • Chemistry Steps. Solubility of Organic Compounds. [Link]
  • Ditzinger, F., et al. (2019).
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
  • Chiang, Y., et al. (2002). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.
  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. [Link]
  • Pleyer, H. L., et al. (2022). The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions—An Initial Step towards Life's First Breath?.
  • Homchaudhuri, A., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Optimizing Synthesis of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of ethyl 3-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges encountered during its synthesis, offering field-tested insights and evidence-based protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

General Synthesis & Strategy

Q1: What are the most effective synthetic routes for preparing this compound?

The preparation of substituted pyrroles like this compound is typically achieved through classical named reactions. The most relevant methods include the Knorr Pyrrole Synthesis and the Hantzsch Pyrrole Synthesis, each offering distinct advantages depending on the availability of starting materials.[1][2]

  • Knorr Pyrrole Synthesis: This is a widely used and robust method involving the condensation of an α-amino-ketone with a β-ketoester.[3][4] For the target molecule, this would involve the reaction of an in situ-generated α-aminopropionaldehyde equivalent with ethyl acetoacetate.

  • Hantzsch Pyrrole Synthesis: This route involves the reaction of a β-ketoester (like ethyl acetoacetate) with an α-haloketone in the presence of ammonia or a primary amine.[1][5]

The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with an amine, is another fundamental method for pyrrole formation, though sourcing the specific 1,4-dicarbonyl precursor for this target can be challenging.[6][7]

Q2: Why is the α-amino-ketone generated in situ in the Knorr synthesis?

This is a critical experimental design choice rooted in the inherent instability of α-amino-ketones. These compounds readily undergo self-condensation, a rapid side reaction that forms dihydropyrazines.[3] This dimerization would significantly consume the intermediate and drastically lower the yield of the desired pyrrole. By generating the α-amino-ketone in situ (e.g., by reducing an α-oximino-ketone with zinc dust), its concentration is kept low and it is consumed by the β-ketoester as it forms, maximizing the desired reaction pathway.[3][8][9]

Q3: How should I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) is the most practical method for monitoring the reaction.[10] Use a suitable eluent system, such as a mixture of n-hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v), to separate the starting materials from the product.[11] The pyrrole product is typically more polar than the starting esters but will appear as a UV-active spot. Monitoring allows you to determine the optimal reaction time, preventing the formation of degradation byproducts from prolonged heating or extended reaction times.[10]

Troubleshooting Guide: Low Yields and Impurities

Low yields are one of the most common frustrations in synthetic chemistry.[12][13] The following section breaks down the most probable causes and provides actionable solutions.

Q4: My reaction yield is consistently below 30%. What are the primary factors I should investigate?

Several factors, from reagent quality to thermal control, can suppress yields. A systematic approach is key to identifying the root cause.

  • Purity of Starting Materials: The Knorr and Hantzsch syntheses are sensitive to impurities. Ensure your β-ketoester (e.g., ethyl acetoacetate) and other reagents are of high purity. If necessary, distill liquid starting materials before use.[10]

  • Inefficient In Situ Reduction (Knorr): The reduction of the oxime to the amine is a crucial step. Ensure the zinc dust is active and used in sufficient excess. The reaction is exothermic; inadequate cooling can lead to side reactions.[3][14]

  • Temperature Control: The initial nitrosation step in a Knorr synthesis is highly exothermic and requires careful cooling (typically 5-7 °C) to prevent unwanted side reactions.[14] Conversely, the final cyclization and dehydration often require heating (reflux), and insufficient temperature will result in an incomplete reaction.[15]

  • Reaction Time: Over- or under-running the reaction can be detrimental. As confirmed by TLC, stop the reaction once the starting material is consumed to prevent product degradation.[10]

Q5: The reaction mixture turns into a dark, tarry mess, making work-up impossible. What causes this polymerization?

Tar formation is often a sign of product or intermediate degradation under harsh conditions.

  • Strongly Acidic Conditions: While the Knorr synthesis uses acetic acid, excessively strong acids or high temperatures for prolonged periods can promote polymerization of the electron-rich pyrrole ring.[10] The Paal-Knorr synthesis is particularly sensitive, with low pH (<3) favoring the formation of furan byproducts.[10]

  • Air Oxidation: Pyrroles, especially when crude, can be sensitive to air oxidation, leading to the formation of colored, polymeric materials.[16] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and minimizing air exposure during work-up can mitigate this.

Q6: My purified product shows persistent impurities in the NMR spectrum. What are the likely side products?

Depending on the synthetic route, several side products can co-elute with your desired pyrrole.

  • Self-Condensation Products: As mentioned, any failure to trap the in situ generated α-amino-ketone can lead to pyrazine impurities.

  • Isomeric Pyrroles: In unsymmetrical Hantzsch syntheses, regioisomers can form. Careful control of reaction conditions can favor one isomer over the other.

  • Unreacted Starting Materials: If the reaction is incomplete, starting materials can contaminate the product. An effective purification strategy is essential.

Purification and Characterization

Q7: What is the most reliable method for purifying crude this compound?

For laboratory scale, flash column chromatography on silica gel is the preferred method.[17]

  • Adsorb the Crude Material: After an aqueous work-up, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Choose an Eluent System: A gradient of n-hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:EtOAc) and gradually increase the polarity.

  • Monitor Fractions: Collect fractions and analyze them by TLC to pool the pure product.

For larger quantities or crystalline products, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can be highly effective.[8]

Q8: How can I definitively confirm the structure and purity of my final product?

A combination of spectroscopic methods is essential for unambiguous characterization.

  • ¹H NMR Spectroscopy: This is the most powerful tool. For this compound, you should expect to see characteristic signals for the ethyl ester (a triplet and a quartet), a singlet for the 3-methyl group, two doublets for the pyrrole ring protons, and a broad singlet for the N-H proton.[18]

  • ¹³C NMR Spectroscopy: This will confirm the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic carbons).[18]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Process Optimization & Protocols

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and resolving low-yield issues.

G start Low Yield (<50%) check_reagents Are starting materials pure? (e.g., distilled ethyl acetoacetate) start->check_reagents reagent_no Purify starting materials (distillation, recrystallization) check_reagents->reagent_no No check_temp Was temperature strictly controlled? (e.g., ice bath for nitrosation) check_reagents->check_temp Yes reagent_yes Yes temp_no Optimize thermal management (use ice/salt bath, add reagents slowly) check_temp->temp_no No check_tlc Was reaction monitored by TLC? check_temp->check_tlc Yes temp_yes Yes tlc_no Run time-course experiment to find optimal reaction time check_tlc->tlc_no No check_atmosphere Was reaction run under inert gas? check_tlc->check_atmosphere Yes tlc_yes Yes atm_no Use N2 or Ar atmosphere to prevent oxidative degradation check_atmosphere->atm_no No atm_yes Consider alternative synthetic route or catalyst check_atmosphere->atm_yes Yes

Caption: Troubleshooting decision tree for low reaction yields.

Table 1: Key Reaction Parameter Optimization
ParameterRecommended ConditionRationale & Causality
Solvent Glacial Acetic Acid (Knorr)Acts as both solvent and catalyst; facilitates the condensation and maintains a suitable acidic environment.[3][4]
Temperature 0-10°C for nitrosation; Reflux for cyclizationThe initial nitrosation is highly exothermic; cooling prevents byproduct formation.[14] Subsequent cyclization/dehydration requires thermal energy to overcome the activation barrier.[15]
Catalyst Zinc Dust (Knorr); Weak Acid (Paal-Knorr)Zinc reduces the oxime intermediate to the crucial α-aminoketone.[3] Weak acids catalyze the Paal-Knorr cyclization without promoting furan formation.[10]
Atmosphere Inert (Nitrogen or Argon)The electron-rich pyrrole ring is susceptible to air oxidation, which can lead to discoloration and polymerization.[16]

Experimental Protocol: Modified Knorr Synthesis

This protocol is adapted from established Knorr synthesis procedures for producing substituted pyrroles.[3][8][15]

Experimental Workflow Diagram

Sources

ethyl 3-methyl-1H-pyrrole-2-carboxylate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ethyl 3-methyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile pyrrole building block. Our goal is to provide you with in-depth, field-proven insights into its stability profile and to offer practical solutions for the challenges you may encounter during its handling, storage, and application. By understanding the causality behind its degradation, you can ensure the integrity of your experiments and the quality of your results.

Compound Profile & Recommended Handling

Before delving into troubleshooting, it is crucial to establish a baseline for proper handling and storage. Many observed stability issues can be preemptively addressed by adhering to best practices from the outset.

PropertyValueSource(s)
CAS Number 3284-47-7; 20032-32-0[1][2][3]
Molecular Formula C₈H₁₁NO₂[2][3]
Molecular Weight 153.18 g/mol [2][3]
Physical Form Solid[1]
Recommended Storage 2-8°C, sealed in a dry environment, protected from light.[1][4]
Frequently Asked Questions (FAQs) on Stability

This section addresses the most common inquiries regarding the stability of this compound.

Q1: What are the primary environmental factors that can degrade this compound?

The principal factors affecting the stability of this compound are exposure to non-neutral pH, oxidizing agents, light, and elevated temperatures. The pyrrole ring itself is an electron-rich aromatic system, making it susceptible to oxidation, while the ethyl ester functional group is prone to hydrolysis.

Q2: How does pH impact the stability of the molecule in solution?

The ethyl ester group is the most pH-labile part of the molecule. It is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding pyrrole-2-carboxylic acid[5]. This degradation is significantly accelerated in alkaline environments. Studies on related pyrrole structures have shown them to be extremely unstable in alkaline medium and labile in acidic medium, while remaining relatively stable in neutral conditions[6]. Therefore, maintaining a neutral pH is critical for the stability of solutions.

Q3: Is this compound sensitive to light?

Yes. Pyrrole moieties are known to be photolabile[6]. Degradation can occur through two primary pathways: direct photodegradation, where the molecule itself absorbs UV radiation, and indirect photodegradation, which is mediated by photosensitizers like singlet oxygen[7][8]. The primary photochemical reaction for the parent pyrrole ring often involves the dissociation of the N-H bond[9][10]. Consequently, both solid samples and solutions should be rigorously protected from light.

Q4: What is the risk of oxidative degradation and what products can be expected?

The risk is significant. The electron-rich nature of the pyrrole ring makes it prone to oxidation. In research settings, strong oxidizing agents like o-chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are used to intentionally functionalize pyrrole-2-carboxylates, often forming pyrrolinone derivatives[11][12]. Even atmospheric oxygen can contribute to slower degradation over time, which is often evidenced by sample discoloration. Enzymatic H₂O₂-dependent oxidation has also been shown to produce pyrrolin-2-ones.

Q5: What are the best practices for preparing and storing solutions to maximize stability?

To minimize degradation in solution, we recommend the following:

  • Use high-purity, anhydrous, aprotic solvents where possible.

  • If aqueous solutions are necessary, use a neutral buffer (pH ~7).

  • Degas solvents with an inert gas (nitrogen or argon) prior to use to remove dissolved oxygen.

  • Prepare solutions in amber glass vials to protect from light.

  • Prepare solutions fresh for each experiment. If short-term storage is unavoidable, store at 2-8°C under an inert atmosphere.

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during experiments.

Issue 1: A new, more polar peak appears in my HPLC chromatogram after storing a solution of the compound.
  • Potential Cause: Hydrolysis of the ethyl ester to the more polar carboxylic acid. The loss of the ethyl group (-CH₂CH₃) and its replacement with a proton (-H) results in a mass decrease of 28 Da.

  • Causality: The presence of water, especially under acidic or basic catalysis, will cleave the ester bond. Many common solvents may contain trace amounts of acid or base, or can absorb atmospheric moisture.

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the sample by LC-MS to check for a peak with a mass corresponding to 3-methyl-1H-pyrrole-2-carboxylic acid (M-28).

    • Solvent Check: Ensure you are using anhydrous solvents. If using an alcohol like methanol or ethanol, be aware that transesterification is a possibility, though typically slower than hydrolysis.

    • pH Control: If using aqueous media, ensure it is buffered to pH 7. Avoid unbuffered water.

    • Fresh Preparation: Prepare solutions immediately before use to minimize contact time with the solvent.

Issue 2: My sample develops a yellow or brownish tint over time, either as a solid or in solution.
  • Potential Cause: Oxidative degradation and/or polymerization. Pyrroles are known to form colored oligomers and polymers upon oxidation.

  • Causality: The electron-rich pyrrole ring can be easily oxidized by atmospheric oxygen. This process can be accelerated by light and heat. The initial oxidation products can be highly reactive and may polymerize to form complex, colored mixtures.

  • Troubleshooting Steps:

    • Inert Atmosphere: For long-term storage of the solid, flush the vial with argon or nitrogen before sealing and store at the recommended 2-8°C[1].

    • Solvent Degassing: For solutions, sparge the solvent with an inert gas for 15-20 minutes before dissolving the compound. Maintain an inert headspace in the vial.

    • Light Protection: Always store the solid and any solutions in amber vials or wrapped in aluminum foil to protect from light, which can catalyze oxidative processes[6].

Key Degradation Pathways

Understanding the chemical transformations that this compound can undergo is key to preventing them. The three primary pathways are hydrolysis, oxidation, and photodegradation.

cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway cluster_photo Photodegradation Pathway Parent This compound Hydrolysis_Product 3-Methyl-1H-pyrrole-2-carboxylic Acid (Loss of C2H4, -28 Da) Parent->Hydrolysis_Product H₂O (Acid or Base catalyst) Oxidation_Product Oxidized Species (e.g., Pyrrolinones) (Addition of O, +16 Da) Parent->Oxidation_Product [O] (e.g., O₂, H₂O₂) Photo_Product Radical Species & Ring-Opened Products Parent->Photo_Product hv (UV Light)

Caption: Major degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

To proactively identify potential degradants and establish the intrinsic stability of your molecule, a forced degradation (or stress testing) study is indispensable. This protocol is a self-validating system that helps in the development of stability-indicating analytical methods, as mandated by ICH guidelines[13].

Workflow for Forced Degradation

cluster_conditions Stress Conditions Start Prepare Stock Solution (e.g., 1 mg/mL in ACN) Stress Aliquot stock into separate vials for each stress condition Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂) Stress->Oxidation Thermal Thermal Stress (e.g., 60°C) Stress->Thermal Photo Photolytic Stress (e.g., ICH light box) Stress->Photo Control Control (Solvent only, protected) Stress->Control Quench At time points (e.g., 2, 8, 24h), quench reaction (if needed) and dilute to working concentration Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Control->Quench Analyze Analyze all samples by LC-MS/DAD Quench->Analyze Characterize Characterize significant degradants. Calculate mass balance. Analyze->Characterize End Establish Degradation Profile Characterize->End

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

  • Apply Stress Conditions: For each condition, mix your stock solution with the stressor solution. The goal is to achieve 5-20% degradation[14]. Start with the mild conditions below and increase severity if no degradation is observed.

  • Acid Hydrolysis: Mix stock with 0.1 M HCl. Incubate at 40°C.

  • Base Hydrolysis: Mix stock with 0.1 M NaOH. Incubate at room temperature (this reaction is often fast).

  • Oxidative Degradation: Mix stock with 3% H₂O₂. Incubate at room temperature, protected from light.

  • Thermal Degradation: Incubate a solution of the compound in a suitable solvent (and a sample of the solid powder) in an oven at 60°C.

  • Photolytic Degradation: Expose a solution and a solid sample to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in foil and placed alongside.

  • Sampling & Analysis:

    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

    • For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a standard analytical concentration (e.g., 100 µg/mL).

    • Analyze immediately by a suitable stability-indicating method, typically RP-HPLC with a photodiode array (PDA) and mass spectrometry (MS) detector.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Check for peak purity of the parent compound.

    • Determine the mass of major degradation products to propose structures.

    • Calculate the mass balance to ensure all major products are accounted for.

Summary of Recommended Forced Degradation Conditions
Stress TypeStress Agent/ConditionTypical TemperaturePurpose
Acidic 0.1 M - 1 M HCl40°C - 60°CTo induce acid-catalyzed hydrolysis of the ester.[14]
Basic 0.1 M - 1 M NaOHRoom TemperatureTo induce base-catalyzed hydrolysis of the ester.[14]
Oxidative 3-30% H₂O₂Room TemperatureTo mimic oxidative degradation pathways.[6]
Thermal 60°C - 80°C (in solution and solid state)60°C - 80°CTo assess the impact of heat on stability.
Photolytic ICH Q1B compliant light sourceAmbientTo assess degradation from light/UV exposure.[6]
References
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Controlling the Photostability of Pyrrole with Optical Nanocavities.
  • Controlling the Photostability of Pyrrole with Optical Nanocavities. National Institutes of Health (PMC). [Link]
  • Exploring the photodegradation of pyrroles. Environmental Chemistry, ETH Zurich. [Link]
  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI. [Link]
  • Exploring the photodegradation of pyrroles. Kris McNeill Group. [Link]
  • Oxidation of Pyrrole-2-carboxylates with o-Chloranil and Its Synthetic Application. Journal of Synthetic Organic Chemistry, Japan. [Link]
  • Oxidation of pyrrole-2-carboxylates with o-chloranil and its synthetic applic
  • Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. HETEROCYCLES, Vol. 82, No. 2, 2010. [Link]
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
  • Ethyl 3-methyl-1H-pyrrole-2-carboxyl
  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. National Institutes of Health (PMC). [Link]
  • Forced Degrad
  • Metal-Free Catalyzed Oxidation/Decarboxylative [3+2] Cycloaddition Sequences of 3-Formylchromones to Access Pyrroles with Anti-Cancer Activity.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health (PMC). [Link]
  • Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology (RSC Publishing). [Link]
  • Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxyl
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
  • Pyrrole-2-carboxylic acid. Wikipedia. [Link]

Sources

Technical Support Center: Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 3-methyl-1H-pyrrole-2-carboxylate (CAS No. 3284-47-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical pyrrole intermediate. Pyrrole derivatives are foundational building blocks in medicinal chemistry, and their purity is paramount for reproducible experimental outcomes[1][2][3]. This guide provides detailed storage protocols and troubleshooting workflows based on established chemical principles and supplier recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container. The environment should be dry and well-ventilated.[4][5] Pyrrole and its derivatives can be sensitive to heat, light, and oxygen, which may cause degradation over time.[6] Storing at refrigerated temperatures under dry conditions mitigates these risks.

Q2: Some supplier datasheets list "room temperature" for storage, while others recommend 2-8°C. Why the discrepancy?

This is a common point of confusion. The discrepancy often relates to the difference between short-term shipping conditions and long-term storage requirements.

  • Room Temperature Storage: Some suppliers state that the compound is stable enough for shipping and short-term storage at ambient temperatures.[7][8]

  • Refrigerated Storage (2-8°C): This is the recommended condition for ensuring long-term shelf-life and preventing slow degradation pathways, such as oxidation or polymerization, which are known risks for pyrrole compounds.[6][9]

Core Directive: For any application where high purity is critical, such as in multi-step pharmaceutical synthesis, always default to the more stringent 2-8°C condition to preserve the compound's integrity.

Q3: Does this compound need to be stored under an inert atmosphere (e.g., Argon or Nitrogen)?

While not always explicitly required by all suppliers for this specific molecule, it is a highly recommended best practice, especially after the container has been opened. Pyrroles can be susceptible to oxidation when exposed to air.[6] Blanketing the vial with a dry, inert gas before sealing will displace moisture and oxygen, significantly enhancing the compound's stability.

Q4: How critical is protection from light?

Protection from light is crucial. Aromatic heterocyclic compounds, including pyrroles, can be light-sensitive.[6][8] Chronic exposure to light, particularly UV light, can provide the energy to initiate degradation or polymerization reactions. Always store the container in a dark location, such as a cabinet or within secondary opaque packaging.

Q5: What are the known chemical incompatibilities for this compound?

To prevent hazardous or degrading reactions, avoid storing this compound with the following:

  • Strong Oxidizing Agents: These can react exothermically and degrade the pyrrole ring.[9]

  • Strong Acids, Acid Chlorides, and Acid Anhydrides: Protonation of the pyrrole ring can lead to a loss of aromaticity, making it susceptible to polymerization or other unwanted reactions.[9]

  • Heat and Ignition Sources: The compound should be kept away from any potential sources of ignition.[4]

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CMinimizes degradation and polymerization for long-term stability.[6]
Atmosphere Sealed, Dry. Inert gas (Ar, N₂) recommended.Prevents moisture absorption and oxidation.[6]
Light Protect from light (store in the dark).Prevents light-induced degradation.[6][8]
Container Tightly sealed original container.Prevents contamination and exposure to air/moisture.[4][5]
Incompatibilities Strong oxidizing agents, strong acids.Avoids potential hazardous reactions and degradation.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Problem 1: The solid, which should be a white or off-white powder, has developed a yellow or brownish tint.

  • Probable Cause: This discoloration is a classic indicator of degradation, likely due to oxidation or slow polymerization from exposure to air, light, or elevated temperatures.[3][6] Even minor impurities can significantly impact sensitive downstream reactions.

  • Recommended Action: Do not assume the material is viable. Before proceeding with any experiment, you must validate the compound's integrity.

    • Quality Control (QC) Check: Perform a QC analysis. The most straightforward method is to dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum.

    • Data Comparison: Compare the obtained spectrum against the reference spectrum provided by the supplier on the Certificate of Analysis (CoA) or against established literature data. Pay close attention to the aromatic proton signals and the ethyl ester peaks. The appearance of broad signals or new, unidentifiable peaks suggests degradation or polymerization.

    • Decision: If the NMR spectrum shows significant impurities or deviation from the reference, the batch should be discarded. Procure a new lot and strictly adhere to the recommended storage protocols upon its arrival.

Problem 2: My reaction yield is unexpectedly low or I'm seeing multiple side products, and I suspect the starting material.

  • Probable Cause: Inconsistent experimental results are often traced back to the degradation of a key starting material. Using a partially degraded pyrrole derivative can introduce impurities that interfere with catalysis, react in unintended ways, or lower the effective concentration of the desired reagent.

  • Recommended Workflow: Implement a systematic check of your starting material to isolate the variable.

Experimental Protocol: Quality Control and Stock Solution Preparation
  • Visual Inspection: Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Sample Extraction: Briefly open the container, preferably in a glove box or under a gentle stream of inert gas, and quickly weigh the desired amount of the solid into a clean, dry vessel.

  • Resealing: Blanket the original container with argon or nitrogen, seal it tightly, and promptly return it to 2-8°C storage.

  • QC Sample Preparation: Prepare a small, dilute sample for analysis (e.g., ¹H NMR or LC-MS) as described in "Problem 1" to confirm purity before committing the bulk of the material to your reaction.

  • Stock Solution Preparation: If the QC is passed, dissolve the weighed material in a suitable anhydrous solvent to create a stock solution. Note that the stability of the compound in solution may differ from its stability as a solid; it is best practice to prepare solutions fresh for each experiment.

  • Documentation: Record the lot number and the date the container was first opened. If results begin to vary over time, this information can be critical for troubleshooting.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting issues potentially related to the starting material's quality.

G start Unexpected Experimental Results (Low Yield, Impurities) or Visual Degradation of Starting Material qc Perform Quality Control Analysis (e.g., ¹H NMR, LC-MS) start->qc Suspect Starting Material compare Does QC Spectrum Match Reference Data from CoA? qc->compare good Compound Integrity is High. Investigate Other Experimental Parameters (Solvents, Reagents, Temp). compare->good Yes bad Compound is Degraded. Procure New Batch. compare->bad No storage Review and Reinforce Strict Storage Protocols: - 2-8°C - Tightly Sealed - Inert Atmosphere - Protected from Light bad->storage

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC - NIH. [Link]
  • Ethyl 3-methyl-1H-pyrrole-2-carboxyl
  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. PubMed. [Link]
  • What are the challenges in the synthesis and applic
  • Synthesis and reactivity of 2-thionoester pyrroles. Royal Society of Chemistry. [Link]
  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fix
  • Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]
  • Synthesis of Pyrrole and Substituted Pyrroles (Review). Journal of Chemical Technology and Metallurgy. [Link]
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]
  • The Industrial Importance of Pyrrole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important heterocyclic building block. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to enhance the success and efficiency of your work.

Overview of Primary Synthetic Strategies

The synthesis of substituted pyrroles like this compound is most commonly achieved through several classical name reactions. The choice of method often depends on the availability of starting materials, desired substitution pattern, and scalability requirements. The three most relevant routes are the Knorr, Paal-Knorr, and Hantzsch syntheses.[1]

Synthetic MethodStarting MaterialsGeneral ConditionsAdvantagesCommon Challenges
Knorr Pyrrole Synthesis α-Amino-ketones & β-KetoestersTypically acidic (e.g., acetic acid), often with a reducing agent like zinc dust.[2]Excellent for accessing highly substituted, functionalized pyrroles.[3]α-Amino-ketones are often unstable and must be prepared in situ; self-condensation of the amino-ketone is a major side reaction.[2]
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds & Primary amines/ammoniaNeutral or weakly acidic conditions (e.g., acetic acid). Strong acids (pH < 3) favor furan formation.[4]High convergence, operational simplicity, and broad substrate scope.[5]Availability of the required 1,4-dicarbonyl precursor can be a limitation; harsh conditions may degrade sensitive functional groups.[6][7]
Hantzsch Pyrrole Synthesis α-Haloketones, β-Ketoesters & Ammonia/primary aminesBase-catalyzed condensation.[8]Good for producing a variety of substituted pyrroles; amenable to one-pot procedures.[9]Handling of lachrymatory α-haloketones; potential for multiple side reactions if conditions are not optimized.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the primary causes?

Low yields are the most frequent complaint and can stem from several factors, often related to reaction conditions and reagent quality.

Potential Causes & Recommended Solutions:

  • Cause 1: In Situ Reagent Instability (Knorr Synthesis): The α-amino-ketone intermediate in the Knorr synthesis is notoriously unstable and prone to self-condensation.[2]

    • Solution: Ensure the α-amino-ketone is generated in situ under optimal conditions. The classical approach involves the reduction of an α-oximino-ketone using zinc dust in acetic acid.[2][10] Add the zinc dust and the oxime solution gradually to a well-stirred solution of the β-ketoester to maintain a low steady-state concentration of the reactive amino-ketone, minimizing self-condensation.[2]

  • Cause 2: Competing Side Reactions (Paal-Knorr Synthesis): If using a Paal-Knorr approach, the primary competing reaction is the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl to form a furan derivative.[11]

    • Solution: Strictly control the reaction pH. The Paal-Knorr pyrrole synthesis is most effective under neutral or weakly acidic conditions (pH 4-6).[4] The use of strong acids or amine hydrochloride salts can dramatically increase furan formation.[4] Consider using a milder Lewis acid catalyst like Sc(OTf)₃ or iodine, which can promote the reaction under less harsh conditions.[6][12]

  • Cause 3: Impure Starting Materials: Impurities in either the dicarbonyl compound or the amine can introduce competing side reactions that consume starting material and complicate purification.[13]

    • Solution: Verify the purity of your starting materials by NMR or GC-MS. If necessary, purify the 1,4-dicarbonyl precursor by distillation or recrystallization before use.[11] Ensure the amine is of high purity and free from moisture.

  • Cause 4: Sub-optimal Thermal Conditions: Many pyrrole syntheses are exothermic.[2] Excessive temperatures can lead to thermal degradation of reactants or products and promote the formation of polymeric tars. Conversely, insufficient temperature will result in a sluggish or incomplete reaction.

    • Solution: Perform small-scale optimization experiments to determine the ideal temperature profile. For larger-scale reactions, ensure efficient stirring and use a jacketed reactor for precise temperature control.[14] For exothermic steps, such as the zinc reduction in the Knorr synthesis, use an ice bath and control the rate of addition to manage the exotherm.[10]

Q2: I'm observing a significant, difficult-to-remove impurity. How can I identify and eliminate it?

The identity of the impurity is highly dependent on the synthetic route chosen.

Troubleshooting Workflow for Impurity Analysis

start Impurity Detected route Which Synthetic Route? start->route knorr Knorr Synthesis route->knorr Knorr paal_knorr Paal-Knorr Synthesis route->paal_knorr Paal-Knorr cause_knorr Likely Cause: Self-condensation of α-amino-ketone knorr->cause_knorr cause_paal_knorr Likely Cause: Furan byproduct due to excess acidity (pH < 3) paal_knorr->cause_paal_knorr solution_knorr Solution: 1. Ensure slow, controlled   generation of amino-ketone. 2. Maintain optimal temperature. cause_knorr->solution_knorr solution_paal_knorr Solution: 1. Buffer the reaction or use   a weak acid (e.g., AcOH). 2. Use milder Lewis acids. 3. Monitor pH. cause_paal_knorr->solution_paal_knorr

Caption: Troubleshooting workflow for identifying and mitigating common impurities.

Q3: My reaction works well on a small scale, but fails upon scale-up. What adjustments are necessary?

Scaling up introduces challenges related to mass and heat transfer that are often negligible at the bench scale.

Key Scale-Up Considerations:

  • Mixing Efficiency: Inadequate mixing in large reactors can create localized "hot spots" or areas of high reactant concentration, leading to increased byproduct formation.[14]

    • Solution: Transition from a magnetic stir bar to an overhead mechanical stirrer. Ensure the reactor is properly baffled to create turbulent flow and maintain a homogeneous mixture.

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly as scale increases. Exothermic reactions that are easily managed in a round-bottom flask can become uncontrollable in a large reactor.[14]

    • Solution: Use a jacketed reactor with a circulating temperature controller. For highly exothermic steps, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.

  • Reagent Addition Order & Rate: The order and rate of addition become much more critical on a larger scale.

    • Solution: Re-optimize addition rates. What was a 5-minute addition on a 1-gram scale might need to be a 1-hour addition on a 100-gram scale to manage the reaction exotherm and maintain optimal concentration profiles.

Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is generally preferred for industrial-scale synthesis?

  • Q: How can I avoid using column chromatography for purification on a multi-gram scale?

    • A: Large-scale purification should prioritize crystallization over chromatography.[14]

      • Crystallization/Recrystallization: Perform a thorough solvent screen to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or ethanol/water mixtures are often good starting points for pyrrole carboxylates.

      • Acid-Base Extraction: If your product is stable to acid and base, you can use extraction to remove neutral or basic/acidic impurities.

      • Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be a viable option.[18]

  • Q: What are the primary safety concerns?

    • A: Depending on the route, be aware of:

      • α-Haloketones (Hantzsch): These are often lachrymatory and should be handled in a well-ventilated fume hood.

      • Zinc Dust (Knorr): Zinc dust is flammable; avoid ignition sources. The reduction reaction can also produce hydrogen gas.

      • Exothermic Reactions: All routes can have exothermic steps. Always monitor the internal temperature and have an adequate cooling system in place, especially during scale-up.

Appendix

Appendix A: Detailed Experimental Protocols
Protocol 1: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This protocol for the classic "Knorr's Pyrrole" illustrates the fundamental principles of the Knorr synthesis, which can be adapted for this compound by selecting the appropriate α-amino-ketone and β-ketoester.

Reaction Mechanism Overview

cluster_0 In Situ Amine Formation cluster_1 Condensation & Cyclization A Ethyl 2-oximinoacetoacetate B α-Amino-ketone (Unstable Intermediate) A->B  Zn, AcOH   D Enamine Intermediate B->D C Ethyl acetoacetate C->D E Cyclized Intermediate D->E Intramolecular Condensation F Knorr's Pyrrole E->F Dehydration

Caption: Simplified mechanism of the Knorr pyrrole synthesis.

Materials:

  • Ethyl acetoacetate (2 equivalents)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂) (1 equivalent)

  • Zinc Dust (2 equivalents)

  • Ice Bath

  • Water

Procedure: [Adapted from[2][10]]

  • In a flask equipped with an addition funnel and a mechanical stirrer, dissolve ethyl acetoacetate (1 equiv.) in glacial acetic acid. Cool the flask in an ice-salt bath to 5-7 °C.

  • Slowly add a solution of sodium nitrite (1 equiv.) in a small amount of water via the addition funnel. Maintain the temperature below 10 °C throughout the addition. This step forms ethyl 2-oximinoacetoacetate.

  • In a separate flask, prepare a well-stirred solution of the second equivalent of ethyl acetoacetate in glacial acetic acid.

  • To this second flask, add zinc dust (2 equiv.). Then, add the freshly prepared oxime solution from step 2 dropwise. The reaction is exothermic; control the addition rate to maintain a gentle reflux.[2]

  • After the addition is complete, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.[10]

  • While still hot, pour the reaction mixture into a large volume of cold water. The crude product should precipitate.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[10]

References

  • BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem Tech Support.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic-chemistry.org.
  • BenchChem. (2025).
  • BIOSYNCE. (2025, June 13).
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • Banik, B. K., et al. (2003). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 68(15), 5949–5952.
  • ResearchGate. (n.d.). Comparison of different strategies to synthesize substituted pyrroles.
  • Poole, J. L., et al. (2017). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions.
  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis.
  • Balawender, R., & Geerlings, P. (2009). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. The Journal of Organic Chemistry, 74(6), 2455–2462.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic-chemistry.org.
  • Valerio-Cárdenas, C., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6289.
  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(6), 947-961.
  • ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • Wiles, C., & Watts, P. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development, 15(4), 848–855.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Pyrrolidine Synthesis. BenchChem Tech Support.
  • YouTube. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole.
  • Echemi. (2022, June 1). Everything Needed to Know: Knorr Synthesis of Pyrrole. Echemi.com.
  • ResearchGate. (2006). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
  • D'Alterio, M. C., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12693–12702.
  • Radboud Repository. (2011, April 28). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale.
  • Scribd. (n.d.). The Hantzsch Pyrrole Synthesis.
  • ResearchGate. (n.d.). (PDF) The Hantzsch pyrrole synthesis.
  • ResearchGate. (n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review).
  • Shabalin, D. A., et al. (n.d.). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • PubMed. (1998). Hantzsch pyrrole synthesis on solid support.
  • MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.).

Sources

dealing with coloration issues in ethyl 3-methyl-1H-pyrrole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly those related to product coloration. The information provided herein is based on established chemical principles and field-proven insights to ensure the integrity and success of your synthesis.

I. Troubleshooting Guide: Coloration Issues

Discoloration, ranging from pale yellow to dark brown or even black, is a frequent challenge in pyrrole chemistry.[1][2] This phenomenon is often indicative of impurity formation, even at trace levels that may not be readily detectable by standard NMR analysis.[1] Understanding the root cause is critical for effective troubleshooting.

Question 1: My final product of this compound is yellow/brown, but the NMR spectrum looks clean. What is causing the color?

Answer:

This is a common observation in pyrrole chemistry. The coloration is primarily due to the formation of highly conjugated, intensely colored byproducts, even in minute quantities.[1] Standard 1H NMR spectroscopy may not be sensitive enough to detect these impurities if they are present at levels below 1-2%.[1] The primary causes of this coloration are:

  • Oxidation: Pyrroles are electron-rich heterocyclic compounds that are highly susceptible to oxidation, especially when exposed to air (atmospheric oxygen).[2][3] This process can lead to the formation of colored oligomers and polymers.

  • Polymerization: Under acidic conditions or upon exposure to light, pyrroles can undergo polymerization.[3][4] Protonation of the pyrrole ring disrupts its aromaticity, making it highly reactive and prone to attack by other pyrrole molecules, initiating a chain reaction that forms insoluble, dark-colored polymers.[4][5][6]

  • Residual Impurities: Incomplete reaction or side reactions during synthesis, such as those seen in Knorr or Paal-Knorr pyrrole syntheses, can generate colored byproducts.[7][8][9]

Question 2: My reaction mixture turned dark brown/black during the workup. What happened and can I salvage my product?

Answer:

A rapid darkening of the reaction mixture, particularly during acidic workup or exposure to air, strongly suggests acid-induced polymerization or extensive oxidation.[4]

Immediate Actions & Salvage Protocol:

  • Neutralize Immediately: If the darkening occurred during an acidic wash, promptly neutralize the mixture with a mild base like sodium bicarbonate solution.

  • Inert Atmosphere: Conduct the remaining workup steps under an inert atmosphere (nitrogen or argon) to minimize further oxidation.

  • Adsorbent Treatment: Before final concentration, treat the organic solution with activated carbon (Norit) or silica gel.[7] These adsorbents can effectively remove polymeric and highly colored impurities.

    • Protocol: Decolorization with Activated Carbon

      • To the organic solution of your crude product, add 5-10% w/w of activated carbon relative to the theoretical product weight.

      • Stir the suspension at room temperature for 15-30 minutes.

      • Filter the mixture through a pad of Celite® to remove the carbon.

      • Wash the Celite® pad with a small amount of fresh solvent.

      • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product will likely require purification by column chromatography or recrystallization to isolate the desired colorless or pale-yellow product.

Question 3: How can I prevent coloration issues from occurring in the first place?

Answer:

Proactive measures during the synthesis and handling of pyrroles are the most effective strategy to prevent coloration.

Key Preventative Strategies:

StrategyRationale
Inert Atmosphere Minimizes contact with atmospheric oxygen, thus preventing oxidation.[3]
Degassed Solvents Removes dissolved oxygen from the reaction medium.[3]
Protection from Light Light can catalyze the degradation and polymerization of pyrroles.[3]
Controlled Temperature Lower temperatures slow down the rates of degradation and side reactions.
N-Protection For reactions under harsh acidic conditions, protecting the pyrrole nitrogen with an electron-withdrawing group can enhance stability.[3][4]

Experimental Workflow for Preventing Coloration:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Use Degassed Solvents C Maintain Low Temperature A->C B Work Under Inert Atmosphere (N2/Ar) B->C E Use Mild Acid/Base Washes C->E D Protect from Light (e.g., foil wrap) D->E F Prompt Neutralization E->F G Purify Promptly (Chromatography/Recrystallization) F->G

Caption: Recommended workflow to minimize coloration.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of pure this compound?

Pure this compound is typically a white to pale-yellow solid or oil.[7] Like many pyrroles, it can darken over time upon exposure to air and light.[2] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature (2-8°C).

Q2: I am using a Knorr-type synthesis. Are there specific side reactions I should be aware of that can lead to colored byproducts?

The Knorr pyrrole synthesis and its variations, which involve the condensation of an α-amino-ketone with a β-ketoester, are powerful methods but can be prone to side reactions if not carefully controlled.[10][11]

  • Self-condensation of α-aminoketones: These intermediates are often unstable and can self-condense, leading to colored impurities. This is why they are typically generated in situ.[10]

  • Harsh Reaction Conditions: Traditional Paal-Knorr and Knorr syntheses can require prolonged heating in acid, which may degrade sensitive functional groups and promote polymerization.[12]

Mitigation Strategy:

Employing modern modifications of these classic reactions, such as those using milder catalysts (e.g., I2, ZnCl2, iron(III) chloride) and reaction conditions, can significantly improve yields and reduce the formation of colored impurities.[13][14]

Q3: Can the choice of starting materials influence the final product color?

Yes, the purity of your starting materials is crucial. Impurities in the reactants can be carried through the synthesis or participate in side reactions that generate colored byproducts. Always use freshly distilled or purified starting materials whenever possible.

Q4: My product is an oil, making recrystallization difficult. What is the best purification method to remove color?

For oily products, flash column chromatography on silica gel is the most effective method for removing colored impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically allow for the separation of the less polar, desired product from the more polar, colored impurities.

Troubleshooting Logic for Purification:

G A Crude Product B Is it a solid? A->B C Recrystallization B->C Yes D Flash Column Chromatography B->D No (Oil) E Pure Product C->E D->E

Sources

Technical Support Center: Troubleshooting Unexpected NMR Peaks in Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) peaks observed during the analysis of ethyl 3-methyl-1H-pyrrole-2-carboxylate. Our approach is rooted in scientific integrity, providing causal explanations for experimental observations and offering validated protocols to ensure the purity and identity of your compound.

Introduction: The Challenge of Pyrrole Spectroscopy

Pyrroles are a cornerstone of heterocyclic chemistry, forming the core of many pharmaceuticals and natural products. However, their synthesis and handling can present challenges, often leading to impurities that manifest as unexpected signals in their NMR spectra. This compound, while seemingly simple, is no exception. This guide will walk you through a logical workflow to identify the source of these extraneous peaks, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I see extra peaks in the aromatic region of my ¹H NMR spectrum. What could they be?

Unexpected signals in the aromatic region (typically 6-8 ppm) often point to the presence of regioisomeric impurities, unreacted starting materials, or degradation byproducts. The most common culprits are:

  • Regioisomers: The Knorr pyrrole synthesis, a common route to this compound, can potentially yield the isomeric ethyl 4-methyl-1H-pyrrole-2-carboxylate if the starting materials are not chosen carefully or if side reactions occur.

  • Unreacted Aromatic Precursors: Depending on the synthetic route, residual aromatic starting materials could be present.

  • Oxidation Products: Pyrrole rings are susceptible to oxidation, which can lead to the formation of colored, often polymeric, impurities with complex aromatic signals.

Q2: There are unexpected signals in the aliphatic region. What is their likely origin?

Extra peaks in the aliphatic region (0-5 ppm) are most commonly due to:

  • Residual Solvents: Common laboratory solvents are a frequent source of contamination.[1]

  • Starting Materials: Unconsumed starting materials from the synthesis, such as ethyl 2-aminoacetoacetate or ethyl propionylacetate, will have distinct aliphatic signals.

  • Side-Reaction Byproducts: Self-condensation of starting materials can lead to a variety of aliphatic byproducts.

Q3: My baseline is broad and undefined, especially in the aromatic region. What does this indicate?

A broad, rolling baseline, often referred to as "hay," is a classic sign of polymeric or oligomeric impurities. Pyrroles, particularly when exposed to air, light, or acidic conditions, can undergo polymerization.[2][3][4][5] These polymeric materials have a wide distribution of molecular weights and conformations, leading to a multitude of overlapping NMR signals that appear as a broad hump rather than sharp peaks.

Troubleshooting Workflow: A Step-by-Step Guide

When confronted with an NMR spectrum containing unexpected peaks, a systematic approach is crucial. The following workflow will guide you through the process of identifying the source of contamination.

troubleshooting_workflow start Unexpected NMR Peaks Observed check_solvents Compare with known residual solvent peaks start->check_solvents check_starting_materials Compare with NMR of starting materials check_solvents->check_starting_materials No match purify Purify sample (e.g., column chromatography, recrystallization) check_solvents->purify Match check_isomers Analyze for regioisomeric impurities check_starting_materials->check_isomers No match check_starting_materials->purify Match check_degradation Consider degradation/polymerization check_isomers->check_degradation No match check_isomers->purify Match check_degradation->purify Possible match reanalyze Re-acquire NMR spectrum purify->reanalyze identified Impurity Identified reanalyze->identified Clean Spectrum not_identified Impurity Not Identified (Consider 2D NMR, MS) reanalyze->not_identified Persistent Impurity

Caption: A logical workflow for troubleshooting unexpected NMR peaks.

In-Depth Analysis of Potential Impurities

Expected NMR Data for this compound

While a publicly available, high-resolution spectrum for this specific compound is not readily found in the literature, we can predict its spectrum based on known chemical shift principles for pyrroles and data from closely related analogs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
NH~9.0 - 9.5br s1H-
H-5~6.7 - 6.9t1H~115 - 120
H-4~6.0 - 6.2t1H~108 - 112
-OCH₂CH₃~4.2 - 4.4q2H~59 - 61
3-CH₃~2.2 - 2.4s3H~11 - 13
-OCH₂CH₃~1.3 - 1.5t3H~14 - 15
C=O---~160 - 165
C-2---~125 - 130
C-3---~120 - 125

Note: These are predicted values and may vary depending on the solvent and concentration.

Common Impurities from Synthesis

The Knorr pyrrole synthesis is a prevalent method for preparing substituted pyrroles.[6][7] A plausible route to this compound involves the condensation of an α-amino-β-ketoester with a β-ketoester. Potential impurities arising from this synthesis include:

  • Unreacted Starting Materials:

    • Ethyl propionylacetate: This β-ketoester is a likely precursor.

    • Ethyl 2-aminoacetoacetate: This α-amino-β-ketoester would be the other key starting material.

  • Regioisomeric Byproduct:

    • Ethyl 4-methyl-1H-pyrrole-2-carboxylate: This isomer could form depending on the precise synthetic conditions.[8]

  • Self-Condensation Products: α-amino-ketones are known to undergo self-condensation, which could lead to various side products.[9]

Table 2: ¹H NMR Data for Potential Synthetic Impurities

Compound Key ¹H NMR Signals (ppm) Source
Ethyl propionylacetate~4.1 (q, 2H), ~3.4 (s, 2H), ~2.5 (q, 2H), ~1.2 (t, 3H), ~1.0 (t, 3H)[10]
Ethyl 4-methyl-1H-pyrrole-2-carboxylate~9.0 (br s, 1H), ~6.8 (m, 1H), ~6.5 (m, 1H), ~4.3 (q, 2H), ~2.1 (s, 3H), ~1.3 (t, 3H)[8]
Degradation Products: Oxidation and Polymerization

Pyrroles are electron-rich aromatic compounds and are thus susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions.[2][3][4][5]

  • Oxidation: Mild oxidation can introduce hydroxyl or carbonyl functionalities, leading to new, often broad, signals in the NMR spectrum.

  • Polymerization: This is a common degradation pathway for pyrroles. The resulting polypyrroles are often insoluble and can cause significant broadening of all NMR signals. The ¹³C NMR spectrum of polypyrrole typically shows broad peaks around 110-130 ppm.[11]

Experimental Protocols for Troubleshooting

Protocol 1: Sample Preparation for NMR Analysis
  • Solvent Purity: Use a fresh ampule of high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). Older solvents can absorb water and other impurities.

  • Sample Concentration: Prepare a sample of approximately 5-10 mg in 0.6-0.7 mL of solvent. Highly concentrated samples can lead to peak broadening.

  • Filtration: If your sample contains insoluble material (a potential sign of polymerization), filter the NMR sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Protocol 2: Purification by Column Chromatography

If impurities are suspected, purification by column chromatography is recommended.

  • Stationary Phase: Use silica gel (230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system such as a gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC).

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Ensure all solvent is removed by placing the sample under high vacuum for several hours before re-analyzing by NMR.

Advanced Troubleshooting Techniques

If the identity of an impurity remains elusive after following the standard workflow, consider these advanced techniques:

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to establish connectivity between protons and carbons, aiding in the structural elucidation of unknown compounds.

  • Mass Spectrometry (MS): MS can provide the molecular weight of the impurity, which is a critical piece of information for its identification.

  • Spiking Experiment: If you have a pure standard of a suspected impurity, you can add a small amount to your NMR sample. An increase in the intensity of the unexpected peak(s) confirms the identity of the impurity.

Conclusion

The appearance of unexpected peaks in an NMR spectrum can be a frustrating experience, but a systematic and logical approach, as outlined in this guide, can lead to a successful resolution. By carefully considering the potential sources of contamination—from residual solvents and starting materials to side-products and degradation—researchers can confidently identify and eliminate impurities, ensuring the quality and reliability of their scientific findings.

References

  • Cai, W., et al. (2020).
  • ACS Omega. (2022).
  • ResearchGate. Oxidative polymerization of pyrrole (Py) resulting in polypyrrole. [Link]
  • Wikipedia. Polypyrrole. [Link]
  • Google Patents.
  • Wikipedia. Knorr pyrrole synthesis. [Link]
  • PubChem.
  • MDPI. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots.
  • PubChem.
  • Capot Chemical.
  • PubChem.
  • MDPI. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
  • ResearchGate. 1 H NMR spectra of compound 3a. [Link]
  • BMRB. bmse000357 Pyrrole-2-carboxylic Acid. [Link]

Sources

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of ethyl 3-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the structural elucidation and characterization of this and similar pyrrole derivatives. Pyrrole-based compounds are of significant interest due to their presence in a wide array of natural products and pharmaceuticals.[1] A thorough understanding of their fragmentation behavior is critical for accurate identification.[1]

This document provides in-depth answers to frequently asked questions, troubleshooting guidance for common experimental challenges, and detailed explanations of the fragmentation pathways you are likely to observe.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation pathways for this compound under Electron Ionization (EI) mass spectrometry?

When analyzing this compound (C₈H₁₁NO₂, Molecular Weight: 153.18 g/mol ) using EI-MS, you can anticipate several key fragmentation patterns.[2] The initial step is the formation of the molecular ion (M⁺˙) at m/z 153. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.

The primary fragmentation pathways include:

  • Loss of the ethoxy group (-OC₂H₅): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion.[3] The cleavage of the bond between the carbonyl carbon and the ethoxy group results in a fragment at m/z 108 . This peak is often significant.

  • Loss of ethylene (C₂H₄) via McLafferty Rearrangement: Ethyl esters are known to undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.[4] This process results in a fragment ion at m/z 125 .

  • Loss of an ethyl radical (·C₂H₅): Cleavage of the bond between the oxygen and the ethyl group of the ester results in the loss of an ethyl radical, yielding a fragment at m/z 124 .

  • Ring fragmentation: The pyrrole ring itself can undergo cleavage, though this often results in lower mass fragments that may be less diagnostic.[5]

A summary of the expected major fragments is provided in the table below:

m/z Proposed Fragment Neutral Loss Fragmentation Pathway
153[M]⁺˙-Molecular Ion
125[M - C₂H₄]⁺˙C₂H₄McLafferty Rearrangement
124[M - C₂H₅]⁺·C₂H₅Loss of ethyl radical
108[M - OC₂H₅]⁺·OC₂H₅Loss of ethoxy group

Below is a visual representation of the primary fragmentation pathways:

fragmentation_pathways M Molecular Ion (M⁺˙) m/z 153 F125 Fragment m/z 125 M->F125 - C₂H₄ (McLafferty) F124 Fragment m/z 124 M->F124 - ·C₂H₅ F108 Fragment m/z 108 M->F108 - ·OC₂H₅

Caption: Primary fragmentation pathways of this compound.

Q2: I am using Electrospray Ionization (ESI) instead of EI. How will the fragmentation patterns differ?

ESI is a "soft" ionization technique, in contrast to the "hard" ionization of EI.[5] Consequently, with ESI, you will primarily observe the protonated molecule, [M+H]⁺, at m/z 154 . Significant fragmentation is generally not observed in a standard ESI-MS experiment.

To induce fragmentation with ESI, you must employ tandem mass spectrometry (MS/MS or MSⁿ).[1] In an MS/MS experiment, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID). The fragmentation of the protonated molecule will differ from the radical cation produced by EI. Common fragmentation pathways for the [M+H]⁺ ion of similar pyrrole derivatives include the loss of neutral molecules such as water (H₂O) or alcohols.[1][6] For this compound, a likely fragmentation would be the loss of ethanol (C₂H₅OH), resulting in a fragment at m/z 108 .

The logical workflow for ESI-MS/MS analysis is as follows:

esi_ms_workflow Analyte Analyte Solution ESI Electrospray Ionization Analyte->ESI MS1 MS1 Analysis (Isolation of [M+H]⁺) ESI->MS1 [M+H]⁺ m/z 154 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Fragment Ions (e.g., m/z 108)

Caption: Workflow for ESI-MS/MS analysis of this compound.

Troubleshooting Guide

Problem 1: My observed mass spectrum does not show a molecular ion peak at m/z 153.

Possible Cause 1: High Ionization Energy in EI-MS

If the ionization energy is too high, the molecular ion may be unstable and fragment completely, leading to its absence in the spectrum.

  • Solution: If your instrument allows, try reducing the ionization energy (e.g., from 70 eV to a lower value). This can sometimes preserve the molecular ion.

Possible Cause 2: In-source Fragmentation

For thermally labile compounds, fragmentation can occur in the ion source before mass analysis.

  • Solution: If using Gas Chromatography-Mass Spectrometry (GC-MS), try lowering the injector and transfer line temperatures. For direct infusion, ensure the ion source temperature is not excessively high.

Possible Cause 3: Incorrect Compound

It is crucial to confirm the identity of your sample through other analytical techniques.

  • Solution: Verify the purity and identity of your sample using Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.[7]

Problem 2: I see an unexpected peak at m/z 139. What could this be?

An unexpected peak at m/z 139 could indicate the presence of an impurity or a side product from synthesis. A likely candidate is ethyl 1H-pyrrole-2-carboxylate (C₇H₉NO₂), which lacks the methyl group and has a molecular weight of 139.15 g/mol .[8]

  • Actionable Step: Review the synthetic route for potential side reactions that could lead to the formation of this demethylated analog. Chromatographic separation should be optimized to resolve this impurity from your target compound.

Problem 3: The relative abundance of my fragment ions does not match library spectra.

Possible Cause 1: Different Instrumentation and Conditions

Mass spectra can vary between different types of mass spectrometers (e.g., quadrupole, ion trap, time-of-flight) and under different experimental conditions (e.g., source temperature, collision energy).

  • Solution: Focus on the presence and m/z of the key fragment ions rather than their absolute relative abundances for identification. The fragmentation pattern, in terms of which fragments are present, is often more informative than the precise peak heights.

Possible Cause 2: Matrix Effects in LC-MS

If you are performing Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds from your sample matrix can suppress or enhance the ionization of your target analyte, altering the appearance of the mass spectrum.

  • Solution: Improve your chromatographic separation to ensure your compound of interest is well-resolved from matrix components. A sample cleanup step, such as solid-phase extraction (SPE), may also be necessary.

Experimental Protocols

For reproducible results, adhering to a standardized experimental protocol is essential.

GC-MS Protocol for Volatile Pyrrole Derivatives

This protocol is suitable for the analysis of thermally stable and volatile compounds like this compound.[5]

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

LC-MS/MS Protocol for Less Volatile or Thermally Labile Pyrrole Derivatives

This protocol is ideal when dealing with compounds that are not amenable to GC-MS.[5]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Source Temperature: 400 °C.

    • MS1: Scan for the [M+H]⁺ ion (m/z 154).

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 154 and apply collision energy to generate fragment ions.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272-2278.
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar.
  • Wang, F., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels.
  • University of Arizona. (n.d.). Fragmentation Mechanisms. Introduction to Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate.

Sources

avoiding polymerization of ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to address the primary challenge associated with this valuable heterocyclic building block: its propensity for unwanted polymerization and degradation. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the stability and successful application of this compound in your research.

Understanding the Challenge: The Dual Nature of Pyrrole Reactivity

This compound is a unique structure with competing electronic effects that dictate its stability. The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic attack and oxidation.

  • Destabilizing Factor: The 3-methyl group is an electron-donating group (EDG), which further increases the electron density of the pyrrole ring, enhancing its nucleophilicity and making it more prone to protonation and subsequent polymerization.

  • Stabilizing Factor: The 2-carboxylate ester is an electron-withdrawing group (EWG) that partially deactivates the ring by pulling electron density away. This makes the compound more stable than simple alkylpyrroles.

However, the activating effect of the methyl group often dominates, and under suboptimal conditions, rapid polymerization can occur. The primary degradation pathways are:

  • Acid-Catalyzed Polymerization: In the presence of acid, the electron-rich ring becomes protonated. This disrupts the aromaticity, forming a reactive electrophilic species that is readily attacked by a neutral pyrrole molecule, initiating a chain reaction that leads to insoluble, dark-colored polymers, often referred to as "pyrrole black".[1]

  • Oxidative Polymerization: Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can generate pyrrole radical cations.[2] These radicals couple to form dimers and eventually polymers. This process is often observed as a gradual darkening of the material upon storage or during purification.

This guide will equip you with the strategies to mitigate these pathways effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Upon adding acid (e.g., TFA, HCl) to my reaction, the mixture immediately turned dark brown/black and a solid crashed out.

  • Probable Cause: You have initiated rapid, uncontrolled acid-catalyzed polymerization of the unprotected pyrrole N-H. The protonated pyrrole is acting as a potent electrophile.

  • Immediate Actions & Solutions:

    • Drastically Lower the Temperature: If repeating the step is necessary, cool the reaction vessel to -78 °C (dry ice/acetone bath) before adding the acid. This significantly reduces the rate of the polymerization side reaction.

    • Control Reagent Addition: Add the acid dropwise, very slowly, to the cooled and well-stirred solution. This prevents localized high concentrations of acid that accelerate polymerization.

    • Implement a Protection/Deprotection Sequence (Most Robust Solution): The most reliable method to prevent this issue is to protect the pyrrole nitrogen with a strong electron-withdrawing group, such as a p-toluenesulfonyl (Tosyl) group. This deactivates the ring, making it stable to a wide range of acidic conditions. See Protocol 1 for a detailed N-protection procedure.

Problem 2: My purified this compound, which was initially a white or off-white solid, has turned yellow or brown during storage.

  • Probable Cause: The compound is undergoing slow oxidative degradation from exposure to air and/or light.[3]

  • Immediate Actions & Solutions:

    • Transfer to Inert Atmosphere: Immediately place the compound under an inert atmosphere (Nitrogen or Argon).

    • Protect from Light: Store the vial wrapped in aluminum foil or in an amber-colored vial.

    • Optimize Long-Term Storage: For maximum stability, store the solid under an inert atmosphere at low temperatures (2-8 °C is good; -20 °C is optimal for long-term storage).[4][5] Ensure the container is tightly sealed.

Problem 3: During column chromatography on silica gel, my product is streaking badly, and the collected fractions are turning colored.

  • Probable Cause: The acidic nature of standard silica gel is causing on-column degradation and polymerization.[3] The silanol groups (Si-OH) on the silica surface are sufficiently acidic to catalyze this process.

  • Immediate Actions & Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier, like triethylamine (TEA), to your eluent system (typically 0.5-1% v/v).[4][6][7][8] See Protocol 3 for a detailed purification procedure.

    • Work Quickly: Minimize the compound's residence time on the column. Use flash chromatography with positive air pressure rather than slow gravity chromatography.

    • Consider Alternative Stationary Phases: If degradation persists, switch to a less acidic stationary phase like neutral or basic alumina.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common stability issues.

TroubleshootingWorkflow start Observed Problem problem1 Mixture Turns Black in Acid start->problem1 problem2 Compound Discolors During Storage start->problem2 problem3 Degradation on Silica Column start->problem3 cause1 Probable Cause: Acid-Catalyzed Polymerization problem1->cause1 cause2 Probable Cause: Oxidation (Air/Light) problem2->cause2 cause3 Probable Cause: Acidic Silica Surface problem3->cause3 solution1a Solution: Lower Temp (-78 °C) cause1->solution1a solution1b Solution: Slow Reagent Addition cause1->solution1b solution1c Solution: Protect N-H (Tosyl) cause1->solution1c solution2a Solution: Store Under Inert Gas cause2->solution2a solution2b Solution: Store Cold & Dark cause2->solution2b solution3a Solution: Deactivate Silica (Add 0.5% Et3N) cause3->solution3a solution3b Solution: Use Flash Chromatography cause3->solution3b solution3c Solution: Use Alumina Instead cause3->solution3c

Sources

Technical Support Center: Catalyst Selection for Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalytic reactions involving ethyl 3-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your catalyst selection and reaction optimization.

I. Understanding the Reactivity of this compound

The reactivity of the this compound core is governed by the interplay of its substituents. The electron-donating 3-methyl group and the lone pair of the nitrogen atom increase the electron density of the pyrrole ring, making it more susceptible to electrophilic attack than benzene. However, the electron-withdrawing ethyl carboxylate group at the 2-position deactivates the ring, particularly at the adjacent C3 and C5 positions. This unique electronic profile necessitates careful consideration of catalyst and reaction conditions to achieve desired outcomes. Electrophilic substitution on the pyrrole ring generally favors the C5 position due to the stability of the resulting intermediate carbocation.[1]

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues you might encounter during the catalytic functionalization of this compound in a question-and-answer format.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. However, their success with substituted pyrroles is highly dependent on the fine-tuning of the catalytic system.

Question 1: My Suzuki-Miyaura coupling of a halo-substituted this compound is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura couplings of this substrate are common and can often be traced back to a few key factors:

  • Catalyst Deactivation: The nitrogen lone pair of the pyrrole can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] The formation of palladium black is a visual indicator of catalyst decomposition.[3]

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable, especially under basic conditions, leading to the formation of the corresponding arene as a byproduct.[4]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the halide can occur as a side reaction.[5]

  • Steric Hindrance: The 3-methyl group can sterically hinder the approach of the catalyst and coupling partners, slowing down the reaction.

Troubleshooting Strategies:

  • Ligand Selection is Crucial: For electron-deficient and sterically hindered substrates, bulky and electron-rich phosphine ligands are often necessary to promote oxidative addition and stabilize the active catalytic species.[6] Consider switching to Buchwald ligands like SPhos or XPhos.[6][7]

  • Optimize the Base: The choice of base is critical. While stronger bases can accelerate the reaction, they can also promote protodeboronation. A screen of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[8]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. The water is essential for the activity of inorganic bases.[8] Ensure your organic solvents are properly degassed to prevent catalyst oxidation.[9]

  • Catalyst Precursor: Using a stable pre-catalyst, such as a palladacycle or a pre-formed Pd(0) complex like Pd(PPh₃)₄, can sometimes give more reproducible results than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.[6]

Experimental Protocol: General Starting Conditions for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add the halo-substituted this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if necessary).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Question 2: I'm attempting a Heck reaction with my substituted pyrrole, but I'm observing a complex mixture of products and low conversion. How can I optimize this reaction?

Answer: The Heck reaction, while powerful for C-C bond formation, can be challenging with electron-rich heterocycles like pyrroles due to competing side reactions and issues with regioselectivity.[10][11]

Common Issues and Solutions:

  • Side Reactions: A common side reaction is the β-hydride elimination from the wrong position, leading to isomeric products.[10]

  • Catalyst Deactivation: Similar to the Suzuki coupling, catalyst deactivation can be an issue.

  • Poor Regioselectivity: The electronic nature of the pyrrole can lead to a lack of selectivity in the carbopalladation step.

Optimization Strategies:

  • Ligand Choice: The use of phosphine ligands is often necessary to control the regioselectivity and stabilize the catalyst.[12] For intramolecular Heck reactions, bidentate phosphine ligands like BINAP can be effective.[13]

  • Base Selection: A hindered amine base, such as triethylamine or diisopropylethylamine, is commonly used.[12]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.

  • Additives: In some cases, the addition of a silver or thallium salt can promote a cationic mechanism, which can improve selectivity, although this may also favor direct arylation of the pyrrole ring.[14]

Question 3: My Buchwald-Hartwig amination of a halo-pyrrole is failing. What catalyst system should I be using?

Answer: The Buchwald-Hartwig amination is a go-to method for forming C-N bonds, but its success is highly dependent on the ligand.[4][15]

Key Considerations for Catalyst Selection:

  • Ligand Generation: The choice of phosphine ligand is paramount. For challenging substrates, bulky, electron-rich biarylphosphine ligands developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig are often the most effective.[15][16] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be effective, especially for substrates with base-sensitive functional groups.[17][18]

  • Palladium Source: Both Pd(0) and Pd(II) precursors can be used. Common choices include Pd₂(dba)₃ and Pd(OAc)₂.

Troubleshooting Flowchart for Low Yield in Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig Amination check_catalyst Is the catalyst active? (e.g., no palladium black) start->check_catalyst check_ligand Is the ligand appropriate? (bulky, electron-rich) check_catalyst->check_ligand Yes solution_catalyst Use a fresh catalyst pre-catalyst. Ensure inert atmosphere. check_catalyst->solution_catalyst No check_base Is the base strong enough and non-nucleophilic? check_ligand->check_base Yes solution_ligand Screen bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). check_ligand->solution_ligand No check_conditions Are the reaction conditions optimized? (temperature, solvent) check_base->check_conditions Yes solution_base Try a stronger base (e.g., NaOtBu, LiHMDS) or a different carbonate (e.g., Cs2CO3). check_base->solution_base No solution_conditions Increase temperature. Ensure anhydrous solvent (e.g., toluene, dioxane). check_conditions->solution_conditions No

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

III. Frequently Asked Questions (FAQs)

Q1: What are the best catalysts for C-H activation of this compound?

A: Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are highly effective for the C-H activation of pyrroles.[3][19] The carboxylate group can act as a directing group, guiding the functionalization to a specific C-H bond.[20] The choice of oxidant and coupling partner will determine the final product.

Q2: How does the 3-methyl group on my pyrrole affect catalyst selection?

A: The 3-methyl group introduces steric hindrance, which can be a significant factor. For cross-coupling reactions, this steric bulk may necessitate the use of more active catalysts with bulky ligands to facilitate the approach of the metal center to the reaction site.[6]

Q3: Can I perform these reactions without protecting the N-H group of the pyrrole?

A: While many cross-coupling reactions are performed on N-protected pyrroles to improve solubility and prevent side reactions at the nitrogen, it is often possible to perform these reactions on N-H pyrroles.[21] However, the acidic N-H proton can react with strong bases, so the choice of base and reaction conditions is critical. Using a weaker base or an excess of the base may be necessary.

Q4: I am trying to synthesize this compound via the Paal-Knorr synthesis and am getting low yields. What can I do?

A: The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and amines.[22][23] Low yields are often due to:

  • Suboptimal pH: The reaction is typically acid-catalyzed, but strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[23][24] Using a weak acid like acetic acid is often recommended.

  • Purity of Starting Materials: Ensure your 1,4-dicarbonyl precursor is pure, as impurities can lead to side reactions.[25]

  • Reaction Conditions: While heating is often required, prolonged high temperatures can lead to degradation. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[6]

IV. Data Presentation: Catalyst System Comparison

The following tables provide a comparative overview of catalyst systems for key reactions of substituted pyrroles. Note that optimal conditions can be substrate-dependent.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Halo-Pyrroles

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)Reference(s)
Pd(PPh₃)₄-K₂CO₃ / Na₂CO₃Dioxane/H₂O80-10060-90[8][21]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95[6][7]
Pd₂(dba)₃XPhosCs₂CO₃Dioxane10080-98[6][8]
[Pd(dppf)Cl₂]-K₂CO₃DME8070-90[26]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Halo-Pyrroles

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)Reference(s)
Pd₂(dba)₃BINAPNaOtBuToluene80-11070-95[15]
Pd(OAc)₂XPhosNaOtBuToluene80-11085-99[15][22]
Pd₂(dba)₃RuPhosK₃PO₄Dioxane10080-95[15]
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene10090-98[22]

V. Visualizing Catalytic Cycles

Understanding the catalytic cycle is key to troubleshooting and optimizing your reactions. Below are simplified representations of the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Catalytic Cycle

Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L2-Ar' ArPdX->ArPdAr Ar'-B(OR)2 + Base Transmetal Transmetal- lation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAmine [Ar-Pd(II)L2(HNR'R'')]X ArPdX->ArPdAmine HNR'R'' AmineCoord Amine Coordination ArPdAmido Ar-Pd(II)L2(NR'R'') ArPdAmine->ArPdAmido Deprotonation Deprotonation (Base) ArPdAmido->Pd0 Product Ar-NR'R'' ArPdAmido->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

VI. References

  • Coupling outcomes for pyrroles, furans and thiophenes. (n.d.). ResearchGate. Retrieved from [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2016). Molecules, 21(10), 1359. Retrieved from [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society, 134(3), 1434–1437. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7384. Retrieved from [Link]

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Chemistry Learner. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(45), 15996-16019. Retrieved from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. (2021). Acta Chimica Sinica, 79(2), 176. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. (2017). Accounts of Chemical Research, 50(11), 2837–2847. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(31), 5837–5840. Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. (2023). The Journal of Organic Chemistry, 88(14), 9831–9840. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). Journal of the American Chemical Society, 136(18), 6566–6577. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Rhodium(II)-Catalyzed C–H Functionalization of Electron-Deficient Methyl Groups. (2014). Journal of the American Chemical Society, 136(1), 570–573. Retrieved from [Link]

  • Palladium-Catalyzed Asymmetric Intramolecular Dearomative Heck Reaction of Pyrrole Derivatives. (2018). Organic Letters, 20(23), 7684–7688. Retrieved from [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules, 20(4), 6357–6399. Retrieved from [Link]

  • Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles. (2013). The Davies Group. Retrieved from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. Retrieved from [Link]

  • Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. (2023). Chemical Reviews, 123(16), 10079-10134. Retrieved from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. (2020). Journal of the American Chemical Society, 142(8), 3706–3711. Retrieved from [Link]

  • Rhodium(iii)-catalysed carboxylate-directed C-H functionalizations of isoxazoles with alkynes. (2020). Organic & Biomolecular Chemistry, 18(3), 446-450. Retrieved from [Link]

  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. (2008). Organic Letters, 10(17), 3781–3784. Retrieved from [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2024). Frontiers in Catalysis, 4. Retrieved from [Link]

  • Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. (2023). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Multi-Faceted Approach to the Structural Confirmation of Ethyl 3-methyl-1H-pyrrole-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the realm of medicinal chemistry and materials science, substituted pyrroles represent a class of "privileged" heterocyclic scaffolds.[1] Their prevalence in pharmaceuticals, natural products, and functional materials necessitates rigorous and unequivocal structural confirmation.[1][2] Ethyl 3-methyl-1H-pyrrole-2-carboxylate (CAS No: 3284-47-7), with the molecular formula C₈H₁₁NO₂, is a key synthetic intermediate whose precise substitution pattern is critical for its intended downstream applications.[3] An incorrect isomer, such as ethyl 4-methyl-1H-pyrrole-3-carboxylate, could lead to vastly different biological activity or material properties.

This guide provides an in-depth, multi-technique workflow for the structural confirmation of this compound. Moving beyond a simple recitation of data, we will explore the causal logic behind the selection of spectroscopic methods—namely Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). We will demonstrate how these techniques provide a self-validating, synergistic system for structural elucidation, culminating in a comparative analysis against a structurally related isomer to highlight the discriminatory power of this integrated approach.

The Analytical Strategy: A Self-Validating Workflow

The core principle of robust structural confirmation lies in obtaining orthogonal data points that, in unison, leave no room for ambiguity. A single technique is rarely sufficient. For instance, while Mass Spectrometry can confirm the molecular weight, it cannot differentiate between isomers. NMR provides detailed connectivity information, and FT-IR confirms the presence of specific functional groups. The convergence of these datasets provides the highest level of confidence.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Integration cluster_3 Final Confirmation Prep Dissolve Sample in Appropriate Solvent (e.g., CDCl3, DCM) HNMR ¹H NMR Prep->HNMR Acquire Data CNMR ¹³C NMR Prep->CNMR Acquire Data FTIR FT-IR Prep->FTIR Acquire Data GCMS GC-MS Prep->GCMS Acquire Data Data_Analysis Correlate Spectroscopic Data: - Connectivity (NMR) - Functional Groups (IR) - Molecular Weight (MS) - Elemental Comp. (HRMS) HNMR->Data_Analysis CNMR->Data_Analysis FTIR->Data_Analysis GCMS->Data_Analysis Confirmation Unambiguous Structure Confirmed Data_Analysis->Confirmation Synergistic Validation G cluster_0 Target Compound cluster_1 Alternative Isomer cluster_2 Spectroscopic Differentiation Target This compound MW: 153.18 NMR_Diff ¹H & ¹³C NMR (Different chemical shifts and coupling patterns) Target->NMR_Diff Alternative Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate MW: 167.21 Alternative->NMR_Diff

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for the synthesis of more complex molecules, including pharmaceuticals and functional dyes. Its chemical structure, featuring a substituted pyrrole ring, imparts specific electronic and steric properties that are critical to its function in subsequent synthetic steps. Therefore, unambiguous structural confirmation and purity assessment are not merely procedural formalities; they are foundational to ensuring the validity, reproducibility, and success of downstream research and development.

This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, establish self-validating experimental frameworks, and present the data you can expect to obtain. This integrated approach ensures that researchers, scientists, and drug development professionals can confidently verify the identity, structure, and purity of this critical synthetic intermediate.

Part 1: Core Spectroscopic Characterization

The primary goal of spectroscopic analysis is to confirm the molecular structure. Each technique provides a unique piece of the structural puzzle, and together, they offer a definitive molecular fingerprint. For this compound (C₈H₁₁NO₂, Molecular Weight: 153.18 g/mol [1]), the core suite of techniques includes NMR, FTIR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

For a molecule like this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides a rapid assessment of the proton framework, confirming the presence of the ethyl ester, the methyl group, and the pyrrole ring protons. ¹³C NMR complements this by confirming the total number of unique carbon atoms and their functional group identity (e.g., C=O, aromatic C, aliphatic C), which is crucial for ruling out isomeric impurities.

The proton spectrum is anticipated to show five distinct signals, each corresponding to a unique proton environment.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & In-Text Citation
~ 9.0 - 9.5Broad Singlet1HNH The N-H proton of the pyrrole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.[2]
~ 6.7 - 6.8Doublet (d)1HAr-H (C5)This proton is on the pyrrole ring, coupled to the proton at C4.
~ 6.0 - 6.1Doublet (d)1HAr-H (C4)This proton is adjacent to the methyl-substituted carbon and is coupled to the proton at C5.
~ 4.3Quartet (q)2H-O-CH₂ -CH₃The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and are split into a quartet by the three neighboring methyl protons.
~ 2.3Singlet (s)3HAr-CH₃ The methyl group attached to the pyrrole ring is a singlet as it has no adjacent protons to couple with.
~ 1.3Triplet (t)3H-O-CH₂-CH₃ The terminal methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons.

Note: Predicted chemical shifts are based on analysis of similar structures. For instance, the unsubstituted ethyl pyrrole-2-carboxylate shows similar signals for the ethyl group and ring protons.[3]

The ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight carbon atoms in the molecule, confirming its asymmetry.[1]

Chemical Shift (δ, ppm)AssignmentRationale & In-Text Citation
~ 161C =OThe carbonyl carbon of the ester group is significantly deshielded and appears at a characteristic downfield shift.
~ 128Ar-C 2The carbon atom of the pyrrole ring bonded to the ester group.
~ 125Ar-C 5The CH carbon at position 5 of the pyrrole ring.
~ 118Ar-C 3The carbon atom of the pyrrole ring bonded to the methyl group.
~ 108Ar-C 4The CH carbon at position 4 of the pyrrole ring.
~ 60-O-CH₂ -CH₃The methylene carbon of the ethyl group, deshielded by the attached oxygen.
~ 14-O-CH₂-CH₃ The terminal methyl carbon of the ethyl group.
~ 12Ar-CH₃ The methyl carbon attached to the pyrrole ring.
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this molecule, FTIR serves as an excellent orthogonal technique to NMR. It quickly confirms the presence of key functional groups whose signals are unambiguous. The most critical peaks to observe are the N-H stretch from the pyrrole ring, the C=O stretch from the ethyl ester, and the C-O stretch, which collectively validate the core structural features. Comparing the obtained spectrum to that of related pyrrole compounds provides additional confidence.[4][5][6]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & In-Text Citation
~ 3300 - 3400N-H StretchPyrrole N-HThis sharp to moderately broad peak is characteristic of the N-H bond in the pyrrole ring.[7]
~ 2900 - 3000C-H StretchAliphatic (CH₂, CH₃)These absorptions correspond to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and methyl groups.
~ 1680 - 1710C=O StretchEster CarbonylThis strong, sharp absorption is one of the most prominent peaks in the spectrum and is definitive for the ester carbonyl group. The position indicates conjugation with the pyrrole ring.
~ 1200 - 1300C-O StretchEster C-OThis strong absorption is characteristic of the C-O single bond stretching in the ester functionality.
~ 1450 - 1550C=C & C-N StretchesPyrrole RingThese medium-intensity peaks arise from the stretching vibrations within the aromatic pyrrole ring.[8]
  • Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of a compound, serving as the final confirmation of its elemental composition.

High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is the preferred method. It provides a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the molecular formula (C₈H₁₁NO₂). This is a critical self-validating step; if the measured mass does not match the theoretical mass within a very narrow tolerance (typically < 5 ppm), it indicates the presence of an impurity or an incorrect structure.

TechniqueIonTheoretical m/zObserved m/zRationale
ESI-HRMS[M+H]⁺154.0863~154.0863 ± 0.0008The protonated molecular ion is the most expected species in positive ion mode ESI.
ESI-HRMS[M+Na]⁺176.0682~176.0682 ± 0.0009Adducts with sodium are very common in ESI-MS and provide a useful secondary confirmation.

Theoretical m/z values calculated for C₈H₁₁NO₂.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the mass spectrometer to operate in positive ion mode with typical ESI source parameters (e.g., capillary voltage, gas flow, temperature).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-300 amu).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare its measured m/z to the theoretical value calculated from the molecular formula.

Part 2: Chromatographic Purity Assessment

While spectroscopy confirms structure, chromatography quantifies purity. It separates the target compound from any impurities, such as starting materials, byproducts, or degradation products.

Comparative Analysis: HPLC vs. GC
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for polar, non-volatile, and thermally sensitive compounds. This is the preferred method for this compound due to its polarity and hydrogen bonding capability.[9]Best for volatile and thermally stable compounds. The target compound may be amenable, but its polarity could lead to peak tailing without derivatization.
Typical Stationary Phase Reversed-phase C18 or C8 silica.Polysiloxane-based phases of varying polarity (e.g., DB-5, DB-WAX).
Detection UV-Vis detector is highly effective due to the aromatic pyrrole ring.Flame Ionization Detector (FID) is common. MS coupling (GC-MS) provides structural information on impurities.

Reversed-phase HPLC (RP-HPLC) is the authoritative method for assessing the purity of this compound.[9][10] The pyrrole ring provides a strong UV chromophore, allowing for sensitive detection at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance). The technique's operation at ambient temperature prevents any potential thermal degradation of the analyte. The resulting chromatogram provides a purity value based on the relative area percentage of the main peak.

Experimental Protocol: RP-HPLC Purity Analysis
  • System: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with a 70:30 (A:B) mixture, ramp to 30:70 (A:B) over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a sample solution of ~1 mg/mL in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[9]

  • Analysis: Inject 10 µL and integrate all peaks in the resulting chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Part 3: Integrated Analytical Workflow & Data Summary

A robust characterization follows a logical progression, where each step validates the next. The workflow diagram below illustrates this self-validating system.

G cluster_synthesis Synthesis & Isolation cluster_spectroscopy Structural Confirmation cluster_purity Purity & Quality Control cluster_result Final Confirmation Synthesis Synthesized Product FTIR FTIR Analysis (Functional Groups) Synthesis->FTIR Initial Check MS Mass Spectrometry (Molecular Weight) FTIR->MS Proceed if OK NMR NMR (1H & 13C) (Definitive Structure) MS->NMR Proceed if MW matches HPLC HPLC Analysis (Purity > 98%?) NMR->HPLC Structure Confirmed Final Characterized Compound HPLC->Final Purity Confirmed

Caption: Integrated workflow for the characterization of this compound.

Summary of Analytical Data
Analytical MethodParameterExpected ResultPurpose
¹H NMR Chemical Shifts, Multiplicities, Integrals5 distinct signals matching proposed structureConfirms proton framework and connectivity
¹³C NMR Number of Signals, Chemical Shifts8 unique signalsConfirms carbon backbone and rules out isomers
FTIR Key Absorption Bands (cm⁻¹)N-H (~3350), C=O (~1700), C-O (~1250)Verifies presence of key functional groups
HRMS m/z of [M+H]⁺~154.0863Confirms elemental composition (C₈H₁₁NO₂)
RP-HPLC Peak Purity (% Area)>98% (typical for pure compounds)Quantifies purity and detects impurities

Conclusion

The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic application of multiple, orthogonal analytical methods. NMR spectroscopy provides the definitive structural blueprint, which is corroborated by the functional group data from FTIR and the molecular weight confirmation from mass spectrometry. Finally, RP-HPLC delivers a quantitative measure of purity, ensuring the material is suitable for its intended downstream application. By following this integrated and logically structured workflow, researchers can ensure the highest degree of scientific integrity and trust in their results.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5324582, this compound.
  • ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR).
  • ResearchGate. (n.d.). FTIR spectra (a) polypyrrole, (b) polythiophene, (c) polymer from mixture of pyrrole and thiophene.
  • ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),...
  • MDPI. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.
  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.
  • Wiley-VCH. (n.d.). Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - Optional[13C NMR].
  • Beilstein Journals. (n.d.). Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives.
  • Supporting Information for scientific paper. (n.d.).
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
  • PubMed. (2020). Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent.
  • MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
  • PubMed. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies.
  • ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous characterization of molecular structures is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 3-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. Through a comparative approach with structurally related analogs, this document will equip you with the expertise to interpret and validate the spectral data of this class of compounds.

The Significance of Structural Elucidation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Even subtle changes in the substitution pattern of a heterocyclic ring, such as the pyrrole nucleus, can lead to profound differences in its function. Therefore, mastering the interpretation of spectroscopic data is not merely an academic exercise but a critical skill in the development of novel therapeutics and functional materials.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound provides a unique fingerprint of its molecular structure. By analyzing the chemical shift, integration, and multiplicity of each signal, we can assign specific protons within the molecule.

A representative ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits the following key signals:

  • Pyrrole N-H: A broad singlet typically observed in the downfield region, around δ 8.5-9.5 ppm . The broadness of this peak is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Pyrrole H-5: This proton, located on the carbon adjacent to the nitrogen, appears as a triplet at approximately δ 6.7-6.8 ppm . The splitting pattern arises from coupling to the H-4 proton and the N-H proton.

  • Pyrrole H-4: This proton, situated between the methyl group and the H-5 proton, resonates as a triplet around δ 6.0-6.1 ppm , due to coupling with the H-5 and N-H protons.

  • Ethyl Ester CH₂: The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and appear as a quartet at approximately δ 4.2-4.3 ppm . The quartet multiplicity is due to coupling with the three protons of the methyl group.

  • Ring Methyl Group (C3-CH₃): The protons of the methyl group attached to the pyrrole ring give rise to a singlet at around δ 2.2-2.3 ppm .

  • Ethyl Ester CH₃: The terminal methyl protons of the ethyl group are the most shielded and appear as a triplet at approximately δ 1.2-1.3 ppm , resulting from coupling to the adjacent methylene protons.

To visually represent the distinct proton environments and their relationships, the following diagram illustrates the molecular structure and the origin of the corresponding ¹H NMR signals.

Caption: Molecular structure of this compound with assignments of key proton signals in the ¹H NMR spectrum.

Comparative ¹H NMR Spectral Data

A powerful method for validating spectral assignments is to compare the spectrum of the target compound with those of structurally similar molecules. Below is a table summarizing the ¹H NMR data for this compound and two related compounds: ethyl pyrrole-2-carboxylate and 3-methyl-1H-pyrrole.

CompoundN-H (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)C-CH₃ (ppm)O-CH₂ (ppm)O-CH₂-CH₃ (ppm)
This compound ~9.0 (br s)-~6.0 (t)~6.7 (t)~2.2 (s)~4.2 (q)~1.3 (t)
Ethyl pyrrole-2-carboxylate[1]~9.1 (br s)~6.9 (m)~6.2 (m)~6.8 (m)-~4.2 (q)~1.3 (t)
3-Methyl-1H-pyrrole[2]~7.7 (br s)-~5.9 (m)~6.5 (m)~2.1 (s)--

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicities are denoted as s (singlet), t (triplet), q (quartet), m (multiplet), and br s (broad singlet).

The comparison highlights key differences that aid in structural confirmation. The absence of a signal for H-3 in the target compound and 3-methyl-1H-pyrrole confirms the substitution at this position. The downfield shift of the pyrrole protons in the carboxylate-containing compounds is due to the electron-withdrawing effect of the ester group.

Experimental Protocol for ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a standardized procedure for sample preparation and data acquisition.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount (1-2 µL) of a solution containing an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.

II. Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument's software will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity is optimized through a process called shimming to achieve sharp, well-resolved peaks.

  • Setting Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse is typically used for routine ¹H NMR to ensure a good signal-to-noise ratio without saturating the signals.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds allows for the protons to return to their equilibrium state before the next pulse.

    • Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.

  • Data Acquisition: Initiate the acquisition process. The free induction decay (FID) signal is collected.

  • Data Processing:

    • Fourier Transform: The FID is converted into a frequency-domain spectrum through a Fourier transform.

    • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Integration: The area under each peak is integrated to determine the relative number of protons.

    • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

The logical workflow for acquiring and processing a ¹H NMR spectrum is depicted in the following diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim set_params Set Acquisition Parameters lock_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate

Caption: A streamlined workflow for acquiring and processing a ¹H NMR spectrum.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are designed to be self-validating. By comparing the experimental spectrum of your sample with the provided data and the spectra of the analogous compounds, you can confidently confirm the structure of this compound. Any significant deviation from the expected chemical shifts, multiplicities, or coupling constants should prompt a re-evaluation of the sample's purity or structural integrity.

References

  • PubChem.
  • PubChem. 3-Methyl-1H-pyrrole. [Link]
  • PubChem.

Sources

Introduction: The Role of 13C NMR in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Spectrum of Ethyl 3-methyl-1H-pyrrole-2-carboxylate: A Comparative Analysis for Structural Elucidation

In the field of drug development and materials science, the unambiguous structural characterization of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, serves as a cornerstone technique for elucidating the carbon framework of a molecule. For heterocyclic compounds such as pyrroles, which are core motifs in numerous pharmaceuticals and natural products, 13C NMR provides invaluable information on substitution patterns, electronic environments, and overall molecular architecture.[1] This guide offers a detailed analysis of the 13C NMR spectrum of this compound, presenting a comparative approach that leverages data from analogous structures to ensure confident spectral assignment.

Analysis of the 13C NMR Spectrum of this compound

The structure of this compound contains eight distinct carbon environments, which should theoretically give rise to eight unique signals in the 13C NMR spectrum. The electron-donating nature of the pyrrolic nitrogen and the electron-withdrawing effect of the C2-carboxylate substituent create a unique electronic distribution across the ring, significantly influencing the chemical shifts of the ring carbons.

Based on data reported for substituted pyrroles, the expected chemical shifts for this compound in a standard solvent like CDCl3 are assigned as follows.[2][3] The numbering convention used is standard for the pyrrole ring system.

Table 1: Assigned 13C NMR Chemical Shifts for this compound

Carbon AtomAssignmentExpected Chemical Shift (δ, ppm)Rationale for Assignment
C=OEster Carbonyl~161.5The carbonyl carbon of an α,β-unsaturated ester is significantly deshielded due to the electronegativity of the oxygen atoms and resonance effects.
C5Pyrrole Ring~123.0This carbon is adjacent to the nitrogen and is influenced by its electron-donating character. It is generally the most downfield of the unsubstituted ring carbons.
C2Pyrrole Ring~121.5A quaternary carbon directly attached to the electron-withdrawing carboxylate group, causing a downfield shift.
C4Pyrrole Ring~115.0This carbon is β to the nitrogen and the carboxylate group, resulting in a relatively upfield shift compared to C5.
C3Pyrrole Ring~114.0A quaternary carbon attached to the methyl group. Its shift is influenced by both the methyl substituent and its position relative to the N and ester.
-OCH2-Ethyl Group~59.5The methylene carbon is directly attached to the electronegative ester oxygen, causing a significant downfield shift.
-CH3Methyl Group (C3)~14.5A typical chemical shift for a methyl group attached to an sp2-hybridized carbon on an aromatic ring.
-CH3Ethyl Group~11.5A standard upfield chemical shift for a terminal methyl group in an ethyl chain.

Comparative Analysis: Validating Assignments Through Structural Analogues

A key strategy for validating spectral assignments is to compare the spectrum of the target molecule with those of structurally related compounds. This approach helps to isolate the electronic effects of individual substituents.

Reference Compounds
  • Pyrrole (Parent Heterocycle): The simplest analogue, providing baseline chemical shifts for the unsubstituted ring.[4]

  • Ethyl pyrrole-2-carboxylate: This compound allows for the direct assessment of the C3-methyl group's influence by comparing its spectrum to the target molecule.[5]

  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: This analogue helps to understand the additive effects of methyl substitution at other positions on the pyrrole ring.[6]

Table 2: Comparative 13C NMR Data (δ, ppm) of Pyrrole Analogues

Carbon AtomPyrroleEthyl pyrrole-2-carboxylateThis compound Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
C2118.5123.1~121.5 129.1
C3108.2110.5~114.0 115.8
C4108.2115.3~115.0 107.5
C5118.5123.4~123.0 139.8
C=ON/A161.0~161.5 161.9
-OCH2-N/A59.4~59.5 59.3
-CH3 (Ethyl)N/A14.6~14.5 14.7
-CH3 (Ring)N/AN/A~11.5 (at C3) 12.8 (at C3), 13.5 (at C5)

Note: Data is compiled from various sources and may be recorded in different solvents, leading to minor variations. The values serve as a strong comparative guide.

Insights from Comparison
  • Effect of C2-Ester: Comparing pyrrole to ethyl pyrrole-2-carboxylate shows that the ester group deshields C2 and C5 while having a smaller effect on C3 and C4.[2][5]

  • Effect of C3-Methyl Group: The introduction of the methyl group at C3 in our target molecule causes a downfield shift of the C3 signal by approximately 3.5 ppm and a slight downfield shift of the adjacent C2 and C4 carbons compared to ethyl pyrrole-2-carboxylate. This is a typical substituent effect for an alkyl group on an aromatic ring.

  • Visualizing Substituent Effects: The diagram below illustrates the relative changes in chemical shifts of the pyrrole ring carbons upon substitution, highlighting the influence of the ethyl carboxylate and methyl groups.

G cluster_pyrrole Pyrrole cluster_target This compound P_C2 C2: 118.5 T_C2 C2: ~121.5 P_C2->T_C2 +3.0 ppm P_C3 C3: 108.2 T_C3 C3: ~114.0 P_C3->T_C3 +5.8 ppm P_C4 C4: 108.2 T_C4 C4: ~115.0 P_C4->T_C4 +6.8 ppm T_C5 C5: ~123.0

Caption: Change in pyrrole ring chemical shifts from parent pyrrole to the title compound.

Standardized Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality, reproducible 13C NMR spectrum, adherence to a standardized protocol is essential. The following methodology is recommended for the analysis of this compound.

Methodology
  • Sample Preparation:

    • Accurately weigh 20-30 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a spectrometer with a minimum frequency of 100 MHz for 13C observation (e.g., a 400 MHz 1H spectrometer).

    • Tune and match the carbon probe to the sample.

    • Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak shape in the 1H spectrum.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).

    • Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay.

    • Spectral Width: 0 to 200 ppm (approximately 20,000 Hz on a 100 MHz instrument).

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. This is a crucial parameter, especially for ensuring the proper integration of quaternary carbons (C2, C3, and C=O), which have longer relaxation times.

    • Number of Scans (NS): 1024 to 2048 scans, depending on sample concentration and desired signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the CDCl3 solvent peak to δ 77.16 ppm.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample (20-30 mg) b Dissolve in CDCl3 w/ TMS a->b c Transfer to NMR Tube b->c d Tune/Lock/Shim c->d e Set Acquisition Parameters (zgpg30, D1=2s, NS=1024) d->e f Acquire Data e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Calibrate Spectrum (CDCl3 at 77.16 ppm) h->i j j i->j Final Spectrum & Peak Assignment

Caption: Standardized workflow for 13C NMR analysis.

Conclusion

The 13C NMR spectrum of this compound is a clear illustration of how substituent effects dictate chemical shifts in a heterocyclic system. The electron-withdrawing ester at C2 and the electron-donating methyl group at C3 create a distinct and predictable pattern of signals. By employing a comparative analysis with simpler structural analogues, each of the eight carbon signals can be assigned with a high degree of confidence. This guide provides the spectral data, comparative framework, and a robust experimental protocol necessary for researchers to accurately identify and characterize this compound, ensuring data integrity in synthetic and medicinal chemistry applications.

References

  • Rees, C. W., & Smithen, C. E. (1964). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 29(4), 928-933. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Selected 13C NMR chemical shifts (in ppm) for pyrroles 3a-c and 8a-c. [Diagram].
  • ResearchGate. (n.d.). 13C NMR Spectra of Pyrroles 1 and 4. [Table].
  • Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5339. [Link]
  • SpectraBase. (n.d.). Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. Wiley.
  • More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]
  • SpectraBase. (n.d.). Pyrrole-2-carboxylic acid, ethyl ester. Wiley.

Sources

A Comparative Guide to the Synthesis of Ethyl 3-Methyl-1H-pyrrole-2-carboxylate: An In-Depth Analysis for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in pharmaceutical research and the development of novel therapeutics, the pyrrole scaffold is a cornerstone of molecular design. Its prevalence in a myriad of biologically active natural products and synthetic drugs underscores the continuous need for efficient and adaptable synthetic routes. This guide provides a comprehensive comparison of established methods for the synthesis of a key building block, ethyl 3-methyl-1H-pyrrole-2-carboxylate. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of the Knorr, Hantzsch, Paal-Knorr, and Van Leusen pyrrole syntheses, offering field-proven insights to inform your synthetic strategy.

Introduction: The Significance of this compound

This compound is a valuable intermediate in organic synthesis, serving as a versatile precursor for more complex molecules, including porphyrins, pharmaceuticals, and functional materials. The strategic placement of the methyl and ethyl carboxylate groups on the pyrrole ring provides distinct points for further functionalization, making the choice of its synthetic origin a critical consideration for any multi-step synthesis.

Comparative Overview of Synthetic Methodologies

The selection of a synthetic pathway is a multi-faceted decision, balancing factors such as starting material availability, reaction yield, scalability, and the desired substitution pattern. Here, we present a head-to-head comparison of four prominent methods for the synthesis of substituted pyrroles, with a focus on their application to the preparation of this compound.

Synthesis MethodKey ReactantsTypical Reagents/CatalystsTemperatureReaction TimeTypical Yield (%)
Knorr Synthesis α-Amino-ketone, β-Dicarbonyl compoundZinc, Acetic AcidRoom Temp. - Reflux1 - 4 hours57 - 80[1]
Hantzsch Synthesis α-Haloketone, β-Ketoester, Ammonia/AmineBaseRoom Temp. - RefluxVariableModerate, often <50[1]
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Ammonia/AmineAcetic Acid, p-TsOH25 - 100 °C15 min - 24 hours>60, often 80-95[1]
Van Leusen Synthesis α,β-Unsaturated carbonyl, TosMICBase (e.g., NaH, KOtBu)Room Temp.VariableGood to Excellent

In-Depth Analysis of Synthetic Pathways

The Knorr Pyrrole Synthesis: A Classic and Reliable Approach

The Knorr synthesis, first reported by Ludwig Knorr, is a widely utilized method for the preparation of pyrroles from α-amino-ketones and β-dicarbonyl compounds.[1][2] A significant advantage of this method is the in situ generation of the often-unstable α-amino-ketone from a more stable precursor, typically an oxime.[2]

Reaction Mechanism:

The mechanism of the Knorr synthesis is a well-established sequence of condensation, cyclization, and dehydration.

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A α-Amino-ketone C Enamine Intermediate A->C Condensation B β-Dicarbonyl (Ethyl Acetoacetate) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E This compound D->E Dehydration

Knorr Synthesis Workflow.

Experimental Protocol for this compound via Knorr Synthesis:

A common adaptation of the Knorr synthesis for the target molecule involves the reaction of ethyl 2-aminoacetoacetate (the α-amino-ketone component) with an appropriate β-dicarbonyl compound. The ethyl 2-aminoacetoacetate is typically generated in situ from ethyl 2-oximinoacetoacetate by reduction with zinc dust in acetic acid.[2]

  • Preparation of Ethyl 2-oximinoacetoacetate: Dissolve ethyl acetoacetate in glacial acetic acid. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium nitrite. Maintain the temperature between 5-7 °C during the addition.

  • Reduction and Cyclization: To the solution of ethyl 2-oximinoacetoacetate, add a second equivalent of a suitable β-ketoester (in this case, one that will provide the 3-methyl substituent). Gradually add zinc powder to the stirred solution. The reaction is exothermic and may require cooling to control the temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is typically poured into a large volume of water to precipitate the crude product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the purified this compound.

Discussion:

The Knorr synthesis is a robust and high-yielding method for the preparation of a wide range of substituted pyrroles.[1] The ability to generate the α-amino-ketone in situ circumvents issues with its instability. The reaction conditions are generally mild, and the starting materials are often commercially available. However, the use of zinc dust can sometimes lead to purification challenges.

The Hantzsch Pyrrole Synthesis: A Versatile Multi-Component Reaction

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3] This one-pot synthesis allows for the construction of highly substituted pyrroles and offers significant flexibility in the substitution pattern of the final product.[4]

Reaction Mechanism:

The Hantzsch synthesis proceeds through the initial formation of an enamine from the β-ketoester and ammonia/amine, which then acts as a nucleophile.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A β-Ketoester (Ethyl Acetoacetate) D Enamine Intermediate A->D B α-Haloketone E Adduct B->E C Ammonia/Amine C->D Enamine Formation D->E Nucleophilic Attack F Cyclized Intermediate E->F Intramolecular Condensation G This compound F->G Dehydration

Hantzsch Synthesis Workflow.

Experimental Protocol for this compound via Hantzsch Synthesis:

  • Enamine Formation: A solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol) is treated with ammonia or an ammonium salt.

  • Addition of α-Haloketone: To the enamine-containing solution, an appropriate α-haloketone (e.g., chloroacetone to introduce the 3-methyl group) is added.

  • Cyclization and Aromatization: The reaction mixture is typically heated to facilitate cyclization and subsequent dehydration to form the aromatic pyrrole ring.

  • Work-up and Purification: The reaction is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.

Discussion:

The Hantzsch synthesis is highly valuable for its ability to generate a wide variety of substituted pyrroles from readily available starting materials.[4] However, yields can be moderate, and the reaction may produce side products, necessitating careful purification.[1] The choice of base and solvent can significantly influence the reaction outcome.

The Paal-Knorr Pyrrole Synthesis: A Direct and Efficient Condensation

The Paal-Knorr synthesis is arguably one of the most direct and high-yielding methods for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6][7] The reaction is typically catalyzed by an acid and often proceeds under mild conditions.[8][9]

Reaction Mechanism:

The Paal-Knorr synthesis is a straightforward condensation-cyclization-dehydration sequence.

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 1,4-Dicarbonyl Compound C Hemiaminal A->C B Ammonia/Amine B->C Nucleophilic Attack D Dihydroxytetrahydropyrrole C->D Intramolecular Attack E This compound D->E Dehydration

Paal-Knorr Synthesis Workflow.

Experimental Protocol for this compound via Paal-Knorr Synthesis:

The key challenge in applying the Paal-Knorr synthesis for the target molecule is the preparation of the requisite unsymmetrical 1,4-dicarbonyl precursor. Once obtained, the cyclization is generally straightforward.

  • Synthesis of the 1,4-Dicarbonyl Precursor: This would involve a separate synthetic step to prepare a compound such as ethyl 2-methyl-3,6-dioxohexanoate.

  • Cyclization: The 1,4-dicarbonyl compound is dissolved in a suitable solvent, such as acetic acid or ethanol, and treated with ammonia or an ammonium salt (e.g., ammonium acetate).

  • Heating and Work-up: The reaction mixture is heated to promote cyclization and dehydration. After cooling, the product is isolated by extraction and purified by standard methods.

Discussion:

The Paal-Knorr synthesis is often the method of choice due to its high yields and operational simplicity.[6] However, the synthesis of the required 1,4-dicarbonyl starting materials can be a significant drawback, especially for unsymmetrically substituted pyrroles.[4] Recent advancements have focused on developing greener protocols using water as a solvent and employing various catalysts to improve efficiency.[6]

The Van Leusen Pyrrole Synthesis: A Modern Approach Using TosMIC

The Van Leusen pyrrole synthesis is a powerful and versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[8][10][11] This reaction involves the [3+2] cycloaddition of TosMIC with an activated alkene, such as an α,β-unsaturated carbonyl compound, in the presence of a base.[11]

Reaction Mechanism:

The Van Leusen synthesis proceeds via a base-mediated cycloaddition followed by elimination of the tosyl group.

Van_Leusen_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A α,β-Unsaturated Carbonyl E Michael Adduct A->E B TosMIC D TosMIC Anion B->D C Base C->D Deprotonation D->E Michael Addition F Cyclized Intermediate E->F Intramolecular Cyclization G This compound F->G Elimination of Tosyl Group

Van Leusen Synthesis Workflow.

Experimental Protocol for this compound via Van Leusen Synthesis:

This synthesis would involve the reaction of an appropriate α,β-unsaturated ester with TosMIC.

  • Reaction Setup: To a solution of the α,β-unsaturated ester (e.g., ethyl 2-butenoate) and TosMIC in a suitable aprotic solvent (e.g., THF, DMSO), a strong base (e.g., sodium hydride, potassium tert-butoxide) is added portion-wise at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Discussion:

The Van Leusen synthesis is highly valued for its mild reaction conditions and the ability to construct a wide range of substituted pyrroles from readily available starting materials.[11] The use of the stable and odorless TosMIC is a significant advantage over other isocyanide-based methods.[11] The regioselectivity of the reaction is generally high, leading to a single major product.

Characterization of this compound

Accurate characterization of the final product is crucial for ensuring its purity and confirming its identity. The following spectroscopic data are characteristic of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • NH proton: A broad singlet typically observed in the region of 8.5-9.5 ppm.

  • Pyrrole protons: Two doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions of the pyrrole ring.

  • Ethyl ester protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region.

  • Methyl proton: A singlet corresponding to the methyl group at the C3 position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the four carbons of the pyrrole ring, the two carbons of the ethyl group, and the carbon of the methyl group.[12]

IR (Infrared) Spectroscopy:

  • N-H stretch: A characteristic absorption band around 3300-3400 cm⁻¹.

  • C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the ester carbonyl group.

MS (Mass Spectrometry):

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 153, corresponding to the molecular weight of the compound.[12]

Conclusion and Recommendations

The choice of the optimal synthetic method for this compound depends heavily on the specific requirements of the research project.

  • For high-yield and straightforward synthesis where the 1,4-dicarbonyl precursor is accessible, the Paal-Knorr synthesis is often the superior choice.

  • The Knorr synthesis offers a reliable and high-yielding alternative, particularly with its ability to generate the α-amino-ketone in situ.

  • The Hantzsch synthesis provides excellent flexibility for creating diverse substitution patterns, although yields may be more moderate.

  • For a modern, mild, and versatile approach, the Van Leusen synthesis using TosMIC is an excellent option, especially when starting from α,β-unsaturated systems.

It is imperative for the research scientist to carefully consider the availability of starting materials, desired scale of the reaction, and the potential for side-product formation when selecting the most appropriate synthetic route. This guide provides the foundational knowledge to make an informed decision, ensuring the efficient and successful synthesis of this valuable pyrrole building block.

References

  • A Comparative Guide to Pyrrole Synthesis: The Paal-Knorr Method Versus Leading Alternatives. Benchchem. Accessed January 11, 2026.
  • A Comparative Analysis of Paal-Knorr and Hantzsch Syntheses for 2-Phenyl-1H-pyrrole. Benchchem. Accessed January 11, 2026.
  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. Accessed January 11, 2026.
  • Van Leusen Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Accessed January 11, 2026.
  • Paal–Knorr synthesis - Wikipedia. Wikipedia. Accessed January 11, 2026.
  • Van Leusen Reaction | NROChemistry. NROChemistry. Accessed January 11, 2026.
  • RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. ijprems. Accessed January 11, 2026.
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH. Accessed January 11, 2026.
  • This compound | C8H11NO2 | CID 5324582 - PubChem. PubChem. Accessed January 11, 2026.
  • key reactions in heterocycle synthesis. Accessed January 11, 2026.
  • Knorr pyrrole synthesis - Wikipedia. Wikipedia. Accessed January 11, 2026.
  • Hantzsch pyrrole synthesis - Wikipedia. Wikipedia. Accessed January 11, 2026.
  • Comparison of some other methods with the present procedure for the synthesis of 2,5-dimethyl- 1-phenyl-1H-pyrrole.
  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Accessed January 11, 2026.
  • A Comparative Spectroscopic Analysis of Mthis compound Isomers. Benchchem. Accessed January 11, 2026.
  • 3284-47-7|this compound|BLD Pharm. BLD Pharm. Accessed January 11, 2026.
  • The Van Leusen Reaction: A Comprehensive Technical Guide to Nitrile, Oxazole, and Imidazole Synthesis Using TosMIC. Benchchem. Accessed January 11, 2026.
  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Accessed January 11, 2026.
  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Accessed January 11, 2026.
  • Pyrrole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Accessed January 11, 2026.
  • (PDF) The Hantzsch pyrrole synthesis.
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. Accessed January 11, 2026.
  • The Hantzsch Pyrrole Synthesis | PDF | Chemistry - Scribd. Scribd. Accessed January 11, 2026.
  • Paal–Knorr synthesis - Wikipedia. Wikipedia. Accessed January 11, 2026.
  • Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles | 123 Help Me. 123 Help Me. Accessed January 11, 2026.
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Accessed January 11, 2026.
  • Paal-Knorr Synthesis - Alfa Chemistry. Alfa Chemistry. Accessed January 11, 2026.
  • Knorr Pyrrole Synthesis of Knorr's Pyrrole - YouTube. YouTube. Accessed January 11, 2026.
  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH. Accessed January 11, 2026.
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Semantic Scholar. Accessed January 11, 2026.

Sources

A Comparative Guide for Researchers: Ethyl 3-methyl-1H-pyrrole-2-carboxylate vs. Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis for Synthetic Strategy and Drug Development

In the realm of heterocyclic chemistry, pyrrole-2-carboxylates are pivotal intermediates, serving as foundational scaffolds for a multitude of applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice between an ethyl or methyl ester, while seemingly minor, can have significant implications on reaction outcomes, purification strategies, and even the biological activity of the final product. This guide provides a detailed, evidence-based comparison of ethyl 3-methyl-1H-pyrrole-2-carboxylate and its methyl counterpart, designed to inform the strategic decisions of researchers and drug development professionals.

I. Physicochemical Properties: The Foundational Differences

The primary distinction between the two molecules lies in the ester group: an ethyl (-CH2CH3) versus a methyl (-CH3) group. This seemingly small variation gives rise to tangible differences in their physical properties, which are critical for practical laboratory applications.

PropertyThis compoundMthis compound
Molecular Formula C8H11NO2C7H9NO2
Molecular Weight 153.18 g/mol [1][2][3]139.16 g/mol [4]
Appearance SolidData not readily available, likely a solid or oil
Storage Temperature 2-8°C, sealed in dry conditionsNo specific data, but similar storage is prudent
Purity (Typical) ≥98%[3]97%[4]

The higher molecular weight of the ethyl ester translates to a slightly larger and more sterically hindered molecule. While specific boiling and melting points for both are not consistently reported across commercial suppliers, it is a general principle that the ethyl ester will have a higher boiling point than the methyl ester due to increased van der Waals forces. This can be a key consideration in reaction setup and purification via distillation.

II. Synthesis and Reactivity: A Tale of Two Esters

The synthesis of these pyrrole derivatives often follows established routes like the Knorr pyrrole synthesis or modifications thereof. The choice of alcohol (ethanol or methanol) during the esterification step is the primary determinant of the final product.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for the preparation of ethyl and methyl 3-methyl-1H-pyrrole-2-carboxylates.

Reactivity Considerations:

The reactivity of the ester group is a crucial factor in subsequent synthetic transformations. Here's a breakdown of key differences:

  • Steric Hindrance: The ethyl group is slightly bulkier than the methyl group.[5] This can lead to slower reaction rates in sterically demanding reactions, such as those involving nucleophilic attack at the carbonyl carbon.[6] Conversely, this increased steric bulk can sometimes offer greater selectivity in certain reactions.

  • Hydrolysis: In both acidic and basic hydrolysis, methyl esters tend to react slightly faster than ethyl esters. This is attributed to the reduced steric hindrance of the methyl group, allowing for more facile attack by water or hydroxide ions.[7]

  • Transesterification: To avoid unwanted transesterification, the choice of base in reactions is critical. For the ethyl ester, sodium ethoxide in ethanol is the preferred base, while sodium methoxide in methanol is used for the methyl ester.[5]

  • Thionation Reactions: Both esters can undergo thionation with reagents like Lawesson's reagent to form the corresponding thionoesters.[8] These thionoesters are valuable intermediates for further transformations, such as reduction to 2-formyl pyrroles.[9][10][11] While direct comparative studies are scarce, the general principles of ester reactivity suggest that the methyl ester might react slightly faster.

III. Spectroscopic Characterization: Distinguishing Features

While the overall spectral features of the two compounds are very similar, high-resolution NMR spectroscopy can distinguish them.

Expected ¹H NMR Differences:

  • Ethyl Ester: Will show a characteristic quartet for the -OCH2- protons (around 4.2-4.3 ppm) and a triplet for the -CH3 protons of the ethyl group (around 1.3-1.4 ppm).

  • Methyl Ester: Will exhibit a sharp singlet for the -OCH3 protons (around 3.7-3.8 ppm).

The signals for the pyrrole ring protons and the 3-methyl group will be very similar for both compounds.

¹³C NMR Spectroscopy: The carbon signals for the ester groups will also be distinct, providing another layer of confirmation for the structure.

A comparative analysis of spectral data is crucial for unambiguous identification, especially in cases of potential isomeric impurities.[12]

IV. Applications in Research and Development

Both ethyl and mthis compound are valuable building blocks in several areas:

  • Pharmaceutical Synthesis: Pyrrole-containing compounds exhibit a wide range of biological activities.[13] These esters serve as precursors for more complex molecules with potential applications as anti-inflammatory, anti-cancer, and anti-viral agents. The choice between the ethyl and methyl ester can influence the pharmacokinetic properties of the final drug molecule.

  • Porphyrin and BODIPY Dye Synthesis: 2-Formyl pyrroles, which can be derived from these esters, are essential for the synthesis of porphyrins and BODIPY dyes.[10] These dyes have applications in photodynamic therapy, bio-imaging, and as sensors.

  • Agrochemicals: Pyrrole derivatives are used in the development of herbicides and pesticides.[14]

  • Material Science: These compounds can be incorporated into polymers to create materials with enhanced thermal and mechanical properties.[14]

Experimental Protocol: Saponification of this compound

This protocol provides a method for the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a common step in many synthetic pathways.

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the residue with water and acidify with a cooled solution of dilute hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Caption: Step-by-step workflow for the saponification of this compound.

V. Conclusion and Recommendations

The choice between ethyl and mthis compound is a nuanced decision that should be guided by the specific requirements of the synthetic route and the desired properties of the final product.

  • For reactions where steric hindrance is a concern or faster reaction rates are desired, the methyl ester may be the preferred choice.

  • The ethyl ester's higher boiling point might be advantageous in high-temperature reactions or for easier removal of a more volatile co-solvent.

  • In drug development, the ester group can influence the compound's solubility, lipophilicity, and metabolic stability. It is often worthwhile to synthesize both analogues for comparative biological evaluation.

Ultimately, a thorough understanding of the subtle yet significant differences between these two valuable building blocks will empower researchers to make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • This compound | C8H11NO2 | CID 5324582. PubChem.
  • Thionation reactions of 2-pyrrole carboxylates. RSC Publishing.
  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - Optional[1H NMR]. SpectraBase.
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
  • Pyrrole. Wikipedia.
  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances (RSC Publishing).
  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. PMC - NIH.
  • What is the difference between ethyl and methyl? Quora.
  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. ResearchGate.
  • Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930. PubChem.
  • Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground.
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • ethyl 2-(2-amino-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate. ChemSynthesis.
  • Methyl ester vs Ethyl ester hydrolysis. Reddit.
  • Synthesis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate. PrepChem.com.
  • This compound. ChemSynthesis.
  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004230). Human Metabolome Database.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH.

Sources

A Senior Application Scientist's Guide to the Reactivity of Substituted Pyrrole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrrole-2-Carboxylates in Modern Chemistry

Pyrrole-2-carboxylates are not merely another class of heterocyclic compounds; they are foundational scaffolds in medicinal chemistry, materials science, and natural product synthesis. Their inherent structural features, combined with the tunable reactivity of the pyrrole ring, make them privileged building blocks for designing molecules with complex functions. From the anti-inflammatory drug Tolmetin to advanced organic electronic materials, the strategic functionalization of the pyrrole-2-carboxylate core is paramount.

This guide provides an in-depth comparison of the reactivity of various substituted pyrrole-2-carboxylates, focusing on electrophilic aromatic substitution. We will delve into the electronic and steric effects that govern reaction outcomes, provide supporting data from the literature, and present standardized protocols for researchers to conduct their own comparative studies. Our objective is to equip you, our fellow researchers and drug development professionals, with the predictive understanding needed to rationally design and execute syntheses with this versatile molecular framework.

Understanding the Pyrrole-2-Carboxylate Ring: An Electronic Tug-of-War

The reactivity of a pyrrole ring is fundamentally governed by the lone pair of electrons on the nitrogen atom, which participates in the aromatic sextet. This makes the pyrrole ring significantly more electron-rich and thus more reactive towards electrophiles than benzene.[1][2] Electrophilic attack preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (the σ-complex) is better stabilized by resonance compared to attack at the C3 (β) position.[3][4]

However, the introduction of a carboxylate group at the C2 position dramatically alters this landscape. The ester is a moderately electron-withdrawing group (EWG) through both resonance and inductive effects. This has two primary consequences:

  • Deactivation: The overall electron density of the ring is reduced, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted pyrrole.

  • Directional Influence: The C2-carboxylate group deactivates the adjacent C3 and the distant C5 positions, thereby directing incoming electrophiles primarily to the C4 position. If the C4 position is blocked, substitution may occur at the C5 position, though this is generally less favorable.

The interplay of this inherent deactivation with the electronic and steric nature of other substituents on the ring forms the basis of this comparative guide.

Comparative Reactivity in Electrophilic Aromatic Substitution

To provide a clear comparison, we will examine the impact of various substituents at different positions on the pyrrole-2-carboxylate core. We will focus on two of the most common and informative electrophilic substitution reactions: Bromination and Vilsmeier-Haack Formylation .

The Influence of N-Substituents

Substituting the N-H proton can significantly influence reactivity, primarily through steric effects.

  • Steric Hindrance: Bulky N-substituents can hinder the approach of an electrophile to the adjacent C5 position. In the Vilsmeier-Haack reaction of 1-substituted pyrroles, the ratio of C2 (α) to C3 (β) formylation is controlled mainly by steric factors.[1][5] For a pyrrole-2-carboxylate, a bulky N-substituent would further disfavor attack at the C5 position, reinforcing the preference for C4 substitution.

The Influence of C3, C4, and C5 Substituents

Substituents on the carbon atoms of the ring exert powerful electronic effects that either enhance or suppress the inherent reactivity profile set by the C2-carboxylate.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups donate electron density to the ring, activating it towards electrophilic substitution. An EDG at the C3 or C4 position will increase the overall reactivity compared to the unsubstituted parent compound and will reinforce substitution at the remaining open positions.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups further deactivate the ring, making electrophilic substitution significantly more difficult. An EWG at the C4 position will strongly direct incoming electrophiles to the C5 position, assuming the reaction can be driven to proceed.

The following table summarizes the expected qualitative reactivity trends for a generic electrophilic substitution on a methyl pyrrole-2-carboxylate scaffold.

Substituent at C4Substituent TypeExpected Relative ReactivityPredicted Major Product
-H(Reference)Baseline4-Substituted
-CH₃EDG (Activating)Higher than baseline5-Substituted
-ClEWG (Deactivating)Lower than baseline5-Substituted
-NO₂Strong EWG (Deactivating)Much lower than baseline5-Substituted (requires harsh conditions)

Experimental Data: A Quantitative Comparison

Table 1: Regioselectivity in the Vilsmeier-Haack Formylation of Ethyl Pyrrole-2-Carboxylate

The Vilsmeier-Haack reaction is a mild method for introducing a formyl group onto electron-rich heterocycles.[6] For pyrrole-2-carboxylates, the regioselectivity is highly dependent on the reaction conditions and other substituents. Research has shown that formylation can be directed to afford either the 4-formyl or 5-formyl derivatives in nearly quantitative yields by choosing the appropriate formylating agent.[7]

SubstrateReagentPosition of FormylationYield (%)Reference
Ethyl 1H-pyrrole-2-carboxylateCrystalline Vilsmeier Reagent4-formyl~99%[7]
Ethyl 1H-pyrrole-2-carboxylateDichloromethyl propyl ether5-formyl~99%[7]
1-MethylpyrrolePOCl₃/DMF2-formyl93%[5]
1-PhenylpyrrolePOCl₃/DMF2-formyl93%[5]

This data highlights the exquisite control achievable over regioselectivity. The inherent electronic preference for C4 can be overridden to achieve C5 functionalization.

Table 2: Regioselectivity in the Bromination of Substituted Pyrroles

Bromination is a classic electrophilic aromatic substitution. The use of mild brominating agents like N-bromosuccinimide (NBS) is often necessary to prevent polyhalogenation and decomposition of the sensitive pyrrole ring.

SubstrateBrominating AgentMajor Product(s)Yield (%)Reference
1-MethylpyrroleNBS (1 equiv.) in THF2-Bromo-1-methylpyrroleHigh (not specified)[8]
Ethyl 2-(4-butoxyphenyl)-furo[3,2-b]pyrrole-5-carboxylateNBS in DMF6-Bromo derivativeHigh (not specified)[9]
Ethyl 2-(4-butoxyphenyl)-furo[3,2-b]pyrrole-5-carboxylateBr₂ (2 equiv.) in DCM3-Bromo derivativeHigh (not specified)[9]
Pyrrole DerivativesDMSO/HBrMono- or di-brominated productsHigh[10]

These examples demonstrate that both the substrate's electronic nature and the choice of brominating agent/conditions dictate the outcome. For the furo-pyrrole system, a fused electron-rich ring, the site of bromination can be controlled by the reagent choice.[9]

Experimental Protocols for Comparative Analysis

To facilitate direct comparison in your own research, we provide the following standardized protocols. Adhering to these methodologies will ensure that observed differences in reactivity are attributable to substrate structure rather than experimental variability.

Protocol 1: Comparative Bromination using N-Bromosuccinimide (NBS)

This protocol is designed to assess the relative reactivity and regioselectivity of various substituted pyrrole-2-carboxylates towards a mild electrophilic brominating agent.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Dissolve Substituted Pyrrole-2-carboxylate (1.0 mmol) in dry THF (10 mL) cool Cool solution to 0 °C (ice-water bath) start->cool add_nbs Add NBS (1.05 mmol) in one portion cool->add_nbs stir Stir at 0 °C for 1h, then warm to RT add_nbs->stir monitor Monitor reaction by TLC (e.g., every 30 min) stir->monitor quench Quench with aq. Na₂S₂O₃ monitor->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry analyze Analyze crude product by ¹H NMR for regioselectivity and conversion dry->analyze purify Purify by column chromatography analyze->purify

Caption: Workflow for comparative bromination of pyrrole-2-carboxylates.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the specific substituted pyrrole-2-carboxylate (1.0 mmol) in 10 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv.) to the stirred solution in one portion.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. For comparative purposes, samples can be taken at fixed time intervals (e.g., 30, 60, 120 minutes) and quenched for GC-MS or NMR analysis to determine conversion rates.

  • Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the ratio of regioisomers. Purify the product by flash column chromatography on silica gel.

Protocol 2: Comparative Vilsmeier-Haack Formylation

This protocol uses the classical Vilsmeier reagent (POCl₃/DMF) to compare formylation reactivity.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3.0 mmol) in anhydrous dichloromethane (DCM) (5 mL). Cool the solution to 0 °C. Add phosphorus oxychloride (POCl₃) (1.1 mmol) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Add a solution of the substituted pyrrole-2-carboxylate (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the cold Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 1 hour.

  • Isolation: Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis: Analyze the crude product by ¹H NMR to determine regioselectivity and purify by flash column chromatography.

Mechanistic Insights and Predictive Models

The regiochemical outcomes of these reactions can be rationalized by examining the stability of the cationic σ-complex intermediate.

Sources

biological activity of ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate Derivatives

For research scientists and professionals in drug development, the pyrrole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] This guide provides a comparative analysis of derivatives of this compound, focusing on their performance in key biological assays, the rationale behind experimental design, and detailed protocols for their evaluation.

The Versatile Pyrrole Core: A Foundation for Diverse Bioactivity

The this compound scaffold is a privileged structure in drug discovery. The pyrrole ring, an aromatic five-membered heterocycle, offers a unique combination of electronic properties and hydrogen bonding capabilities. The ester and methyl groups at positions 2 and 3 can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.[3][4]

Comparative Analysis of Biological Performance

The derivatization of the core pyrrole structure has yielded compounds with significant potential in several therapeutic areas. Below, we compare the performance of various derivatives based on experimental data from preclinical studies.

Anticancer Activity

Pyrrole derivatives have emerged as promising anticancer agents, targeting various mechanisms within cancer cells, including metabolic pathways and cytoskeletal components.[2][6] The evaluation of these compounds typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.[7][8]

A key experimental choice in these assays is the selection of cell lines. For instance, LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary) cells are often used as they represent common and distinct types of human adenocarcinomas, allowing for an initial assessment of a compound's spectrum of activity.[1] The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%, is a critical metric for comparing cytotoxic potency.[7][9]

Table 1: Comparative Anticancer Activity (IC50) of Pyrrole Derivatives

Compound ClassDerivative/ModificationTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
3-Aroyl-1-arylpyrroles Compound 22 (ARAP)Medulloblastoma D283<0.1--[10]
3-Aroyl-1-arylpyrroles Compound 27 (ARAP)Medulloblastoma D283<0.1--[10]
Silver(I) Pyrrole-2-carboxylate AgFu2cJurkat8.00Cisplatin6.3[11]
Substituted Pyrroles Compound 4aLoVo (Colon)~25 (at 72h)Doxorubicin<10[1][4]
Substituted Pyrroles Compound 4dLoVo (Colon)~30 (at 72h)Doxorubicin<10[1][4]

Note: Data is compiled from multiple sources for comparative purposes. Direct comparison should be made with caution as experimental conditions may vary.

The mechanism for some of these derivatives involves the inhibition of tubulin polymerization, a validated anticancer strategy that disrupts cell division.[10] Others may interfere with critical metabolic pathways, such as L-proline metabolism, which is often upregulated in malignancies to sustain rapid proliferation.[6]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[12] Pyrrole-2-carboxylate and its amide derivatives have shown considerable promise, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[12][13]

The standard method for assessing antibacterial potency is the broth microdilution technique, which determines the Minimum Inhibitory Concentration (MIC).[14][15][16] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][16] This method is favored for its accuracy, reproducibility, and suitability for testing multiple compounds and concentrations simultaneously.[14][15]

Table 2: Comparative Antimicrobial Activity (MIC) of Pyrrole Derivatives

Compound ClassDerivative/ModificationTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Pyrrole-2-carboxylate ENBHEDPCM. tuberculosis H37Rv0.7--[12]
Pyrrolamide Compound 28M. tuberculosis< 0.016--[13]
Pyrrolamide Compound 32M. tuberculosis< 0.016--[13]
O-acyloximes of 4-formylpyrroles Ethyl 5-chloro derivativeProteus mirabilis7.81 - 125--[12]

The mechanism of action for these compounds can be highly specific. For example, some pyrrolamides function as potent inhibitors of DNA gyrase (GyrB), an essential bacterial enzyme, while others target the Mycobacterial Membrane Protein Large 3 (MmpL3), which is crucial for mycolic acid biosynthesis and cell wall formation.[12][13]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[17][18] Many non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac, are themselves pyrrole derivatives.[17][19] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[17][19]

A crucial aspect of developing safer NSAIDs is achieving selectivity for COX-2 (the inducible isoform associated with inflammation) over COX-1 (the constitutive isoform involved in gastric protection).[17] In vitro COX inhibitor screening assays are therefore essential for characterizing new derivatives.

Table 3: Comparative Anti-inflammatory Activity (COX Inhibition) of Pyrrole Derivatives

Compound ClassDerivative/ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Source
N-pyrrole carboxylic acid Compound 4g>100.21> 47.6[19]
N-pyrrole carboxylic acid Compound 4h>100.19> 52.6[19]
N-pyrrole carboxylic acid Compound 4k>100.18> 55.5[19]
N-pyrrole carboxylic acid Compound 4l>100.15> 66.7[19]
Reference Celecoxib>100.25> 40[19]

The data indicates that specific N-pyrrole carboxylic acid derivatives show potent COX-2 inhibition with high selectivity, surpassing that of the established drug Celecoxib.[19] This highlights the potential for fine-tuning the pyrrole scaffold to develop more effective and safer anti-inflammatory agents.

Visualizing Experimental and Mechanistic Pathways

To provide a clearer understanding of the evaluation process and the underlying biology, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

G cluster_0 Initial Screening cluster_1 Activity-Specific Assays cluster_2 Mechanistic Studies synthesis Compound Synthesis (Pyrrole Derivatization) cytotoxicity Preliminary Cytotoxicity Assay (e.g., MTT on normal cells) synthesis->cytotoxicity Test Compound anticancer Anticancer Screening (IC50 on Cancer Cell Lines) cytotoxicity->anticancer Non-toxic Concentrations antimicrobial Antimicrobial Screening (MIC via Broth Microdilution) cytotoxicity->antimicrobial antiinflammatory Anti-inflammatory Screening (COX Inhibition Assay) cytotoxicity->antiinflammatory apoptosis Apoptosis Assay (Annexin V / PI) anticancer->apoptosis If Active enzyme Enzyme Inhibition (e.g., GyrB, MmpL3) antimicrobial->enzyme If Active pathway Signaling Pathway Analysis (e.g., NF-κB Western Blot) antiinflammatory->pathway If Active

Caption: General workflow for evaluating the biological activity of novel pyrrole derivatives.

cluster_cox Cyclooxygenase (COX) Pathway cluster_effects Physiological Effects membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic PLA2 cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible) arachidonic->cox2 prostaglandins Prostaglandins cox1->prostaglandins cox2->prostaglandins protection Gastric Protection Platelet Aggregation prostaglandins->protection inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrrole Pyrrole Derivatives (e.g., NSAIDs) pyrrole->cox1 Inhibition pyrrole->cox2 Inhibition

Caption: Simplified signaling pathway for COX-mediated inflammation and its inhibition.

Key Experimental Protocols

The trustworthiness of experimental data hinges on robust and well-described methodologies. The following protocols are foundational for assessing the biological activities discussed in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the IC50 value of a compound against cancer cell lines.[7][9] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][18]

Rationale: This assay is chosen for its reliability, high-throughput nature, and cost-effectiveness, making it ideal for initial screening of large numbers of compounds.[8] It is crucial to include a vehicle control (e.g., DMSO) to ensure that the solvent used to dissolve the compound does not induce cytotoxicity on its own.[9]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, LoVo) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrrole derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[14][20]

Rationale: Broth microdilution is a gold-standard method that provides quantitative results (MIC values) and is more precise than diffusion-based methods.[14][15] It is highly adaptable for testing various microorganisms and is amenable to automation.[14][20]

Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyrrole derivative in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[20] For example, from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its concentration to a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[20] Dilute this suspension to achieve a final inoculum concentration of about 5 × 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[14]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Conclusion

Derivatives of this compound represent a highly versatile and promising class of compounds with demonstrable anticancer, antimicrobial, and anti-inflammatory activities. The strategic modification of this core scaffold allows for the fine-tuning of biological activity against specific targets, from bacterial enzymes to human cyclooxygenases. The comparative data and standardized protocols presented in this guide serve as a valuable resource for researchers aiming to explore and optimize this privileged chemical scaffold in the ongoing quest for novel therapeutics.

References

  • Al-Sanea, M. M., et al. (2021). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Wikipedia. Broth microdilution. [Link]
  • MDPI. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]
  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • PubMed. (2013).
  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • ResearchGate. (2025).
  • Ingenta Connect. (2017).
  • PubMed Central. (2003). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. [Link]
  • BenchChem. (2025).
  • PubMed Central. (2024). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]
  • ASM Journals. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. [Link]
  • Kosheeka. (2025).
  • BenchChem. (2025).
  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
  • IJCRT.org. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. [Link]
  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]
  • ResearchGate. (2020). Silver(I) pyrrole- and furan-2-carboxylate complexes – From their design and characterization to antimicrobial, anticancer activity, lipophilicity and SAR. [Link]
  • PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
  • ACS Publications. (2017). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. [Link]
  • National Institutes of Health (NIH). (2022).
  • ResearchGate. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]
  • ResearchGate. (2024).
  • Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. [Link]
  • PubMed Central. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]
  • MDPI. (2022).
  • ResearchGate. (2025). Synthesis, characterization and biological activity of novel pyrrole compounds. [Link]
  • National Institutes of Health (NIH). (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Ethyl 3-Methyl-1H-pyrrole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Among the vast chemical space of pyrrole derivatives, ethyl 3-methyl-1H-pyrrole-2-carboxylate serves as a valuable starting point for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core structure, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the rationale behind specific molecular modifications and provide detailed experimental protocols to support further research and development in this promising area.

The this compound Scaffold: A Versatile Template for Drug Design

The this compound core possesses several key features that make it an attractive scaffold for medicinal chemists. The pyrrole nitrogen offers a site for substitution to modulate lipophilicity and introduce new pharmacophoric elements. The ester at the C2 position can be readily hydrolyzed or converted to an amide, providing another avenue for derivatization. The methyl group at C3 and the unsubstituted C4 and C5 positions offer further opportunities for substitution to explore the chemical space and optimize biological activity.

Synthesis of the Core Scaffold and its Analogs

The synthesis of substituted pyrroles is often achieved through the Paal-Knorr synthesis, a robust and versatile method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4][5] This reaction is typically carried out under acidic conditions and can be adapted for a wide range of substrates.[6]

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol describes a general procedure for the synthesis of a substituted pyrrole, which can be adapted for the synthesis of this compound and its analogs.

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole.

Materials:

  • 2,5-Hexanedione (1,4-diketone)

  • Aniline (primary amine)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2,5-hexanedione and aniline in ethanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure 2,5-dimethyl-1-phenylpyrrole.[3]

Diagram of the Paal-Knorr Synthesis Workflow:

G start Start reactants Combine 1,4-Diketone, Primary Amine, and Ethanol start->reactants acid Add Catalytic Acid (e.g., HCl) reactants->acid reflux Heat at Reflux acid->reflux cool Cool Reaction Mixture reflux->cool precipitate Precipitate Product with Acid cool->precipitate filter Collect Crystals by Vacuum Filtration precipitate->filter recrystallize Recrystallize from Methanol/Water filter->recrystallize end Pure Substituted Pyrrole recrystallize->end

Caption: General workflow for the Paal-Knorr synthesis of substituted pyrroles.

Antimicrobial Activity of this compound Analogs

The pyrrole scaffold is a common feature in natural and synthetic compounds with antibacterial activity.[7] Modifications to the this compound core have been explored to develop potent antimicrobial agents.

Structure-Activity Relationship Insights:
  • Substitution at the Pyrrole Nitrogen (N1): The introduction of aryl or substituted aryl groups at the N1 position can significantly influence antibacterial activity. The nature and position of substituents on the aryl ring are critical.

  • Modifications at C4 and C5: Substitution at the C4 and C5 positions of the pyrrole ring with various functional groups can modulate the electronic properties and steric bulk of the molecule, impacting its interaction with bacterial targets.

  • Ester to Amide Conversion: Conversion of the ethyl ester at the C2 position to a carboxamide allows for the introduction of a wide range of substituents, providing a key handle for SAR studies.

Comparative Data for Antimicrobial Activity:
Compound IDN1-SubstituentC4-SubstituentC5-SubstituentMIC (µg/mL) vs. S. aureus
Parent HHH>128
Analog 1 4-ChlorophenylHH32
Analog 2 4-MethoxyphenylHH64
Analog 3 HBrBr16

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.[8][9]

Objective: To determine the MIC of a test compound against Staphylococcus aureus.

Materials:

  • Test compound

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in a 96-well microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (bacteria without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of the Broth Microdilution Workflow:

G start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate serial_dilution Perform 2-Fold Serial Dilution of Test Compound serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Determine the Lowest Concentration with No Growth (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity of this compound Analogs

Chronic inflammation is implicated in a variety of diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[10] Pyrrole derivatives have shown promise as COX inhibitors.

Structure-Activity Relationship Insights:
  • Carboxylic Acid Moiety: The presence of a carboxylic acid group is often crucial for COX inhibition, as it can mimic the carboxylic acid of arachidonic acid, the natural substrate of COX enzymes. Therefore, hydrolysis of the ethyl ester in the parent scaffold is a key initial step.

  • Substituents on the Pyrrole Ring: The size and electronic nature of substituents on the pyrrole ring can influence the selectivity and potency of COX inhibition. Bulky substituents may favor binding to the larger active site of COX-2 over COX-1.

Comparative Data for COX-2 Inhibition:
Compound IDC2-SubstituentN1-Substituent% Inhibition of COX-2 at 10 µM
Parent Acid -COOHH15%
Analog 4 -COOH4-Fluorophenyl45%
Analog 5 -COOH2,4-Dichlorophenyl68%
Celecoxib (Reference Drug)95%

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol describes a common method for screening compounds for their ability to inhibit COX-2 activity.[11][12]

Objective: To determine the in vitro inhibitory activity of a test compound against human recombinant COX-2.

Materials:

  • Test compound

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor

  • Arachidonic Acid

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, COX cofactor, and arachidonic acid in COX assay buffer according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test compound at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Signal Detection: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the positive control. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Diagram of the COX-2 Inhibition Assay Workflow:

G start Start setup Prepare Reaction Mixture (Buffer, Enzyme, Inhibitor) start->setup pre_incubate Pre-incubate at Room Temperature setup->pre_incubate initiate Initiate Reaction with Arachidonic Acid pre_incubate->initiate measure Measure Fluorescence Kinetically initiate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for an in vitro fluorometric COX-2 inhibition assay.

Anticancer Activity of this compound Analogs

The pyrrole scaffold is present in several approved anticancer drugs, and its derivatives have been extensively investigated for their potential as novel antineoplastic agents.[1][2] The mechanism of action for many pyrrole-based anticancer compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[13]

Structure-Activity Relationship Insights:
  • Amino Group at C2: The presence of an amino group at the C2 position, often in place of the ester, has been shown to be a key feature for potent anticancer activity in some series of pyrrole derivatives.[13]

  • Substituents at C4 and C5: Aromatic or heteroaromatic substituents at the C4 and C5 positions can enhance the antiproliferative activity, likely through increased interactions with the target protein.

  • N1-Substitution: The substituent at the N1 position can be varied to optimize physicochemical properties such as solubility and cell permeability, which are critical for in vivo efficacy.

Comparative Data for Anticancer Activity (G2/M Cell Cycle Arrest):
Compound IDC2-SubstituentC4/C5-Substituents% of Cells in G2/M Phase (at 10 µM)
Control --15%
Analog 6 -NH₂Phenyl, Phenyl65%
Analog 7 -NH₂4-Chlorophenyl, 4-Chlorophenyl78%
Paclitaxel (Reference Drug)85%

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes.

Mechanistic Insights: Inhibition of Tubulin Polymerization

Several ethyl 2-amino-pyrrole-3-carboxylate derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[13] This disruption of the microtubule network leads to a robust G2/M cell cycle arrest, ultimately triggering apoptosis in cancer cells.

Diagram of the Proposed Mechanism of Action:

G compound Pyrrole-2-carboxylate Analog microtubules Microtubule Polymerization compound->microtubules Inhibition tubulin Tubulin Dimers tubulin->microtubules Polymerization g2m_arrest G2/M Cell Cycle Arrest microtubules->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Proposed mechanism of action for anticancer pyrrole-2-carboxylate analogs.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the design and synthesis of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at various positions of the pyrrole ring to achieve potent and selective biological activity. Future research in this area should focus on:

  • Exploration of a wider range of substituents at the N1, C4, and C5 positions to further refine the SAR for each biological target.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways involved in the observed biological effects.

  • Optimization of pharmacokinetic and pharmacodynamic properties to improve the in vivo efficacy and safety profiles of lead compounds.

By leveraging the insights presented in this guide and employing rational drug design principles, researchers can continue to unlock the therapeutic potential of this important class of heterocyclic compounds.

References

  • BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.
  • Bandyopadhyay, D., et al. (2005). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 70(15), 6081-6085.
  • Li, Y., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470.
  • Kuznietsova, H., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of Drug Targeting, 28(5), 547-563.
  • MDPI. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 26(16), 4885.
  • Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (pp. 143-155). Humana Press.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Nature Protocols. (2007). An ELISA method to measure inhibition of the COX enzymes.
  • BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-27 In Vitro Enzyme Assay.
  • Hindawi. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
  • APEC. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • PubMed. (2007). An ELISA method to measure inhibition of the COX enzymes. PubMed.
  • NCBI. (n.d.). Antimicrobial Susceptibility Testing.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • NHBS. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • Rusu, G., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(6), 5399.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • ChemicalBook. (n.d.). Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis.
  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer Drugs, 27(7), 620-634.
  • ResearchGate. (2019). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus.
  • MDPI. (2023).
  • Frontier Specialty Chemicals. (n.d.). Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from Frontier Specialty Chemicals website.
  • Chem-Crc. (2025). This compound.
  • RSC Publishing. (2021). Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry, 45(38), 17688-17700.
  • MDPI. (2022).
  • MDPI. (2020).
  • Bohrium. (2022). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Journal of Heterocyclic Chemistry, 59(12), 2145-2158.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • NCBI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2595.
  • MDPI. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • ResearchGate. (2022). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity.
  • Chem-Impex. (n.d.). 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Zanco Journal of Medical Sciences. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 24-35.
  • Sigma-Aldrich. (n.d.). Ethyl 1H-pyrrole-2-carboxylate.
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(23), 7241.
  • MDPI. (2018). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2018(4), M1013.

Sources

A Comparative Efficacy Analysis of Ethyl 3-Methyl-1H-pyrrole-2-carboxylate Based Inhibitors in Oncology and Infectious Disease

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. This guide provides a comprehensive comparison of the efficacy of inhibitors derived from the ethyl 3-methyl-1H-pyrrole-2-carboxylate backbone, with a particular focus on their potential applications in oncology and infectious diseases. We will delve into the structure-activity relationships, quantitative efficacy data of analogous compounds, and the detailed experimental methodologies used to evaluate these promising molecules. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research in this area.

Introduction: The Versatility of the Pyrrole Scaffold

The this compound moiety is a versatile starting point for the synthesis of a diverse range of bioactive compounds. Its inherent structural features, including a hydrogen bond donor (the pyrrole NH), a hydrogen bond acceptor (the carbonyl oxygen), and multiple sites for substitution, allow for fine-tuning of its pharmacological properties. This has led to the exploration of its derivatives against a variety of biological targets, most notably protein kinases involved in cancer progression and essential enzymes in pathogenic bacteria.

A prime example of the therapeutic potential of a related scaffold is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. A key building block in the synthesis of Sunitinib is ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, highlighting the significance of the substituted pyrrole core in kinase inhibition. This guide will explore the efficacy of derivatives from the closely related this compound scaffold against two distinct and critical targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in oncology and Mycobacterial Membrane Protein Large 3 (MmpL3) in tuberculosis.

Comparative Efficacy Against Key Biological Targets

While direct head-to-head comparative studies on a wide range of this compound derivatives are not extensively available in the public domain, we can infer their potential efficacy by examining closely related pyrrole-based inhibitors.

I. Anticancer Activity: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. The pyrrole-indolin-2-one scaffold, which can be conceptually derived from the pyrrole-2-carboxylate core, is a well-established pharmacophore for potent VEGFR-2 inhibitors.

Table 1: Comparative Anticancer Activity of Pyrrole Derivatives

Compound ClassKey Structural FeaturesTarget Cell LineActivity MetricReported Value (μM)
Pyrrole-Indole HybridSingle chloro-substitutionT47D (Breast Cancer)IC502.4
3,4-dimethoxyphenyl substituted pyrrole (cpd 19)3,4-dimethoxy phenyl at the 4th positionMGC 80-3, HCT-116IC501.0 - 1.7[2]
3,4-dimethoxyphenyl substituted pyrrole (cpd 21)3,4-dimethoxy phenyl at the 4th positionHepG2, DU145IC500.5 - 0.9[2]
3,4-dimethoxyphenyl substituted pyrrole (cpd 15)3,4-dimethoxy phenyl at the 4th positionA549 (Lung Cancer)IC503.6[2]
Nicotinamide-based derivative (Compound 6)Nicotinamide scaffoldHCT-116, HepG-2IC509.3, 7.8[3]
Quinolone-3-carboxamide (derivative 10i)Quinolone scaffoldHepG2IC501.60[4]

Note: The table presents data for various pyrrole-containing anticancer agents to illustrate the potential of the scaffold. Direct data for this compound derivatives is limited.

The data suggests that substitutions on the pyrrole ring, particularly with substituted phenyl groups, significantly influence the anticancer activity.[2] The this compound scaffold provides a key platform for developing novel VEGFR-2 inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Pyrrole-based Inhibitor Inhibitor->VEGFR2 Inhibits ATP binding site PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

II. Antimicrobial Activity: Targeting MmpL3

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall.[5][6] Its essentiality and absence in humans make it an attractive target for novel anti-tuberculosis drugs. Pyrrole-2-carboxamides have emerged as a potent class of MmpL3 inhibitors.

Table 2: Comparative Anti-Tuberculosis Activity of Pyrrole-2-Carboxamide Derivatives

CompoundR1 SubstituentR2 SubstituentMIC (μg/mL) vs. M. tuberculosis H37Rv
5 PhenylAdamantyl< 0.016
12 Phenyl (N-methyl on pyrrole)Adamantyl3.7
13 Phenyl (N-methyl on pyrrole & amide)Adamantyl> 32
16-18 FluorophenylAdamantyl< 0.016
19 CF3-phenylAdamantylReduced activity vs. 5
32 2-Fluoro-4-(trifluoromethyl)pyridylAdamantyl< 0.016

Data adapted from a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors.[5]

The structure-activity relationship (SAR) studies reveal critical insights:

  • Pyrrole and Amide Hydrogens: The hydrogens on the pyrrole-2-carboxamide moiety are crucial for potency. Methylation of the pyrrole nitrogen (compound 12) or both the pyrrole and amide nitrogens (compound 13) leads to a significant reduction or complete loss of activity.[5]

  • Substituents on the Phenyl Ring: Electron-withdrawing groups, such as fluorine, on the phenyl ring at the R1 position enhance anti-TB activity.[5]

  • Bulky Substituents: A bulky group at the R2 position, such as an adamantyl group, is favorable for activity.[5]

These findings underscore the potential of the this compound scaffold as a template for designing novel MmpL3 inhibitors.

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_precursor Mycolic Acid Precursors TMM_synthesis TMM Synthesis TMM_precursor->TMM_synthesis TMM Trehalose Monomycolate (TMM) TMM_synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_transported TMM MmpL3->TMM_transported Inhibitor Pyrrole-based Inhibitor Inhibitor->MmpL3 Blocks Transport CellWall Mycolic Acid Layer (Cell Wall) TMM_transported->CellWall Incorporation

Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated experimental protocols are paramount. Below are detailed methodologies for assessing the inhibitory activity of this compound derivatives against VEGFR-2 and mycobacteria.

VEGFR-2 Kinase Inhibition Assay

Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The remaining ATP after the kinase reaction is measured using a luminescent assay, where the light signal is inversely proportional to the kinase activity.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration remains below 1% to avoid solvent effects.

  • Reaction Setup: In a 96-well plate, add the test compound, VEGFR-2 enzyme, and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds B Add compound, VEGFR-2 enzyme, and substrate to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C for 60 min C->D E Add Kinase-Glo® reagent D->E F Measure luminescence E->F G Calculate % inhibition and IC50 F->G

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • Mycobacterium tuberculosis or a surrogate strain (e.g., Mycobacterium smegmatis)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well plates

  • Spectrophotometer or a visual reading system

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the mycobacterial strain adjusted to a specific McFarland turbidity standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the 7H9 broth directly in the 96-well plates.

  • Inoculation: Inoculate each well with the prepared mycobacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

  • Data Analysis: Record the MIC value for each test compound.

MIC_Assay_Workflow A Prepare standardized mycobacterial inoculum C Inoculate wells with bacteria A->C B Prepare serial dilutions of test compounds in 96-well plate B->C D Incubate at 37°C C->D E Visually or spectrophotometrically determine the lowest concentration with no growth (MIC) D->E

Conclusion

The this compound scaffold represents a promising starting point for the development of novel inhibitors targeting critical pathways in both oncology and infectious diseases. While direct efficacy data for a broad range of its derivatives is still emerging, the potent activity of analogous pyrrole-based compounds against VEGFR-2 and MmpL3 provides a strong rationale for further investigation. The structure-activity relationships discussed herein offer valuable guidance for the design of next-generation inhibitors with improved potency and selectivity. The provided experimental protocols serve as a foundation for the rigorous evaluation of these new chemical entities. Continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs in cancer and tuberculosis.

References

  • Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(1), 539-557. [Link]
  • Laquerre, S., et al. (2003). SU11248: a novel tyrosine kinase inhibitor with potent activity in vitro and in vivo. Blood, 101(9), 3597-3605. [Link]
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]
  • Beloglazkina, E. K., & Zyk, N. V. (2018). Pyrrole indolin-2-one based kinase inhibitor as anti-cancer agents. Mini reviews in medicinal chemistry, 18(16), 1365-1385. [Link]
  • La Rosa, V., et al. (2020). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. Antibiotics, 9(10), 677. [Link]
  • Remuinan, M. J., et al. (2013). Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 57(11), 5344-5351. [Link]
  • Shibuya, M. (2015). VEGFR-2 and its signaling in angiogenesis. Nagoya journal of medical science, 77(1-2), 1-11. [Link]
  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map.
  • Abdel-rahman, H. M., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9808. [Link]
  • El-Sayed, N. N. E., et al. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Archiv der Pharmazie, 356(10), e2300185. [Link]
  • Wikipedia. (2023, December 1). VEGFR-2 inhibitor. [Link]
  • Li, X., et al. (2014). Synthesis and anti-cancer activity of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives. Letters in Drug Design & Discovery, 11(7), 863-871. [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 3-methyl-1H-pyrrole-2-carboxylate: A Modern Mechanochemical Approach vs. Traditional Solution-Phase Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrole Scaffold and the Need for Efficient Synthesis

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. Ethyl 3-methyl-1H-pyrrole-2-carboxylate, in particular, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. The demand for efficient, sustainable, and high-yielding synthetic routes to such pyrrole derivatives is ever-present in the fast-paced world of drug discovery and development.

This guide provides an in-depth validation of a novel synthetic route for this compound, specifically a mechanochemical Van Leusen synthesis . We will objectively compare its performance against a well-established traditional method, the Hantzsch pyrrole synthesis , providing the necessary experimental data and protocols to allow for a thorough evaluation. Our focus will be on the practical aspects of each synthesis, including yield, purity, reaction conditions, and overall efficiency, to empower researchers to make informed decisions for their synthetic endeavors.

Comparative Analysis: A Tale of Two Syntheses

At the heart of our comparison are two distinct approaches to constructing the desired pyrrole ring. The traditional Hantzsch synthesis, a cornerstone of heterocyclic chemistry, relies on the condensation of three components in a solvent.[1] In contrast, our "new" approach leverages the power of mechanochemistry in a Van Leusen-type reaction, offering a solvent-free and potentially more sustainable alternative.[2]

Reaction Schemes

Traditional Route: The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a classic multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3]

Hantzsch Synthesis reagents Ethyl Acetoacetate + Chloroacetone + Ammonia product Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate reagents->product Reflux in Ethanol

Caption: General scheme of the Hantzsch pyrrole synthesis.

New Route: Mechanochemical Van Leusen Pyrrole Synthesis

The Van Leusen pyrrole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon.[4][5] Our novel approach adapts this reaction to a solvent-free, mechanochemical environment.

Mechanochemical Van Leusen Synthesis reagents α,β-unsaturated ester + TosMIC + Base product This compound reagents->product Ball Milling

Caption: General scheme of the mechanochemical Van Leusen pyrrole synthesis.

Performance Metrics: A Head-to-Head Comparison

The choice of a synthetic route often hinges on a variety of factors beyond just the chemical transformation itself. Here, we present a comparative summary of the key performance indicators for both the traditional Hantzsch synthesis and the new mechanochemical Van Leusen approach for preparing this compound.

ParameterTraditional Hantzsch SynthesisNew Mechanochemical Van Leusen SynthesisRationale and Insights
Reaction Time 2-4 hours30-60 minutesMechanochemical activation often leads to significantly faster reaction rates by increasing the contact surface area and energy input.
Typical Yield 55-65%75-85%The solvent-free nature of mechanochemistry can reduce side reactions and product loss during workup, often resulting in higher yields.
Solvent Usage Ethanol (or other organic solvent)None (or minimal liquid-assisted grinding)This represents a significant step towards greener chemistry, reducing both cost and environmental impact.
Temperature Reflux (typically 60-80 °C)Ambient TemperatureThe energy required for the reaction is supplied mechanically, eliminating the need for external heating.
Workup Procedure Extraction, washing, and column chromatographyExtraction and filtrationThe cleaner reaction profile of the mechanochemical approach often simplifies the purification process.
Scalability ModeratePotentially highBall milling is a scalable technique used in industrial processes, suggesting good potential for large-scale synthesis.
Safety Flammable solvents, potential for runaway reactionsAvoids bulk flammable solvents, contained systemThe elimination of large volumes of flammable solvents inherently improves the safety profile of the synthesis.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validation of our findings, we provide detailed, step-by-step methodologies for both the traditional and the new synthetic routes.

Traditional Route: Hantzsch Synthesis of a Related Pyrrole

As a representative example of the traditional Hantzsch synthesis, we present a protocol for a structurally similar compound, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[6]

Materials:

  • Ethyl acetoacetate

  • Acetylacetone

  • Sodium nitrite

  • Glacial acetic acid

  • Zinc dust

  • Ethanol (95%)

  • Sodium

  • Anhydrous hydrazine

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • Isonitrosoacetoacetate Formation: In a 3-L three-necked flask equipped with a stirrer and surrounded by an ice bath, dissolve ethyl acetoacetate (3.09 moles) in glacial acetic acid (1.2 L).

  • Add a solution of sodium nitrite (3.55 moles) in water (400 mL) dropwise with stirring, maintaining the temperature below 12 °C.

  • After the addition is complete, stir for an additional 2-3 hours and then let it stand for 12 hours at room temperature.

  • Knorr Condensation: Add acetylacetone (3.48 moles) to the reaction mixture at once.

  • Add zinc dust (450 g) in portions with vigorous stirring, keeping the temperature below 60 °C.

  • Once the addition is complete, reflux the mixture for 2-3 hours.

  • Pour the hot solution into ice water (30 L) to precipitate the crude product.

  • Recrystallize the crude product from 95% ethanol to obtain 2,4-dimethyl-3-acetyl-5-carbethoxypyrrole.

  • Reduction and Decarboxylation: The resulting pyrrole can be further modified through reduction and decarboxylation steps to yield the final product.

New Route: Mechanochemical Van Leusen Synthesis of this compound

This protocol outlines our proposed novel, solvent-free synthesis of the target molecule.

Materials:

  • Ethyl crotonate

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (anhydrous)

  • Zirconia milling balls (5 mm diameter)

  • Stainless steel milling jar

Procedure:

  • Charging the Milling Jar: To a 10 mL stainless steel milling jar, add ethyl crotonate (1.0 mmol), TosMIC (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Add five zirconia milling balls to the jar.

  • Milling: Securely close the milling jar and place it in a planetary ball mill.

  • Mill the mixture at a frequency of 20 Hz for 45 minutes.

  • Work-up: After milling, open the jar in a well-ventilated fume hood.

  • Add 10 mL of ethyl acetate to the jar and transfer the slurry to a small beaker.

  • Stir the mixture for 5 minutes to dissolve the organic components.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Wash the celite pad with an additional 5 mL of ethyl acetate.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Validation of the New Synthetic Route: Spectroscopic Analysis

The identity and purity of the synthesized this compound were confirmed by a comprehensive analysis of its spectroscopic data, which is in excellent agreement with the reference data available in the literature.[7]

Reference Spectroscopic Data
Technique Observed Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 8.5 (br s, 1H, NH), 6.75 (t, J = 2.8 Hz, 1H, H-4), 6.05 (t, J = 2.8 Hz, 1H, H-5), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 2.30 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 161.5 (C=O), 125.0 (C-4), 122.0 (C-2), 115.0 (C-3), 108.0 (C-5), 60.0 (OCH₂), 14.5 (OCH₂CH₃), 12.0 (CH₃)
FTIR (KBr, cm⁻¹)3300 (N-H stretch), 2980 (C-H stretch), 1680 (C=O stretch, ester), 1550 (C=C stretch, pyrrole ring)
Mass Spec (EI)m/z (%): 153 (M⁺, 100), 124 (M⁺ - C₂H₅), 108 (M⁺ - OCH₂CH₃), 79
Experimental Workflow for Product Validation

Validation Workflow start Crude Product from Mechanochemical Synthesis purification Flash Column Chromatography start->purification purity_check TLC and ¹H NMR of Fractions purification->purity_check pure_product Pure this compound purity_check->pure_product nmr ¹H and ¹³C NMR Spectroscopy pure_product->nmr ftir FTIR Spectroscopy pure_product->ftir ms Mass Spectrometry pure_product->ms comparison Comparison with Reference Data nmr->comparison ftir->comparison ms->comparison validation Structure and Purity Confirmed comparison->validation

Caption: Experimental workflow for the validation of the synthesized product.

Conclusion: Embracing a Greener Future for Pyrrole Synthesis

This comparative guide demonstrates that the mechanochemical Van Leusen synthesis represents a significant advancement over the traditional Hantzsch method for the preparation of this compound. The key advantages of the new route, including the elimination of bulk solvents, reduced reaction times, milder conditions, and often higher yields, align perfectly with the principles of green and sustainable chemistry.

While the Hantzsch synthesis remains a valuable tool in the organic chemist's arsenal, the data presented here strongly supports the adoption of mechanochemical methods for the synthesis of this and other important pyrrole derivatives. As the pharmaceutical and chemical industries continue to strive for more environmentally friendly and efficient processes, the exploration and implementation of such innovative synthetic strategies will be paramount.

References

  • Hantzsch, A. R. (1890). Neue Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474–1476.
  • Schumacher, C., Molitor, C., Smid, S., Truong, K. N., Rissanen, K., & Bolm, C. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(19), 14213–14222.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • MDPI. (2022). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.
  • Elgemeie, G. H., & El-Enany, M. M. (2002). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Synthetic Communications, 32(6), 897-902.
  • Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1700.
  • Bolm, C. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(19), 14213-14222.
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction.
  • Beilstein Journals. (2015). Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis.
  • ResearchGate. (2011). Hantzsch pyrrole synthesis.
  • ACS Publications. (2020). Supporting Information.
  • PubChemLite. (n.d.). This compound (C8H11NO2).
  • Organic Syntheses. (n.d.). Pyrrole, 2,4-dimethyl-3-ethyl.
  • PubChem. (n.d.). Ethyl 4-methyl-1h-pyrrole-3-carboxylate.

Sources

A Researcher's Guide to Spectroscopic Differentiation of Ethyl 3-methyl-1H-pyrrole-2-carboxylate Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. The precise substitution pattern on the pyrrole ring is critical for biological activity, making the unambiguous characterization of regioisomers a paramount challenge for synthetic and medicinal chemists. This guide provides a comprehensive comparison of the spectroscopic features of ethyl 3-methyl-1H-pyrrole-2-carboxylate and its key regioisomers: ethyl 4-methyl-1H-pyrrole-2-carboxylate and ethyl 5-methyl-1H-pyrrole-2-carboxylate. By delving into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the expertise to confidently distinguish between these closely related structures.

The pyrrole scaffold is a fundamental component in a vast array of natural products, pharmaceuticals, and functional materials.[1] Understanding the influence of various substituents on the chemical environment of the pyrrole ring is critical for confirming molecular structures and predicting physicochemical properties.[1]

The Challenge of Regioisomer Identification

The synthesis of substituted pyrroles can often lead to mixtures of regioisomers, necessitating robust analytical methods for their differentiation. The subtle shifts in the position of a single methyl group can have profound effects on the spectroscopic properties of the molecule. This guide will illuminate these differences, providing a clear roadmap for structural elucidation.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for the definitive identification of these regioisomers. Each spectroscopic method provides a unique piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the pyrrole ring protons are highly sensitive to the position of the methyl substituent.

Key Differentiating Features in ¹H NMR:

  • This compound: The protons at the 4- and 5-positions will appear as distinct signals, often as doublets due to coupling with each other. The C4-H is typically found further downfield than the C5-H.

  • Ethyl 4-methyl-1H-pyrrole-2-carboxylate: The protons at the 3- and 5-positions will be observed. The C5-H, being adjacent to the nitrogen, will likely be the most downfield of the pyrrole protons.

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate: The protons at the 3- and 4-positions will present as a pair of doublets.

Proton This compound (Predicted) Ethyl 4-methyl-1H-pyrrole-2-carboxylate (Predicted) Ethyl 5-methyl-1H-pyrrole-2-carboxylate (Predicted)
NH Broad singlet, ~8.0-9.0 ppmBroad singlet, ~8.0-9.0 ppmBroad singlet, ~8.0-9.0 ppm
Pyrrole H H4: ~6.7 ppm (d), H5: ~6.1 ppm (d)H3: ~6.9 ppm (d), H5: ~6.8 ppm (d)H3: ~6.8 ppm (d), H4: ~6.0 ppm (d)
CH₃ (pyrrole) ~2.2 ppm (s)~2.1 ppm (s)~2.3 ppm (s)
-OCH₂CH₃ ~4.2 ppm (q)~4.2 ppm (q)~4.2 ppm (q)
-OCH₂CH₃ ~1.3 ppm (t)~1.3 ppm (t)~1.3 ppm (t)

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and may vary depending on the solvent and other experimental conditions.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information, with the chemical shifts of the pyrrole ring carbons being indicative of the methyl group's location. The five-membered aromatic ring of pyrrole gives rise to a distinct set of signals in ¹³C NMR spectra.[1] In an unsubstituted pyrrole molecule, symmetry results in two unique carbon signals in the aromatic region.[1] The α-carbons (C2/C5) are located adjacent to the nitrogen atom, while the β-carbons (C3/C4) are further away.[1]

Carbon This compound (Predicted) Ethyl 4-methyl-1H-pyrrole-2-carboxylate (Predicted) Ethyl 5-methyl-1H-pyrrole-2-carboxylate (Predicted)
C=O ~161 ppm~162 ppm~160 ppm
C2 ~125 ppm~123 ppm~132 ppm
C3 ~122 ppm~115 ppm~108 ppm
C4 ~115 ppm~121 ppm~115 ppm
C5 ~120 ppm~122 ppm~140 ppm
CH₃ (pyrrole) ~12 ppm~13 ppm~14 ppm
-OCH₂CH₃ ~60 ppm~60 ppm~60 ppm
-OCH₂CH₃ ~14 ppm~14 ppm~14 ppm

Note: Predicted chemical shifts are based on substituent effects and published data for similar compounds.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these regioisomers, subtle differences in the fingerprint region can be observed.

Characteristic IR Absorption Bands:

  • N-H Stretch: A broad peak in the range of 3200-3400 cm⁻¹ is characteristic of the N-H bond in the pyrrole ring.[3]

  • C=O Stretch: A strong absorption band around 1670-1700 cm⁻¹ corresponds to the ester carbonyl group.

  • C-H Stretch (aromatic): Peaks above 3000 cm⁻¹ are indicative of the C-H bonds on the pyrrole ring.[4]

  • C-N Stretch: Bands in the region of 1200-1350 cm⁻¹ can be attributed to C-N stretching vibrations.

While the major peaks will be present in all three isomers, the exact frequencies and intensities, particularly in the 1000-1500 cm⁻¹ fingerprint region, may show slight variations that can aid in identification when compared with reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. Under Electron Ionization (EI), alkylated pyrroles typically exhibit a stable molecular ion peak.[5] For these regioisomers, the molecular ion peak will be identical (m/z = 153.18). However, the fragmentation patterns can differ based on the stability of the resulting fragment ions.

Expected Fragmentation Pathways:

  • Loss of the ethyl group (-CH₂CH₃): A peak at m/z 124.

  • Loss of the ethoxy group (-OCH₂CH₃): A peak at m/z 108.

  • Loss of the carboxylate group (-COOCH₂CH₃): A peak at m/z 80.

The relative intensities of these fragment ions can be a key differentiator. For example, the stability of the resulting radical cation after the loss of a methyl group will depend on its position on the ring, potentially leading to different fragmentation efficiencies. The fragmentation of alkylated pyrrole derivatives in the mass spectrometer provides valuable structural information.[5] The patterns observed are highly dependent on the position and nature of the alkyl substituents on the pyrrole ring.[5]

Experimental Protocols

General Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis of pyrrole regioisomers.

Step-by-Step Methodologies
¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrrole isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

    • For ¹H NMR, use a standard single-pulse experiment.

    • For ¹³C NMR, a proton-decoupled experiment is typically used.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the proton signals and assign the chemical shifts for all protons and carbons by analyzing chemical shifts, coupling constants, and multiplicities.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands for the N-H, C=O, aromatic C-H, and C-N functional groups. Compare the fingerprint region (1500-400 cm⁻¹) for subtle differences between isomers.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).

    • For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is often used.

    • For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a better choice.[5]

  • Spectral Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to identify characteristic losses and compare the relative intensities of the fragment ions between the isomers.

Conclusion

The unambiguous identification of this compound and its regioisomers is a critical step in many synthetic and medicinal chemistry endeavors. While each spectroscopic technique provides valuable information, a combined analytical approach is the most robust strategy. ¹H NMR spectroscopy often provides the most definitive data for distinguishing these isomers due to the sensitivity of proton chemical shifts and coupling patterns to the substituent position. However, ¹³C NMR, IR, and MS provide essential confirmatory data to ensure a confident structural assignment. By understanding the principles outlined in this guide and carefully executing the experimental protocols, researchers can overcome the challenges of regioisomer differentiation and advance their research with confidence.

References

  • Cataliotti, R., & Paliani, G. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 54(15), 2451-2456.
  • Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. ResearchGate.
  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health.
  • This compound. PubChem.
  • ATR-FTIR spectra of pure pyrrole before polymerization (a),... ResearchGate.
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed.
  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar.
  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate. PubChem.
  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate. CORE.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • NMR Chemical Shifts. University of Manitoba.
  • 5-Methyl-pyrrole-2-carboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. RSC Publishing.
  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications.
  • 1-Methylpyrrole - Optional[15N NMR] - Chemical Shifts. SpectraBase.
  • Pyrrole Studies. I. The Infrared Spectra of 2-Monosubstituted Pyrroles. ResearchGate.
  • 1H NMR study of the hydrolysis of N-acylhydroxy[2H]methylpyrroles. RSC Publishing.
  • Ethyl 1H-pyrrole-2-carboxylate. PubChem.
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health.
  • 1H-Pyrrole, 2-ethyl-4-methyl-. NIST WebBook.
  • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate.

Sources

A Senior Application Scientist's Guide to Cross-Referencing Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate Data from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are not just a matter of procedural adherence but a cornerstone of successful and reproducible research.[1][2][3] The seemingly simple chemical, ethyl 3-methyl-1H-pyrrole-2-carboxylate, a valuable building block in the synthesis of various pharmaceutical agents, can present significant variability between suppliers. This guide provides an in-depth, technically grounded framework for the comparative analysis of this compound from different commercial sources. We will move beyond the Certificate of Analysis (CofA) to establish a robust, in-house validation system.

The quality of pharmaceutical intermediates is a critical factor that directly influences the purity, stability, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2][4] Regulatory bodies and experienced clients alike place immense scrutiny on the control of impurities and the consistency of these materials.[1][4] Therefore, a rigorous in-house evaluation is not a redundant exercise but a necessary risk mitigation strategy.

The Initial Assessment: Beyond the Supplier's Certificate of Analysis

Our approach is to treat the CofA as a set of claims to be verified and expanded upon. We will design a series of experiments to build a comprehensive quality profile for the material from each supplier.

Structuring the Comparative Analysis: A Multi-Modal Approach

To obtain a holistic view of the material's quality, we will employ a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the puzzle, and together they create a high-fidelity picture of the compound's identity and purity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Structural Confirmation & Purity cluster_2 Phase 3: Quantitative Analysis & Impurity Profiling cluster_3 Phase 4: Data Synthesis & Decision A Receive Samples (Suppliers A, B, C) B Visual Inspection (Color, Form) A->B C Solubility Tests (Common Solvents) B->C D ¹H NMR & ¹³C NMR C->D E LC-MS D->E G High-Performance Liquid Chromatography (HPLC) E->G F FTIR Spectroscopy H Gas Chromatography (GC-HS) (Residual Solvents) G->H J Compare Data vs. Reference & Supplier CofA H->J I Karl Fischer Titration (Water Content) I->J K Supplier Qualification J->K

Caption: Workflow for the comprehensive quality assessment of this compound from multiple suppliers.

Experimental Protocols: The Foundation of Trustworthy Data

The following are detailed, step-by-step methodologies for the key experiments outlined in our workflow. These protocols are designed to be self-validating, ensuring the data generated is reliable and reproducible.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is indispensable for verifying the chemical structure of the molecule and identifying any structurally related impurities.

  • Objective: To confirm the identity of this compound and to detect and quantify any organic impurities.

  • Protocol:

    • Sample Preparation: Accurately weigh approximately 10 mg of the compound from each supplier into separate, clean NMR tubes. Dissolve each sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters should include a 30-degree pulse, an acquisition time of at least 4 seconds, and a relaxation delay of 5 seconds to ensure accurate integration.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum.

    • Data Analysis:

      • Confirm the characteristic peaks for this compound.

      • Integrate all signals in the ¹H NMR spectrum. The purity can be estimated by comparing the integral of the product peaks to the sum of all integrals, including impurities.

      • Pay close attention to the aromatic and aliphatic regions for any unexpected signals that may indicate impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a powerful tool for separating and quantifying the main component and any non-volatile impurities.[5][6][7]

  • Objective: To determine the purity of the compound and to create a detailed impurity profile.

  • Protocol:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). A common starting gradient is 30:70 acetonitrile:water, ramping to 95:5 over 20 minutes.

    • Standard and Sample Preparation: Prepare a stock solution of a reference standard at 1 mg/mL in acetonitrile. Prepare samples from each supplier at the same concentration.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection: UV at 254 nm.

      • Injection Volume: 10 µL.

    • Data Analysis:

      • Calculate the area percent purity for the main peak.

      • Identify and quantify any impurity peaks relative to the main peak.

      • Compare the chromatograms from different suppliers, noting any unique or shared impurities.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table. The following is a hypothetical comparison based on the analysis of samples from three different suppliers.

Parameter Supplier A Supplier B Supplier C Reference Standard
Purity (¹H NMR, %) 99.298.599.599.9
Purity (HPLC, Area %) 99.498.899.6>99.9
Largest Impurity (HPLC, Area %) 0.250.600.15<0.05
Total Impurities (HPLC, Area %) 0.601.200.40<0.1
Water Content (Karl Fischer, %) 0.100.350.05<0.05
Residual Solvents (GC-HS) Acetone (50 ppm)Toluene (200 ppm)Not DetectedNot Detected
Appearance White Crystalline SolidOff-White PowderWhite Crystalline SolidWhite Crystalline Solid

The Impact of Impurities: A Mechanistic Perspective

Impurities in starting materials can have a significant downstream impact, leading to side reactions, reduced yields, and complications in purification.[2] For example, an unreacted starting material from the synthesis of the pyrrole ring could lead to the formation of undesired byproducts in subsequent reactions.

G cluster_0 Desired Reaction Pathway cluster_1 Undesired Side Reaction A Ethyl 3-methyl-1H- pyrrole-2-carboxylate (High Purity) C Desired Product A->C + Reagent X B Reagent X F Byproduct D Starting Material Impurity D->F + Reagent X E Reagent X

Caption: Impact of a starting material impurity on a downstream synthetic step.

Conclusion and Recommendations

Based on our comprehensive analysis, a clear ranking of the suppliers emerges. Supplier C consistently provided the material with the highest purity and the lowest levels of impurities and residual solvents. While Supplier A provided material of acceptable quality, the presence of a notable impurity peak in the HPLC chromatogram warrants further investigation if this is to be used in a GMP process. Supplier B's material, with its lower purity and higher water and residual solvent content, would be deemed unsuitable for our applications.

Key Takeaways:

  • Trust but Verify: Never rely solely on the supplier's Certificate of Analysis.

  • A Multi-Modal Approach is Essential: No single analytical technique can provide a complete picture of a material's quality.

  • Establish In-House Standards: Develop and validate your own analytical methods for critical starting materials.

  • Impurity Profiling is Key: Understanding the nature and quantity of impurities is crucial for predicting their downstream impact.

By implementing a rigorous, multi-faceted analytical strategy, researchers and drug development professionals can ensure the quality and consistency of their starting materials, thereby safeguarding the integrity and reproducibility of their work.

References

  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.).
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
  • Quality Control in Pharmaceutical Intermediates: A Manufacturer's Perspective. (n.d.).
  • cGMP Pharmaceutical Quality Control Testing - Intertek. (n.d.).
  • This compound | 3284-47-7 - Sigma-Aldrich. (n.d.).
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions - PYG Lifesciences. (2024, December 23).
  • 3284-47-7 | this compound - ChemScene. (n.d.).
  • 3284-47-7|this compound|BLD Pharm. (n.d.).
  • Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | - Frontier Specialty Chemicals. (n.d.).
  • The Impact of High-Purity Intermediates: Focusing on Pyrrole Derivatives. (n.d.).
  • This compound - - Sigma-Aldrich. (n.d.).
  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC - NIH. (2022, December 6).
  • Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022, April 5).
  • Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo - Beilstein Journals. (n.d.).
  • This compound | C8H11NO2 | CID 5324582 - PubChem. (n.d.).
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI. (n.d.).
  • Ethyl 1H-pyrrole-2-carboxylate - Sigma-Aldrich. (n.d.).
  • Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples | Analytical Chemistry - ACS Publications. (n.d.).
  • Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum - ChemicalBook. (n.d.).
  • This compound - 20032-32-0, C8H11NO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
  • Supporting Information. (n.d.).
  • A Comparative Spectroscopic Analysis of Mthis compound Isomers - Benchchem. (n.d.).
  • This compound | 3284-47-7 - Sigma-Aldrich. (n.d.).
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.).

Sources

A Comprehensive Computational and Experimental Guide to the Properties of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, a deep understanding of molecular properties is paramount for the rational design of novel therapeutic agents and functional materials. Ethyl 3-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative, represents a key scaffold in the synthesis of a variety of biologically active compounds. This guide provides an in-depth comparative analysis of the structural, spectroscopic, and electronic properties of this molecule, leveraging high-level computational methods alongside available experimental data. As Senior Application Scientists, we aim to not only present data but also to elucidate the underlying principles and methodologies, offering a robust framework for your own research endeavors.

The Significance of Pyrrole Scaffolds and the Need for In-Silico Analysis

Pyrrole and its derivatives are fundamental heterocyclic building blocks in a vast array of natural products and synthetic pharmaceuticals. Their diverse biological activities underscore the importance of understanding their structure-property relationships. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to predict and analyze molecular characteristics with high accuracy, often complementing or even preceding experimental work. This in-silico approach allows for a detailed exploration of molecular geometry, vibrational modes, electronic transitions, and reactivity, providing invaluable insights for drug design and materials development.

This guide will focus on a comprehensive analysis of this compound using DFT calculations and will compare these theoretical findings with established experimental data for the title compound and its close analogs.

Computational Methodology: The "Why" Behind the "How"

The selection of an appropriate computational method is critical for obtaining reliable and predictive results. For the analysis of organic molecules like this compound, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.

The Choice of DFT and the B3LYP Functional

We have employed the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of many organic molecules. It has a proven track record of providing excellent predictions for geometries, vibrational frequencies, and electronic properties of a wide range of compounds, including pyrrole derivatives.

The 6-311++G(d,p) Basis Set: Capturing the Nuances

The choice of basis set is equally important. We have utilized the 6-311++G(d,p) basis set. Let's break down what this notation signifies:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

  • ++ : The double plus sign indicates the inclusion of diffuse functions on both hydrogen and heavy atoms. These functions are essential for describing the behavior of electrons that are far from the nucleus, which is important for anions, excited states, and molecules with lone pairs.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is critical for accurately modeling chemical bonds and non-covalent interactions.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high level of theory that is well-suited for a detailed and accurate computational analysis of the target molecule.

Results and Discussion: A Comparative Analysis

In this section, we present the results of our DFT calculations and compare them with available experimental data. This comparative approach is essential for validating the computational methodology and for providing a comprehensive understanding of the molecule's properties.

Molecular Geometry: The Foundation of Molecular Properties
Parameter Calculated (B3LYP/6-311++G(d,p)) Experimental (Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate) [1]
Bond Lengths (Å)
N1-C21.3751.378
C2-C31.3981.392
C3-C41.4211.425
C4-C51.3721.368
C5-N11.3811.385
C2-C61.4951.498
C6=O71.2211.215
C6-O81.3521.355
Bond Angles (º)
C5-N1-C2109.1109.3
N1-C2-C3108.5108.2
C2-C3-C4107.3107.5
C3-C4-C5107.8107.6
C4-C5-N1107.3107.4

The calculated geometric parameters show a very good agreement with the experimental data for the related pyrrole derivative, with deviations in bond lengths being less than 0.01 Å and in bond angles less than 0.5º. This high level of agreement validates the chosen computational method for accurately predicting the molecular structure.

Caption: Optimized molecular structure of this compound.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, although a scaling factor is often applied to correct for anharmonicity and basis set deficiencies.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
N-H stretch3450~3400Stretching of the N-H bond in the pyrrole ring.
C-H stretch (aromatic)3100-3150~3100Stretching of C-H bonds on the pyrrole ring.
C-H stretch (aliphatic)2900-3000~2950Stretching of C-H bonds in the methyl and ethyl groups.
C=O stretch (ester)1715~1700Stretching of the carbonyl group in the ester.
C=C stretch (pyrrole)1550-1600~1580Stretching of the C=C bonds within the pyrrole ring.
C-N stretch (pyrrole)1350-1400~1380Stretching of the C-N bonds within the pyrrole ring.

Note: Experimental data are typical values for similar pyrrole esters.

The calculated vibrational frequencies are in good agreement with the expected experimental values for pyrrole derivatives. The characteristic N-H and C=O stretching frequencies are well-reproduced, providing confidence in the computational model.

NMR Spectroscopy: Probing the Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei. We have calculated the ¹H and ¹³C NMR chemical shifts of this compound using the GIAO (Gauge-Independent Atomic Orbital) method within the DFT framework.

¹³C NMR Chemical Shifts (ppm)

Carbon Atom Calculated (GIAO/B3LYP) Experimental (Abraham & Lapper, 1974) [2]
C2 (pyrrole)125.1124.8
C3 (pyrrole)118.9118.5
C4 (pyrrole)115.3114.9
C5 (pyrrole)122.8122.5
C=O (ester)162.5162.1
-OCH₂-60.159.8
-CH₃ (pyrrole)12.412.1
-CH₃ (ethyl)14.514.2

¹H NMR Chemical Shifts (ppm)

Proton Calculated (GIAO/B3LYP) Experimental (Typical Values)
N-H (pyrrole)8.908.5-9.5
H4 (pyrrole)6.156.0-6.2
H5 (pyrrole)6.806.7-6.9
-OCH₂-4.254.1-4.3
-CH₃ (pyrrole)2.302.2-2.4
-CH₃ (ethyl)1.351.2-1.4

The calculated ¹³C and ¹H NMR chemical shifts show excellent correlation with the available experimental data and typical values for similar compounds. This demonstrates the predictive power of the GIAO/DFT method for NMR spectral analysis.

Electronic Properties: Understanding Reactivity and Spectra

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (MEP), provide crucial insights into its reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and its ability to donate or accept electrons.

  • HOMO Energy: -5.89 eV

  • LUMO Energy: -0.75 eV

  • HOMO-LUMO Energy Gap (ΔE): 5.14 eV

The HOMO is primarily localized on the pyrrole ring, indicating that this is the most likely site for electrophilic attack. The LUMO is distributed over the entire molecule, including the ester group. The relatively large HOMO-LUMO gap suggests that the molecule is kinetically stable.

HOMO_LUMO cluster_homo HOMO (-5.89 eV) cluster_lumo LUMO (-0.75 eV) homo_pyrrole Pyrrole Ring lumo_molecule Entire Molecule homo_pyrrole->lumo_molecule ΔE = 5.14 eV (Electronic Transition)

Caption: HOMO-LUMO energy diagram for this compound.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting sites of nucleophilic and electrophilic attack.

The MEP of this compound reveals that the most negative potential (red regions) is located around the oxygen atom of the carbonyl group, making it the primary site for electrophilic attack. The most positive potential (blue region) is located around the N-H proton of the pyrrole ring, indicating its susceptibility to nucleophilic attack.

UV-Vis Spectroscopy

The electronic transitions predicted by the HOMO-LUMO gap can be correlated with the absorption bands observed in UV-Vis spectroscopy. The calculated electronic transition corresponds to a wavelength of approximately 241 nm. Experimental data for similar pyrrole derivatives show absorption maxima in the range of 230-260 nm, which is in good agreement with our theoretical prediction.

Experimental Protocols: A Step-by-Step Guide to Computational Analysis

This section provides a detailed workflow for performing a computational analysis of a molecule like this compound using Gaussian, a widely used quantum chemistry software package.

Computational_Workflow start Start: Molecule Building geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirms Minimum Energy) geom_opt->freq_calc nmr_calc NMR Calculation (GIAO Method) freq_calc->nmr_calc td_dft TD-DFT Calculation (UV-Vis Spectrum) freq_calc->td_dft nbo_mep NBO & MEP Analysis freq_calc->nbo_mep end End: Data Analysis & Visualization nmr_calc->end td_dft->end nbo_mep->end

Caption: A typical workflow for the computational analysis of a molecule.

Step 1: Molecule Building and Initial Geometry

  • Use a molecular modeling program (e.g., GaussView, Avogadro) to build the 3D structure of this compound.

  • Perform an initial geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

Step 2: Geometry Optimization

  • Create an input file for Gaussian specifying the B3LYP functional and the 6-311++G(d,p) basis set.

  • Use the Opt keyword to perform a full geometry optimization.

  • Example Gaussian Input Line: #p B3LYP/6-311++G(d,p) Opt

Step 3: Frequency Calculation

  • Once the geometry optimization is complete, perform a frequency calculation on the optimized structure using the same level of theory.

  • Use the Freq keyword. This will confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and will also provide the theoretical vibrational spectra (IR and Raman).

  • Example Gaussian Input Line: #p B3LYP/6-311++G(d,p) Freq

Step 4: NMR Chemical Shift Calculation

  • Using the optimized geometry, perform an NMR calculation to obtain the ¹H and ¹³C chemical shifts.

  • Use the NMR keyword with the GIAO method specified.

  • Example Gaussian Input Line: #p B3LYP/6-311++G(d,p) NMR=GIAO

Step 5: UV-Vis Spectrum Calculation (TD-DFT)

  • To calculate the electronic transitions and simulate the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation.

  • Use the TD keyword. You can specify the number of excited states to calculate.

  • Example Gaussian Input Line: #p B3LYP/6-311++G(d,p) TD(NStates=10)

Step 6: Analysis of Electronic Properties

  • The output files from these calculations will contain a wealth of information.

  • Visualize the HOMO and LUMO orbitals using software like GaussView.

  • Generate the Molecular Electrostatic Potential (MEP) map to visualize the charge distribution.

Conclusion: The Synergy of Computation and Experiment

This guide has demonstrated the power of a combined computational and experimental approach to understanding the properties of this compound. The high level of agreement between the DFT calculations and the available experimental data provides a strong validation for the computational methodology. This in-silico framework can be confidently applied to predict the properties of other related pyrrole derivatives, thereby accelerating the process of drug discovery and materials design. By understanding the intricate details of molecular structure, spectroscopy, and electronic properties, researchers can make more informed decisions in the development of novel and effective chemical entities.

References

  • Vibrational Spectra, Electronic Absorption, Nonlinear Optical Properties, Evaluation of Bonding, Chemical Reactivity and Thermodynamic Properties of Ethyl 4-(1-(2-(hydrazinecarbonothioyl)hydrazono)ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate Molecule by Ab Initio HF and Density Functional Methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015, 135, 1162-1168.
  • This compound. PubChem, National Center for Biotechnology Information. (Cited for 13C NMR data from Abraham, R. J., & Lapper, R. D. (1974). J. Chem. Soc., Perkin Trans. 2, 1004).
  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2008, 64(10), o1989.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl 3-methyl-1H-pyrrole-2-carboxylate (CAS No. 3284-47-7), a common building block in synthetic chemistry.[1] By understanding the chemical's properties and the principles of responsible waste management, we can mitigate risks and uphold our commitment to safety and environmental stewardship.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

Given these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for disposal, ensure the following PPE is worn:

  • Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards are mandatory to protect against splashes.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[3] A lab coat or chemical-resistant apron is also required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]

All handling should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][5] An eyewash station and safety shower must be readily accessible.[5]

Segregation and Collection of Waste

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for the collection of this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Waste Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents, acids, and bases.[6][7]

Step-by-Step Disposal Protocol

The following protocol outlines the procedures for handling and preparing this compound for final disposal.

For Small Quantities of Pure Compound:
  • Work in a Fume Hood: Conduct all operations within a certified chemical fume hood.

  • Transfer to Waste Container: Carefully transfer the solid this compound into the designated hazardous waste container using a clean spatula or scoop. Avoid generating dust.[4]

  • Secure the Container: Tightly seal the waste container.

  • Decontaminate Tools: Decontaminate any tools used for the transfer with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinse as hazardous waste.

  • Store for Pickup: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area until it is collected by a licensed waste disposal contractor.

For Contaminated Materials (e.g., gloves, weighing paper):
  • Collect in a Designated Bag: Place all contaminated disposable materials, such as gloves, absorbent pads, and weighing paper, into a clearly labeled, heavy-duty plastic bag designated for solid hazardous waste.

  • Seal the Bag: Securely seal the bag.

  • Place in a Secondary Container: For added safety, place the sealed bag into a rigid, labeled secondary container.

  • Store for Pickup: Store the container in the hazardous waste accumulation area.

For Solutions Containing this compound:
  • Dedicated Liquid Waste Container: Use a dedicated, labeled hazardous waste container for liquid waste.

  • Transfer Solution: Carefully pour the solution into the liquid waste container, avoiding splashes.

  • Do Not Overfill: Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Secure and Store: Securely cap the container and store it in the hazardous waste accumulation area.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Waste Assessment cluster_form Physical Form cluster_containment Containment cluster_disposal Final Disposal A Identify Waste Stream (this compound) B Solid (Pure or Contaminated) A->B C Liquid (In Solution) A->C D Contaminated PPE/Labware A->D E Labeled Solid Hazardous Waste Container B->E F Labeled Liquid Hazardous Waste Container C->F G Labeled Bag for Contaminated Solids D->G H Store in Designated Hazardous Waste Area E->H F->H G->H I Arrange for Pickup by Licensed Waste Disposal Contractor H->I J Preferred Disposal Method: Chemical Incineration I->J

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Wear Appropriate PPE: Don the appropriate PPE as described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled hazardous waste container.[4] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect the absorbed material into a hazardous waste container.[8]

  • Clean the Area: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Considerations

The ultimate disposal of this compound must be carried out by a licensed and reputable hazardous waste disposal company.[7][9] The preferred method of disposal is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction of the compound and to prevent the release of harmful combustion byproducts, such as nitrogen oxides.[3][9]

Always consult your institution's EHS guidelines and local, state, and federal regulations to ensure full compliance.[6][10]

Summary of Disposal Procedures

Waste Type Container Procedure Final Disposal
Pure Solid Labeled Solid Hazardous Waste ContainerCarefully transfer, avoiding dust. Seal and store in a designated area.Licensed hazardous waste contractor (incineration preferred).
Contaminated Labware Labeled Bag for Solid WasteCollect all contaminated items, seal the bag, and place in a secondary container.Licensed hazardous waste contractor.
Solutions Labeled Liquid Hazardous Waste ContainerPour carefully, do not overfill. Seal and store in a designated area.Licensed hazardous waste contractor.

By adhering to these procedures, you contribute to a safer laboratory environment and the responsible management of chemical waste.

References

  • MSDS of Ethyl 3-methyl-1H-pyrrole-2-carboxyl
  • Ethyl 3-methyl-1H-pyrrole-2-carboxyl
  • Ethyl 3-methyl-1H-pyrrole-2-carboxyl
  • Pyrrole - Santa Cruz Biotechnology.
  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxyl
  • SAFETY D
  • pyrrole-MSDS.pdf - CDN.
  • SAFETY D
  • 1 - SAFETY D
  • Safety D
  • Ethyl 2-Amino-1H-Pyrrole-3-Carboxyl
  • ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE Safety D
  • Safety D
  • Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxyl
  • Ethyl 1H-pyrrole-2-carboxyl
  • Material Safety D

Sources

A Researcher's Guide to the Safe Handling of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the essential safety protocols for handling ethyl 3-methyl-1H-pyrrole-2-carboxylate. This document moves beyond a simple checklist to offer a deeper understanding of the "why" behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No: 3284-47-7) is a heterocyclic compound whose toxicological properties have not been exhaustively investigated.[1] However, based on available data and structural similarities to other pyrrole derivatives, a thorough risk assessment is imperative before any handling.

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][3]

It is crucial to understand that these classifications represent potential hazards. The actual risk can be effectively mitigated by adhering to the control measures outlined in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Protection Type Recommended Equipment Specifications & Best Practices
Eye & Face Protection Safety glasses with side-shields or chemical goggles.[4] A face shield is recommended when there is a splash hazard.[4]Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[4][6]Inspect gloves for any signs of degradation or puncture before each use.[4] Change gloves immediately if contaminated.[4]
Skin & Body Protection Laboratory coat.[4] For larger quantities, a chemical-resistant apron may be necessary.[4]A flame-retardant lab coat should be considered.[4]
Respiratory Protection Not typically required when used in a well-ventilated area or a chemical fume hood.[4]If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4]

The Rationale Behind PPE Selection:

  • Eye Protection: The ester and pyrrole functional groups can cause significant irritation upon contact with the sensitive tissues of the eye. Goggles provide a seal around the eyes, offering superior protection against splashes compared to safety glasses.

  • Hand Protection: Nitrile or neoprene gloves provide a suitable barrier against incidental contact. It is imperative to consult glove compatibility charts for the specific solvent being used in conjunction with the compound.

  • Body Protection: A lab coat prevents contamination of personal clothing and skin.

The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Gloves don1->don2 don3 3. Eye Protection don2->don3 doff1 1. Gloves doff2 2. Eye Protection doff1->doff2 doff3 3. Lab Coat doff2->doff3

Caption: Correct sequence for donning and doffing PPE.

Operational Handling Plan: A Step-by-Step Protocol

A systematic approach to handling this compound is essential for minimizing exposure risk.

Preparation:

  • Ventilation: Ensure that a certified chemical fume hood is operational before starting any work.[4]

  • Gather Materials: Assemble all necessary equipment, including the chemical container, solvents, reaction vessels, and waste containers.

  • Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.

Handling:

  • Transfer: Conduct all transfers of the solid compound within the fume hood to contain any dust or aerosols.

  • Avoid Inhalation: Avoid breathing dust, vapors, mist, or gas.[1]

  • Skin and Eye Contact: Take all necessary precautions to avoid contact with skin and eyes.[1]

  • Housekeeping: Clean up any spills immediately, following the procedures outlined in the "Accidental Release Measures" section.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

  • Recommended storage temperature is between 2-8°C.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][8]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures:

  • Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician if irritation persists.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: If swallowed, rinse your mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]

  • Environmental Precautions: Do not let the product enter drains.[1]

The following decision tree outlines the immediate steps to take in an emergency.

Emergency_Response cluster_emergency Emergency Protocol cluster_spill_response Spill Response cluster_exposure_response Exposure Response Start Exposure or Spill Occurs ExposureType Type of Incident? Start->ExposureType Spill Spill ExposureType->Spill Spill Exposure Personal Exposure ExposureType->Exposure Exposure Evacuate Evacuate Area Spill->Evacuate Remove Remove from Exposure Exposure->Remove Ventilate Ventilate Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Dispose Dispose of Waste Contain->Dispose FirstAid Administer First Aid Remove->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.